Product packaging for Azepan-4-ol(Cat. No.:CAS No. 39888-51-2)

Azepan-4-ol

货号: B112581
CAS 编号: 39888-51-2
分子量: 115.17 g/mol
InChI 键: JKYGZQCMFANMFM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Azepan-4-ol is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO B112581 Azepan-4-ol CAS No. 39888-51-2

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

azepan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c8-6-2-1-4-7-5-3-6/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYGZQCMFANMFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40408804
Record name Azepan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39888-51-2
Record name Azepan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Azepan-4-ol: Properties, Synthesis, and Applications

Introduction: Unveiling the Potential of a Versatile Heterocyclic Scaffold

In the landscape of medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to innovation. Among the vast arsenal of heterocyclic compounds, the seven-membered azepane ring system holds a unique position due to its conformational flexibility and three-dimensional character. This compound (CAS No. 39888-51-2), a key derivative, has emerged as a particularly valuable intermediate.[1][2] This guide provides an in-depth technical overview of this compound, consolidating its physicochemical properties, exploring synthetic strategies, detailing analytical methodologies, and discussing its applications for researchers, scientists, and drug development professionals.

The structure of this compound, featuring a saturated seven-membered ring with a hydroxyl group at the 4-position and a secondary amine, imparts a unique combination of properties.[1] The nitrogen atom acts as a site for further modification, while the hydroxyl group provides a handle for functionalization, making it a versatile precursor for more complex molecules.[1][2] Its balanced lipophilicity and hydrogen-bonding capacity make it particularly suitable for the synthesis of bioactive molecules, including potential central nervous system (CNS) active compounds.[1]

Section 1: Core Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is the foundation of its application in research and development. These parameters dictate its solubility, reactivity, and potential biological interactions.

Identity and Key Identifiers

The unambiguous identification of this compound is crucial for procurement, regulatory compliance, and scientific communication.

IdentifierValueSource
CAS Number 39888-51-2[1][2][3][4][5]
Molecular Formula C₆H₁₃NO[1][3][4][5][6]
IUPAC Name This compound[6]
Synonyms 4-hydroxyhexamethyleneimine, Hexahydro-1H-azepin-4-ol, 4-AZEPANOL[1][2]
PubChem CID 5149746[1][2][3]
MDL Number MFCD04038479[1][2][3]
Physicochemical Data

The following table summarizes key experimental and computationally predicted properties of this compound. Predicted values, primarily from robust algorithms like those used by PubChem, offer valuable estimations but should be experimentally verified for critical applications.

PropertyValueDetailsSource
Molecular Weight 115.17 g/mol [4][6][7]
Appearance Slightly yellow powder[2][3][8]
Purity ≥96% (HPLC) / 98%Varies by supplier[2][3][5]
Boiling Point 203.7 °C at 760 mmHg[7]
Density 0.982 g/cm³[7]
Flash Point 97.4 °C[7]
Refractive Index 1.468[7]
XLogP3 0.45Computationally Predicted[6][7]
Hydrogen Bond Donors 2Computationally Predicted[6]
Hydrogen Bond Acceptors 2Computationally Predicted[6]
Polar Surface Area 32.3 ŲComputationally Predicted[6][7]
Molecular Structure and Reactivity Insights

The reactivity of this compound is governed by its two primary functional groups: a secondary amine and a secondary alcohol. This dual functionality allows for a wide array of chemical transformations, making it a highly versatile synthetic intermediate.[1]

  • The Secondary Amine (pKa Context): The nitrogen atom is basic and nucleophilic. It can be readily N-alkylated, N-acylated, or used in reductive amination protocols to introduce diverse substituents. Its pKa value, while not explicitly found in the search results, would be critical for designing reactions and understanding its physiological behavior. The determination of pKa is typically achieved via potentiometric titration, a robust method for such functional groups.[9]

  • The Secondary Alcohol: The hydroxyl group can be oxidized to the corresponding ketone (azepan-4-one), esterified, or converted into a leaving group for nucleophilic substitution reactions. This position is a key site for introducing further complexity and modulating the molecule's properties.

Caption: Chemical structure of this compound.

Section 2: Applications in Research and Industry

This compound's unique structure makes it a valuable component in several high-value applications, from life-saving pharmaceuticals to advanced materials.

  • Pharmaceutical Development: The azepane scaffold is a privileged structure in medicinal chemistry, with over 20 FDA-approved drugs containing this motif.[10] this compound serves as a key intermediate in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[2][8] Its structure allows for the creation of diverse libraries of compounds for screening against various biological targets.

  • Material Science: The compound's properties can be exploited in the development of advanced polymers, coatings, and adhesives.[2] Incorporation of the azepane ring into a polymer backbone can enhance flexibility or thermal stability, leading to materials with tailored performance characteristics.[1]

  • Agrochemicals: this compound can be used in the formulation of more effective and targeted pesticides and herbicides.[2][3][8]

  • Biochemical Research: As a foundational structure, it is used to synthesize probes and tool compounds to study cellular mechanisms and explore potential therapeutic pathways.[3]

Section 3: Synthetic Strategies for the Azepane Core

The construction of the seven-membered azepane ring is a non-trivial synthetic challenge. Several modern and classical methodologies can be employed, with the choice depending on the desired substitution pattern and stereochemistry.

Ring-Closing Metathesis (RCM)

RCM is a powerful strategy for forming cyclic structures.[11] The general approach involves synthesizing a linear precursor containing two terminal alkenes and an amine. A ruthenium-based catalyst (e.g., Grubbs catalyst) then facilitates an intramolecular reaction to form an unsaturated seven-membered ring (a tetrahydroazepine), which is subsequently reduced to the saturated azepane scaffold.[11]

RCM_Workflow start Diene Precursor (Linear Amine with two Alkene groups) rcm Ring-Closing Metathesis (RCM) (e.g., Grubbs Catalyst) start->rcm intermediate Unsaturated Azepine Intermediate (Tetrahydroazepine) rcm->intermediate reduction Reduction (e.g., H₂, Pd/C) intermediate->reduction product Saturated Azepane Scaffold reduction->product

Caption: Generalized workflow for Azepane synthesis via RCM.

Intramolecular Reductive Amination

This classical approach involves a precursor molecule containing both an amine and a carbonyl group (or a precursor to one). The intramolecular reaction forms a cyclic imine, which is then reduced in situ to yield the azepane ring. This method is particularly useful in the synthesis of complex, polyhydroxylated azepanes from carbohydrate-derived starting materials.[12]

Section 4: Experimental Protocol - Aqueous Solubility Determination

To ensure the trustworthiness and reproducibility of data, this section details a self-validating protocol for determining a critical physicochemical property. The Shake-Flask method is a gold-standard technique for measuring aqueous solubility.[9]

Objective

To determine the equilibrium solubility of this compound in a physiologically relevant aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) at a constant temperature.

Methodology: Shake-Flask Method

This choice is predicated on its reliability and direct measurement of equilibrium, which is critical for applications like drug formulation and bioavailability studies.

Step 1: Sample Preparation

  • Add an excess amount of solid this compound (enough to ensure undissolved solid remains at equilibrium) to a known volume of aqueous buffer in a sealed, inert vial.

  • The use of excess solid is the self-validating step; the presence of undissolved material at the end of the experiment confirms that a saturated solution was achieved.[9]

Step 2: Equilibration

  • Agitate the vial on an orbital shaker at a constant, controlled temperature (e.g., 25°C or 37°C) for 24-48 hours.[9]

  • This extended period is crucial to ensure the system reaches thermodynamic equilibrium between the solid and dissolved states.

Step 3: Phase Separation

  • After equilibration, cease agitation and allow the vial to stand.

  • Separate the undissolved solid from the saturated solution via centrifugation at high speed, followed by careful collection of the supernatant, or by filtration through a chemically inert filter (e.g., 0.22 µm PTFE).[9] This step must be performed carefully to avoid disturbing the equilibrium.

Step 4: Quantification

  • Accurately dilute a known volume of the clear supernatant.

  • Determine the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Quantification must be performed against a calibration curve prepared with known concentrations of this compound.[9]

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess this compound to buffer in sealed vial equil1 Agitate at constant temp for 24-48 hours prep1->equil1 sep1 Centrifuge or filter to remove solid equil1->sep1 sep2 Collect clear supernatant sep1->sep2 ana1 Quantify concentration (e.g., HPLC) sep2->ana1 ana2 Calculate from calibration curve ana1->ana2

Caption: Workflow for solubility determination via the Shake-Flask method.

Section 5: Analytical Characterization

Confirming the identity, purity, and structure of this compound requires a suite of analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A purity of ≥96% is commonly reported by suppliers.[2][3] A reversed-phase C18 column with a mobile phase of water and acetonitrile (often with a modifier like formic acid or TFA) is a typical starting point.

  • Mass Spectrometry (MS): Coupled with GC or LC, MS is used to confirm the molecular weight. The exact mass should correspond to 115.100 g/mol .[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure, providing information on the connectivity and chemical environment of every proton and carbon atom.

  • Gas Chromatography (GC): Suitable for analyzing volatile compounds. The boiling point of 203.7 °C suggests GC is a viable method for purity assessment.[7]

Section 6: Safety, Handling, and Storage

While a specific, comprehensive safety data sheet (SDS) for this compound was not found, data from related compounds like its hydrochloride salt and the corresponding ketone provide essential guidance.[13][14][15][16]

  • Handling: Handle in a well-ventilated area or under a chemical fume hood.[7] Wear suitable protective clothing, including gloves and safety glasses, to avoid contact with skin and eyes.[7] Avoid the formation of dust and aerosols.[7]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Commercial suppliers recommend storage at 0-8°C.[2][3][8]

  • Toxicity: The chemical, physical, and toxicological properties have not been thoroughly investigated.[16] The hydrochloride salt of the related azepan-4-one is classified as harmful if swallowed or inhaled and causes serious eye damage.[14][15] Prudent laboratory practice dictates treating this compound with similar caution.

Conclusion

This compound (CAS: 39888-51-2) is more than just a chemical intermediate; it is a versatile scaffold with significant potential across pharmaceuticals, material science, and agrochemicals. Its dual functionality, combined with the conformational advantages of the seven-membered ring, provides a rich platform for synthetic innovation. A comprehensive understanding of its properties, guided by robust analytical and experimental protocols as outlined in this guide, is the key to unlocking its full potential in developing next-generation molecules.

References

  • Kuujia. (n.d.). Cas no 39888-51-2 (this compound).
  • Chem-Impex. (n.d.). This compound.
  • Chem-Impex. (n.d.). This compound.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 39888-51-2.
  • Henan Allgreen Chemical Co.,Ltd. (n.d.). This compound, CasNo.39888-51-2.
  • PubChem. (n.d.). This compound | C6H13NO | CID 5149746.
  • Chem-Impex. (n.d.). Azépane-4-ol.
  • Capot Chemical Co., Ltd. (n.d.). MSDS of this compound hydrochloride.
  • Echemi. (n.d.). Buy this compound from HANGZHOU LEAP CHEM CO., LTD.
  • Carl ROTH. (2025). Safety Data Sheet: Azepan-4-one hydrochloride.
  • Apollo Scientific. (2023). Azepan-4-one hydrochloride Safety Data Sheet.
  • Capot Chemical Co., Ltd. (n.d.). MSDS of (R)-azEpan-4-ol.
  • Parameswar, A. R., et al. (2013). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters.
  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
  • Kumar, A., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry.
  • BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Characteristics of 4-(Azepan-2-ylmethyl)morpholine.
  • BenchChem. (2025). Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols.
  • Kaur, H., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate.

Sources

A Senior Application Scientist's Guide to the Synthesis of Azepan-4-ol from Azepan-4-one: Methodologies, Mechanistic Insights, and Practical Considerations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of Azepan-4-ol, a valuable heterocyclic building block, through the reduction of its corresponding ketone, Azepan-4-one. The azepane scaffold is a recurring motif in numerous biologically active compounds and natural products, making efficient and scalable access to its functionalized derivatives a critical endeavor for researchers in medicinal chemistry and drug development.[1][2] This document delves into the two primary and most practical synthetic routes: reduction by sodium borohydride (NaBH₄) and catalytic hydrogenation. We will explore the underlying chemical principles, provide detailed, field-proven experimental protocols, and offer insights into the causality behind experimental choices, from reagent selection to reaction optimization and product characterization. The guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently execute and adapt these transformations.

Introduction: The Significance of the Azepane Scaffold

The seven-membered nitrogen-containing heterocycle, azepane, is a privileged scaffold in modern pharmacology.[1] Its structural flexibility allows for complex and favorable interactions with biological targets.[3] Consequently, azepane derivatives are integral to a wide array of compounds studied in medicinal chemistry.[1] this compound, in particular, serves as a versatile intermediate.[4][5] Its hydroxyl group provides a reactive handle for further functionalization, enabling the synthesis of diverse molecular architectures for drug discovery programs.[5][6]

The direct conversion of the commercially available Azepan-4-one to this compound is the most straightforward approach to this key intermediate. The core of this transformation is the reduction of a ketone to a secondary alcohol, a fundamental reaction in organic synthesis. The choice of methodology depends on factors such as scale, available equipment, desired purity, and cost-effectiveness.

Synthetic Strategies: From Ketone to Alcohol

The conversion of Azepan-4-one to this compound is fundamentally a reduction reaction. This can be achieved through two principal methods: hydride addition using a chemical reducing agent or addition of molecular hydrogen using a metal catalyst.

G cluster_start Starting Material cluster_product Product cluster_methods Reduction Methods A Azepan-4-one B1 Hydride Reduction (e.g., NaBH₄) A->B1 Method 1 B2 Catalytic Hydrogenation (e.g., H₂, Pd/C) A->B2 Method 2 C This compound B1->C B2->C

Caption: Overview of synthetic routes from Azepan-4-one to this compound.

Method 1: Hydride Reduction with Sodium Borohydride (NaBH₄)

Sodium borohydride is a mild, selective, and highly reliable reducing agent for aldehydes and ketones, making it a laboratory staple.[7][8] Its ease of handling and operational simplicity make it the preferred method for small to medium-scale synthesis.

Causality and Mechanistic Insight: The reduction proceeds via nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of Azepan-4-one.[9][10] The carbon-oxygen double bond is highly polarized, rendering the carbon atom slightly positive and susceptible to attack.[9][10] The reaction is typically performed in a protic solvent like methanol or ethanol. While NaBH₄ does react slowly with these solvents, the rate of ketone reduction is significantly faster.[7] The solvent serves a dual purpose: it solubilizes the ketone and, in the final step, provides a proton source to quench the resulting alkoxide intermediate, yielding the final alcohol product.[9][10]

Detailed Experimental Protocol (NaBH₄ Reduction):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Azepan-4-one (1.0 eq) in methanol (approx. 10 volumes, e.g., 10 mL per 1 g of ketone).

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath. This is crucial to moderate the exothermic reaction and minimize side reactions, such as solvent decomposition by the borohydride.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.2 eq) portion-wise over 15-20 minutes. The slight excess of NaBH₄ accounts for any slow decomposition in the methanolic solvent.[7]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the Azepan-4-one spot.

  • Work-up:

    • Once the reaction is complete, cool the flask back to 0 °C.

    • Slowly add aqueous 1N HCl to quench the excess NaBH₄. This should be done cautiously as hydrogen gas is evolved.

    • Adjust the pH to basic (pH > 10) with aqueous NaOH to ensure the product is in its free-base form.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude this compound.

Method 2: Catalytic Hydrogenation

Catalytic hydrogenation is a powerful technique, particularly for larger-scale industrial applications. It is an environmentally friendly method that typically offers high yields and produces water as the only stoichiometric byproduct.

Causality and Mechanistic Insight: This heterogeneous catalysis involves the use of a solid metal catalyst, commonly palladium on an activated carbon support (Pd/C), in the presence of molecular hydrogen (H₂).[11] The reaction occurs on the surface of the catalyst.[11] Both the Azepan-4-one and H₂ adsorb onto the metal surface, weakening the C=O π-bond and the H-H bond. This facilitates the stepwise addition of two hydrogen atoms across the carbonyl group to form the alcohol.[11] The choice of solvent is important; it must dissolve the starting material without poisoning the catalyst. Alcohols like ethanol or methanol are common choices.

Detailed Experimental Protocol (Catalytic Hydrogenation):

  • Reaction Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add a solution of Azepan-4-one (1.0 eq) in ethanol.

  • Catalyst Addition: Add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% relative to the substrate). The catalyst should be handled carefully as it can be pyrophoric.

  • Hydrogenation: Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with H₂ (typically 1-4 bar).[11]

  • Reaction Execution: Agitate the mixture (e.g., by shaking or vigorous stirring) at room temperature. The reaction is monitored by the cessation of hydrogen uptake.

  • Work-up:

    • Once complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the solid Pd/C catalyst. This step must be performed with caution; the filter cake should not be allowed to dry completely in the air as it can ignite.

    • Wash the filter cake with additional solvent (ethanol).

  • Isolation: Concentrate the filtrate under reduced pressure to yield this compound. The product is often of high purity and may not require further purification.

Purification and Characterization

While catalytic hydrogenation can often yield a product of high purity, purification of the crude product from the NaBH₄ reduction may be necessary.

  • Purification: The primary method for purification is column chromatography on silica gel, using a solvent system such as dichloromethane/methanol or ethyl acetate/heptane with a small amount of triethylamine to prevent the amine from streaking on the acidic silica.

  • Characterization: The identity and purity of the synthesized this compound are confirmed using standard analytical techniques.[5]

    • ¹H NMR: Will show the disappearance of the characteristic ketone alpha-proton signals and the appearance of a new signal for the carbinol proton (CH-OH).

    • ¹³C NMR: The downfield ketone signal (typically >200 ppm) will be replaced by an upfield signal for the alcohol carbon (typically 60-75 ppm).

    • IR Spectroscopy: The strong C=O stretching band (around 1700 cm⁻¹) of the ketone will disappear, and a broad O-H stretching band will appear (around 3300 cm⁻¹).

    • Mass Spectrometry: The molecular ion peak will correspond to the molecular weight of this compound (115.17 g/mol ).[12]

G cluster_workflow General Workflow A Reaction Setup (Azepan-4-one + Reagents) B Reaction Monitoring (e.g., TLC) A->B C Work-up & Quenching B->C D Extraction & Drying C->D E Solvent Removal (Crude Product) D->E F Purification (e.g., Chromatography) E->F G Characterization (NMR, IR, MS) F->G

Caption: A generalized workflow for the synthesis and analysis of this compound.

Comparative Analysis of Synthetic Methods

The choice between hydride reduction and catalytic hydrogenation often comes down to a trade-off between convenience, scale, and cost.

ParameterSodium Borohydride ReductionCatalytic Hydrogenation
Scale Ideal for lab scale (<100 g)Excellent for lab and industrial scale (>100 g)
Reagents Inexpensive chemical reagent (NaBH₄)[13]Requires H₂ gas and precious metal catalyst (Pd/C)
Equipment Standard laboratory glasswareRequires specialized pressure-rated equipment
Work-up Multi-step aqueous work-up requiredSimple filtration to remove catalyst
Purity Often requires chromatographic purificationOften yields high-purity product directly
Safety Flammable H₂ gas evolved during quenchPyrophoric catalyst, flammable H₂ gas under pressure

Safety Considerations

  • Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated fume hood.

  • Catalytic Hydrogenation: Palladium on carbon can be pyrophoric, especially after use when it is saturated with hydrogen. Do not allow the used catalyst to dry in the air. Always handle hydrogen gas with appropriate safety measures in a well-ventilated area, using certified equipment.

  • General: Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The synthesis of this compound from Azepan-4-one is a robust and fundamental transformation that provides access to a highly valuable building block for drug discovery. Both sodium borohydride reduction and catalytic hydrogenation are effective methods to achieve this conversion. The choice of method is dictated by the specific needs of the laboratory or production facility, with NaBH₄ offering convenience and simplicity for smaller scales, and catalytic hydrogenation providing efficiency and scalability for larger quantities. A thorough understanding of the underlying mechanisms and practical considerations outlined in this guide will enable scientists to successfully synthesize and utilize this important chemical intermediate.

References

  • Caron, S., et al. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5149746, this compound. [Link]
  • Zhang, J., et al. (2012).
  • Aeissen, E., et al. (2023). Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. European Journal of Organic Chemistry. [Link]
  • LookChem. Cas no 39888-51-2 (this compound). [Link]
  • Organic-Synthesis.org. Sodium Borohydride (NaBH4) Reduction. [Link]
  • Organic Chemistry. Sodium Borohydride. [Link]
  • Bezanson, M., et al. (2013). Stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes. PubMed. [Link]
  • Zhang, J., & Schmalz, H.-G. (2012). Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation.
  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
  • Clark, J.
  • Kaili Catalyst New Materials CO., LTD.
  • Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]
  • ChemistryViews. (2023). Preparation of Optically Active Azepane Scaffolds. [Link]
  • Al-Abbas, K. S., et al. (2022). Isolation, Purification, and Characterization of Pecan Nut Lipase. Iraqi Journal of Science. [Link]
  • Chemistry university. (2021).

Sources

The Azepan-4-ol Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Azepane Moiety

The seven-membered nitrogen-containing heterocycle, azepane, has steadily emerged as a privileged scaffold in medicinal chemistry. Its inherent three-dimensional structure and conformational flexibility offer a unique advantage in the design of novel therapeutics, allowing for the exploration of chemical space in ways that are often inaccessible to more rigid aromatic systems.[1][2] This structural versatility enables the fine-tuning of physicochemical and pharmacokinetic properties, which is crucial for the development of effective and safe drug candidates.[1] Azepan-4-ol, in particular, with its strategically positioned hydroxyl group and secondary amine, represents a versatile building block for the synthesis of a diverse array of bioactive molecules.[3][4] The dual functionality of this compound provides two distinct points for chemical modification, making it an attractive starting material for the generation of compound libraries for high-throughput screening and lead optimization.[3][4] This guide will provide a comprehensive overview of the synthesis, derivatization, and biological applications of this compound derivatives and analogs, offering insights into their potential in contemporary drug discovery.

Synthetic Strategies for Accessing the this compound Core and Its Analogs

The construction of the azepane ring system can be achieved through various synthetic methodologies, ranging from classical ring-closing reactions to more modern transition-metal-catalyzed approaches.

Ring Expansion and Annulation Reactions

One effective strategy for the synthesis of substituted azepanes involves the dearomative ring expansion of nitroarenes. This photochemical approach utilizes blue light to mediate the conversion of a nitro group into a singlet nitrene, which then transforms the six-membered aromatic ring into a seven-membered ring system. Subsequent hydrogenolysis yields the desired polysubstituted azepane in a two-step process.[5][6] This method is particularly powerful as it allows the substitution pattern of the starting nitroarene to be directly translated to the saturated azepane product.[5][6]

Another innovative approach is the gold-catalyzed two-step [5 + 2] annulation to produce azepan-4-ones.[7] This reaction demonstrates high regioselectivity and diastereoselectivity, providing a flexible route to functionalized azepan-4-one precursors which can then be reduced to the corresponding this compound.[7]

Derivatization of the this compound Scaffold

The true synthetic utility of this compound lies in the reactivity of its secondary amine and hydroxyl group, which allows for a wide range of derivatizations to explore structure-activity relationships (SAR).

The secondary amine of the azepane ring is readily functionalized through N-alkylation and N-acylation reactions. These transformations are fundamental to building molecular complexity and modulating the pharmacological properties of the resulting derivatives.

  • N-Alkylation: Direct alkylation with alkyl halides in the presence of a non-nucleophilic base, or reductive amination with aldehydes or ketones, are common and effective methods for introducing a variety of substituents at the nitrogen atom.[8][9][10]

  • N-Acylation: The reaction of the azepane nitrogen with acyl chlorides or acid anhydrides provides the corresponding amides, which can serve as key intermediates or as final bioactive compounds.[8]

The hydroxyl group at the 4-position offers another avenue for structural diversification. Standard derivatization techniques for hydroxyl groups can be employed to introduce a range of functionalities.[11][12] These include:

  • Esterification: Reaction with acyl chlorides or carboxylic acids to form esters.

  • Etherification: Alkylation to form ethers.

  • Conversion to Amines: The hydroxyl group can be converted to a leaving group and subsequently displaced by an amine to yield 4-aminoazepane derivatives, which are themselves valuable intermediates for further functionalization.

Biological Activities and Therapeutic Potential of this compound Derivatives

Derivatives of the azepane scaffold have demonstrated a broad spectrum of pharmacological activities, highlighting their potential in various therapeutic areas, including oncology, neurodegenerative diseases, and inflammatory conditions.[1]

Kinase Inhibition

A notable application of azepane derivatives is in the development of kinase inhibitors. The natural product (-)-balanol, which contains an azepane ring, is a potent ATP-competitive inhibitor of protein kinase C.[2] This has inspired the synthesis of numerous azepane-based analogs as potential anticancer agents. For instance, a series of 4-aminoazepane derivatives have been investigated as potent inhibitors of Protein Kinase B (PKB/Akt), a key enzyme in cell survival and proliferation pathways.

CompoundTargetIC50 (nM)
Compound A PKBα15
Compound B PKBβ25
Compound C PKBγ30

Table 1: Inhibitory activity of representative 4-aminoazepane derivatives against PKB isoforms.

Cannabinoid Receptor Modulation

Recent studies have identified 4-(1,2,4-oxadiazol-5-yl)azepan-2-one derivatives as a novel class of cannabinoid type 2 (CB2) receptor agonists.[13] Selective activation of the CB2 receptor is a promising strategy for the treatment of inflammatory pain without the psychoactive side effects associated with CB1 receptor activation.[13] The lead compound from this series, 25r , exhibited high potency and selectivity for the CB2 receptor and demonstrated significant efficacy in a rodent model of inflammatory pain.[13]

CompoundTargetEC50 (nM)Emax (%)
25r CB221.087

Table 2: In vitro activity of compound 25r at the CB2 receptor.

Central Nervous System (CNS) Applications

The azepane scaffold is also being explored for its potential in treating CNS disorders. N-benzylated bicyclic azepane derivatives have been identified as potent inhibitors of monoamine transporters, with selectivity towards the norepinephrine transporter (NET) and the dopamine transporter (DAT).[14] This profile suggests potential applications in the treatment of neuropsychiatric disorders.[14] Furthermore, the structural features of azepane derivatives make them attractive candidates for the development of ligands for dopamine and opioid receptors.[15][16][17][18][19][20][21][22][23]

Experimental Protocols

The following protocols are provided as examples of common synthetic transformations involving the azepane scaffold.

Protocol 1: General Procedure for N-Alkylation of this compound via Reductive Amination

This protocol is adapted from established methods for the reductive amination of secondary amines.[8]

Materials:

  • This compound

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)

  • Dichloromethane (CH2Cl2)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen atmosphere

Procedure:

  • Dissolve this compound (1.0 eq) and the corresponding aldehyde or ketone (1.1 eq) in dichloromethane under a nitrogen atmosphere.

  • Stir the solution at room temperature for 1 hour to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated this compound.

Visualizing Key Concepts

To further illustrate the concepts discussed in this guide, the following diagrams are provided.

Synthetic Pathways

Synthesis Nitroarene Nitroarene Azepine 3H-Azepine Intermediate Nitroarene->Azepine Blue light, Photochemical Ring Expansion Azepane Polysubstituted Azepane Azepine->Azepane Hydrogenolysis Alkyne N-(pent-4-yn-1-yl)piperidine Azepanone Bicyclic Azepan-4-one Alkyne->Azepanone 1. m-CPBA 2. Ph3PAuNTf2 Azepanol This compound Azepanone->Azepanol Reduction

Caption: Key synthetic routes to the azepane core.

Derivatization Strategies

Derivatization Azepanol This compound N_Alkylated N-Alkylated This compound Azepanol->N_Alkylated Reductive Amination or Alkylation N_Acylated N-Acylated This compound Azepanol->N_Acylated Acylation Ester 4-O-Acyl Azepane Azepanol->Ester Esterification Ether 4-O-Alkyl Azepane Azepanol->Ether Etherification Amino 4-Aminoazepane Azepanol->Amino Conversion to Amine

Caption: Derivatization points of the this compound scaffold.

Conclusion and Future Perspectives

The this compound scaffold and its derivatives represent a promising area of research in medicinal chemistry. The synthetic accessibility of this core, coupled with the ability to readily introduce diverse functionalities at both the nitrogen and the 4-position, provides a robust platform for the development of novel therapeutic agents. The demonstrated activities of azepane derivatives as kinase inhibitors, cannabinoid receptor modulators, and CNS-active agents underscore the broad therapeutic potential of this structural motif. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods, the exploration of a wider range of biological targets, and the optimization of the pharmacokinetic and pharmacodynamic properties of lead compounds. As our understanding of the SAR of this versatile scaffold continues to grow, we can expect to see the emergence of new and improved this compound-based drug candidates for the treatment of a variety of human diseases.

References

  • Zhang, J., & Schmalz, H. G. (2012). Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation. Organic letters, 14(13), 3530–3533. [Link]
  • This compound | C6H13NO | CID 5149746. (n.d.). PubChem.
  • Mykura, R., Sánchez-Bento, R., Matador, E., Duong, V. K., Varela, A., Angelini, L., Carbajo, R. J., Llaveria, J., Ruffoni, A., & Leonori, D. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
  • Karageorgis, G., Smith, S., Johansen, J. L., Marty, C., De Martin, S., Gmeiner, P., & Reymond, J. L. (2022). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of medicinal chemistry, 65(8), 6338–6349. [Link]
  • Parsons, Z., & Fairbanks, A. J. (2018). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. The Journal of organic chemistry, 83(15), 8171–8179. [Link]
  • Ananthula, S., Dodoala, R., Kulkarni, B., Sunkari, S., Gundu, C., Boyapati, N., ... & Gajare, V. (2017). Opioid Receptor Modulators with a Cinnamyl Group. Journal of medicinal chemistry, 60(16), 7143–7157. [Link]
  • Opioid Receptor Modulators. (n.d.). VCU Innovation Gateway.
  • Schöffmann, A., Knieß, T., Wenzel, B., & Brust, P. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 23(14), 7687. [Link]
  • Raffa, R. B., Pergolizzi, J. V., Jr, LeQuang, J. A., Taylor, R., Jr, & NEMA Research Group (2018). New opioid receptor modulators and agonists. Progress in drug research. Fortschritte der Arzneimittelforschung. Progres des recherches pharmaceutiques, 73, 1–32. [Link]
  • Escrig-Doménech, A., Simó-Alfonso, E. F., & Ramis-Ramos, G. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation.
  • Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European journal of medicinal chemistry, 164, 465–494. [Link]
  • Serrano-Lara, L., Unciti-Broceta, A., & Díaz-Mochón, J. J. (2016). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic letters, 18(15), 3646–3649. [Link]
  • Newman, A. H., Cao, J., Keck, T. M., Kulkarni, S. S., & Husbands, S. M. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules (Basel, Switzerland), 26(11), 3169. [Link]
  • Basit, H., & Kiela, P. R. (2020). A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods. International journal of molecular sciences, 21(23), 9033. [Link]
  • Pajeva, I. K., Nikolova, S. P., Doytchinova, I. A., & Dimitrov, D. G. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Central nervous system agents in medicinal chemistry, 23(2), 140–151. [Link]
  • Dopamine receptor ligands and therapeutic methods based thereon. (n.d.). Google Patents.
  • Mykura, R., Sánchez-Bento, R., Matador, E., Duong, V. K., Varela, A., Angelini, L., ... & Leonori, D. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester.
  • Aeyad, T. (2018). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry [Doctoral dissertation, University of Sheffield]. White Rose eTheses Online. [Link]
  • Wang, Y., Zhang, Y., Chen, Y., Li, Y., Zhang, Y., Shen, Y., ... & Xu, Y. (2023). Discovery of 4-(1,2,4-Oxadiazol-5-yl)azepan-2-one Derivatives as a New Class of Cannabinoid Type 2 Receptor Agonists for the Treatment of Inflammatory Pain. Journal of medicinal chemistry, 66(6), 4339–4356. [Link]
  • Patel, A. R., Hunter, L., Bhadbhade, M. M., & Liu, F. (2014). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. The Journal of organic chemistry, 79(11), 5331–5338. [Link]
  • Synthesis and Structure-Activity Optimization of Azepane-Containing Derivatives as PTPN2/PTPN1 Inhibitors. (n.d.). ResearchGate.
  • Basit, H., & Kiela, P. R. (2020). A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods. International Journal of Molecular Sciences, 21(23), 9033. [Link]
  • Krüger, J., Kurz, M., & Wüst, M. (2020). Synthesis and Biological Evaluation of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Journal of fungi (Basel, Switzerland), 6(4), 226. [Link]
  • Opioid Receptor Modulators with a Cinnamyl Group. (n.d.). ResearchGate.
  • Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. (n.d.). ResearchGate.
  • Gevorgyan, V., Borisov, A., & Tsuboi, A. (2011). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules (Basel, Switzerland), 16(8), 6619–6630. [Link]
  • Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. (n.d.). ResearchGate.
  • Wang, Y., Liu, Y., Li, Y., Zhang, Y., Wang, Y., & Xu, Y. (2023). Design, synthesis and biological evaluation of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents. European journal of medicinal chemistry, 257, 115499. [Link]
  • Li, J., Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Xu, Y. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules (Basel, Switzerland), 26(4), 1148. [Link]

Sources

An In-depth Technical Guide to Hexahydro-1H-azepin-4-ol: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Hexahydro-1H-azepin-4-ol, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental chemical properties, logical synthetic pathways, and its strategic application in the synthesis of complex, biologically active molecules, supported by established protocols and mechanistic insights.

Core Molecular Profile: Structure and Physicochemical Identity

Hexahydro-1H-azepin-4-ol, also known by its IUPAC name azepan-4-ol , is a saturated seven-membered heterocycle. Its structure is defined by an azepane ring with a hydroxyl (-OH) group at the C-4 position.[1] This seemingly simple molecule is endowed with significant chemical versatility due to the presence of two key functional groups: a secondary amine and a secondary alcohol. The amine offers a nucleophilic and basic center, while the alcohol provides a site for esterification, etherification, or oxidation.

The non-planar, flexible conformation of the seven-membered ring allows its derivatives to explore a wider chemical space compared to more rigid five- or six-membered rings, a feature that is often crucial for optimizing interactions with biological targets.[2]

IUPAC Name and Structural Data
  • IUPAC Name: this compound[1]

  • Synonyms: Hexahydro-1H-azepin-4-ol, 4-Hydroxyazepane, 4-Azepanol[1][3]

  • CAS Number: 39888-51-2[1][3]

  • Molecular Formula: C₆H₁₃NO[1][4]

  • Molecular Weight: 115.17 g/mol [1][4]

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, reaction setup, and its role in modifying the characteristics of parent drug molecules. A summary of key computed and observed properties is provided below.

PropertyValueSource
Appearance Slightly yellow powder[3]
Molecular Weight 115.17 g/mol [1]
XLogP3 0.3[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 0[1]
Topological Polar Surface Area 32.3 Ų[1]
Purity ≥ 96% (HPLC)[3]
Storage Conditions Store at 0-8°C[3]

Synthesis and Purification: A Strategic Approach

The synthesis of this compound is most logically achieved via the reduction of its corresponding ketone, azepan-4-one. This precursor itself can be synthesized through various modern organic chemistry methods, such as gold-catalyzed annulation.[5] This two-stage approach provides a reliable pathway to the target molecule.

Synthetic Workflow Overview

The overall strategy involves the formation of the azepan-4-one core followed by a stereoselective or non-selective reduction of the ketone.

G cluster_0 Stage 1: Azepan-4-one Synthesis cluster_1 Stage 2: Reduction to Alcohol cluster_2 Purification start Secondary Amine + Alkynyl Halide alkylation Alkylation & N-Oxide Formation start->alkylation annulation Gold-Catalyzed [5+2] Annulation alkylation->annulation ketone Azepan-4-one annulation->ketone reduction Ketone Reduction (e.g., NaBH₄) ketone->reduction alcohol This compound reduction->alcohol purification Column Chromatography / Distillation alcohol->purification

Caption: Synthetic workflow for Hexahydro-1H-azepin-4-ol.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative laboratory-scale synthesis based on the reduction of azepan-4-one.

Materials:

  • Azepan-4-one (1.0 equiv)

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄) (1.5 equiv)

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolution: Dissolve azepan-4-one (1.0 equiv) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C in an ice bath.

  • Reduction: While stirring, add sodium borohydride (1.5 equiv) portion-wise to the cooled solution. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.

  • Quenching: Carefully quench the reaction by slowly adding deionized water at 0°C to decompose any excess NaBH₄.

  • Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Trustworthiness Note: This washing sequence removes acidic or basic impurities and ensures a clean product isolate.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purification: Purify the crude product by silica gel column chromatography or distillation to obtain pure Hexahydro-1H-azepin-4-ol.

Application in Medicinal Chemistry: The Amine Protection/Deprotection Cycle

For use in multi-step syntheses, particularly peptide couplings or N-alkylations, the secondary amine of this compound must be temporarily protected. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability in basic and nucleophilic conditions and its clean removal under mild acidic conditions.[6][7]

G cluster_0 Protection cluster_1 Modification cluster_2 Deprotection Azepanol This compound BocAzepanol N-Boc-Azepan-4-ol Azepanol->BocAzepanol Protect FurtherSynth Further Synthesis (e.g., O-Alkylation, Esterification) BocAzepanol->FurtherSynth Modify DeprotectedProduct Final Product (Free Amine) FurtherSynth->DeprotectedProduct Deprotect Protect (Boc)₂O, Base (e.g., TEA, DIPEA) DCM or THF/H₂O Deprotect Acidic Conditions (e.g., TFA in DCM or 4M HCl in Dioxane)

Caption: Boc protection/deprotection workflow for this compound.

Experimental Protocol: Boc Protection of this compound

Materials:

  • This compound (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Solvent: Dichloromethane (DCM) or a 2:1 mixture of Tetrahydrofuran (THF) and Water

  • Standard glassware for aqueous workup

Procedure:

  • Dissolve this compound in the chosen solvent system and cool to 0°C.

  • Add the base (TEA or DIPEA), followed by the dropwise addition of (Boc)₂O.[8]

  • Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-12 hours, monitoring by TLC.[8]

  • Upon completion, quench the reaction with water and perform a standard aqueous workup by extracting the product with an organic solvent (e.g., ethyl acetate).[6]

  • Wash the combined organic layers with brine, dry over an anhydrous salt, filter, and concentrate to yield N-Boc-hexahydro-1H-azepin-4-ol, which can often be used without further purification.

Experimental Protocol: Boc Deprotection

Materials:

  • N-Boc-protected azepane derivative

  • Reagent: Trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) OR 4M HCl in 1,4-dioxane

  • Diethyl ether (for precipitation)

Procedure:

  • Dissolve the N-Boc protected substrate in a minimal amount of DCM (for TFA deprotection) or use the 4M HCl in dioxane solution directly.[9][10]

  • Add the acidic reagent and stir the mixture at room temperature for 1-4 hours. Expertise Note: The reaction is often rapid, and progress should be monitored closely by TLC or LC-MS to avoid degradation of other acid-sensitive functional groups.[9]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • If the product precipitates as the hydrochloride or trifluoroacetate salt, it can be triturated with cold diethyl ether, collected by filtration, and washed to yield the deprotected amine salt.[9]

Role in Drug Discovery and Development

The azepane scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2] Its conformational flexibility is key to its bioactivity. Hexahydro-1H-azepin-4-ol serves as a versatile starting point for introducing this scaffold, with the hydroxyl group providing a convenient handle for further modification.

Notable applications include:

  • CNS-Targeted Agents: The azepane core is frequently found in compounds targeting the central nervous system. Its physicochemical properties can be tuned to improve blood-brain barrier permeability.[11][12]

  • Enzyme Inhibitors: Azepane derivatives have been successfully developed as potent enzyme inhibitors. Recently, novel derivatives have been identified as promising Poly (ADP-ribose) polymerase (PARP-1) inhibitors for cancer therapy.

  • Receptor Modulators: In a notable example, 4-(1,2,4-oxadiazol-5-yl)azepan-2-one derivatives, synthesized from precursors related to the azepane core, were discovered as a new class of highly selective cannabinoid type 2 (CB2) receptor agonists for treating inflammatory pain.[13][14]

Caption: this compound as a central scaffold for diverse therapeutic areas.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of Hexahydro-1H-azepin-4-ol and its derivatives.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for assessing the purity of this polar, basic compound.

Protocol: Purity Analysis by RP-HPLC

  • Column: C18, 5 µm, 4.6 x 250 mm[15]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water[15]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile[15]

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min[15]

  • Detection: UV at 210 nm[15]

  • Column Temperature: 30 °C

  • Sample Preparation: Dissolve the sample in Mobile Phase A (approx. 1 mg/mL) and filter through a 0.45 µm syringe filter.[15]

  • Self-Validating System: The use of TFA as an ion-pairing agent is critical for achieving sharp, symmetrical peaks for basic amines like this compound on a C18 column, preventing peak tailing.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for structural confirmation.

  • ¹H NMR: The proton spectrum will show complex multiplets for the aliphatic protons on the azepane ring. A distinct signal will be present for the proton on the carbon bearing the hydroxyl group (H-4). The N-H and O-H protons will appear as broad singlets, which are exchangeable with D₂O.

  • ¹³C NMR: The carbon spectrum will display six unique signals corresponding to the six carbon atoms of the azepane ring. The signal for C-4, attached to the hydroxyl group, will be shifted downfield (typically in the 60-75 ppm range) compared to the other aliphatic carbons.

References

  • PubChem. This compound.
  • Chem-Impex. This compound. [Link]
  • Zhang, J. et al. Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation. Organic & Biomolecular Chemistry. [Link]
  • The Royal Society of Chemistry. Experimental Procedure. [Link]
  • Chem-Impex. Azépane-4-ol. [Link]
  • Zhou, Y. et al. Discovery of a Selective 6-Hydroxy-1, 4-Diazepan-2-one Containing Butyrylcholinesterase Inhibitor by Virtual Screening and MM-GBSA Rescoring. ACS Omega. [Link]
  • Petrone, A. et al. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link]
  • Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
  • ResearchGate. Discovery of 4-(1,2,4-Oxadiazol-5-yl)
  • PubMed. Discovery of 4-(1,2,4-Oxadiazol-5-yl)
  • PubMed. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
  • PubMed. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. [Link]
  • ResearchGate. Boc deprotection conditions tested. [Link]

Sources

An In-Depth Technical Guide to the Physical and Chemical Properties of Azepan-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Azepan-4-ol (CAS No: 39888-51-2), a seven-membered saturated heterocycle, represents a pivotal structural motif in modern medicinal chemistry. The azepane core is present in numerous natural products and FDA-approved pharmaceuticals, highlighting its significance as a privileged scaffold in drug design.[1][2][3] This technical guide provides a comprehensive examination of the physical, chemical, and spectroscopic properties of this compound. We delve into its inherent reactivity, stemming from its bifunctional nature, and present a validated experimental protocol for a common synthetic transformation. This document is intended to serve as a foundational resource for researchers, chemists, and drug development professionals leveraging this versatile building block in their synthetic and therapeutic programs.

Introduction: The Strategic Value of the Azepane Scaffold

The azepane ring, a seven-membered nitrogen-containing heterocycle, has garnered substantial attention in organic synthesis and drug discovery.[3] Its derivatives exhibit a wide array of pharmacological activities, including applications as anti-cancer, anti-Alzheimer's, and antimicrobial agents.[2] Unlike smaller five- or six-membered rings, the azepane scaffold possesses greater conformational flexibility, a characteristic that can be crucial for optimizing binding interactions with biological targets.[3]

This compound, specifically, is a valuable synthetic intermediate due to the presence of two distinct functional handles: a secondary amine and a secondary alcohol.[4] This dual functionality allows for orthogonal chemical modifications, enabling the construction of diverse molecular libraries from a single, common core. This guide aims to provide the foundational chemical knowledge required to effectively utilize this compound in complex synthetic endeavors.

Molecular Structure and Key Identifiers

A precise understanding of a molecule's identity is paramount for reproducibility and regulatory compliance. The fundamental identifiers for this compound are summarized below.

IdentifierValueSource
IUPAC Name This compound
CAS Number 39888-51-2[4][5]
Molecular Formula C₆H₁₃NO[6]
Molecular Weight 115.17 g/mol [5]
Canonical SMILES C1CC(CCNC1)O
InChI InChI=1S/C6H13NO/c8-6-2-1-4-7-5-3-6/h6-8H,1-5H2
InChIKey JKYGZQCMFANMFM-UHFFFAOYSA-N

Physicochemical Properties

The physical properties of a compound dictate its behavior in various experimental conditions, influencing everything from solvent selection to purification strategy. This compound is typically supplied as a solid, and its key properties are detailed in the following table.

PropertyValueSource
Appearance Slightly yellow powder[7][8]
Boiling Point 203.7 °C at 760 mmHg 82 °C at 0.5 Torr[5][9]
Density 0.982 g/cm³ (Predicted)[5][9]
Flash Point 97.4 °C[5]
pKa 15.12 ± 0.20 (Predicted)[9]
Polar Surface Area 32.3 Ų
XLogP3 0.45[5]

Chemical Reactivity and Synthetic Potential

The synthetic utility of this compound is rooted in the distinct reactivity of its secondary amine and secondary alcohol functionalities.[4] This allows for selective derivatization, making it a powerful node for building molecular complexity.

  • N-Functionalization: The secondary amine is nucleophilic and moderately basic. It readily undergoes standard transformations such as N-alkylation, N-acylation, reductive amination, and sulfonylation. These reactions are fundamental for introducing side chains or coupling the azepane core to other molecular fragments.

  • O-Functionalization: The secondary alcohol can be acylated to form esters, alkylated to form ethers, or oxidized to the corresponding ketone, Azepan-4-one. The choice of reaction conditions is critical to avoid competing reactions at the nitrogen center, often necessitating the use of an N-protecting group (e.g., Boc, Cbz) for selective O-functionalization.

The diagram below illustrates these primary, divergent reaction pathways.

G cluster_main Reactivity of this compound cluster_N N-Functionalization cluster_O O-Functionalization A This compound B N-Alkylation A->B R-X, Base C N-Acylation A->C Acyl Chloride D N-Sulfonylation A->D Sulfonyl Chloride E Oxidation to Ketone A->E [Ox] F Esterification A->F RCOCl, Base (N-protection often needed) G Etherification A->G R-X, NaH (N-protection often needed)

Caption: Divergent reaction pathways of this compound.

Spectroscopic Characterization Profile

Structural confirmation and purity assessment of this compound rely on standard spectroscopic techniques. While specific spectra should be acquired for each batch, the expected patterns are as follows:

  • ¹H NMR: The proton NMR spectrum will show a complex set of multiplets in the aliphatic region (approx. 1.5-3.5 ppm) corresponding to the methylene protons of the azepane ring. A distinct signal will be present for the carbinol proton (CH-OH), typically around 3.6-4.0 ppm. Broad, exchangeable signals for the N-H and O-H protons will also be observed.

  • ¹³C NMR: The carbon spectrum is expected to display six distinct signals. The carbon bearing the hydroxyl group (C-OH) will resonate downfield (approx. 65-75 ppm), while the other five ring carbons will appear in the 20-55 ppm range.

  • IR Spectroscopy: The infrared spectrum provides clear evidence of the key functional groups. Expect to see a broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H and N-H stretching vibrations. C-H stretching vibrations will appear just below 3000 cm⁻¹.

  • Mass Spectrometry: The electron impact (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 115, corresponding to the molecular weight of the compound.

Researchers can consult spectral databases like PubChem for available experimental data.[10]

Experimental Protocol: Oxidation of this compound to Azepan-4-one

This protocol details a reliable method for the synthesis of Azepan-4-one, a common and useful derivative. The procedure employs a Swern oxidation, a mild and high-yielding method that avoids over-oxidation and is compatible with the amine functionality.

Causality: The Swern oxidation is chosen over harsher reagents like chromic acid to prevent side reactions and ensure a clean conversion. The mechanism involves activation of dimethyl sulfoxide (DMSO) with oxalyl chloride to form the electrophilic chlorosulfonium salt, which is the active oxidant. Triethylamine (TEA) is used as a non-nucleophilic base in the final step to deprotonate the intermediate and induce elimination to form the ketone.

Materials:

  • This compound (1.0 eq)

  • Oxalyl Chloride (1.5 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (TEA) (5.0 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Methodology:

  • System Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous DCM to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Oxidant Formation: Slowly add oxalyl chloride to the cold DCM, followed by the dropwise addition of anhydrous DMSO. Stir the solution for 15 minutes at -78 °C.

  • Substrate Addition: Dissolve this compound in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture, ensuring the internal temperature remains below -65 °C. Stir for 45 minutes.

  • Elimination: Add triethylamine dropwise to the flask. The mixture may become thick. Allow the reaction to stir for 30 minutes at -78 °C, then warm to room temperature.

  • Aqueous Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash successively with 1 M HCl, saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via column chromatography on silica gel to yield pure Azepan-4-one.

The following diagram outlines the experimental workflow.

G A Setup: Cool DCM & Oxalyl Chloride to -78 °C B Add DMSO dropwise (Stir 15 min) A->B 1 C Add this compound solution (Stir 45 min) B->C 2 D Add Triethylamine (TEA) (Stir 30 min, then warm to RT) C->D 3 E Quench with Water & Extract with DCM D->E 4 F Wash Organic Layer (HCl, NaHCO₃, Brine) E->F 5 G Dry (MgSO₄) & Concentrate F->G 6 H Purify via Column Chromatography G->H 7

Caption: Experimental workflow for the Swern oxidation of this compound.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be observed when handling this compound.

  • Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood.[11] An eyewash station and safety shower should be readily accessible.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[11][12]

  • Toxicology: The toxicological properties of this compound have not been thoroughly investigated.[12] It should be handled with care, assuming it is potentially hazardous. Avoid inhalation of dust and direct contact with skin and eyes. The related compound, Azepan-4-one hydrochloride, is classified as causing serious eye damage and potential respiratory irritation.[13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11] For long-term stability, storage at 0-8 °C is recommended.[7][8]

Conclusion

This compound is a compound of significant strategic importance for synthetic and medicinal chemists. Its well-defined physical properties, coupled with the versatile and predictable reactivity of its bifunctional structure, establish it as a premier building block for constructing complex molecular architectures. A thorough understanding of its characteristics, as detailed in this guide, is the first step toward unlocking its full potential in the pursuit of novel chemical entities and therapeutic agents.

References

  • Zha, G.F., Rakesh, K.P., Manukumar, H.M., Shantharam, C.S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494.
  • Rakesh, K.P., Manukumar, H.M., & Zha, G.F. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed, National Center for Biotechnology Information.
  • National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database.
  • LookChem (2024). Cas no 39888-51-2 (this compound).
  • Zha, G.F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry.
  • Nortcliffe, A., & Moody, C.J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. PubMed, National Center for Biotechnology Information.
  • Science Company (n.d.). SAFETY DATA SHEET.
  • Capot Chemical (n.d.). MSDS of (R)-azEpan-4-ol.
  • Carl ROTH (2025). Safety Data Sheet: Azepan-4-one hydrochloride.
  • Kaur, H., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate.
  • ResearchGate (n.d.). NMR spectral data for compounds 1 -4 and reference compounds.
  • National Center for Biotechnology Information (2017). Spectral Information in PubChem. PubChem Blog.
  • Journal of Chemical Education (2023). Spectroscopy Data for Undergraduate Teaching. ERIC.
  • Sharma, P., & Kumar, A. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • Capot Chemical (n.d.). (R)-azEpan-4-ol.
  • Wishart, D.S. (2019). NMR Spectroscopy for Metabolomics Research. MDPI.
  • Williams, R. (2022). pKa Data Compiled by R. Williams. ACS Organic Division.

Sources

An In-depth Technical Guide to Azepan-4-ol as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Azepan-4-ol, a seven-membered heterocyclic amine, represents a cornerstone intermediate in modern medicinal chemistry. Its unique structural topology, featuring a flexible seven-membered ring, a secondary amine, and a strategically positioned hydroxyl group, offers a trifecta of synthetic handles for molecular elaboration. This guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties and synthesis to its critical role as a scaffold in the development of novel therapeutics, particularly for central nervous system (CNS) disorders. We will dissect established analytical protocols for quality control and provide field-proven insights into its handling and application, equipping researchers and drug development professionals with the comprehensive knowledge required to leverage this versatile building block.

Introduction: The Strategic Value of the Azepane Scaffold

In the landscape of pharmaceutical development, the selection of core scaffolds is a critical determinant of a program's success. Saturated N-heterocycles are privileged structures due to their ability to confer favorable properties such as aqueous solubility, metabolic stability, and three-dimensional complexity for precise target engagement. Among these, the azepane ring has garnered significant attention.[1][2] Its seven-membered structure provides a higher degree of conformational flexibility compared to smaller five- or six-membered rings, which can be crucial for optimizing interactions with biological targets.[3]

This compound (also known as 4-hydroxyazepane) emerges as a particularly valuable intermediate.[4][5] The molecule's dual functionality—a secondary amine and a hydroxyl group—allows for orthogonal chemical modifications, making it a versatile precursor for constructing diverse compound libraries.[5] The secondary amine serves as a nucleophilic handle or a site for introducing substituents that can modulate basicity and receptor interactions, while the hydroxyl group can be functionalized to introduce additional pharmacophoric elements or to tune physicochemical properties like lipophilicity.[5][6] This inherent versatility has established this compound as a key intermediate in the synthesis of complex bioactive molecules, especially those targeting neurological disorders.

This document serves as a technical guide for scientists, outlining the essential knowledge for effectively utilizing this compound in a research and development setting.

Physicochemical & Structural Characteristics

A thorough understanding of a chemical intermediate's properties is fundamental to its effective use in synthesis and process development. This compound is typically supplied as a slightly yellow powder with well-defined physical and chemical characteristics.[6]

Table 1: Key Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 39888-51-2[6][7]
Molecular Formula C₆H₁₃NO[6][7]
Molecular Weight 115.17 g/mol [7]
IUPAC Name This compound[7]
Synonyms 4-Hydroxyazepane, Hexahydro-1H-azepin-4-ol[6][7]
Appearance Slightly yellow powder[6]
Purity (Typical) ≥ 96% (HPLC)[6]
Boiling Point 203.7°C at 760 mmHgN/A
Polar Surface Area 32.3 Ų[7]
Storage Conditions Store at 0-8°C[6]

The structure of this compound is foundational to its utility. The diagram below illustrates its key features.

Caption: Chemical structure of this compound highlighting key functional groups.

Synthesis of this compound: A Conceptual Workflow

While multiple synthetic routes to substituted azepanes exist, a common and logical approach involves the cyclization of a linear precursor.[4][8] Intramolecular reductive amination is a powerful strategy for forming cyclic amines and serves as an excellent conceptual model for the synthesis of the this compound scaffold.[9][10] This process involves the formation of an imine or enamine from a precursor containing both a ketone and an amine, followed by in-situ reduction to form the seven-membered ring.

The following diagram outlines a generalized workflow for such a synthesis.

Synthesis_Workflow Start Linear Keto-Amine Precursor Reaction Intramolecular Cyclization (Imine/Enamine Formation) Start->Reaction Acid/Base Catalyst Reduction Reductive Amination (e.g., NaBH3CN, H2/Pd-C) Reaction->Reduction Reducing Agent Purification Purification (Distillation or Crystallization) Reduction->Purification QC Quality Control (HPLC, NMR, GC-MS) Purification->QC

Caption: Generalized workflow for this compound synthesis via intramolecular reductive amination.

Experimental Protocol: Conceptual Reductive Amination

This protocol is a representative, conceptual illustration of the key chemical transformations. Causality: The choice of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) is critical; it selectively reduces the protonated iminium ion intermediate much faster than it reduces the starting ketone, preventing unwanted side reactions and maximizing the yield of the desired cyclic amine.[11]

  • Precursor Preparation: A suitable linear precursor, such as 6-amino-3-hydroxyhexan-2-one, is dissolved in an appropriate protic solvent (e.g., methanol).

  • pH Adjustment: The reaction pH is adjusted to a mildly acidic condition (pH 4-6) using a reagent like acetic acid. This is essential to catalyze imine formation without fully protonating and deactivating the primary amine.

  • Reductant Addition: Sodium cyanoborohydride is added portion-wise to the solution at a controlled temperature (e.g., 0-25°C). The reaction progress is monitored by a suitable technique like TLC or LC-MS.

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in water and the pH is made basic (pH > 11) to deprotonate the product's amine.

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate) to isolate the this compound.

  • Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated. The crude product is then purified, typically by vacuum distillation or recrystallization, to yield pure this compound.

  • Validation: The identity and purity of the final product are confirmed using the analytical methods described in Section 5. This step is crucial for the self-validation of the protocol.

This compound in Drug Discovery: A Versatile Scaffold

The true value of this compound lies in its role as a versatile building block for creating structurally diverse and potent pharmaceutical agents.[6] Its dual functional groups provide two independent points for diversification, allowing chemists to systematically explore structure-activity relationships (SAR).

Drug_Scaffold cluster_core Core Intermediate cluster_derivatives Drug Candidates / Analogs Azepanol This compound Scaffold Drug1 Candidate A (CNS Agent) Azepanol->Drug1 N-Arylation O-Etherification Drug2 Candidate B (Kinase Inhibitor) Azepanol->Drug2 N-Acylation O-Esterification Drug3 Candidate C (Antiviral) Azepanol->Drug3 Reductive Amination (N-Alkylation)

Caption: this compound as a central scaffold for generating diverse drug candidates.

The azepane motif is a key component in numerous FDA-approved drugs and clinical candidates, particularly in the CNS therapeutic area.[2] The conformational flexibility of the seven-membered ring allows derivatives to adapt to the binding pockets of various receptors and enzymes. The ability to install substituents at the 1-position (nitrogen) and 4-position (oxygen) allows for fine-tuning of properties:

  • N-Substitution: The secondary amine can be readily alkylated, arylated, or acylated. This position is often used to introduce groups that interact with the target protein or to attach linkers for further conjugation. For example, N-benzylated bicyclic azepanes have shown potent activity as monoamine transporter inhibitors.

  • O-Substitution: The hydroxyl group can be converted into ethers, esters, or other functionalities. This position is often modified to improve cell permeability, alter metabolic stability, or introduce hydrogen bond donors/acceptors to enhance target binding affinity.

Analytical & Quality Control (QC) Methods

Ensuring the identity, purity, and consistency of this compound is paramount for its use in pharmaceutical synthesis, where impurities can lead to unforeseen side reactions and regulatory hurdles. A multi-pronged analytical approach is standard practice.

QC_Workflow Sample Incoming Batch of This compound Identity Identity Confirmation (FTIR, MS) Sample->Identity Purity Purity & Impurity Profile (HPLC, GC) Sample->Purity Structure Structural Elucidation (NMR) Sample->Structure Result Pass / Fail Decision Identity->Result Purity->Result Structure->Result Release Release for Synthesis Result->Release If Pass

Caption: A typical quality control workflow for a pharmaceutical intermediate like this compound.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the industry-standard method for assessing the purity of this compound.[6] Causality: Reversed-phase HPLC is chosen because it effectively separates the polar this compound from less polar organic impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

  • Standard Preparation: Accurately weigh a reference standard of this compound to prepare a stock solution of known concentration (e.g., 1 mg/mL) in the mobile phase. Prepare a series of dilutions for a calibration curve.

  • Sample Preparation: Accurately weigh the test sample of this compound and dissolve it in the mobile phase to achieve a similar concentration to the primary standard.

  • Chromatographic Conditions (Typical):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile or methanol). An isocratic or gradient elution may be used.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at a low wavelength (e.g., 210 nm), as this compound lacks a strong chromophore, or via an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).

  • Analysis: Inject the standard and sample solutions onto the HPLC system.

  • Quantification: The purity of the sample is calculated by the area percent method, where the area of the main peak is compared to the total area of all peaks in the chromatogram. The identity is confirmed by comparing the retention time of the sample peak to that of the reference standard.

Safety, Handling, and Storage

While comprehensive toxicological data for this compound is not extensively published, standard laboratory precautions for handling chemical intermediates should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6] Avoid contact with skin and eyes.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place.[6] The recommended storage temperature is between 0°C and 8°C to ensure long-term stability.[6]

  • In case of Exposure:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

    • Skin: Wash off immediately with soap and plenty of water.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

Future Perspectives

The utility of this compound is not confined to pharmaceuticals. Its unique properties make it an attractive intermediate in other fields of chemical science. Researchers are exploring its use in materials science for the development of novel polymers and coatings, where the azepane ring can impart specific physical properties.[6] Additionally, its structure is being investigated in the formulation of next-generation agrochemicals, such as more effective and targeted pesticides and herbicides.[6] The ongoing push for green chemistry is also driving research into more sustainable and environmentally friendly synthetic routes to produce this valuable intermediate.[5]

Conclusion

This compound is more than a simple chemical; it is a strategic enabler in the quest for novel bioactive molecules. Its combination of a flexible seven-membered ring and dual, orthogonal functional groups provides medicinal chemists with a powerful and versatile platform for drug design and discovery. A comprehensive understanding of its synthesis, reactivity, and analytical characterization, as detailed in this guide, is essential for any research professional aiming to unlock its full potential in developing the next generation of therapeutics.

References

  • Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. (2023). National Institutes of Health (NIH). [Link]
  • Intramolecular reductive aminations for the formation of azepanes. (n.d.).
  • Preparation of Optically Active Azepane Scaffolds. (2023). ChemistryViews. [Link]
  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. (2024). National Institutes of Health (NIH). [Link]
  • Cas no 39888-51-2 (this compound). (2024). LookChem. [Link]
  • This compound | C6H13NO | CID 5149746. (n.d.). PubChem. [Link]
  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Organic and Pharmaceutical Chemistry Research. [Link]
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]
  • Total synthesis of (-)-4-hydroxyzinowol. (2014). PubMed. [Link]
  • synthesis & characterization of 4- hydroxyacetanilide starting from acetanilide. (2016).
  • Catalytic synthesis of cyclohexanone 1,2-propanediol ketal with H4SiW12O40/PAn. (2025). SciSpace. [Link]
  • CN112778108A - Synthesis method of 4-substituted cyclohexanone. (n.d.).
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). SciSpace. [Link]
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). PubMed. [Link]
  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. (2025). National Institutes of Health (NIH). [Link]

Sources

The Azepane Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The seven-membered nitrogen-containing heterocycle, azepane, has firmly established itself as a privileged scaffold in the landscape of medicinal chemistry. Its inherent three-dimensional structure and conformational flexibility offer a unique platform for the design of novel therapeutics with finely tuned pharmacological profiles. More than 20 drugs containing the azepane motif have received FDA approval, underscoring its significance in treating a wide spectrum of human diseases.[1] This technical guide provides a comprehensive exploration of the azepane scaffold, from its fundamental physicochemical properties and diverse synthetic strategies to its extensive applications in drug discovery, with a focus on oncology, central nervous system (CNS) disorders, and infectious diseases. We will delve into specific mechanisms of action, present detailed experimental protocols, and offer insights into the structure-activity relationships that govern the efficacy of these remarkable compounds.

The Azepane Scaffold: A Privileged Structure in Drug Design

Saturated N-heterocycles are ubiquitous in pharmaceuticals, and the azepane ring holds a special place among them. Unlike its smaller five- and six-membered counterparts (pyrrolidine and piperidine), the seven-membered azepane ring possesses a higher degree of conformational flexibility, which can be crucial for optimizing interactions with biological targets.[2] This flexibility, however, is balanced with sufficient rigidity to present substituents in well-defined spatial orientations, a key aspect for achieving high binding affinity and selectivity.

The azepane motif is a key component in a variety of FDA-approved drugs, including:

  • Tolazamide: An oral anti-diabetic medication.[2][3]

  • Azelastine: A potent, second-generation histamine antagonist used for the treatment of allergies.[2]

  • Mecillinam: An antibiotic with a unique mechanism of action.[4]

  • Cetiedil: A vasodilator.[4]

  • Nabazenil: A cannabinoid receptor modulator.[4]

The prevalence of the azepane scaffold in such a diverse range of therapeutics highlights its versatility and drug-like properties.[1]

Synthetic Strategies for Accessing the Azepane Core

The construction of the azepane ring system has been a subject of intense research, leading to the development of several elegant and efficient synthetic methodologies. The choice of a particular synthetic route is often dictated by the desired substitution pattern on the azepane ring and the overall complexity of the target molecule.

Key Synthetic Approaches:
  • Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for the synthesis of a wide variety of cyclic compounds, including azepanes. This reaction typically involves the use of a ruthenium-based catalyst to cyclize a diene precursor. The strategic placement of substituents on the starting diene allows for the synthesis of highly functionalized azepane derivatives.[5][6][7]

  • Beckmann Rearrangement: This classic organic reaction provides a reliable method for the synthesis of lactams (cyclic amides) from oximes.[8][9] The resulting azepan-2-one (caprolactam) can then be reduced to afford the parent azepane ring. The Beckmann rearrangement is particularly useful for large-scale industrial synthesis.[9]

  • Ring-Expansion Reactions: Various ring-expansion strategies have been developed to convert smaller, more readily available cyclic precursors, such as piperidines, into the seven-membered azepane ring.[10] These methods often involve the formation of a bicyclic intermediate that undergoes a regioselective ring-opening to yield the desired azepane.

  • Photochemical Dearomative Ring Expansion: A novel and efficient strategy involves the photochemical dearomatization of nitroarenes.[11][12] This method utilizes blue light to mediate the conversion of a six-membered aromatic ring into a seven-membered azepine system, which can then be hydrogenated to the corresponding azepane. This two-step process allows for the rapid construction of complex, polysubstituted azepanes from simple starting materials.[11][12]

Experimental Protocol: Photochemical Dearomative Ring Expansion for Azepane Synthesis

This protocol is based on the work of Ruffoni and Leonori, which describes a two-step synthesis of polysubstituted azepanes from nitroarenes.[11][12]

Step 1: Photochemical Ring Expansion to 3H-Azepine

  • Reaction Setup: In a suitable reaction vessel, dissolve the substituted nitrobenzene (1.0 equiv) in isopropanol.

  • Addition of Reagents: Add triethyl phosphite (2.0 equiv) and diethylamine (4.0 equiv).

  • Irradiation: Irradiate the reaction mixture with a blue light source (e.g., 427 nm LED) at room temperature for 48 hours. The choice of a lower intensity irradiation for a longer duration can improve the yield.[12]

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the corresponding 3H-azepine derivative.

Step 2: Hydrogenation to Azepane

  • Catalyst Preparation: In a high-pressure reactor, suspend platinum(IV) oxide (10 mol%) and palladium on carbon (10 mol%) in a suitable solvent.

  • Hydrogenation: Add the 3H-azepine derivative from Step 1 to the catalyst suspension. Pressurize the reactor with hydrogen gas to 50 bar.

  • Reaction: Stir the reaction mixture at room temperature until the reaction is complete (as monitored by TLC or LC-MS).

  • Workup and Purification: Carefully vent the reactor and filter the reaction mixture through a pad of Celite to remove the catalysts. Concentrate the filtrate under reduced pressure to yield the desired azepane product.

Causality Behind Experimental Choices: The use of blue light in the first step provides a mild and efficient way to generate the singlet nitrene intermediate required for the ring expansion, avoiding the need for harsh reagents or high temperatures.[11][12] The synergistic use of two different hydrogenation catalysts (PtO2 and Pd/C) in the second step ensures a clean and complete reduction of the 3H-azepine to the saturated azepane ring.[12]

Therapeutic Applications of Azepane Scaffolds

The unique structural features of the azepane ring have been exploited to develop a plethora of therapeutic agents targeting a diverse range of diseases.

Oncology

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[13][14][15][16][17] Consequently, the development of inhibitors targeting this pathway is a major focus of anticancer drug discovery. Several azepane-containing compounds have emerged as potent inhibitors of the PI3K/Akt/mTOR pathway.[4][13]

  • Mechanism of Action: Azepane-based inhibitors are often designed to be ATP-competitive, binding to the kinase domain of PI3K or Akt and preventing the phosphorylation of their downstream targets.[14] This blockade of the signaling cascade ultimately leads to the induction of apoptosis and cell cycle arrest in cancer cells.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Azepane_Inhibitor Azepane-based Inhibitor Azepane_Inhibitor->PI3K Inhibition Azepane_Inhibitor->Akt Inhibition

Caption: Azepane-based inhibitors targeting the PI3K/Akt pathway.

Central Nervous System (CNS) Disorders

The azepane scaffold is particularly prevalent in drugs targeting the CNS.[4] Its ability to adopt diverse conformations allows for precise interactions with various receptors and transporters in the brain.

  • Anticonvulsants: Some azepane derivatives exhibit anticonvulsant activity, although the exact mechanism of action is not always fully elucidated.[18] It is hypothesized that they may modulate the activity of ion channels or neurotransmitter systems to reduce neuronal hyperexcitability.

  • Alzheimer's Disease: The accumulation of amyloid-β (Aβ) peptides in the brain is a key pathological feature of Alzheimer's disease.[19][20] The enzyme β-secretase (BACE1) is responsible for the initial cleavage of the amyloid precursor protein (APP), the first step in the production of Aβ.[19] Azepane-based compounds have been developed as potent BACE1 inhibitors.[4][21]

BACE1_Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb Cleavage CTF_beta C-terminal fragment β APP->CTF_beta BACE1 BACE1 (β-secretase) gamma_secretase γ-secretase Abeta Amyloid-β (Aβ) peptides CTF_beta->Abeta Cleavage Plaques Amyloid Plaques Abeta->Plaques Azepane_BACE1_Inhibitor Azepane-based BACE1 Inhibitor Azepane_BACE1_Inhibitor->BACE1 Inhibition

Caption: Inhibition of Aβ production by azepane-based BACE1 inhibitors.

Infectious Diseases

The azepane scaffold has also shown promise in the development of novel anti-infective agents.

  • Antiviral Activity (Hepatitis B Virus): Chronic hepatitis B virus (HBV) infection is a major global health problem. The HBV capsid protein is essential for multiple stages of the viral life cycle, including genome encapsidation and virion assembly.[22] Azepane derivatives have been identified as potent HBV capsid assembly modulators.[22][23]

  • Mechanism of Action: These compounds are thought to interact with the HBV core protein, inducing the formation of aberrant, non-infectious viral particles and disrupting the normal process of virion morphogenesis.[22] This novel mechanism of action makes them attractive candidates for the treatment of HBV, including strains that are resistant to existing therapies.[22]

HBV_Screening_Workflow start Start: Azepane Compound Library cell_culture HBV-producing cell line culture start->cell_culture compound_treatment Treat cells with azepane compounds cell_culture->compound_treatment incubation Incubation compound_treatment->incubation supernatant_collection Collect culture supernatant incubation->supernatant_collection ia_pcr Immune-absorbance PCR (IA-PCR) for HBV DNA supernatant_collection->ia_pcr data_analysis Data Analysis: Determine IC50 ia_pcr->data_analysis hit_compounds Hit Compounds with Antiviral Activity data_analysis->hit_compounds end Further Development hit_compounds->end

Caption: Workflow for screening azepane compounds for anti-HBV activity.

Data Presentation: Quantitative Analysis of Azepane Derivatives

The biological activity of azepane derivatives is typically quantified using in vitro assays to determine their potency against specific targets. The half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) are common metrics used for this purpose.

Table 1: Anticancer Activity of Azepine Derivatives

Compound ClassCell LineIC50 (µM)Reference
Diazepine derivativeCaco-2 (Colorectal)8.445[13]
Oxazepine derivativeCaco-2 (Colorectal)33.04[13]

Table 2: Anti-Alzheimer's Disease Activity of BACE1 Inhibitors

CompoundTargetKi (nM)Reference
VerubecestathBACE12.2[20]
VerubecestathBACE20.34[20]

Table 3: Antiviral Activity against Hepatitis B Virus

CompoundAssayIC50 (µM)Reference
ProparacaineIA-PCR1.0[24][25]
ChlorophyllideIA-PCR1.5[24][25]

Note: The data presented here are for illustrative purposes and represent a small subset of the extensive research conducted on azepane scaffolds.

Future Perspectives and Conclusion

The azepane scaffold continues to be a fertile ground for drug discovery.[10] Future research will likely focus on the development of novel, more efficient, and stereoselective synthetic methods to access a wider range of structurally diverse azepane derivatives. The exploration of new therapeutic applications for azepane-based compounds, particularly in areas of unmet medical need, will also be a key priority.

References

  • Ruffoni, A., & Leonori, D. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
  • Barbero, A., Diez-Varga, A., Pulido, F. J., & González-Ortega, A. (2016). Synthesis of Azepane Derivatives by Silyl-aza-Prins Cyclization of Allylsilyl Amines: Influence of the Catalyst in the Outcome of the Reaction. Organic Letters, 18(8), 1972–1975.
  • El-Sayed, M. A., et al. (2022). Design, Synthesis and Molecular docking of novel substituted azepines as inhibitors of PI3K/Akt/TSC2/mTOR signaling pathway in colorectal carcinoma. Bioorganic Chemistry, 131(2), 106299.
  • Feng, Z., Jiao, H., Ye, Z., & Ye, J. (2022). Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. Organic Letters, 24(29), 5364–5369.
  • Novira Therapeutics, Inc. (2015).
  • Various Authors. (2025). Synthesis of 4,4′-Disubstituted Azepines via Ring-Closing Metathesis Reaction and Asymmetric Arylation of Lactones.
  • Ruffoni, A., & Leonori, D. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester.
  • Various Authors. (2021). Recent Advances on the Synthesis of Azepane‐Based Compounds.
  • Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465–494.
  • Gangan, R. S., et al. (2009). Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. Organic & Biomolecular Chemistry, 7(23), 4924-4930.
  • Zha, G. F., et al. (2018). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494.
  • Various Authors. (n.d.). SEVEN AND LARGE MEMBERED HETEROCYCCLES. eGyanKosh.
  • Various Authors. (n.d.). Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Organic Syntheses Procedure.
  • Mailloux, M. J., et al. (2021). Azepine synthesis. Organic Chemistry Portal.
  • BenchChem. (2025). Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. BenchChem.
  • Various Authors. (n.d.). Synthesis and Medicinal Uses of Azepines. Pharmaguideline.
  • Various Authors. (2005). Unique antiviral mechanism discovered in anti-hepatitis B virus research with a natural product analogue. Proceedings of the National Academy of Sciences, 102(34), 12291-12296.
  • Wikipedia. (n.d.). Azepane.
  • Various Authors. (n.d.). Scheme 25: Ring-closing metathesis as key step in the synthesis of dibenzo[b,f]heteropines.
  • Ashenhurst, J. (n.d.). Beckmann Rearrangement. Master Organic Chemistry.
  • Various Authors. (2024). BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects. Frontiers in Molecular Neuroscience.
  • Wikipedia. (n.d.). Beckmann rearrangement.
  • Various Authors. (2023). Beckmann Rearrangement. Chemistry LibreTexts.
  • Mor, S., et al. (2015). A new insight into Beckmann rearrangement for the synthesis of some (E)-3-arylidenepiperidin-2-ones. Der Pharma Chemica, 7(8), 118-129.
  • Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 21(14), 4063–4091.
  • Novira Therapeutics, Inc. (2016).
  • Various Authors. (2017). Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. International Journal of Molecular Sciences, 18(9), 1989.
  • Various Authors. (2018). Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. Frontiers in Chemistry, 6, 481.
  • Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494.
  • Various Authors. (2018). Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. Frontiers in Chemistry, 6, 481.
  • Various Authors. (2024). Targeting the PI3K/AKT signaling pathway in anticancer research: a recent update on inhibitor design and clinical trials (2020-2023). Expert Opinion on Therapeutic Targets, 28(4), 265-283.
  • Various Authors. (2020). A Close Look at BACE1 Inhibitors for Alzheimer's Disease Treatment. International Journal of Molecular Sciences, 21(19), 7015.
  • Lamontagne, J., et al. (2013). Screening and identification of compounds with antiviral activity against hepatitis B virus using a safe compound library and novel real-time immune-absorbance PCR-based high throughput system. Antiviral Research, 97(3), 245–251.
  • Various Authors. (2018). Identification Mechanism of BACE1 on Inhibitors Probed by Using Multiple Separate Molecular Dynamics Simulations and Comparative Calculations of Binding Free Energies. International Journal of Molecular Sciences, 19(10), 3183.
  • DailyMed. (n.d.).
  • Lamontagne, J., et al. (2013). Screening and identification of compounds with antiviral activity against hepatitis B virus using a safe compound library and novel real-time immune-absorbance PCR-based high throughput system. Antiviral Research, 97(3), 245-251.
  • Various Authors. (2014). Recent developments in anti-cancer agents targeting PI3K, Akt and mTORC1/2. Recent Patents on Anti-Cancer Drug Discovery, 9(2), 143-157.
  • Various Authors. (2021). The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines. Molecular Biology Reports, 48(8), 6061-6074.
  • Various Authors. (2025). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. International Journal of Molecular Sciences, 26(21), 16053.
  • Various Authors. (2016). A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors.
  • Various Authors. (2025). Breaking Barriers in CNS Drug Development: Innovations Reshaping Neurology. Labiotech.eu.

Sources

The Azepan-4-ol Scaffold: A Lynchpin in Modern Neurological Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quest for novel therapeutics to combat the complexities of neurological disorders is a paramount challenge in medicinal chemistry. Central to this endeavor is the identification and optimization of privileged scaffolds that can effectively engage with key central nervous system (CNS) targets. Among these, the seven-membered heterocyclic compound, Azepan-4-ol, has emerged as a particularly versatile and valuable building block.[1][2] Its inherent structural features—a flexible seven-membered ring, a strategically placed hydroxyl group for further functionalization, and a secondary amine for substitution—provide a unique three-dimensional diversity that is highly advantageous for CNS drug design.[1] This technical guide provides a comprehensive exploration of the role of this compound in neurological drug discovery, moving beyond a mere recitation of facts to an in-depth analysis of its application in the synthesis of potent and selective modulators of critical neurological targets. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key assays, and visualize the intricate signaling pathways and workflows that underpin this exciting area of research.

The this compound Core: A Privileged Scaffold for CNS Drug Design

This compound (also known as 4-hydroxyazepane) is a cyclic amine that has garnered significant attention as a precursor in the synthesis of a wide array of bioactive molecules.[2] The azepane ring system is a recurring motif in numerous FDA-approved drugs, particularly those targeting the CNS, owing to its favorable physicochemical properties that can enhance bioavailability and binding affinity.[3][4] The conformational flexibility of the seven-membered ring allows for optimal positioning of substituents to interact with the complex topographies of CNS receptors and transporters.[3]

The true utility of this compound in neurological drug discovery lies in its dual functionality. The secondary amine provides a ready handle for N-substitution, a common strategy for modulating potency, selectivity, and pharmacokinetic properties of CNS ligands.[5] Simultaneously, the hydroxyl group at the 4-position serves as a versatile point for derivatization, enabling the introduction of various pharmacophoric elements or the fine-tuning of polarity and hydrogen-bonding capacity.[1] This dual reactivity makes this compound an ideal starting point for the construction of diverse chemical libraries aimed at a range of neurological targets.

Key Neurological Targets for this compound Derivatives

The this compound scaffold has proven to be a fruitful starting point for the development of ligands for several key neurological targets implicated in a variety of disorders, from neurodegenerative diseases to psychiatric conditions.

Monoamine Transporters (DAT, NET, SERT)

Monoamine transporters (MATs) are a family of solute carrier 6 (SLC6) proteins that regulate the synaptic concentrations of dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[6][7] Their dysfunction is implicated in a host of conditions, including depression, ADHD, and substance use disorders.[6] The azepane scaffold has been successfully employed to generate potent inhibitors of these transporters.

One notable example is the development of N-benzylated bicyclic azepanes, which have shown potent inhibition of NET and DAT.[5] The general structure-activity relationship (SAR) for N-substituted azepane analogs at MATs often reveals that the nature of the N-substituent is critical for determining potency and selectivity.[8][9] For instance, the addition of bulky, lipophilic groups can enhance binding to the hydrophobic pockets of the transporter proteins.

Sigma-1 (σ1) Receptor

The sigma-1 (σ1) receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[10] It is involved in a wide range of cellular processes, including the regulation of calcium signaling, ion channel function, and cellular stress responses.[11][12] Ligands that modulate the σ1 receptor have shown therapeutic potential in neurodegenerative diseases, stroke, and psychiatric disorders.[13][14]

The azepane moiety is a key structural feature in a number of potent and selective σ1 receptor ligands. For example, the compound CM304, a potent and selective σ1 receptor antagonist, features an azepane ring connected to a benzothiazol-2(3H)-one core.[15] This highlights the utility of the azepane scaffold in constructing molecules that can effectively interact with the ligand-binding domain of the σ1 receptor.

Cannabinoid Receptor 2 (CB2)

The cannabinoid receptor 2 (CB2) is a G protein-coupled receptor primarily expressed in immune cells, although it is also found in the CNS.[10] Activation of the CB2 receptor is generally associated with anti-inflammatory and neuroprotective effects, making it an attractive target for the treatment of neuroinflammatory conditions and neurodegenerative diseases.[4][16]

The 1,4-diazepane scaffold, a close structural relative of azepane, has been identified as a potent and selective agonist of the CB2 receptor.[12] While not a direct derivative of this compound, this demonstrates the broader utility of seven-membered nitrogen-containing heterocycles in targeting the CB2 receptor. The development of azepane-based CB2 agonists is an active area of research.

Synthesis and Derivatization of this compound for Neurological Drug Discovery

The versatility of this compound as a starting material is a key advantage in the drug discovery process. A variety of synthetic routes can be employed to generate diverse libraries of this compound derivatives for screening against neurological targets.

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of this compound derivatives in neurological drug discovery.

G cluster_synthesis Synthesis cluster_screening Screening & Evaluation A This compound B N-Substitution/ Derivatization A->B Various Reagents (e.g., Alkyl halides, Aryl halides) C Purification & Characterization B->C Chromatography, NMR, MS D In Vitro Assays (Binding, Functional) C->D Compound Library E Structure-Activity Relationship (SAR) Analysis D->E F Lead Optimization E->F Iterative Design F->D G In Vivo Models of Neurological Disease F->G Promising Candidates

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Detailed Experimental Protocol: N-Alkylation of this compound

This protocol describes a general method for the N-alkylation of this compound, a common first step in the synthesis of many neurologically active compounds.

Objective: To synthesize an N-alkylated this compound derivative.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add the alkyl halide (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired N-alkylated this compound derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Self-Validation: The purity of the final compound should be assessed by HPLC. The structural confirmation via NMR and mass spectrometry ensures that the desired N-alkylation has occurred without any unforeseen side reactions.

In Vitro Evaluation of this compound Derivatives

A critical step in the drug discovery process is the in vitro evaluation of synthesized compounds to determine their activity at the target of interest. This section provides detailed protocols for key assays relevant to the neurological targets discussed earlier.

Monoamine Transporter Uptake Assay

Rationale: This assay is chosen to directly measure the functional inhibition of monoamine transporters by the test compounds. It provides a more physiologically relevant measure of activity than a simple binding assay, as it assesses the compound's ability to block the primary function of the transporter.

Protocol: Neurotransmitter Transporter Uptake Assay

This protocol is adapted from commercially available fluorescence-based assay kits.[15][17]

Objective: To determine the IC₅₀ value of an this compound derivative for the inhibition of dopamine, norepinephrine, or serotonin transporters.

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

  • Neurotransmitter Transporter Uptake Assay Kit (containing a fluorescent substrate and a masking dye)

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • Known transporter inhibitors (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT) for positive controls.

  • 96-well or 384-well black, clear-bottom microplates

  • Fluorescence microplate reader with bottom-read capability

Procedure:

  • Cell Plating: Seed the transporter-expressing cells into the microplate at a density of 40,000-60,000 cells/well (for a 96-well plate) and allow them to adhere overnight.[15]

  • Compound Preparation: Prepare serial dilutions of the this compound test compounds and positive controls in assay buffer.

  • Assay Initiation: Remove the cell culture medium and add the diluted compounds to the respective wells.

  • Dye Loading: Prepare the dye solution according to the kit manufacturer's instructions and add it to all wells.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark.[15]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorescent substrate.

  • Data Analysis: Subtract the background fluorescence (from wells with no cells or with a potent inhibitor) and calculate the percent inhibition for each compound concentration. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Self-Validation: The inclusion of known potent and selective inhibitors as positive controls validates the assay's performance. The signal-to-background ratio should be sufficiently high to provide robust and reproducible results.

Sigma-1 Receptor Radioligand Binding Assay

Rationale: A radioligand binding assay is the gold standard for determining the affinity of a compound for a specific receptor. This assay directly measures the interaction between the test compound and the σ1 receptor, providing a quantitative measure of its binding potency (Ki).

Protocol: [³H]-(+)-Pentazocine Binding Assay for Sigma-1 Receptor

This protocol is based on established methods for σ1 receptor binding.[14][18][19]

Objective: To determine the binding affinity (Ki) of an this compound derivative for the σ1 receptor.

Materials:

  • Guinea pig liver membranes (a rich source of σ1 receptors)[18][19]

  • [³H]-(+)-Pentazocine (radioligand)

  • Haloperidol (for defining non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Prepare a membrane homogenate from guinea pig liver as described in the literature.[19]

  • Assay Setup: In a 96-well plate, add the assay buffer, guinea pig liver membranes, and serial dilutions of the this compound test compound.

  • Radioligand Addition: Add a fixed concentration of [³H]-(+)-pentazocine to all wells.

  • Non-specific Binding: In a separate set of wells, add a high concentration of haloperidol (e.g., 10 µM) to determine non-specific binding.[18]

  • Incubation: Incubate the plate at 37°C for 90 minutes.[18]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound and calculate the Ki using the Cheng-Prusoff equation.

Self-Validation: The assay is validated by the low non-specific binding (typically <10% of total binding) and the consistent Kd value of the radioligand determined from saturation binding experiments.

Signaling Pathways and Mechanisms of Action

Understanding the downstream signaling pathways modulated by this compound derivatives is crucial for elucidating their mechanism of action and predicting their therapeutic effects.

Monoamine Transporter Inhibition

The primary mechanism of action of MAT inhibitors is the blockade of neurotransmitter reuptake, leading to an increase in the synaptic concentration of the respective monoamine. This enhanced neurotransmission is responsible for the therapeutic effects of many antidepressants and psychostimulants.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicle (Monoamines) Release Release Vesicle->Release MAT Monoamine Transporter (DAT, NET, or SERT) Synapse Monoamines Release->Synapse Action Potential Synapse->MAT Reuptake Receptor Postsynaptic Receptor Synapse->Receptor Signal Downstream Signaling Receptor->Signal Azepane This compound Derivative Azepane->MAT Inhibition

Caption: Mechanism of monoamine transporter inhibition by this compound derivatives.

Sigma-1 Receptor Modulation

Sigma-1 receptor ligands can act as either agonists or antagonists, leading to distinct downstream effects. Agonists typically promote cell survival and neuroprotection, while antagonists can block these effects. The signaling pathways modulated by the σ1 receptor are complex and involve interactions with numerous other proteins.

G cluster_er Endoplasmic Reticulum cluster_downstream Downstream Effects S1R_BiP Sigma-1 Receptor + BiP (Inactive) S1R Sigma-1 Receptor (Active) S1R_BiP->S1R Dissociation IonChannel Ion Channel Modulation S1R->IonChannel CaSignaling Calcium Signaling S1R->CaSignaling Ligand This compound Derivative (Agonist) Ligand->S1R_BiP Binding Neuroprotection Neuroprotection & Cell Survival CaSignaling->Neuroprotection

Caption: Simplified signaling pathway of sigma-1 receptor activation by an agonist.

Quantitative Data of Representative Azepane Derivatives

The following table summarizes hypothetical but representative biological data for a series of N-substituted this compound derivatives, illustrating the impact of structural modifications on activity at key neurological targets.

Compound IDN-SubstituentDAT Ki (nM)NET Ki (nM)SERT Ki (nM)σ1R Ki (nM)
AZ-001 -H>1000>1000>1000850
AZ-002 -CH₃850920>1000620
AZ-003 -Benzyl12085450150
AZ-004 -4-Fluorobenzyl956038098
AZ-005 -Diphenylmethyl254521045

Conclusion and Future Directions

This compound has firmly established itself as a valuable and versatile scaffold in the field of neurological drug discovery. Its synthetic tractability and the ability to generate derivatives with diverse three-dimensional structures make it an ideal starting point for targeting a range of CNS receptors and transporters. The insights gained from SAR studies of this compound derivatives continue to guide the design of more potent and selective neurological drug candidates.

Future research in this area will likely focus on several key aspects:

  • Exploration of Novel Derivatizations: Investigating new ways to functionalize both the nitrogen and the hydroxyl group of this compound to access novel chemical space.

  • Multi-target Drug Design: Leveraging the this compound scaffold to create single molecules that can modulate multiple neurological targets simultaneously, a promising strategy for complex diseases like Alzheimer's and Parkinson's.

  • Application in Phenotypic Screening: Utilizing libraries of this compound derivatives in high-content phenotypic screens to identify compounds with desired cellular effects, even without a priori knowledge of the specific molecular target.

References

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75(1), 1.34.1–1.34.21. [Link]
  • BenchChem. (2025).
  • Vidal-Lletjós, S., et al. (2022). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. International Journal of Molecular Sciences, 23(15), 8585. [Link]
  • Nakazawa, Y., et al. (2021). Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning. Journal of Experimental & Clinical Medicine, 13(3), 115-121. [Link]
  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]
  • Revvity. (n.d.). human Cannabinoid CB2 Receptor, Frozen Cells. Revvity.
  • Eurofins Discovery. (n.d.). CB2 Human Cannabinoid GPCR Cell Based Antagonist cAMP LeadHunter Assay - FR. Eurofins Discovery.
  • NeuroProof. (n.d.). In vitro Disease Models for Screening Services. NeuroProof.
  • Su, T. P., et al. (2009). The Pharmacology of Sigma-1 Receptors. Pharmacological reviews, 61(4), 383–426. [Link]
  • ResearchGate. (n.d.). The Cyclic AMP Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Request PDF.
  • ResearchGate. (2025). Targeting sigma-1 receptor signaling by endogenous ligands for cardioprotection | Request PDF.
  • Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European journal of medicinal chemistry, 163, 465–494. [Link]
  • Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Gifford Bioscience.
  • Thermo Fisher Scientific. (n.d.). Cannabinoid Receptor 2 (CB2) Redistribution Assay - Instructions. Thermo Fisher Scientific.
  • Tadepalli, S. A., et al. (2022). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. Pharmaceutics, 14(11), 2465. [Link]
  • Singh, S., et al. (2004). Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. Journal of medicinal chemistry, 47(13), 3388–3398. [Link]
  • ResearchGate. (2025). Structure−Activity Relationships at Monoamine Transporters for a Series of N-Substituted 3α-(Bis[4-fluorophenyl]methoxy)tropanes: Comparative Molecular Field Analysis, Synthesis, and Pharmacological Evaluation.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • ACS Publications. (2025). Identification of a Cannabinoid Receptor 2 Allosteric Site Using Computational Modeling and Pharmacological Analysis.
  • ResearchGate. (n.d.). Standard procedures for monoamine transporter and receptor-binding assays | Download Table.
  • Aggarwal, S., et al. (2018). Discovery and Development of Monoamine Transporter Ligands. Current topics in medicinal chemistry, 18(28), 2399–2424. [Link]
  • Padayichie, T., & Singh, S. (2018). Overview of Monoamine Transporters. Current topics in medicinal chemistry, 18(28), 2386–2398. [Link]
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit | Molecular Devices. Molecular Devices.
  • MDPI. (2022). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. MDPI.
  • National Institutes of Health. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology.
  • LookChem. (2024). Cas no 39888-51-2 (this compound). LookChem.
  • PubMed. (2017). Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. PubMed.
  • MDPI. (2023).
  • PubChem. (n.d.). This compound | C6H13NO | CID 5149746. PubChem.
  • MDPI. (2022). Natural Compounds for Alzheimer's Disease Therapy: A Systematic Review of Preclinical and Clinical Studies. MDPI.
  • MDPI. (2023).
  • PubMed. (2014). CB2-selective cannabinoid receptor ligands: synthesis, pharmacological evaluation, and molecular modeling investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides. PubMed.
  • Chem-Impex. (n.d.). Azépane-4-ol. Chem-Impex.
  • National Institutes of Health. (n.d.). Finding effective combinations of compounds to prevent Alzheimer's disease.
  • Padayichie, T., & Singh, S. (2018). Overview of Monoamine Transporters. Current topics in medicinal chemistry, 18(28), 2386–2398. [Link]
  • ResearchGate. (n.d.). Aminimides as Potential CNS Acting Agents. I. Design, Synthesis, and Receptor Binding of 4′-Aryl Aminimide Analogues of Clozapine as Prospective Novel Antipsychotics | Request PDF.
  • PubMed. (2010).
  • PubMed. (n.d.). [Synthesis of CNS-activity of pyran derivatives: 6,8-dioxabicyclo(3,2,1)octane]. PubMed.
  • MDPI. (2018). Computational Studies Applied to Flavonoids against Alzheimer's and Parkinson's Diseases. MDPI.
  • PubMed. (n.d.). Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers. PubMed.
  • ResearchGate. (2025). Functional Chemical Groups That May Likely Become Source For Synthesis of Novel Central Nervous System (Cns) Acting Drugs.
  • PubMed. (1999). Inhibition of plasma membrane monoamine transporters by beta-ketoamphetamines. PubMed.
  • Ramamoorthy, S., et al. (2011). Regulation of Monoamine Transporters: Role of Transporter Phosphorylation. Pharmacological reviews, 63(1), 133–153. [Link]

Sources

Azepan-4-ol: A Versatile Scaffold for Exploring Novel Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Azepane Ring as a Privileged Scaffold in Medicinal Chemistry

The seven-membered nitrogen-containing heterocycle, azepane, has emerged as a significant structural motif in the landscape of modern drug discovery.[1][2] Its non-planar and flexible conformation allows for the exploration of a three-dimensional chemical space that is often inaccessible to more common five- and six-membered ring systems.[2][3] This unique conformational diversity is frequently a determining factor in the biological activity of molecules containing this scaffold.[4] The azepane framework is present in over 60 approved medications, highlighting its therapeutic importance across a wide range of diseases.[1] While the parent compound, Azepan-4-ol, is primarily recognized as a versatile chemical intermediate, its core structure is the foundation for a multitude of biologically active molecules.[5] This guide will delve into the potential biological activities of this compound by examining the established pharmacological profiles of its derivatives, providing insights into its promise for the development of novel therapeutics.

This compound, also known as 4-hydroxyazepane, serves as a crucial building block for synthesizing a variety of complex organic molecules and pharmaceutical agents.[5] Its hydroxyl group offers a reactive handle for further functionalization, making it an ideal starting point for creating libraries of diverse compounds for biological screening.[5] This guide will provide a comprehensive overview of the known and potential biological activities stemming from the this compound core, detail experimental protocols for their evaluation, and explore the synthetic strategies used to generate these promising compounds.

Potential Biological Activities of the this compound Scaffold

The inherent structural properties of the azepane ring, such as its flexibility and the presence of a Lewis basic nitrogen atom, enable its derivatives to interact optimally with a variety of biological targets.[1] The following sections outline the significant pharmacological activities reported for compounds containing the azepane scaffold, thereby suggesting the potential therapeutic applications of novel this compound derivatives.

Neuropharmacological Activity

The azepane motif is a prominent feature in many centrally acting agents, including antipsychotics, antidepressants, and anticonvulsants.[1][6] The conformational flexibility of the seven-membered ring allows for effective binding to multiple neurotransmitter receptors.[1]

A notable area of investigation is the inhibition of monoamine transporters, which are critical for regulating neurotransmitter levels in the synaptic cleft.[7][8] Derivatives of fused azepanes have been identified as potent inhibitors of norepinephrine (NET) and dopamine (DAT) transporters.[7][9] For instance, an N-benzylated bicyclic azepane has demonstrated nanomolar inhibition of NET and DAT, alongside activity at the sigma-1 receptor, suggesting its potential for treating neuropsychiatric disorders.[7]

Signaling Pathway: Monoamine Transporter Inhibition

The diagram below illustrates the mechanism by which an azepane derivative could inhibit the reuptake of neurotransmitters like dopamine, leading to increased levels in the synaptic cleft and enhanced downstream signaling.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine Vesicle Synaptic Vesicle Dopamine->Vesicle Packaging Synaptic_Dopamine Synaptic Dopamine Vesicle->Synaptic_Dopamine Release DAT Dopamine Transporter (DAT) D2R Dopamine Receptor (D2) Signaling Downstream Signaling D2R->Signaling Synaptic_Dopamine->DAT Reuptake Synaptic_Dopamine->D2R Binding Azepane_Derivative Azepane Derivative Azepane_Derivative->DAT Inhibition caption Mechanism of Dopamine Transporter (DAT) Inhibition.

Mechanism of Dopamine Transporter (DAT) Inhibition.

Anticancer and Antimicrobial Activities

Recent investigations have revealed promising anticancer properties of novel azepine derivatives, which have shown antiproliferative effects through various mechanisms.[1] The azepane scaffold has been utilized in the development of analogs that act as protein kinase inhibitors, a well-established target in oncology.[4] The natural product (-)-balanol, which contains an azepane ring, is a potent ATP-competitive inhibitor of protein kinase C and has served as a template for designing potential antitumor agents.[4]

Furthermore, azepine-containing compounds have demonstrated broad-spectrum antimicrobial activity.[1] Their molecular framework allows for effective interaction with bacterial and fungal cellular targets, and they are being explored for their potential to address antibiotic resistance through novel mechanisms of action.[1]

Cardiovascular and Other Therapeutic Applications

The versatility of the azepane scaffold extends to cardiovascular medicine. Notably, ACE inhibitors incorporating azepine moieties have been shown to effectively regulate blood pressure through specific enzyme inhibition.[1] The structure of these compounds allows for optimal binding to the active site of the angiotensin-converting enzyme.[1]

Additionally, azepane-based compounds are being investigated for a variety of other therapeutic applications, including the treatment of Alzheimer's disease, tuberculosis, and diabetes.[6] For example, Tolazamide is an approved oral blood glucose-lowering drug for type 2 diabetes that features an azepane substructure.[4]

Data Summary: Bioactive Azepane Derivatives

The following table summarizes the biological activities of various compounds containing the azepane scaffold, illustrating the therapeutic potential that can be explored through derivatives of this compound.

Compound Class/ExampleBiological ActivityTherapeutic AreaReference(s)
N-benzylated bicyclic azepaneMonoamine Transporter (NET/DAT) InhibitorNeuropsychiatry[7][9]
(-)-Balanol AnalogsProtein Kinase InhibitorOncology[4]
Fused Azepine SystemsAntipsychotic, AntidepressantNeuropsychiatry[1]
Azepine-containing ACE inhibitorsACE InhibitionCardiovascular[1]
TolazamideBlood Glucose LoweringDiabetes[4]
AzelastineHistamine H1 AntagonistAllergy/Immunology[4]
Various Azepane DerivativesAntimicrobial, AnticonvulsantInfectious Disease, Neurology[2][6]

Experimental Protocol: Monoamine Transporter Uptake Inhibition Assay

To assess the potential neuropharmacological activity of a novel this compound derivative, a monoamine transporter uptake inhibition assay is a crucial experiment. The following protocol is a representative example for determining the inhibitory potency (IC50) of a test compound on the dopamine transporter (DAT) using a radiolabeled substrate in a cell-based assay.[1][2]

Objective:

To determine the concentration of a test azepane derivative that inhibits 50% of the specific uptake of [3H]Dopamine in cells expressing the human dopamine transporter (hDAT).

Materials:
  • HEK293 cells stably expressing hDAT (or other suitable cell line)

  • 96-well cell culture plates

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and selection antibiotic

  • Krebs-Ringer-HEPES (KRH) buffer

  • [3H]Dopamine (radiolabeled substrate)

  • Test azepane derivative (dissolved in appropriate vehicle, e.g., DMSO)

  • Known DAT inhibitor (e.g., nomifensine or GBR 12909) for non-specific uptake control

  • Scintillation fluid and vials

  • Scintillation counter

  • Cell lysis buffer (e.g., 1% SDS)

Step-by-Step Methodology:
  • Cell Culture and Plating:

    • Culture hDAT-expressing HEK293 cells in DMEM supplemented with 10% FBS and the appropriate selection antibiotic at 37°C in a 5% CO2 incubator.

    • Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment (e.g., 40,000-60,000 cells/well).[5]

    • Incubate the plated cells for 24-48 hours.

  • Assay Preparation:

    • On the day of the assay, aspirate the culture medium from the wells.

    • Wash the cell monolayer once with 200 µL of pre-warmed (37°C) KRH buffer.[1]

  • Compound Incubation:

    • Prepare serial dilutions of the test azepane derivative in KRH buffer.

    • Add 100 µL of the diluted test compound to the respective wells.

    • For total uptake control wells, add 100 µL of KRH buffer with vehicle.

    • For non-specific uptake control wells, add 100 µL of a high concentration of a known DAT inhibitor (e.g., 10 µM nomifensine).[1]

    • Pre-incubate the plate at 37°C for 10-20 minutes.[1]

  • Initiation and Termination of Uptake:

    • Prepare the uptake solution by adding [3H]Dopamine to KRH buffer to a final concentration of ~10-20 nM.

    • Initiate the uptake by adding 50 µL of the [3H]Dopamine uptake solution to each well.

    • Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.[1]

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold KRH buffer.[1]

  • Quantification:

    • Lyse the cells by adding 100 µL of lysis buffer (e.g., 1% SDS) to each well.[1]

    • Transfer the lysate from each well to a scintillation vial.

    • Add an appropriate volume of scintillation fluid to each vial.

    • Quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the average CPM of the non-specific uptake wells from the average CPM of the total uptake wells.

    • For each concentration of the test compound, calculate the percentage of inhibition relative to the specific uptake.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a non-linear regression curve (sigmoidal dose-response).[1]

Experimental Workflow: DAT Inhibition Assay

The following diagram outlines the key steps in the dopamine transporter (DAT) uptake inhibition assay.

G start Start plate_cells Plate hDAT-expressing cells in 96-well plate start->plate_cells end End incubate_cells Incubate cells for 24-48h at 37°C, 5% CO2 plate_cells->incubate_cells wash_cells Wash cells with pre-warmed buffer incubate_cells->wash_cells add_compounds Add test compounds and controls (Total & Non-specific) wash_cells->add_compounds pre_incubate Pre-incubate plate at 37°C for 10-20 min add_compounds->pre_incubate add_radioligand Initiate uptake with [3H]Dopamine pre_incubate->add_radioligand incubate_uptake Incubate for 5-10 min at 37°C add_radioligand->incubate_uptake terminate_wash Terminate uptake and wash with ice-cold buffer incubate_uptake->terminate_wash lyse_cells Lyse cells terminate_wash->lyse_cells quantify Quantify radioactivity (Scintillation Counting) lyse_cells->quantify analyze Analyze data and calculate IC50 quantify->analyze analyze->end caption Workflow for a radiolabeled DAT uptake inhibition assay.

Workflow for a radiolabeled DAT uptake inhibition assay.

Synthetic Strategies for Accessing Bioactive Azepanes

The synthesis of functionalized azepane rings is an active area of research, with various strategies developed to construct this seven-membered heterocycle.[2][10] Ring-expansion reactions of smaller cyclic precursors are a common and effective approach.[2] For example, a photochemical dearomative ring expansion of nitroarenes can be used to convert a six-membered aromatic ring into a seven-membered azepine system, which can then be hydrogenated to the saturated azepane.[3] This method allows for the predictable transfer of substitution patterns from the starting nitroarene to the final azepane product.[3]

General Synthetic Pathway: Ring Expansion

The diagram below depicts a conceptual workflow for synthesizing a functionalized azepane from a substituted nitroarene via photochemical ring expansion.

G Nitroarene Substituted Nitroarene Nitrene Singlet Nitrene Intermediate Nitroarene->Nitrene Blue Light (hν) P(Oi-Pr)3 Azepine 3H-Azepine Intermediate Nitrene->Azepine Ring Expansion + Amine Azepane Functionalized Azepane Azepine->Azepane Hydrogenation (e.g., H2, Pd/C) caption Conceptual synthesis of azepanes via photochemical ring expansion.

Conceptual synthesis of azepanes via photochemical ring expansion.

Conclusion and Future Perspectives

While this compound itself is primarily a synthetic intermediate, its core azepane scaffold is a cornerstone of numerous biologically active compounds with diverse therapeutic applications. The potential for this scaffold in neuropharmacology, oncology, infectious diseases, and cardiovascular medicine is well-documented. The conformational flexibility and synthetic tractability of the azepane ring make it an attractive starting point for the design and development of novel drugs. Future research should focus on the synthesis of novel this compound derivatives and their systematic evaluation in a broad range of biological assays. The exploration of structure-activity relationships will be crucial in optimizing the potency and selectivity of these compounds for specific biological targets. The continued development of efficient and stereoselective synthetic methods will further empower medicinal chemists to unlock the full therapeutic potential of the azepane scaffold.

References

  • Charishma S, et al. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. JOURNAL OF PHARMA INSIGHTS AND RESEARCH, 03(04), 111-118.
  • Various Authors. (n.d.). Recent Advances on the Synthesis of Azepane‐Based Compounds.
  • Philippova, A. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)
  • Chem-Impex. (n.d.). This compound. Chem-Impex.
  • Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed.
  • Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry.
  • Life Chemicals. (2020). C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. Life Chemicals Blog.
  • Reker, D., et al. (2022). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry.
  • Daniele, M., et al. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester.
  • Reker, D., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. NIH.
  • Sorkin, A., & Montgomery, T. (2025). Advancing the Monoaminergic Neurotransmission Investigative Toolbox: Integrating the Developments of Fluorescent Optical Tracers and Inhibitors. Columbia Academic Commons.

Sources

The Azepane Scaffold: A Rising Star in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The azepane ring, a seven-membered saturated nitrogen-containing heterocycle, has emerged from the shadows of its five- and six-membered counterparts to become a privileged scaffold in modern drug discovery.[1] Its inherent three-dimensional structure, conformational flexibility, and synthetic accessibility have made it an attractive core for the development of novel therapeutic agents targeting a wide array of diseases.[1][2] With over 20 FDA-approved drugs incorporating this motif, the pharmaceutical significance of azepane-based compounds is undeniable and continues to grow.[3] This technical guide provides a comprehensive literature review of azepane-containing compounds, delving into the core synthetic strategies for their preparation, exploring their diverse applications in medicinal chemistry, and offering detailed experimental protocols for their synthesis.

The Azepane Core: A Unique Pharmacophore in Drug Design

The azepane scaffold offers several distinct advantages in medicinal chemistry. Its non-planar, flexible nature allows for a broader exploration of chemical space compared to more rigid aromatic or smaller ring systems. This conformational adaptability can be crucial for optimizing interactions with biological targets.[4] Furthermore, the nitrogen atom within the ring provides a key site for hydrogen bonding and can be readily functionalized to modulate the physicochemical properties and pharmacological activity of the molecule.[5]

The azepane ring is often considered a valuable bioisostere of the more common piperidine ring.[6][7] Replacing a piperidine with an azepane can lead to significant changes in a compound's pharmacological profile, including altered receptor affinity, selectivity, and pharmacokinetic properties. This strategy of "ring expansion" provides a powerful tool for medicinal chemists to fine-tune the properties of a lead compound and navigate intellectual property landscapes.

Synthetic Strategies for Assembling the Azepane Ring

The construction of the seven-membered azepane ring presents unique synthetic challenges, but a variety of robust methods have been developed. The choice of synthetic route is often dictated by the desired substitution pattern on the azepane core.

Beckmann Rearrangement: A Classic Approach to Azepan-2-ones

The Beckmann rearrangement is a venerable and widely used method for the synthesis of lactams, including the azepan-2-one (ε-caprolactam) skeleton. This acid-catalyzed rearrangement of an oxime provides a direct route to the seven-membered ring. The archetypal example is the conversion of cyclohexanone oxime to ε-caprolactam, a key monomer in the production of Nylon 6.

The causality behind this powerful transformation lies in the generation of an electron-deficient nitrogen atom upon protonation and loss of water from the oxime. This triggers a 1,2-alkyl shift, with the group anti-periplanar to the leaving group migrating to the nitrogen, thus expanding the ring.

Cyclohexanone_Oxime Cyclohexanone Oxime Protonated_Oxime Protonated Oxime Cyclohexanone_Oxime->Protonated_Oxime + H+ Nitrilium_Ion Nitrilium Ion Intermediate Protonated_Oxime->Nitrilium_Ion - H2O (Rearrangement) Water_Adduct Water Adduct Nitrilium_Ion->Water_Adduct + H2O Enol_Caprolactam Enol form of Caprolactam Water_Adduct->Enol_Caprolactam - H+ Caprolactam ε-Caprolactam (Azepan-2-one) Enol_Caprolactam->Caprolactam Tautomerization

Caption: Acid-catalyzed Beckmann rearrangement of cyclohexanone oxime.

Ring-Closing Metathesis (RCM): A Versatile Cyclization Strategy

Olefin metathesis, particularly Ring-Closing Metathesis (RCM), has revolutionized the synthesis of cyclic compounds, including azepanes. This method, often employing ruthenium-based catalysts such as the Grubbs or Hoveyda-Grubbs catalysts, facilitates the formation of a carbon-carbon double bond within a linear precursor, leading to the desired cyclic structure.

The power of RCM lies in its remarkable functional group tolerance and its ability to form rings of various sizes. For azepane synthesis, a linear diene substrate containing a nitrogen atom is subjected to the catalyst, which mediates the intramolecular cyclization with the release of a small olefin, typically ethylene.

Diene_Substrate Acyclic Diene Precursor (with Nitrogen linker) Metallocyclobutane Ruthenium-Alkylidene Intermediate Diene_Substrate->Metallocyclobutane + Catalyst Cyclic_Alkene Unsaturated Azepane Metallocyclobutane->Cyclic_Alkene [2+2] Cycloaddition/ Cycloreversion Ethylene Ethylene (byproduct) Metallocyclobutane->Ethylene Catalyst Ru Catalyst (e.g., Grubbs) Cyclic_Alkene->Catalyst Catalyst Regeneration

Caption: Simplified catalytic cycle for Ring-Closing Metathesis (RCM).

Reductive Amination: Constructing the Ring via C-N Bond Formation

Intramolecular reductive amination is a powerful and direct method for the synthesis of saturated nitrogen heterocycles, including azepanes. This strategy involves the cyclization of a linear precursor containing both an amine and a carbonyl group (or a group that can be converted to a carbonyl). The in situ formation of a cyclic iminium ion is followed by reduction to yield the azepane ring.

This approach is particularly valuable for creating stereochemically defined azepanes, as the reduction step can often be controlled to favor a specific diastereomer.[8] Asymmetric variants of this reaction, employing chiral catalysts or reagents, can provide enantiomerically enriched products.[9]

Photochemical Dearomative Ring Expansion: A Modern and Innovative Approach

A recent and innovative strategy for the synthesis of polysubstituted azepanes involves the photochemical dearomative ring expansion of readily available nitroarenes.[10][11] This method utilizes blue light to mediate the conversion of a nitro group into a singlet nitrene, which then undergoes a ring expansion of the six-membered aromatic ring to a seven-membered system.[10][11] A subsequent hydrogenation step affords the desired polysubstituted azepane.[10][11] This two-step process offers a streamlined route to complex azepane scaffolds that are often challenging to access through traditional methods.[10][11][12][13][14]

Medicinal Chemistry of Azepane-Containing Compounds

The azepane scaffold is a key component in a diverse range of FDA-approved drugs, highlighting its therapeutic importance across various disease areas.[3]

Drug NameTherapeutic IndicationMechanism of Action
Cariprazine Schizophrenia, Bipolar DisorderPartial agonist at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors; antagonist at serotonin 5-HT2A receptors.[10][12][15][16][17]
Bazedoxifene Postmenopausal OsteoporosisSelective Estrogen Receptor Modulator (SERM); acts as an estrogen agonist in bone and an antagonist in the uterus and breast.[11][18][19][20][21]
Setastine Allergic RhinitisPotent and selective histamine H1 receptor antagonist.[13][22][23][24][25]
Tolazamide Type 2 DiabetesA sulfonylurea that stimulates insulin release from pancreatic β-cells by binding to sulfonylurea receptors.[26][27][28][29][30]
Glisoxepide Type 2 DiabetesA second-generation sulfonylurea that stimulates insulin secretion from pancreatic β-cells by blocking ATP-sensitive potassium channels.[31][32][33][34]
Structure-Activity Relationships (SAR): Fine-Tuning Biological Activity

The substitution pattern on the azepane ring plays a crucial role in determining the biological activity of these compounds. Structure-activity relationship (SAR) studies are therefore essential for optimizing the potency, selectivity, and pharmacokinetic properties of azepane-based drug candidates.

For instance, in the development of azepane-based kinase inhibitors, the position and nature of substituents on the ring can significantly impact the compound's binding affinity and selectivity for the target kinase.[35][36] Similarly, for G-protein coupled receptor (GPCR) modulators, modifications to the azepane scaffold can influence receptor subtype selectivity and functional activity (agonist vs. antagonist). A comprehensive understanding of these SAR trends is critical for the rational design of new and improved azepane-containing therapeutics.[3]

Azepane_Core Azepane Scaffold Target_Binding Biological Target (e.g., Enzyme, Receptor) Azepane_Core->Target_Binding R1 R1 Substituent R1->Azepane_Core R2 R2 Substituent R2->Azepane_Core R3 R3 Substituent R3->Azepane_Core Biological_Activity Pharmacological Effect (Potency, Selectivity, ADME) Target_Binding->Biological_Activity

Caption: Influence of substituents on the biological activity of the azepane scaffold.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key synthetic transformations used to prepare azepane derivatives. These protocols are intended for use by trained chemists in a properly equipped laboratory.

Protocol: Synthesis of an Azepan-2-one via Beckmann Rearrangement of Cyclohexanone Oxime

Materials:

  • Cyclohexanone oxime

  • Concentrated Sulfuric Acid (98%)

  • Deionized water

  • Sodium carbonate

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, heating mantle, reflux condenser, separatory funnel, Büchner funnel, filtration flask.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of cyclohexanone oxime in 50 mL of concentrated sulfuric acid. The dissolution is exothermic and should be performed with caution in an ice bath.

  • Rearrangement: Once the oxime is completely dissolved, remove the ice bath and heat the mixture to 120-130 °C using a heating mantle. Maintain this temperature for 15-20 minutes. The solution will darken in color.

  • Quenching: Allow the reaction mixture to cool to room temperature, and then pour it cautiously over 200 g of crushed ice in a large beaker with stirring.

  • Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium carbonate until the pH is approximately 7-8. This should be done in an ice bath as the neutralization is highly exothermic.

  • Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation to yield crude ε-caprolactam.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as petroleum ether or by vacuum distillation.

Protocol: Synthesis of a Dihydroazepine Derivative via Ring-Closing Metathesis (RCM)

Materials:

  • N,N-diallyl-p-toluenesulfonamide

  • Grubbs' Catalyst, 2nd Generation

  • Anhydrous dichloromethane (DCM)

  • Schlenk flask, magnetic stirrer, nitrogen or argon source, syringe, rotary evaporator.

Procedure:

  • Substrate Preparation: In a flame-dried 250 mL Schlenk flask under an inert atmosphere (nitrogen or argon), dissolve 1.0 g of N,N-diallyl-p-toluenesulfonamide in 100 mL of anhydrous dichloromethane.

  • Catalyst Addition: To the stirred solution, add 5 mol% of Grubbs' Catalyst, 2nd Generation. The solution will typically change color upon addition of the catalyst.

  • Reaction: Reflux the reaction mixture under the inert atmosphere for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, allow the reaction to cool to room temperature. The reaction can be quenched by the addition of a few drops of ethyl vinyl ether.

  • Purification: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired dihydroazepine derivative.

Future Directions and Conclusion

References

  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. [Link][10][11][12][13][14]
  • University of Manchester. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. [Link][11]
  • Bepharco. (n.d.). The Mechanism of Action of Cariprazine in Schizophrenia. [Link][10]
  • Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link][4]
  • Stahl, S. M. (2017). The role of dopamine D3 receptors in the mechanism of action of cariprazine. CNS Spectrums. [Link][12]
  • Patsnap. (2024). What is the mechanism of Setastine Hydrochloride?. [Link][13]
  • Psychopharmacology Institute. (2021). Cariprazine - Mechanism of Action. [Link][16]
  • Patsnap. (2024). What is the mechanism of Bazedoxifene?. [Link][18]
  • Patsnap. (2024).
  • Patsnap. (2024). What is Setastine Hydrochloride used for?. [Link][22]
  • Patsnap. (2024). What is the mechanism of Cariprazine hydrochloride?. [Link][17]
  • Pharmacology Lectures. (2023). Pharmacology of Tolazamide (Tolinase, Desumide; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link][26]
  • Drugs.com. (2023). Bazedoxifene Monograph for Professionals. [Link][19]
  • MIMS. (n.d.). Tolazamide. [Link][27]
  • National Center for Biotechnology Information. (n.d.). Glisoxepide.
  • U.S. Food and Drug Administration. (n.d.). TOLAZAMIDE tablet. [Link][28]
  • DailyMed. (n.d.). TOLINASE- tolazamide tablet. [Link][29]
  • F.A. Davis. (n.d.). Tolazamide.
  • Managed Healthcare Executive. (2011). Bazedoxifene: An investigational selective estrogen receptor modulator for the treatment and prevention of osteoporosis in postmenopausal women. [Link][20]
  • Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link][3]
  • Gambacciani, M., & Levancini, M. (2007). Bazedoxifene for the prevention of postmenopausal osteoporosis. Therapeutics and Clinical Risk Management. [Link][21]
  • Wikipedia. (n.d.). Setastine. [Link][23]
  • Porszász, J., et al. (1990). Pharmacology of the new H1-receptor antagonist setastine hydrochloride. Arzneimittel-Forschung. [Link][24]
  • Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Tetrahedron. [Link][2]
  • Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Request PDF. [Link][39]
  • Mykhailiuk, P. K. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
  • Yang, T., et al. (2019). Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines. Chemical Science. [Link][43]
  • Mykhailiuk, P. K. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
  • Chen, Z., et al. (2020). Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination.
  • Wikipedia. (n.d.). Glisoxepide. [Link][33]
  • Yang, T., et al. (2018). Intramolecular Asymmetric Reductive Amination: Synthesis of Enantioenriched Dibenz[c,e]azepines.
  • ResearchGate. (2023). Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new generation, 1‐azaspiro[3.3]heptane (this study). [Link][6]
  • Medicosis Perfectionalis. (2021). Glipizide (Sulfonylurea) - Mechanism of Action. YouTube. [Link][45]
  • ResearchGate. (n.d.).
  • Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. [Link][42]
  • ChemRxiv. (2023). Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. [Link][7]
  • Patsnap. (2024). What are the side effects of Setastine Hydrochloride?. [Link][25]
  • ResearchGate. (2004). Pyrazolobenzodiazepines: Part I. Synthesis and SAR of a potent class of kinase inhibitors. [Link][35]
  • PubMed. (1976). [Further results of a multi-centre clinical trial with the oral antidiabetic drug glisoxepide (author's transl)]. [Link][34]
  • MDPI. (2021). Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[10][12]thiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors. [Link][5]
  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
  • ResearchGate. (2024). Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. [Link][36]
  • Kaur, M., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry. [Link][37]
  • Semantic Scholar. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. [Link][38]

Sources

A Technical Guide to the Discovery and Synthesis of the Azepane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azepane ring, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry. Its inherent conformational flexibility allows for the precise spatial arrangement of substituents, facilitating targeted interactions with diverse biological macromolecules. This has resulted in the integration of the azepane motif into numerous FDA-approved pharmaceuticals and a multitude of therapeutic candidates.[1][2] This in-depth guide explores the historical origins of azepane synthesis, tracing its development from foundational 19th-century chemistry to contemporary, highly-efficient synthetic methodologies. We will examine the core synthetic strategies, delve into the mechanistic details that govern these transformations, and provide actionable, field-proven experimental protocols.

Historical Genesis: The Path to the Azepane Ring

The journey to synthesizing the parent azepane, also known as hexamethyleneimine, is deeply intertwined with the industrial and academic chemistry of its lactam precursor, ε-caprolactam.[1] While direct synthesis of azepane in the late 19th century is not clearly documented, the foundational work on ε-caprolactam set the stage for its eventual isolation and derivatization.

Key historical milestones include:

  • 1899: S. Gabriel and T. A. Maas achieve the first synthesis of ε-caprolactam through the cyclization of ε-aminocaproic acid. This intramolecular condensation provided the first reliable route to the seven-membered lactam ring.[1]

  • 1900: Otto Wallach develops an alternative route to ε-caprolactam utilizing the now-famous Beckmann rearrangement of cyclohexanone oxime, a discovery that would become the cornerstone of industrial caprolactam production.[1]

  • 1924: Karl Friedrich Schmidt reports a reaction wherein hydrazoic acid reacts with ketones in the presence of a strong acid to yield amides.[3] This "Schmidt reaction" provided another powerful tool for ring expansion to form lactams like caprolactam from cyclic ketones.[3][4]

These early syntheses of ε-caprolactam were pivotal. As the monomer for Nylon 6, developed by Paul Schlack in 1938, the demand for efficient caprolactam production skyrocketed, driving extensive research into its synthesis.[5] The subsequent reduction of this readily available lactam provided the most direct and industrially viable route to the parent azepane ring.

Core Synthetic Strategies for the Azepane Scaffold

The synthesis of azepanes can be broadly categorized into several key strategies. The choice of a particular route is often dictated by the desired substitution pattern, scalability, and stereochemical requirements.

Ring Expansion of Six-Membered Rings

Ring expansion reactions represent the most classical and industrially significant approach to the azepane core, primarily through the synthesis of ε-caprolactam.

  • Beckmann Rearrangement: This is the dominant industrial method for ε-caprolactam production.[6][7] It involves the acid-catalyzed rearrangement of cyclohexanone oxime. The reaction proceeds via an anti-migration mechanism, where the group anti-periplanar to the oxime's hydroxyl group migrates to the nitrogen atom, leading to the formation of the seven-membered lactam ring.[8] The vast majority of global caprolactam production relies on this rearrangement, starting from cyclohexanone.[4][7]

  • Schmidt Reaction: This reaction offers an alternative ring-expansion pathway. It involves the reaction of a ketone, such as cyclohexanone, with hydrazoic acid (HN₃) in the presence of a strong acid catalyst.[3][9] The reaction proceeds through the addition of the azide to the protonated carbonyl, followed by a rearrangement with the expulsion of dinitrogen gas to form the lactam.[3][10] While effective at the lab scale, the use of highly toxic and explosive hydrazoic acid has limited its large-scale industrial application compared to the Beckmann rearrangement.[4][11]

Intramolecular Cyclization Strategies

Building the ring from a linear precursor is a highly versatile strategy that allows for the introduction of various substituents.

  • Reductive Amination of Dicarbonyls: The intramolecular reductive amination of a 1,6-dicarbonyl compound (or its precursor, a diol) in the presence of ammonia or a primary amine is a direct method for forming the azepane ring. For instance, 1,6-hexanediol can be converted to azepane and hexamethylenediamine (HMDA) using a Ruthenium-on-Carbon (Ru/C) catalyst in an aqueous phase.[12] The reaction proceeds by the initial oxidation of an alcohol to an aldehyde, which then forms an imine with ammonia, followed by intramolecular cyclization and subsequent reduction.

  • Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for the synthesis of a wide variety of unsaturated heterocycles, including azepane precursors.[13][14] This reaction utilizes transition metal catalysts, typically ruthenium-based, to form a new double bond between two terminal alkene functionalities within a single molecule, thereby closing the ring.[15][16] The resulting unsaturated azepine can then be readily reduced to the corresponding azepane. This method is particularly valuable for creating complex and highly substituted azepane derivatives.[17]

Direct Reduction of ε-Caprolactam

Given the commercial availability of ε-caprolactam, its direct reduction is a straightforward and common method for producing the parent azepane and its simple derivatives. This is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or by using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Modern and Novel Approaches

Research continues to uncover new and innovative ways to synthesize the azepane scaffold.

  • Dearomative Ring Expansion: A recent strategy involves the photochemical dearomative ring expansion of nitroarenes. This method uses blue light to convert a nitro group into a singlet nitrene, which transforms the six-membered benzene ring into a seven-membered ring system. A subsequent hydrogenolysis step yields polysubstituted azepanes in just two steps.[17][18]

  • Palladium-Catalyzed Ring Expansion: A palladium(0)-catalyzed rearrangement of piperidines bearing a spirocyclopropane ring has been developed to form functionalized azepanes. The reaction is driven by the relief of ring strain upon oxidative addition of the cyclopropane's C-C bond to the palladium catalyst.[19]

Comparative Analysis of Core Synthetic Routes

Synthetic Method Starting Materials Key Reagents/Catalysts Primary Product Advantages Disadvantages
Beckmann Rearrangement CyclohexanoneHydroxylamine, Strong Acid (e.g., Oleum)ε-CaprolactamIndustrially mature, high volume, cost-effective.[6][7]Generates significant ammonium sulfate byproduct.[4][7]
Schmidt Reaction CyclohexanoneHydrazoic Acid (HN₃), Strong Acidε-CaprolactamGood yields, alternative to Beckmann.[4]Use of highly toxic and explosive hydrazoic acid.[11]
Intramolecular Reductive Amination 1,6-HexanediolAmmonia, H₂, Ru/C catalystAzepane / HMDADirect route to the amine, avoids lactam intermediate.[12]Can produce a mixture of cyclic and linear products.[12]
Ring-Closing Metathesis (RCM) Diene-containing amine precursorGrubbs' or other Ru catalystsUnsaturated AzepineHigh functional group tolerance, good for complex derivatives.[13][14]Catalyst cost, potential for dimerization.[15]
Lactam Reduction ε-CaprolactamLiAlH₄ or Catalytic HydrogenationAzepaneStraightforward, high-yielding for parent azepane.Requires pre-synthesis of the lactam.

Mechanistic Insights & Process Logic

The Beckmann Rearrangement: A Closer Look

The industrial success of the Beckmann rearrangement is a testament to its efficiency. The causality behind the experimental choices is rooted in achieving a clean, high-yielding rearrangement while managing the highly exothermic nature of the reaction.

  • Causality of Reagents:

    • Cyclohexanone Oxime: The starting material is readily prepared from cyclohexanone and hydroxylamine.[8]

    • Oleum (Fuming Sulfuric Acid): Acts as both the catalyst and the solvent. The strong protonating power of oleum is crucial for converting the oxime's hydroxyl group into a good leaving group (water), which initiates the rearrangement.[20]

    • Ammonia: Used in a final step to neutralize the acidic reaction mixture (caprolactam bisulfate salt) to liberate the free lactam. This step is a major source of the ammonium sulfate byproduct.[4][7]

  • Workflow Diagram:

    Beckmann_Rearrangement cluster_prep Oxime Formation cluster_rearrangement Rearrangement cluster_neutralization Neutralization & Isolation Cyclohexanone Cyclohexanone Oxime Oxime Cyclohexanone->Oxime + NH2OH·H2SO4 Rearrangement_Step Rearrangement_Step Oxime->Rearrangement_Step Oleum (H2SO4/SO3) 85-125°C Caprolactam_Salt Caprolactam_Salt Rearrangement_Step->Caprolactam_Salt Forms Lactam Neutralization Neutralization Caprolactam_Salt->Neutralization + NH3 Purified_Caprolactam Purified_Caprolactam Neutralization->Purified_Caprolactam Isolation Ammonium_Sulfate Ammonium_Sulfate Neutralization->Ammonium_Sulfate Byproduct

    Caption: Industrial workflow for ε-caprolactam via Beckmann rearrangement.

Experimental Protocols: A Self-Validating System

The following protocols are based on established and validated literature procedures, providing a reliable starting point for laboratory synthesis.

Protocol: Beckmann Rearrangement of Cyclohexanone Oxime

This bench-scale protocol is adapted from procedures that utilize trifluoroacetic acid, a modern alternative to oleum that can facilitate cleaner reactions.[21][22]

  • Objective: To synthesize ε-caprolactam from cyclohexanone oxime via Beckmann rearrangement.

  • Materials:

    • Cyclohexanone oxime (1.0 eq)

    • Trifluoroacetic acid (TFA) (10-20 mL per gram of oxime)

    • Acetonitrile (optional co-solvent, 10 wt%)[22]

    • Sodium bicarbonate (saturated aqueous solution)

    • Dichloromethane (or other suitable extraction solvent)

    • Anhydrous magnesium sulfate

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.

  • Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve cyclohexanone oxime in trifluoroacetic acid (and acetonitrile, if used).

    • Heating: Heat the reaction mixture to a temperature of 80-100°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.[21]

    • Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture into a beaker containing a stirred, saturated solution of sodium bicarbonate to neutralize the TFA. Caution: This neutralization is highly exothermic and will release CO₂ gas. Perform this step in a well-ventilated fume hood with appropriate personal protective equipment.

    • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

    • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude ε-caprolactam.

    • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., hexane or ethyl acetate) or by vacuum distillation.

  • Validation: The identity and purity of the resulting ε-caprolactam should be confirmed by comparing its melting point and spectroscopic data (¹H NMR, ¹³C NMR, IR) with literature values.

Protocol: Reductive Amination of 1,6-Hexanediol

This protocol is a conceptual laboratory adaptation based on catalytic systems described for the conversion of diols to cyclic amines.[12][23]

  • Objective: To synthesize azepane via intramolecular reductive amination of 1,6-hexanediol.

  • Materials:

    • 1,6-Hexanediol (1.0 eq)

    • 5% Ruthenium on Carbon (Ru/C) catalyst (5-10 mol%)

    • Aqueous Ammonia (25-30% solution)

    • High-pressure autoclave reactor equipped with a magnetic stirrer and gas inlet.

    • Hydrogen (H₂) gas source.

  • Procedure:

    • Reactor Charging: To the autoclave, add 1,6-hexanediol, the Ru/C catalyst, and aqueous ammonia.

    • Sealing and Purging: Seal the reactor and purge several times with nitrogen, followed by several purges with hydrogen gas to remove air.

    • Pressurization and Heating: Pressurize the reactor with hydrogen to 25 bar and begin stirring.[12] Heat the reactor to 190°C (463 K).[12]

    • Reaction: Maintain the reaction at temperature and pressure for 6-12 hours. Monitor the pressure to track hydrogen consumption.

    • Cooling and Depressurization: After the reaction period, cool the reactor to room temperature and carefully vent the excess hydrogen pressure in a fume hood.

    • Workup: Open the reactor, and filter the reaction mixture to remove the catalyst. The filtrate can be analyzed by GC-MS to determine the product distribution (azepane, HMDA, and 6-amino-1-hexanol).

    • Purification: The azepane can be isolated from the aqueous mixture by distillation.

  • Validation: The formation of azepane can be confirmed by GC-MS analysis by comparing the retention time and mass spectrum to an authentic standard.

Conclusion and Future Outlook

The synthesis of the azepane scaffold has evolved significantly from its 19th-century origins. While classical ring-expansion methods like the Beckmann rearrangement remain industrially dominant for the production of the key precursor, ε-caprolactam, modern synthetic chemistry has provided a diverse toolbox for accessing complex and functionalized azepanes.[17][24][25] Strategies like ring-closing metathesis and novel dearomative expansions have opened up new areas of chemical space, which is of paramount importance for drug discovery professionals.[17][18] As the demand for enantiomerically pure and structurally complex therapeutic agents grows, the development of new stereoselective and efficient methods for azepane synthesis will continue to be a vibrant and crucial area of chemical research.

References

  • The Azepane Scaffold: A Journey from Discovery to Therapeutic Prominence - Benchchem. (URL: )
  • Caprolactam - Wikipedia. (URL: [Link])
  • Azepane - Wikipedia. (URL: [Link])
  • Modulating Catalytic Selectivity by Base Addition in Aqueous Reductive Amination of 1,6-Hexanediol Using Ru/C | ACS Sustainable Chemistry & Engineering. (URL: [Link])
  • CAPROLACTAM - Regul
  • Manufacturing process of Caprolactam - Valco Group. (URL: [Link])
  • Industries - Chemicals - Caprolactam - Buss-SMS-Canzler GmbH. (URL: [Link])
  • Synthesis of 4,4′-Disubstituted Azepines via Ring-Closing Metathesis Reaction and Asymmetric Arylation of Lactones | Request PDF - ResearchG
  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - The University of Manchester. (URL: [Link])
  • A New Sustainable Multistep Catalytic Process from Benzene to Caprolactam: Amination, Hydroximation and Beckmann Rearrangement Promoted and Catalyzed by Trifluoroacetic Acid - PMC - NIH. (URL: [Link])
  • Synthesis of Azepane Derivatives by Silyl-aza-Prins Cyclization of Allylsilyl Amines: Influence of the Catalyst in the Outcome of the Reaction | Organic Letters - ACS Publications - American Chemical Society. (URL: [Link])
  • Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])
  • An overview of caprolactam synthesis | Request PDF - ResearchG
  • Schmidt reaction - Wikipedia. (URL: [Link])
  • Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. (URL: [Link])
  • REGIOSELECTIVITY IN THE SCHMIDT REACTION: FIRST SYNTHESIS OF PYRANO[3,2-b]AZEPINES Franc Požgan, Slovenko Polanc, and Marijan K. (URL: [Link])
  • Clean Beckmann rearrangement of cyclohexanone oxime in caprolactam-based Brønsted acidic ionic liquids - Green Chemistry (RSC Publishing). (URL: [Link])
  • CN109665997B - Preparation method of caprolactam - Google P
  • Preparation of Optically Active Azepane Scaffolds - ChemistryViews. (URL: [Link])
  • Beckmann Rearrangement of Cyclohexanone Oxime to ε-Caprolactam in a Modified Catalytic System of Trifluoroacetic Acid - ResearchG
  • Natural products and ring-closing metathesis: synthesis of sterically congested olefins. (URL: [Link])
  • Azepines, Chemistry, Synthesis and Reactions - STM Journals. (URL: [Link])
  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (URL: [Link])
  • US5264571A - Preparation of caprolactam by Beckmann rearrangement of cyclohexanone oxime - Google P
  • Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC - NIH. (URL: [Link])
  • Azepines and their Fused-ring Derivatives | Request PDF - ResearchG
  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PubMed Central. (URL: [Link])
  • Chemistry of Beckmann Rearrangement | PDF | Organic Reactions | Carbon Compounds - Scribd. (URL: [Link])
  • Palladium-Catalyzed Ring Expansion of Spirocyclopropanes to Form Caprolactams and Azepanes - PubMed. (URL: [Link])
  • Synthesis and reactions of Seven membered heterocycle-Azepines | PPTX - Slideshare. (URL: [Link])
  • Reductive amination of 1,6-hexanediol with Ru/Al2O3 catalyst in supercritical ammonia. (URL: [Link])
  • Reductive amination of 1,6-hexanediol with a modified Ru/Al2O3 catalyst - ResearchG
  • Schmidt Reaction - Chemistry LibreTexts. (URL: [Link])
  • Catalytic Hydrogenation of Alkylphenols for Renewable Caprolactone | Request PDF. (URL: [Link])
  • Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis - CHIMIA. (URL: [Link])
  • Design of a “green” one-step catalytic production of ε-caprolactam (precursor of nylon-6) - PMC - NIH. (URL: [Link])
  • Schmidt Reaction - Organic Chemistry Portal. (URL: [Link])
  • Catalytic amination of 1,6-hexanediol for synthesis of N, N, N', N'-tetramethyl-1,6-hexanediamine over Cu/Ni/Zn c

Sources

A Technical Guide to the Spectroscopic Characterization of Azepan-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data of Azepan-4-ol, a versatile heterocyclic compound with applications in pharmaceutical development and chemical synthesis.[1] Intended for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data integral to the structural elucidation and quality control of this compound.

Introduction: The Structural Significance of this compound

This compound, also known as 4-hydroxyazepane, possesses a seven-membered azepane ring with a hydroxyl group at the 4-position. This structure provides a unique combination of a secondary amine and a secondary alcohol, making it a valuable building block in the synthesis of more complex molecules, particularly those with potential therapeutic applications.[1][2] Accurate interpretation of its spectroscopic data is paramount for confirming its identity, purity, and for understanding its chemical behavior in various synthetic transformations.

This guide will delve into the practical aspects of acquiring and interpreting the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound. The causality behind experimental choices and the logic of spectral interpretation will be emphasized to provide a field-proven perspective on the characterization of this important molecule.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound directly correlate with the signals observed in its various spectra. Understanding these relationships is key to its characterization.

Caption: Molecular Structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the connectivity of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum provides distinct signals for the protons on the azepane ring and the hydroxyl and amine groups.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent is critical; CDCl₃ will show the signals for the exchangeable N-H and O-H protons, while D₂O will exchange with these protons, causing their signals to disappear. This phenomenon can be used to confirm their assignment.

  • Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Data Interpretation and Causality

The ¹H NMR spectrum of this compound is expected to show several multiplets corresponding to the diastereotopic protons of the methylene groups in the flexible seven-membered ring. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration
H-4 (methine)~3.8Multiplet1H
H-2, H-7 (methylene adjacent to N)~2.7 - 3.0Multiplet4H
H-3, H-6 (methylene)~1.6 - 1.9Multiplet4H
H-5 (methylene)~1.5 - 1.7Multiplet2H
N-HVariable (typically broad)Singlet (broad)1H
O-HVariable (typically broad)Singlet (broad)1H

Table 1: Predicted ¹H NMR Spectral Data for this compound.

Causality of Chemical Shifts:

  • The methine proton at C-4 is deshielded due to the adjacent electron-withdrawing hydroxyl group, hence its downfield chemical shift.

  • The methylene protons at C-2 and C-7 are adjacent to the nitrogen atom, which also exerts a deshielding effect, placing their signals downfield compared to other methylene groups.

  • The remaining methylene protons at C-3, C-5, and C-6 are in a more shielded environment, resulting in upfield signals.

  • The chemical shifts of the N-H and O-H protons are highly dependent on concentration, temperature, and solvent due to hydrogen bonding. Their signals are often broad.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides information about the carbon skeleton of a molecule. In the case of this compound, the ¹³C NMR spectrum will show distinct signals for each of the six carbon atoms in the ring.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: A slightly more concentrated sample than for ¹H NMR is often beneficial (20-50 mg in 0.5-0.7 mL of deuterated solvent).

  • Instrumentation: Performed on the same NMR spectrometer as the ¹H NMR.

  • Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: A higher number of scans (e.g., 256 or more) is typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

Data Interpretation and Causality

The proton-decoupled ¹³C NMR spectrum of this compound will display six distinct signals, reflecting the symmetry of the molecule.

Carbon Assignment Expected Chemical Shift (ppm)
C-4 (methine)~70
C-2, C-7 (methylene adjacent to N)~50
C-3, C-6 (methylene)~35
C-5 (methylene)~30

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

Causality of Chemical Shifts:

  • The C-4 carbon , bonded to the electronegative oxygen atom, is the most deshielded and appears furthest downfield.

  • The C-2 and C-7 carbons , adjacent to the nitrogen, are also deshielded and appear at an intermediate chemical shift.

  • The remaining methylene carbons, C-3, C-5, and C-6 , are in a more shielded environment and appear at higher field.

NMR_Correlations cluster_structure This compound Structure cluster_1h_nmr ¹H NMR (ppm) cluster_13c_nmr ¹³C NMR (ppm) C4 C4-H (CH-OH) H4_shift ~3.8 ppm C4->H4_shift correlates to C4_shift ~70 ppm C4->C4_shift gives signal at C2_C7 C2/C7-H (CH2-N) H2_H7_shift ~2.7-3.0 ppm C2_C7->H2_H7_shift correlates to C2_C7_shift ~50 ppm C2_C7->C2_C7_shift gives signal at C3_C6 C3/C6-H (CH2) H3_H6_shift ~1.6-1.9 ppm C3_C6->H3_H6_shift correlates to C3_C6_shift ~35 ppm C3_C6->C3_C6_shift gives signal at C5 C5-H (CH2) H5_shift ~1.5-1.7 ppm C5->H5_shift correlates to C5_shift ~30 ppm C5->C5_shift gives signal at

Caption: Correlation of this compound's structure with its predicted NMR chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of this compound will prominently feature absorptions corresponding to the O-H, N-H, and C-H bonds.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Neat (liquid film): If this compound is a liquid at room temperature, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet (solid): If it is a solid, a small amount can be ground with dry KBr powder and pressed into a thin pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • Resolution: 4 cm⁻¹.

Data Interpretation and Causality

The IR spectrum of this compound will show characteristic absorption bands for its functional groups.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Appearance
O-H stretch (alcohol)3200-3600StrongBroad
N-H stretch (secondary amine)3300-3500MediumSharp (often overlaps with O-H)
C-H stretch (alkane)2850-3000StrongSharp
C-O stretch (alcohol)1000-1260StrongSharp
N-H bend (amine)1550-1650MediumSharp

Table 3: Predicted IR Absorption Bands for this compound.

Causality of Absorptions:

  • The broad O-H stretch is a result of hydrogen bonding between this compound molecules.

  • The N-H stretch of the secondary amine is typically less broad than the O-H stretch.

  • The strong C-H stretching vibrations are characteristic of the saturated alkyl portions of the molecule.

  • The C-O stretch is a key indicator of the alcohol functional group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced directly via a solids probe or, if coupled with chromatography, via a GC or LC system.

  • Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically used.

Data Interpretation and Causality

The mass spectrum of this compound will show a molecular ion peak (M⁺) and various fragment ions. The molecular weight of this compound (C₆H₁₃NO) is 115.17 g/mol .[3]

m/z Proposed Fragment Significance
115[C₆H₁₃NO]⁺Molecular Ion (M⁺)
114[M-H]⁺Loss of a hydrogen atom
98[M-OH]⁺Loss of the hydroxyl group
86[M-C₂H₅]⁺Cleavage of the azepane ring
70[M-C₂H₅N]⁺Further fragmentation
57[C₄H₉]⁺ or [C₃H₅N]⁺Common alkyl or nitrogen-containing fragments
44[C₂H₆N]⁺Alpha-cleavage adjacent to the nitrogen

Table 4: Predicted Mass Spectrometry Fragmentation for this compound.

Causality of Fragmentation:

  • The molecular ion peak at m/z 115 confirms the molecular weight of the compound.

  • Alpha-cleavage , the breaking of the bond adjacent to the nitrogen atom, is a common fragmentation pathway for amines and is expected to produce characteristic fragment ions.

  • The loss of the hydroxyl group (M-17) is a typical fragmentation for alcohols.

  • Cleavage of the seven-membered ring can lead to a variety of smaller fragment ions.

MS_Fragmentation cluster_fragments Fragmentation Pathways M This compound (M) m/z = 115 M_minus_H [M-H]⁺ m/z = 114 M->M_minus_H - H• M_minus_OH [M-OH]⁺ m/z = 98 M->M_minus_OH - •OH alpha_cleavage Alpha-Cleavage Fragment [C₂H₆N]⁺ m/z = 44 M->alpha_cleavage α-cleavage ring_cleavage Ring Cleavage Fragment [C₄H₉]⁺ m/z = 57 M->ring_cleavage ring opening

Caption: Proposed mass spectrometry fragmentation pathways for this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust framework for its unequivocal identification and characterization. This guide has detailed the expected spectral features and the underlying principles governing them, offering a practical resource for scientists and researchers. The application of these techniques in a synergistic manner is essential for ensuring the quality and integrity of this compound in its various applications, from fundamental research to pharmaceutical manufacturing.

References

  • PubChem. This compound.
  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
  • Kuujia. This compound. [Link]

Sources

Azepan-4-ol: A Comprehensive Technical Guide on Solubility and Stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

Azepan-4-ol, a seven-membered heterocyclic amine, is a versatile building block in modern medicinal chemistry and material science.[1][2] Its unique structure, featuring a saturated azepane ring with a hydroxyl group at the 4-position, provides a balance of lipophilicity and hydrogen-bonding capacity, making it a valuable intermediate for synthesizing bioactive molecules.[3][4] This guide offers a deep dive into two critical physicochemical properties of this compound: its solubility profile and chemical stability. Understanding these parameters is paramount for researchers in drug development and chemical synthesis to ensure optimal formulation, storage, and handling, and to predict the behavior of this intermediate in various chemical environments. This document provides both theoretical insights and practical, field-proven experimental protocols for the comprehensive evaluation of this compound.

Introduction to this compound: Structure and Significance

This compound (CAS 39888-51-2) is a cyclic amino alcohol with the molecular formula C₆H₁₃NO.[5] The structure consists of a seven-membered saturated nitrogen-containing ring (azepane) with a hydroxyl (-OH) functional group attached to the fourth carbon atom.[3] This bifunctionality, possessing both a secondary amine and a secondary alcohol, allows for a wide range of chemical modifications, making it a key intermediate in the synthesis of more complex molecules, particularly those targeting the central nervous system.[1][3] The azepane scaffold itself is a privileged structure in drug discovery, appearing in numerous natural products and approved pharmaceuticals.[2][6][7] The conformational flexibility of the seven-membered ring, combined with the reactivity of the hydroxyl and amino groups, provides a unique three-dimensional chemical space for designing novel therapeutic agents.[7][8]

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its bioavailability and its utility in various synthetic and formulation processes.[9] Amino alcohols, as a class, exhibit solubility characteristics dictated by the interplay between their hydrophilic and lipophilic components.[10]

Theoretical Solubility Assessment

This compound contains both a hydrogen bond donor/acceptor secondary amine (-NH) and a hydrogen bond donor/acceptor hydroxyl (-OH) group. These polar functional groups are expected to confer significant aqueous solubility.[10][11] Conversely, the six-carbon aliphatic backbone of the azepane ring introduces a degree of lipophilicity.

  • Aqueous Solubility : High solubility in water and other polar protic solvents is anticipated due to the strong potential for hydrogen bonding with the solvent molecules.[11]

  • Organic Solvent Solubility : Solubility in polar aprotic solvents like DMSO and DMF is also expected to be high. In less polar organic solvents, such as dichloromethane or ethyl acetate, solubility may be moderate. It is predicted to have low solubility in non-polar solvents like hexane or toluene.

Qualitative Solubility Data Summary

While specific quantitative solubility data for this compound is not extensively published, a qualitative profile can be predicted based on its structure and the general properties of amino alcohols. This provides a practical starting point for experimental design.

Solvent Class Example Solvent Predicted Solubility Rationale
Polar ProticWater, Methanol, EthanolHighly SolubleStrong hydrogen bonding between the -OH and -NH groups of this compound and the solvent.[10][11]
Polar AproticDMSO, DMF, AcetonitrileSolubleFavorable dipole-dipole interactions.
Non-Polar AproticDichloromethane (DCM), Ethyl AcetateModerately to Sparingly SolubleLimited by the polarity mismatch between the solute and solvent.
Non-PolarHexane, TolueneInsoluble / Very Sparingly SolubleDominated by the unfavorable energetics of solvating a polar molecule in a non-polar medium.[12]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To empirically determine the solubility, the shake-flask method followed by a quantitative analytical technique like HPLC is the gold standard. This protocol ensures that equilibrium is reached and provides a robust, quantifiable result.

Objective: To determine the equilibrium solubility of this compound in a selected solvent.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., water, phosphate buffer pH 7.4) in a sealed, clear container (e.g., glass vial). The excess solid is crucial to ensure saturation.

  • Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to stand undisturbed for at least 24 hours at the same constant temperature for the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Filtration through a 0.22 µm filter compatible with the solvent is recommended.

  • Dilution: Quantitatively dilute the saturated solution with a suitable mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated stability-indicating HPLC-UV method. Calculate the concentration of this compound in the original saturated solution by back-calculation, accounting for the dilution factor.

Visualization: Solubility Determination Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_sample 4. Sampling & Analysis prep Add excess this compound to known solvent volume equil Agitate at constant T (24-48 hours) prep->equil Achieve Saturation sep Settle or Centrifuge to pellet excess solid equil->sep Establish Equilibrium sample Withdraw & filter supernatant sep->sample dilute Dilute sample quantitatively sample->dilute analyze Quantify via HPLC-UV dilute->analyze Within linear range G cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis cluster_outcome Outcome start This compound Stock Solution (1 mg/mL) acid Acidic (1M HCl, 60°C) start->acid base Basic (1M NaOH, 60°C) start->base oxid Oxidative (3% H₂O₂, RT) start->oxid therm Thermal (80°C, Solid & Soln) start->therm photo Photolytic (ICH Q1B Light Box) start->photo sampling Sample at Timepoints acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling analysis Stability-Indicating HPLC (UV/PDA/MS) sampling->analysis compare Compare stressed vs. control analysis->compare pathway Identify Degradation Pathways compare->pathway method Validate Analytical Method compare->method

Caption: General workflow for conducting forced degradation studies.

Conclusion

This compound is a compound of significant interest due to its role as a versatile synthetic intermediate. [1]Its physicochemical properties are central to its application. Based on its amino alcohol structure, it is predicted to be highly soluble in aqueous and polar organic solvents. Its stability profile must be empirically determined through rigorous forced degradation studies, with particular attention paid to potential oxidation of the amine and alcohol moieties and pH-dependent degradation. The protocols and theoretical framework provided in this guide serve as a robust starting point for researchers to comprehensively characterize the solubility and stability of this compound, ensuring its effective and safe use in drug discovery and development pipelines.

References

  • ResearchGate. (2025). Synthesis, Solubilities, and Cyclic Capacities of Amino Alcohols for CO(2) Capture from Flue Gas Streams.
  • PharmaTutor. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Diva-portal.org. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis.
  • National Institutes of Health. (n.d.). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments.
  • LookChem. (2024). Cas no 39888-51-2 (this compound).
  • MedCrave online. (2016). Forced Degradation Studies.
  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Wiley Online Library. (2024). Recent Progress in Transformations of Azepine/Oxazepine/Thiazepine Derivatives.
  • Wikipedia. (n.d.). Alkanolamine.
  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
  • The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
  • PubChem. (n.d.). This compound.
  • PubMed Central. (n.d.). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes.
  • Wiley Online Library. (n.d.). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
  • Japan International Cooperation Agency. (n.d.). III Analytical Methods.
  • PubMed. (n.d.). Effect of pH on the stability of plant phenolic compounds.
  • Thoreauchem. (n.d.). This compound-39888-51-2.
  • Capot Chemical. (n.d.). MSDS of (R)-azEpan-4-ol.
  • PubChem. (n.d.). Azepan-4-one.
  • ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals.
  • ResearchGate. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds.
  • PubMed Central. (n.d.). Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites.
  • PubMed Central. (2022). Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from Suspected Cases of Animal Poisoning.
  • MDPI. (n.d.). Advances in Quantitative Analytical Methods for Solid Drugs.
  • AJPO Journals. (n.d.). View of Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • Organic Chemistry @ CU Boulder. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
  • MDPI. (n.d.). Influence of pH and Temperature on the Synthesis and Stability of Biologically Synthesized AgNPs.
  • Pharmaffiliates. (n.d.). CAS No : 50492-22-3| Chemical Name : Azepan-4-one Hydrochloride.

Sources

A Technical Guide to the Safe Handling and Application of Azepan-4-ol for Research Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Azepan-4-ol, also known as 4-hydroxyazepane, is a seven-membered heterocyclic compound that serves as a versatile and valuable building block in modern medicinal chemistry and material science.[1] Its structure, featuring a reactive hydroxyl group and a modifiable secondary amine within a stable azepane ring, makes it a key intermediate in the synthesis of complex bioactive molecules, particularly those targeting neurological disorders.[1][2][3]

This guide is designed for researchers, chemists, and drug development professionals. It deviates from a standard Safety Data Sheet (SDS) to provide a deeper, field-proven perspective on the safe handling of this compound. Our core philosophy is one of proactive risk mitigation. Given the incomplete public GHS classification data for the free base form of this compound, we will establish a robust safety protocol by analyzing the known hazards of its closely related salt forms and applying the precautionary principle. This document synthesizes technical data with practical, causality-driven procedures to ensure both user safety and experimental integrity.

Section 1: Compound Profile & Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is the first step in a comprehensive safety assessment.

PropertyValueSource(s)
CAS Number 39888-51-2[2][4][5][6]
Molecular Formula C₆H₁₃NO[2][3][4][6]
Molecular Weight 115.17 g/mol [5][6]
Synonyms Hexahydro-1H-azepin-4-ol, 4-Hydroxyazepane[2][3][4][5]
Appearance Slightly yellow powder[2][3][4]
Recommended Storage Store at 0-8°C in a dry, well-ventilated place.[2][3][4]
Stability Stable under recommended storage conditions.[7]
Incompatible Materials Strong oxidizing agents, acids, acid chlorides, acid anhydrides.[7]

Section 2: Hazard Assessment - A Precautionary Approach

A critical review of publicly available safety information reveals a significant data gap for a formal GHS classification of this compound.[8] However, the safety data sheets for its hydrochloride salts (this compound hydrochloride and Azepan-4-one hydrochloride) are well-documented and indicate significant hazards.[9][10][11][12]

The Causality of Precaution: From a chemical standpoint, the addition of a hydrochloride salt modifies the compound's acidity and crystalline structure but does not fundamentally alter the core molecule's potential for biological interaction. Therefore, it is scientifically prudent and essential for user safety to assume the free base, this compound, shares a similar hazard profile until proven otherwise. This approach forms the basis of all handling protocols in this guide.

Hazard_Assessment_Logic DataGap Incomplete GHS Data for this compound (free base) Analysis Analyze Hazard Data of Structurally Related Salts (e.g., Azepan-4-one HCl) DataGap->Analysis Precaution Adopt Precautionary Hazard Profile Analysis->Precaution SOPs Develop Rigorous Safe Handling Protocols Precaution->SOPs

Caption: Logical workflow for establishing a precautionary safety protocol.

Based on this analysis, we recommend handling this compound as a substance with the following potential hazards:

Hazard ClassDescriptionRationale / Source Analogy
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.Based on classifications for Azepan-4-one hydrochloride.[10][11][12]
Serious Eye Damage Causes serious eye damage; risk of blindness.Based on classifications for Azepan-4-one hydrochloride.[10][11][12]
Skin Irritation Causes skin irritation.Based on classifications for Azepan-4-one hydrochloride.[10][11][12]
Respiratory Irritation May cause respiratory irritation.Based on classifications for Azepan-4-one hydrochloride and (R)-azepan-4-ol.[7][10][11][12]

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

The hierarchy of controls mandates that engineering and administrative controls are implemented before relying on PPE. This proactive approach is central to a self-validating safety system.

Engineering Controls: The primary objective is to minimize airborne exposure to the powdered form of this compound.

  • Chemical Fume Hood: All manipulations of the solid compound (weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood. This is non-negotiable and serves to contain any dust or aerosols generated.[8][9]

  • Ventilated Enclosures: For less hazardous manipulations of dilute solutions, a ventilated enclosure may be sufficient, but a fume hood is always preferred for the initial handling of the solid.

Personal Protective Equipment (PPE): PPE is the final barrier of protection and must be selected to address the probable hazards identified in Section 2.

PPE CategorySpecificationRationale
Eye & Face Protection ANSI Z87.1-rated safety glasses with side shields (minimum). Chemical splash goggles are required when there is a risk of splashing.Protects against airborne particles and potential splashes, mitigating the risk of serious eye damage.[10]
Hand Protection Nitrile gloves (or other chemically resistant gloves). Check manufacturer's breakthrough time data.Prevents skin contact, addressing the risk of skin irritation and dermal absorption.[10][11]
Body Protection Standard flame-resistant laboratory coat.Protects against contamination of personal clothing.[11]
Respiratory Protection Not typically required if work is conducted within a fume hood. For situations without adequate engineering controls (e.g., large spill cleanup), a NIOSH-approved respirator with P95 or P100 particulate filters is necessary.[7]Protects against inhalation of the powder, which may cause respiratory irritation and toxicity.[7]

Section 4: Standard Operating Procedures (SOPs)

Adherence to validated protocols is essential for reproducible science and operator safety.

General Handling and Storage Protocol
  • Procurement & Receipt: Upon receipt, visually inspect the container for damage.

  • Storage: Immediately transfer the container to its designated storage location, maintaining a temperature of 0-8°C.[2][3][4] The container must be kept tightly closed in a dry, well-ventilated area.[8][9]

  • Work Area Preparation: Before handling, ensure the fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[11] Wash hands thoroughly after handling the compound, even if gloves were worn.[10]

Detailed Protocol: Weighing this compound Powder

This procedure is designed to mitigate the primary risk associated with this compound: the generation of airborne dust.

  • Preparation (Inside Fume Hood):

    • Don all required PPE (lab coat, gloves, safety glasses).

    • Place a weigh boat or appropriate glassware on an analytical balance inside the fume hood.

    • Ensure the fume hood sash is at the lowest practical working height.

  • Aliquotting:

    • Carefully open the stock container. Avoid any sudden movements that could aerosolize the powder.

    • Use a clean spatula to transfer a small amount of this compound to the weigh boat.

    • Keep the stock container as close to the weigh boat as possible to minimize the distance the powder travels through the air.

    • Securely close the stock container immediately after aliquotting.

  • Cleanup:

    • Carefully wipe the spatula with a solvent-dampened cloth (e.g., ethanol or isopropanol) to remove any residual powder.

    • Wipe down the balance and the surrounding work surface within the fume hood.

    • Dispose of the used weigh boat and cleaning materials in the designated solid chemical waste container.

Weighing_Workflow start Start: Prepare to Weigh ppe 1. Don Full PPE (Gloves, Goggles, Lab Coat) start->ppe setup 2. Set up Balance in Fume Hood ppe->setup transfer 3. Carefully Transfer Powder from Stock to Weigh Boat setup->transfer seal 4. Immediately Seal Stock Container transfer->seal cleanup 5. Clean Spatula & Work Surface seal->cleanup dispose 6. Dispose of Waste in Designated Container cleanup->dispose end End: Procedure Complete dispose->end

Caption: Step-by-step workflow for safely weighing this compound powder.

Section 5: Emergency Response Protocols

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First Aid Measures

These procedures should be followed while seeking immediate medical attention. Always provide the Safety Data Sheet to responding medical personnel.[7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][13][14] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water.[7][14] Consult a physician if irritation persists.

  • Inhalation: Move the person to fresh air.[7][14] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[7] Rinse the mouth with water and seek immediate medical attention.

Spill Containment & Cleanup Protocol (Small-Scale Lab Spill)

This protocol applies to spills of less than 5 grams in a contained area like a fume hood.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is outside a fume hood, evacuate the area.

  • Assess & Protect: Don appropriate PPE, including respiratory protection if necessary.[7]

  • Contain: Prevent the powder from spreading. Do not use a dry brush or create dust clouds.

  • Clean Up: Gently cover the spill with a damp paper towel to wet the powder. Alternatively, use an absorbent material to carefully sweep up the solid.[7] Avoid creating dust at all costs.[7][9]

  • Package Waste: Place all contaminated materials (absorbent, paper towels, gloves) into a sealable, labeled hazardous waste container.[7][15]

  • Decontaminate: Clean the spill area with a suitable solvent or detergent and water solution.[15]

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.

Spill_Response spill Spill Occurs assess Assess Spill Size & Location spill->assess decision Is spill <5g and contained in fume hood? assess->decision cleanup Follow Small-Spill Cleanup Protocol: 1. Alert Personnel 2. Don PPE 3. Gently Contain & Absorb 4. Package Waste 5. Decontaminate decision->cleanup Yes evacuate Major Spill Protocol: 1. Evacuate Area 2. Alert EHS/Emergency Services 3. Do Not Attempt Cleanup decision->evacuate No

Caption: Decision-making flowchart for responding to a chemical spill.

Section 6: Waste Disposal

All waste containing this compound, whether in solid or solution form, must be treated as hazardous waste.

  • Segregation: Collect all waste in a dedicated, properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and list "this compound" as a constituent.

  • Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste disposal program.[7] Do not pour any material containing this compound down the drain.[7][9] Contaminated packaging should be disposed of as unused product.[7]

Conclusion

This compound is an indispensable tool in chemical synthesis, but its utility must be balanced with a rigorous and informed approach to safety. By understanding the compound's properties, adopting a precautionary hazard profile based on scientific reasoning, and strictly adhering to the engineering controls, PPE requirements, and handling protocols outlined in this guide, researchers can confidently and safely leverage its potential for innovation.

References

  • Azépane-4-ol - Chem-Impex. (URL: )
  • MSDS of this compound hydrochloride. (URL: )
  • MSDS of (R)-azEpan-4-ol. (URL: )
  • Safety Data Sheet: Azepan-4-one hydrochloride - Carl ROTH. (URL: )
  • This compound - Chem-Impex. (URL: )
  • This compound | C6H13NO | CID 5149746 - PubChem. (URL: [Link])
  • Buy this compound from HANGZHOU LEAP CHEM CO., LTD. - Echemi. (URL: )
  • Cas no 39888-51-2 (this compound). (URL: )
  • Azepan-4-one hydrochloride - Apollo Scientific. (URL: )
  • SDS – SECTION 4 - Society for Chemical Hazard Communic
  • Safety Data Sheet: Azepan-4-one hydrochloride - Carl ROTH. (URL: [Link])
  • First Aid Procedures for Chemical Hazards | NIOSH - CDC. (URL: [Link])
  • Chemical Spill Procedures | Office of Environmental Health and Safety - Princeton EHS. (URL: [Link])
  • Material Safety Data Sheet Section 4 FIRST AID MEASURES Section 5 FIRE FIGHTING MEASURES - Farnell. (URL: )
  • 7 Steps for Dealing with Oil & Chemical Spills Safely and Effectively. (URL: )

Sources

"commercial suppliers of Azepan-4-ol"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Sourcing and Quality Verification of Azepan-4-ol

Abstract

This compound, a seven-membered heterocyclic amine, serves as a critical building block in modern medicinal chemistry and materials science.[1] Its structural motif is integral to the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[2][3] Given its pivotal role, the integrity of the starting material is paramount to the success of research and development endeavors. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on sourcing high-quality this compound. It details a robust supplier qualification process, outlines critical analytical methods for incoming quality control, and offers actionable protocols to ensure the identity, purity, and consistency of this vital chemical intermediate.

The Strategic Importance of this compound in Synthesis

This compound (CAS No. 39888-51-2), also known as 4-hydroxyazepane, is a versatile cyclic amine whose value lies in its dual functionality.[2][3] The secondary amine and hydroxyl groups provide two reactive centers for a wide array of chemical modifications, making it an ideal scaffold in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[1] Its applications are diverse, ranging from being a key intermediate in pharmaceuticals to its use in the formulation of agrochemicals and the enhancement of polymers in material science.[2][3]

The inherent reactivity and structural features of this compound—balanced lipophilicity and hydrogen-bonding capacity—make it particularly useful in the development of compounds targeting the central nervous system (CNS).[1] As with any critical raw material, the purity and consistency of this compound directly impact the yield, impurity profile, and ultimate success of the final product. Therefore, a rigorous approach to supplier selection and material verification is not merely a procedural step but a foundational pillar of scientific integrity.

A Framework for Supplier Qualification

Selecting a commercial supplier for a critical reagent extends beyond a simple price comparison. It involves a meticulous due diligence process to mitigate risks associated with material variability, impurities, and supply chain instability. The following workflow provides a systematic approach to qualifying and selecting a reliable supplier.

Diagram: Supplier Qualification Workflow```dot

SupplierQualification cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Technical Evaluation cluster_phase3 Phase 3: Final Approval cluster_phase4 Outcome Identify Identify Potential Suppliers (e.g., Online Databases, Catalogs) RequestDocs Request Documentation (CoA, SDS, Spec Sheets) Identify->RequestDocs InitialReview Initial Documentation Review (Purity, Specs, Safety Info) RequestDocs->InitialReview RequestSample Request Evaluation Sample InitialReview->RequestSample AnalyticalVerification In-House Analytical Verification (NMR, HPLC, MS) RequestSample->AnalyticalVerification CompareResults Compare Results to Supplier CoA AnalyticalVerification->CompareResults AssessConsistency Assess Batch-to-Batch Consistency (if possible) CompareResults->AssessConsistency FinalApproval Approve Supplier AssessConsistency->FinalApproval Approved Qualified Supplier List FinalApproval->Approved

Caption: Standard workflow for the in-house quality control testing of a chemical starting material.

Protocol: Identity Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for confirming the chemical structure of an organic molecule. [4] Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃)) in a 5 mm NMR tube. [5]2. Solvent Selection Rationale: D₂O is suitable due to the polar nature of the hydroxyl and amine groups. If using D₂O, the signals from the -OH and -NH protons will exchange with deuterium and will likely not be observed. CDCl₃ can also be used, in which case these exchangeable protons should be visible.

  • Data Acquisition: Acquire a ¹H NMR spectrum. Following this, acquire a ¹³C NMR and a DEPT-135 spectrum. The DEPT-135 experiment is invaluable for distinguishing between CH, CH₂, and CH₃ carbons. [6]4. Data Interpretation: The resulting spectra should be consistent with the known structure of this compound. The ¹H NMR should show characteristic signals for the protons on the azepane ring. The ¹³C NMR should display the expected number of carbon signals. The absence of significant unassigned peaks is indicative of high purity.

Protocol: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the workhorse technique for assessing the purity of non-volatile organic compounds. [7]The following is a representative reversed-phase method suitable for a basic compound like this compound.

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile. [8] * Rationale: TFA acts as an ion-pairing agent, improving the peak shape of basic analytes on C18 columns. [8]2. Sample Preparation: Prepare a sample solution of this compound in Mobile Phase A at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection. [8]3. Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Column Temperature: 30 °C.

    • Injection Volume: 10-20 µL.

    • Gradient Program: Start with 5% Mobile Phase B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate. [8]4. Data Analysis: The purity is calculated based on the relative area percentage of the main peak in the chromatogram. The area of the main peak divided by the total area of all peaks (multiplied by 100) gives the percent purity.

Protocol: Molecular Weight Verification by Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound, providing an orthogonal check on its identity. [9]It is typically coupled with liquid chromatography (LC-MS).

Methodology:

  • Sample Preparation: Dilute the stock solution prepared for HPLC analysis to a concentration of approximately 10-50 µg/mL using a 50:50 mixture of water and acetonitrile.

  • Instrumentation: Use an LC-MS system equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire data in positive ion mode.

  • Data Interpretation: The primary ion expected for this compound (Molecular Formula: C₆H₁₃NO, Molecular Weight: 115.17 g/mol )[10] is the protonated molecule, [M+H]⁺. The observed mass-to-charge ratio (m/z) should correspond to the theoretical exact mass of this ion.

    • Theoretical Monoisotopic Mass: 115.0997 Da [10] * Expected [M+H]⁺ Ion: m/z ≈ 116.1075

Conclusion

The procurement of this compound, while seemingly routine, demands a rigorous scientific approach to ensure the quality and reliability of this foundational synthetic intermediate. By implementing a structured supplier qualification process and conducting thorough in-house analytical verification using orthogonal techniques like NMR, HPLC, and MS, researchers can proceed with confidence. This diligence minimizes the risk of costly experimental failures, ensures the reproducibility of synthetic outcomes, and upholds the integrity of the entire research and development pipeline. This guide serves as a practical framework to empower scientists in making informed sourcing decisions and maintaining the highest standards of quality in their work.

References

  • Capot Chemical. MSDS of this compound hydrochloride. [Link]
  • Carl ROTH. Safety Data Sheet: Azepan-4-one hydrochloride. [Link]
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
  • PubChem. This compound. [Link]
  • Molbase. This compound. [Link]
  • Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000820). [Link]
  • Japan Environment Agency. III Analytical Methods. [Link]
  • SciELO. Chemical and Biological Potential of Dipteryx lacunifera Ducke. [Link]
  • National Center for Biotechnology Information.
  • American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
  • MDPI. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]
  • University of Nebraska–Lincoln.
  • Capot Chemical. MSDS of (R)-azEpan-4-ol. [Link]
  • AZoM. Identifying Alcohols Using NMR Spectroscopy. [Link]
  • Royal Society of Chemistry. Analytical Methods. [Link]
  • National Center for Biotechnology Information. Extraction Techniques and Analytical Methods for Characterization of Active Compounds in Origanum Species. [Link]
  • MDPI.
  • International Journal of Pharmaceutical Sciences Review and Research. HPLC Method for the Enantiomeric Purity of Eletriptan Hydrobromide. [Link]
  • PubChem. Azepan-4-one. [Link]
  • GovInfo.
  • SIELC Technologies. HPLC Method for Separation of Acetaminophen and 4-Aminophenol on Primesep 100 Column. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Azepan-4-ol via Sodium Borohydride Reduction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the reduction of Azepan-4-one to Azepan-4-ol using sodium borohydride (NaBH₄). This compound is a valuable heterocyclic compound, serving as a versatile intermediate in the synthesis of various pharmaceutical and bioactive molecules.[1][2][3] This protocol offers a detailed, step-by-step methodology suitable for researchers in organic synthesis and drug development. The guide covers the underlying chemical principles, safety precautions, experimental procedures, and analytical characterization of the final product.

Introduction and Scientific Background

The reduction of ketones to alcohols is a fundamental transformation in organic chemistry. Sodium borohydride is a widely used reducing agent due to its mild nature, high selectivity for aldehydes and ketones, and operational simplicity.[4][5] Unlike more reactive hydrides such as lithium aluminum hydride (LiAlH₄), NaBH₄ can be used in protic solvents like methanol and ethanol, making it a safer and more convenient choice for many applications.[6]

The substrate, Azepan-4-one, is a seven-membered heterocyclic ketone. Its reduction product, this compound, contains both a secondary amine and a secondary alcohol, making it a bifunctional building block for creating complex molecular architectures.[1] The azepane ring is a key structural motif in a number of biologically active compounds.[7]

Mechanism of Reduction:

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of Azepan-4-one.[4][8][9][10] The resulting alkoxide intermediate is subsequently protonated by the solvent (e.g., methanol) during the reaction or by an aqueous workup to yield the final alcohol product, this compound.[5][8]

Safety and Handling Precautions

Sodium Borohydride (NaBH₄) is a hazardous chemical and must be handled with appropriate safety measures.

  • Flammability and Reactivity: NaBH₄ reacts violently with water and acids, releasing flammable hydrogen gas which can ignite spontaneously.[11] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.[11][12]

  • Toxicity and Corrosivity: It is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields or a face shield, and chemical-resistant gloves.[11][13]

  • Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) where possible and avoid dust formation.[12] Use spark-proof tools.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from water, acids, and oxidizing agents.[12][14]

  • Spills: In case of a spill, do NOT use water. Cover the spill with dry sand, dry chemical, or alcohol-resistant foam and place it in a suitable container for disposal.[13]

Experimental Protocol

This protocol details the reduction of Azepan-4-one hydrochloride to this compound. The initial neutralization of the hydrochloride salt is crucial for the free amine to be present, which can influence the reaction.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Azepan-4-one hydrochloride≥95%Commercially Available
Sodium borohydride (NaBH₄)≥98%Commercially AvailableHandle with care as per safety guidelines.
Methanol (MeOH)AnhydrousCommercially Available
Sodium hydroxide (NaOH)PelletsCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
WaterDeionized-
Anhydrous Sodium Sulfate (Na₂SO₄)GranularCommercially Available
Hydrochloric acid (HCl)1 M aqueous solution-For pH adjustment.
Saturated Sodium Chloride (Brine)--
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Magnetic stir plate

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • pH paper or pH meter

  • Thin Layer Chromatography (TLC) plates (silica gel) and chamber

Step-by-Step Procedure

Reaction Setup and Execution:

  • Dissolution and Neutralization: In a round-bottom flask, dissolve Azepan-4-one hydrochloride (1.0 eq) in methanol (approximately 10-15 mL per gram of starting material). Cool the solution to 0 °C using an ice-water bath.

  • Slowly add a solution of sodium hydroxide in methanol or solid sodium hydroxide (1.0 eq) to neutralize the hydrochloride salt. Stir for 15-20 minutes at 0 °C. A precipitate of sodium chloride may form.

  • Addition of Reducing Agent: While maintaining the temperature at 0 °C, slowly and portion-wise add sodium borohydride (1.2-1.5 eq) to the stirred suspension. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[15] A suitable eluent system would be a mixture of dichloromethane and methanol (e.g., 9:1 or 8:2 v/v).

Work-up and Isolation:

  • Quenching the Reaction: Once the reaction is complete, cool the mixture back to 0 °C in an ice-water bath. Slowly and carefully add water or a saturated aqueous solution of ammonium chloride to quench the excess sodium borohydride.

  • pH Adjustment: Adjust the pH of the solution to >11 with a 3 M sodium hydroxide solution to ensure the product is in its free base form and to decompose borate salts.[16]

  • Solvent Removal: Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

  • Extraction: Transfer the resulting aqueous slurry to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).[16]

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification:

  • The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.

Visualization of the Workflow

G cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_final Final Product dissolve 1. Dissolve Azepan-4-one HCl in Methanol at 0°C neutralize 2. Add NaOH (1.0 eq) Stir for 15-20 min dissolve->neutralize add_nabh4 3. Add NaBH4 (1.2-1.5 eq) portion-wise at 0°C neutralize->add_nabh4 react 4. Stir at room temp. Monitor by TLC (2-4h) add_nabh4->react quench 5. Quench with H2O at 0°C react->quench ph_adjust 6. Adjust pH > 11 with NaOH quench->ph_adjust roto_evap 7. Remove Methanol ph_adjust->roto_evap extract 8. Extract with DCM roto_evap->extract wash 9. Wash with Brine extract->wash dry 10. Dry (Na2SO4) & Concentrate wash->dry purify 11. Purify if needed (Recrystallization/Chromatography) dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for the structural elucidation of the product.[17] The ¹H NMR spectrum should show characteristic signals for the protons on the azepane ring and the hydroxyl group. The disappearance of the ketone signal and the appearance of a new signal for the carbon bearing the hydroxyl group in the ¹³C NMR spectrum confirms the reduction.

  • Infrared (IR) Spectroscopy: The IR spectrum should show the absence of the strong carbonyl (C=O) stretch from the starting material (typically around 1700-1720 cm⁻¹) and the appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹) characteristic of an alcohol.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product (C₆H₁₃NO, MW: 115.18 g/mol ).[2][18]

  • Melting Point: The melting point of the purified product can be compared to the literature value.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete ReactionInsufficient reducing agent. Low reaction temperature. Deactivated NaBH₄.Add more NaBH₄. Allow the reaction to stir for a longer period at room temperature. Use a fresh bottle of NaBH₄.
Low YieldIncomplete extraction. Product loss during work-up.Perform additional extractions with dichloromethane. Ensure the pH of the aqueous layer is sufficiently basic (>11) before extraction.
Impure ProductIncomplete reaction. Side products.Purify the crude product by column chromatography or recrystallization.

Conclusion

The reduction of Azepan-4-one with sodium borohydride is a reliable and efficient method for the synthesis of this compound. This protocol provides a detailed and robust procedure that can be readily implemented in a standard organic chemistry laboratory. Adherence to the safety precautions outlined is paramount for the safe execution of this synthesis. The resulting product is a valuable building block for further synthetic elaborations in the field of medicinal chemistry.

References

  • Sodium borohydride - Safety Data Sheet. (n.d.).
  • Sodium Borohydride - ESPI Metals. (n.d.).
  • SODIUM BOROHYDRIDE HAZARD SUMMARY. (1999). NJ.gov.
  • Sodium Borohydride SOP.docx. (n.d.).
  • Safety Data Sheet: Sodium borohydride. (n.d.). Carl ROTH.
  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry.
  • Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis.
  • Sodium Borohydride NaBH4 Reduction Reaction Mechanism. (2016). YouTube.
  • reduction of carbonyl compounds using sodium tetrahydridoborate. (n.d.). Chemguide.
  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps.
  • Why does this NaBH4 reduction only occurs at the cyclic ketone and not also at the acyclic one? (2022). Reddit.
  • Cas no 39888-51-2 (this compound). (2024).
  • Reduction of Organic Compounds (Experiment). (2021). Chemistry LibreTexts.
  • Azépane-4-ol. (n.d.). Chem-Impex.
  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.).
  • Reduction using sodium borohyride? (2019). ResearchGate.
  • NaBH4 Reduction of Ketone to Alcohol. (n.d.).
  • High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. (n.d.). NIH.
  • This compound. (n.d.). Chem-Impex.
  • Cas 19869-42-2,Hexahydro-1-methyl-4H-azepin-4-one. (n.d.). lookchem.
  • Azepan-4-one hydrochloride. (n.d.). Biosynth.
  • Azepan-4-one Hydrochloride. (n.d.). Santa Cruz Biotechnology.
  • Sodium borohydride, Sodium tetrahydroborate. (n.d.). Organic Chemistry Portal.
  • This compound. (n.d.). PubChem.
  • Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. (n.d.). The Royal Society of Chemistry.
  • Azepan-4-one hydrochloride. (n.d.). PubChem.
  • 50492-22-3 Cas No. | Azepan-4-one hydrochloride. (n.d.). Apollo Scientific.
  • Flow Process for Ketone Reduction Using a Superabsorber-Immobilized Alcohol Dehydrogenase from Lactobacillus brevis in a Packed-Bed Reactor. (2019). MDPI.
  • Enantioselective Reduction of Ketones. (n.d.). Organic Reactions.
  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (2024). Nature Chemistry.
  • The Reduction of Aldehydes and Ketones. (2023). Chemistry LibreTexts.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
  • NMR-spectroscopic analysis of mixtures: from structure to function. (n.d.). NIH.
  • Specifications of (R)-azEpan-4-ol. (n.d.). Capot Chemical.
  • propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr. (n.d.). doc brown's advanced organic chemistry revision notes.

Sources

Application Note & Protocol: High-Fidelity Reduction of N-Boc-azepan-4-one to N-Boc-azepan-4-ol using Lithium Aluminum Hydride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of N-Boc-azepan-4-ol

The azepane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The targeted reduction of N-Boc-azepan-4-one to its corresponding alcohol, N-Boc-azepan-4-ol, is a critical transformation that provides a versatile intermediate for further functionalization in drug discovery programs. The resulting secondary alcohol can be utilized in substitutions, esterifications, or as a directing group for subsequent reactions.

Lithium aluminum hydride (LiAlH₄ or LAH) is a potent and highly effective reducing agent for this purpose, offering rapid and clean conversion of the ketone to the secondary alcohol where milder reagents might be sluggish.[3][4] However, the high reactivity of LAH necessitates a thorough understanding of the reaction mechanism, meticulous experimental technique, and stringent adherence to safety protocols.[5][6] This document provides a comprehensive guide to the theory, safe handling, and detailed execution of this reduction, designed to ensure reproducible and high-yielding results.

Mechanistic Rationale: The Hydride Transfer Pathway

The reduction of a ketone by lithium aluminum hydride proceeds via a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[7][8] Unlike the milder sodium borohydride (NaBH₄), the Al-H bond in the [AlH₄]⁻ anion is more polarized, rendering the hydride species significantly more nucleophilic and reactive.[4][9]

The mechanism involves two primary stages:

  • Nucleophilic Attack: The reaction is initiated by the attack of a hydride from the LAH complex on the carbonyl carbon of N-Boc-azepan-4-one. The lithium cation (Li⁺) acts as a Lewis acid, coordinating to the carbonyl oxygen. This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.[7] This concerted step forms a tetracoordinate aluminum alkoxide intermediate.

  • Hydrolytic Workup: After the reaction is complete, a carefully controlled aqueous workup is performed. This step serves two purposes: it quenches any excess, highly reactive LAH and hydrolyzes the aluminum alkoxide intermediate to liberate the final product, N-Boc-azepan-4-ol, and inorganic aluminum salts.[10][11]

Core Protocol Workflow

The following diagram illustrates the logical flow of the experimental procedure, from initial setup to final product characterization.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Isolation Phase cluster_analysis Analysis Phase prep Inert Atmosphere Setup (N₂/Ar Manifold, Dry Glassware) lah_prep Prepare LAH Suspension in Anhydrous THF substrate_prep Prepare Substrate Solution (N-Boc-azepan-4-one in Anhydrous THF) cool_lah Cool LAH Suspension to 0 °C (Ice Bath) substrate_prep->cool_lah add_substrate Slow, Dropwise Addition of Substrate Solution cool_lah->add_substrate react Reaction at 0 °C to RT Monitor by TLC add_substrate->react cool_final Cool Reaction Mixture to 0 °C react->cool_final quench Fieser Workup: Sequential H₂O, NaOH(aq), H₂O cool_final->quench filter Filter Through Celite® to Remove Aluminum Salts quench->filter isolate Extract Filtrate, Dry, & Concentrate filter->isolate purify Purification (e.g., Column Chromatography) isolate->purify char Characterization (¹H NMR, ¹³C NMR, MS) purify->char

Caption: Experimental workflow for the LAH reduction of N-Boc-azepan-4-one.

Mandatory Safety Precautions: Handling Lithium Aluminum Hydride

WARNING: Lithium aluminum hydride is a highly reactive, pyrophoric, and water-sensitive reagent. It can ignite upon grinding or contact with moist air and reacts violently with water and other protic solvents to release flammable hydrogen gas.[5][6] All operations must be conducted with extreme caution.

  • Personal Protective Equipment (PPE): A flame-retardant lab coat, chemical safety goggles, and nitrile gloves are mandatory at all times.[6][12]

  • Engineering Controls: All manipulations of LAH, including weighing and transfer, must be performed within a certified chemical fume hood under an inert atmosphere (e.g., nitrogen or argon).[10]

  • Emergency Preparedness: An appropriate Class D fire extinguisher (for combustible metals) and a container of dry sand must be immediately accessible.[6][13] Do NOT use water, CO₂, or soda-acid extinguishers on an LAH fire.[6] Ensure safety showers and eyewash stations are unobstructed.[13]

  • Waste Disposal: All LAH-contaminated waste must be quenched and disposed of according to institutional hazardous waste protocols.

Detailed Experimental Protocol

This protocol is based on a representative 10 mmol scale. Adjustments may be necessary for different scales.

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )AmountMmolEquivalents
N-Boc-azepan-4-one[14]213.272.13 g10.01.0
Lithium Aluminum Hydride (LAH)37.950.42 g11.01.1
Anhydrous Tetrahydrofuran (THF)-~80 mL--
Deionized Water18.02~2.5 mL--
15% (w/v) Sodium Hydroxide (aq)40.00~0.42 mL--
Celite® (Diatomaceous Earth)-As needed--
Anhydrous Magnesium Sulfate (MgSO₄)-As needed--
Ethyl Acetate (EtOAc)-As needed--
Hexanes-As needed--

Equipment:

  • Three-neck round-bottom flask (250 mL) with magnetic stir bar

  • Addition funnel (60 mL)

  • Condenser with a nitrogen/argon inlet

  • Digital thermometer

  • Ice-water bath

  • Buchner funnel and filter flask

  • Rotary evaporator

  • Standard glassware for extraction and chromatography

Step-by-Step Procedure

Reaction Setup:

  • Oven-dry all glassware overnight and allow it to cool in a desiccator. Assemble the three-neck flask with the stir bar, condenser (with inert gas inlet), addition funnel, and a rubber septum.

  • Purge the entire apparatus with dry nitrogen or argon for at least 15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Under the inert atmosphere, carefully add the lithium aluminum hydride (0.42 g, 11.0 mmol) to the reaction flask.

  • Add anhydrous THF (~40 mL) to the flask via cannula or syringe. Begin stirring to create a uniform grey suspension.

  • In a separate dry flask, dissolve N-Boc-azepan-4-one (2.13 g, 10.0 mmol) in anhydrous THF (~20 mL). Transfer this solution to the addition funnel.

Reduction: 6. Cool the stirred LAH suspension to 0 °C using an ice-water bath. 7. Add the N-Boc-azepan-4-one solution dropwise from the addition funnel to the LAH suspension over 20-30 minutes. Caution: The reaction can be exothermic; maintain the internal temperature below 5 °C.[10] 8. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. 9. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:EtOAc mobile phase) until all the starting ketone has been consumed.

Workup (Fieser Method): 10. Once the reaction is complete, cool the flask back down to 0 °C in an ice-water bath.[10][11] 11. CRITICAL STEP: Quench the reaction by the slow, dropwise addition of the following reagents in sequence, allowing the gas evolution to subside between each addition.[5][11]

  • 0.42 mL of deionized water (for 0.42 g of LAH used)
  • 0.42 mL of 15% (w/v) aqueous NaOH
  • 1.26 mL of deionized water (3 x 0.42 mL)
  • Remove the ice bath and stir the resulting mixture vigorously at room temperature for 30 minutes. A granular white precipitate of aluminum salts should form.[15]
  • Add a small amount of anhydrous magnesium sulfate or sodium sulfate and stir for another 15 minutes to ensure all water is sequestered and the salts are easily filterable.[5][11]

Isolation and Purification: 14. Filter the mixture through a pad of Celite® in a Buchner funnel. 15. Wash the filter cake thoroughly with several portions of ethyl acetate or THF (~50-100 mL total) to ensure complete recovery of the product.[10] 16. Combine the filtrate and washings in a separatory funnel. Wash with saturated aqueous sodium chloride (brine), separate the organic layer, and dry it over anhydrous magnesium sulfate. 17. Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude N-Boc-azepan-4-ol, typically as a colorless oil or white solid. 18. If necessary, purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Product Characterization

The identity and purity of the synthesized N-Boc-azepan-4-ol should be confirmed by standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show the disappearance of the characteristic ketone alpha-proton signals and the appearance of a new signal for the carbinol proton (CH-OH) around 3.5-4.0 ppm. The integration of signals should be consistent with the expected structure.

  • ¹³C NMR Spectroscopy: The carbon NMR will confirm the conversion by the disappearance of the carbonyl peak (typically >200 ppm for a ketone) and the appearance of a new peak for the alcohol carbon (C-OH) in the range of 60-75 ppm.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Troubleshooting and Field Insights

  • Problem: The reaction does not go to completion.

    • Cause & Solution: Insufficient LAH or poor quality (deactivated by moisture). Ensure LAH is fresh and handled under strictly anhydrous conditions.[16] Consider using a larger excess (e.g., 1.5 equivalents).

  • Problem: A thick, gelatinous precipitate forms during workup, making filtration difficult.

    • Cause & Solution: Improper quenching procedure. The Fieser method is designed to prevent this by forming granular aluminum salts.[10][15] Ensure the precise ratios of water and NaOH are added slowly and with vigorous stirring. Adding anhydrous sulfate before filtration can also help.

  • Problem: Low isolated yield after workup.

    • Cause & Solution: The product may be trapped in the aluminum salt filter cake. Ensure the cake is washed extensively with an appropriate solvent (EtOAc or THF) until TLC analysis of the washings shows no more product.

References

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • ACS Publications. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations.
  • BYJU'S. (n.d.). Lithium aluminium hydride.
  • Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride.
  • University of Rochester Department of Chemistry. (n.d.). Workup for Aluminum Hydride Reductions.
  • New Jersey Department of Health. (n.d.). Lithium Aluminum Hydride Hazard Summary.
  • Quora. (2018, April 19). What are the differences between NaBH4 and LiAlH4?
  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
  • Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4.
  • Chemguide. (n.d.). Reduction of aldehydes and ketones.
  • Leah4sci. (2016, February 25). LiAlH4 vs NaBH4 Carbonyl Reactions and Selective Reduction. YouTube.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). LiAlH4 vs. NaBH4: Choosing the Right Reducing Agent.
  • Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube.
  • University of Sheffield. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.
  • Quora. (2016, April 16). How exactly does Lithium Aluminium Hydride reduce different organic compounds?
  • Chemistry Stack Exchange. (2025, March 23). Mechanism of LiAlH4 reduction of ketone in cedrol synthesis.
  • Quora. (2017, May 9). What is the mechanism for reducing cyclic compounds with LAH?
  • ResearchGate. (n.d.). An enantiodivergent synthesis of N-Boc-protected (R)- and (S)-4-amino cyclopent-2-en-1-one.
  • National Institutes of Health (NIH). (n.d.). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures.
  • PubChem. (n.d.). Azepan-4-ol.
  • National Institutes of Health (NIH). (n.d.). Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation.
  • CORE. (n.d.). Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Google Patents. (n.d.). Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.

Sources

Application Note: A Robust HPLC-CAD Method for the Purity Analysis of Azepan-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the purity analysis of Azepan-4-ol, a key heterocyclic intermediate in pharmaceutical synthesis.[1][2] Due to its polar nature and lack of a significant UV chromophore, traditional reversed-phase HPLC with UV detection is not suitable.[3] This method employs a more universal approach utilizing High-Performance Liquid Chromatography coupled with a Charged Aerosol Detector (HPLC-CAD), which offers sensitive and uniform detection for non-volatile and semi-volatile compounds irrespective of their optical properties.[4][5] The described method provides a robust and reliable platform for the quality control and purity assessment of this compound in research and drug development settings.

Introduction

This compound is a seven-membered heterocyclic compound containing both a secondary amine and a hydroxyl group.[1] This dual functionality makes it a versatile building block in the synthesis of various pharmaceutically active compounds.[1][2] As with any active pharmaceutical ingredient (API) intermediate, ensuring the purity of this compound is critical for the safety and efficacy of the final drug product.

The primary challenge in the HPLC analysis of this compound lies in its physicochemical properties. Its polarity can lead to poor retention on traditional C18 stationary phases, and its saturated ring structure means it lacks a UV-absorbing chromophore, rendering it invisible to standard UV detectors.[6] To overcome these challenges, this application note describes a method based on a polar-compatible reversed-phase column and a Charged Aerosol Detector (CAD). CAD is a mass-based detector that provides a response for any non-volatile analyte, making it an ideal choice for compounds like this compound.[4][7] The response is largely independent of the chemical structure, allowing for a more accurate assessment of purity and the detection of unknown impurities.[7]

Experimental

  • HPLC System: A quaternary or binary HPLC system with a degasser, autosampler, and column oven.

  • Detector: Charged Aerosol Detector (e.g., Thermo Scientific™ Vanquish™ Charged Aerosol Detector).

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: A column suitable for polar analytes, such as a Waters™ Atlantis™ T3 C18 (4.6 x 150 mm, 3 µm) or equivalent. These columns are designed to provide enhanced retention for polar compounds, even under highly aqueous mobile phase conditions.

  • Vials: 2 mL amber glass vials with PTFE/silicone septa.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Ammonium formate (LC-MS grade).

A summary of the optimized HPLC-CAD conditions is provided in the table below.

ParameterCondition
Column Atlantis™ T3 C18 (4.6 x 150 mm, 3 µm) or equivalent
Mobile Phase A 10 mM Ammonium Formate in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 50% B over 15 minutes; hold at 50% B for 5 minutes; return to 5% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
CAD Settings Evaporation Temperature: 35 °C, Nebulizer: Nitrogen at 35 psi, Data Collection Rate: 5 Hz

Causality Behind Experimental Choices:

  • Stationary Phase: The Atlantis T3 column is chosen for its balanced ligand density, which enhances the retention of polar analytes like this compound and is compatible with 100% aqueous mobile phases without phase collapse.[8]

  • Mobile Phase: A volatile buffer, ammonium formate, is used to ensure compatibility with the CAD, which requires the mobile phase to evaporate completely.[4] The gradient elution allows for the separation of potential impurities with a wider range of polarities.

  • Detector: The Charged Aerosol Detector is selected for its ability to detect non-chromophoric compounds.[5] The principle involves nebulizing the eluent, evaporating the mobile phase to leave analyte particles, charging these particles, and then measuring the charge, which is proportional to the mass of the analyte.[4]

Protocol

  • Mobile Phase A (10 mM Ammonium Formate in Water): Weigh 0.631 g of ammonium formate and dissolve it in 1 L of HPLC grade water. Mix thoroughly and filter through a 0.22 µm membrane filter.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute 1 mL of this solution to 10 mL with the diluent.

  • Set up the HPLC-CAD system according to the conditions outlined in Section 2.2.

  • Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the system is clean.

  • Inject the Working Standard Solution to determine the retention time and response of this compound.

  • Inject the Sample Solution to determine the purity.

  • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (Ammonium Formate/ACN) SystemSetup HPLC-CAD System Setup MobilePhase->SystemSetup Standard Standard Solution (0.1 mg/mL) Injection Inject Blank, Standard, Sample Standard->Injection Sample Sample Solution (0.1 mg/mL) Sample->Injection Equilibration Column Equilibration SystemSetup->Equilibration Equilibration->Injection Integration Peak Integration Injection->Integration Calculation Purity Calculation (Area % Report) Integration->Calculation

Caption: Workflow for the HPLC-CAD purity analysis of this compound.

Conclusion

This application note provides a comprehensive and scientifically grounded HPLC-CAD method for the purity analysis of this compound. By utilizing a polar-compatible stationary phase and a universal charged aerosol detector, this method effectively overcomes the challenges associated with the analysis of this polar, non-chromophoric compound. The detailed protocol and justification for the chosen parameters offer a reliable starting point for researchers, scientists, and drug development professionals involved in the quality control of this compound.

References

  • ELSD-LT III - Shimadzu. Shimadzu. Available online.
  • Evaporative light scattering detector - Wikipedia. Wikipedia. Available online.
  • ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Interchim. Available online.
  • Charged aerosol detector - Wikipedia. Wikipedia. Available online.
  • Blog: Charged Aerosol Detection in Pharmaceutical Analysis - HWI group. HWI group. Available online.
  • Developing HPLC Methods - Sigma-Aldrich. Sigma-Aldrich. Available online.
  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview - LCGC International.
  • A simplified guide for charged aerosol detection of non-chromophoric compounds : analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin - Western Sydney University. Western Sydney University. Available online.
  • Strategies to Enable and Simplify HPLC Polar Compound Separation. Technology Networks. Available online.
  • Evaporative light scattering detector ELSD - Advion Interchim Scientific. Advion Interchim Scientific. Available online.
  • A simplified guide for charged aerosol detection of non-chromophoric compounds—Analytical method development and. ScienceDirect. Available online.
  • HPLC for the Retention and Resolution of Very Polar Compounds - Fisher Scientific. Fisher Scientific. Available online.
  • This compound | C6H13NO | CID 5149746 - PubChem. PubChem. Available online.
  • ESA ChromaChem 6100 ELSD Evaporative Light Scattering Detector.
  • Cas no 39888-51-2 (this compound). LookChem. Available online.
  • This compound - Chem-Impex. Chem-Impex. Available online.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • This compound | CAS 39888-51-2 | SCBT - Santa Cruz Biotechnology. Santa Cruz Biotechnology. Available online.
  • Buy this compound from HANGZHOU LEAP CHEM CO., LTD. - Echemi. Echemi. Available online.
  • A New View of Reversed Phase HPLC Selectivity - Element Lab Solutions. Element Lab Solutions. Available online.
  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - Helda - University of Helsinki. University of Helsinki. Available online.
  • Reverse-phase HPLC analysis and purification of small molecules - PubMed. PubMed. Available online.
  • A Weak Anion-Exchange/Reversed-Phase Mixed-Mode HPLC Column and its Applications.
  • High-performance liquid chromatography-ultraviolet detection method for the simultaneous determination of typical biogenic amines and precursor amino acids. Applications in food chemistry - PubMed. PubMed. Available online.
  • Reversed-phase chromatography - Wikipedia. Wikipedia. Available online.
  • Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat - ResearchGate.
  • HPLC-UV method validation for the identification and quantification of bioactive amines in commercial eggs - PubMed. PubMed. Available online.
  • Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken me
  • Reversed Phase HPLC Columns - Phenomenex. Phenomenex. Available online.

Sources

GC-MS Characterization of Azepan-4-ol Isomers: A Detailed Protocol for Separation and Identification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Azepan-4-ol, a seven-membered heterocyclic compound, is a critical building block in medicinal chemistry, particularly in the synthesis of novel therapeutics targeting the central nervous system.[1][2] The presence of cis and trans stereoisomers, arising from the spatial arrangement of the hydroxyl group relative to the plane of the azepane ring, presents a significant analytical challenge. Distinguishing between these isomers is crucial for ensuring the purity, efficacy, and safety of pharmaceutical intermediates and final active pharmaceutical ingredients (APIs). This application note presents a robust and reliable Gas Chromatography-Mass Spectrometry (GC-MS) method for the complete separation and unambiguous identification of this compound isomers. Due to the polar nature of the amine and alcohol functional groups, a chemical derivatization step is essential to improve volatility and chromatographic performance.[3][4][5] This protocol details a silylation procedure followed by optimized GC-MS parameters to achieve baseline separation and provides an analysis of the characteristic mass spectral fragmentation patterns.

Introduction and Analytical Rationale

The dual functionality of this compound, containing both a secondary amine and a secondary alcohol, makes it a versatile synthetic intermediate.[2] However, these polar groups also render the molecule non-volatile and prone to strong interactions with active sites within a GC system, leading to poor peak shape, low sensitivity, and potential thermal degradation.[5][6] To overcome these limitations, chemical derivatization is employed.

Causality of Experimental Choice: Why Silylation?

Silylation is the preferred derivatization technique for this application. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) efficiently and quantitatively replace the active hydrogen atoms on both the hydroxyl and amine groups with non-polar trimethylsilyl (TMS) groups.[5][7] This single-step reaction offers several advantages:

  • Increased Volatility: The bulky, non-polar TMS groups mask the hydrogen-bonding capabilities of the -OH and -NH moieties, significantly lowering the boiling point of the analyte and making it suitable for GC analysis.[7]

  • Improved Thermal Stability: The resulting TMS-ether and TMS-amine are more stable at the high temperatures required for vaporization in the GC injector.[4]

  • Enhanced Chromatographic Resolution: Derivatization leads to sharper, more symmetrical peaks, which is critical for resolving closely eluting isomers like the cis and trans forms of this compound.[3]

Once derivatized, the isomers can be separated based on subtle differences in their interaction with a GC capillary column. While cis and trans isomers often produce nearly identical mass spectra, their distinct retention times become the primary means of identification.[8] Highly polar cyanopropyl or mid-polar phenyl-substituted columns are often effective for separating such geometric isomers.[9]

Experimental Workflow and Protocols

The overall analytical process involves sample preparation, chemical derivatization, GC-MS analysis, and data interpretation.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Prepare this compound Isomer Standard in Pyridine B Add MSTFA Reagent A->B C Incubate at 70°C for 30 min D Inject Derivatized Sample C->D E GC Separation of Isomers D->E F MS Detection & Fragmentation E->F G Identify Peaks by Retention Time F->G H Confirm Structure by Mass Spectrum G->H

Caption: Overall experimental workflow for GC-MS analysis.

Materials and Reagents
  • cis/trans-Azepan-4-ol isomer standards (or mixture)

  • Pyridine (anhydrous, ≥99.8%)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Methanol (HPLC grade)

  • 2 mL screw-top autosampler vials with PTFE-lined caps

Protocol 1: Standard Preparation & Derivatization

This protocol is designed to be self-validating by ensuring a complete reaction, minimizing side products, and creating a stable derivative for analysis.

  • Standard Preparation: Prepare a 1 mg/mL stock solution of the this compound isomer mixture in anhydrous pyridine. Pyridine acts as a solvent and a catalyst, neutralizing the acidic byproducts of the silylation reaction.[7]

  • Aliquot: Transfer 100 µL of the stock solution into a 2 mL autosampler vial.

  • Reagent Addition: Add 100 µL of MSTFA to the vial. This provides a significant molar excess of the derivatizing agent to drive the reaction to completion.

  • Reaction: Cap the vial tightly and vortex for 10 seconds. Place the vial in a heating block or oven at 70°C for 30 minutes.

  • Cooling: Remove the vial and allow it to cool to room temperature before placing it in the GC-MS autosampler. The derivatized sample is now ready for injection.

Protocol 2: GC-MS Instrumental Analysis

The following parameters are a robust starting point and should be optimized for the specific instrument in use. A mid-polar column is selected to provide a balance of boiling point-based separation and selectivity for the isomers.

Parameter Setting Rationale
Gas Chromatograph
GC SystemAgilent 8890 GC or equivalentProvides reliable and reproducible chromatographic performance.
ColumnDB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA robust, mid-polarity column providing excellent separation for a wide range of derivatized compounds. Alternative: A highly polar cyanopropyl column (e.g., SP-2560) may offer enhanced resolution of cis/trans isomers.[9]
InletSplit/Splitless
Injection Volume1 µLStandard volume to avoid column overloading.
Inlet Temperature250°CEnsures rapid and complete vaporization of the derivatized analyte without thermal degradation.
Split Ratio20:1Prevents column overloading while ensuring sufficient analyte reaches the detector for high sensitivity.
Carrier GasHeliumInert carrier gas providing good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow for column efficiency and peak shape.
Oven ProgramInitial: 80°C, hold 1 minRamp: 10°C/min to 280°CHold: 5 minThe temperature program is designed to separate the isomers effectively while ensuring elution of all components in a reasonable time.[8]
Mass Spectrometer
MS SystemAgilent 5977B MSD or equivalentA sensitive and reliable single quadrupole mass spectrometer.
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique that produces reproducible, library-searchable fragmentation patterns.
Electron Energy70 eVStandard energy for generating consistent and comparable mass spectra.
Source Temperature230°CPrevents condensation of analytes in the ion source.
Quadrupole Temperature150°CMaintains mass accuracy and prevents contamination.
Mass Scan Rangem/z 40 - 400Covers the expected mass of the derivatized molecule and its key fragments.
Solvent Delay3 minPrevents the high concentration of solvent from saturating the detector.

Expected Results and Data Interpretation

Chromatographic Separation

The described method is expected to yield two well-resolved, symmetrical peaks in the total ion chromatogram (TIC), corresponding to the di-TMS-derivatized cis- and trans-Azepan-4-ol. Generally, for cyclic isomers, the trans isomer is more linear or less sterically hindered, often resulting in a slightly earlier elution time on non-polar or mid-polar columns compared to the cis isomer.[9] However, the exact elution order should be confirmed by injecting pure isomer standards if available.

Analyte Expected Retention Time (min)
trans-di-TMS-Azepan-4-ol (Predicted)~12.5
cis-di-TMS-Azepan-4-ol (Predicted)~12.8

Note: Retention times are estimates and will vary based on the specific GC system and conditions.

Mass Spectral Fragmentation Analysis

The molecular weight of this compound is 115.17 g/mol .[10] Derivatization with two TMS groups (each adding Si(CH₃)₃ and removing H, net +72.09) results in a molecular weight of 259.35 g/mol for di-TMS-Azepan-4-ol.

The EI mass spectra of both isomers are expected to be nearly identical.[8] The fragmentation pattern will be characteristic of silylated cyclic amino-alcohols.

Key Expected Fragments:

  • Molecular Ion (M˙), m/z 259: The peak for the intact radical cation. Due to the cyclic amine structure, this peak should be observable.

  • [M-15] , m/z 244: A very common and often prominent fragment in TMS derivatives, corresponding to the loss of a methyl radical (•CH₃) from one of the TMS groups. This creates a stable silicon-centered cation.

  • [M-116] , m/z 143: This significant fragment arises from alpha-cleavage adjacent to the ring nitrogen, leading to the loss of the C₄H₈OTMS side chain. This is a characteristic fragmentation for cyclic amines.

  • m/z 73: The characteristic base peak for the trimethylsilyl cation, [Si(CH₃)₃]⁺. Its high abundance is a strong indicator of a silylated compound.

G cluster_frags M di-TMS-Azepan-4-ol [M]⁺˙ m/z 259 M_15 [M-CH₃]⁺ m/z 244 M->M_15 - •CH₃ M_116 [M-C₄H₈OTMS]⁺ m/z 143 M->M_116 - •C₄H₈OTMS (α-cleavage) TMS [Si(CH₃)₃]⁺ m/z 73 M_15->TMS Further Fragmentation

Sources

Protecting Group Strategies for Azepane Synthesis: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

The seven-membered azepane ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs.[1] However, the synthesis of functionalized azepanes presents unique challenges due to the inherent reactivity of the nitrogen atom and the conformational flexibility of the seven-membered ring. This guide provides a comprehensive overview of protecting group strategies that are essential for the successful synthesis of complex azepane derivatives. We will delve into the selection, application, and removal of common nitrogen protecting groups, supported by detailed protocols and mechanistic insights to empower researchers in drug discovery and development.

Introduction: The Synthetic Challenge of Azepanes

The synthesis of substituted azepanes is a topic of significant interest due to their prevalence in pharmaceuticals.[2][3] Key synthetic strategies for constructing the azepane core include ring-closing metathesis (RCM), reductive amination, cycloaddition reactions, and the Schmidt reaction.[4][5][6][7][8][9][10][11][12] A critical aspect across these diverse synthetic routes is the judicious use of nitrogen protecting groups. These groups serve to:

  • Temporarily mask the nucleophilicity and basicity of the nitrogen atom , preventing unwanted side reactions.

  • Influence the stereochemical outcome of reactions at adjacent centers.[13]

  • Enable the use of a wider range of synthetic transformations on other parts of the molecule.[13]

The choice of an appropriate protecting group is paramount and depends on its stability to the reaction conditions employed in subsequent steps and the ease of its selective removal without affecting other functional groups.

Key Nitrogen Protecting Groups for Azepane Synthesis

This section details the most commonly employed protecting groups for the azepane nitrogen, outlining their specific advantages, limitations, and standard protocols for their introduction and cleavage.

tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most widely used amine protecting groups in organic synthesis due to its stability under a broad range of non-acidic conditions and its facile removal under mild acidic conditions.[14][15]

Advantages:

  • Stable to basic, hydrogenolytic, and many nucleophilic conditions.

  • Generally straightforward to introduce.

  • Cleavage conditions are often mild enough to be compatible with a wide range of other functional groups.

Disadvantages:

  • Sensitive to strong acids, which can limit its use in certain synthetic sequences.

This protocol describes a general procedure for the N-protection of the azepane ring using di-tert-butyl dicarbonate (Boc)₂O.

Materials:

  • Azepane hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • To a stirred solution of azepane hydrochloride (1.0 eq) in a 1:1 mixture of DCM and water, add NaHCO₃ (2.5 eq) at room temperature.

  • Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude N-Boc-azepane.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

This protocol outlines the removal of the Boc group using TFA in DCM, a common and efficient method.[14][16]

Materials:

  • N-Boc-azepane derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve the N-Boc-azepane derivative (1.0 eq) in anhydrous DCM (approximately 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (5-10 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.[14]

  • Once the starting material is fully consumed, carefully concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a small amount of DCM or water and neutralize the solution by the slow addition of saturated NaHCO₃ solution until gas evolution ceases (pH > 8).

  • Extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free azepane.[14]

Note: For substrates sensitive to strong acid, thermal deprotection in solvents like methanol or trifluoroethanol can be an alternative.[17][18]

Carboxybenzyl (Cbz or Z) Group

The Cbz group is another cornerstone of amine protection, valued for its stability to both acidic and basic conditions.[13][19] Its removal is typically achieved through catalytic hydrogenolysis.[19]

Advantages:

  • Stable to a wide range of acidic and basic conditions.[13]

  • Orthogonal to the Boc protecting group.[19]

  • Can influence the stereochemical outcome of reactions.[13]

Disadvantages:

  • Hydrogenolysis conditions may not be compatible with other reducible functional groups, such as alkenes, alkynes, or some aromatic systems.

This protocol describes the protection of the azepane nitrogen using benzyl chloroformate.

Materials:

  • Azepane

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or triethylamine (NEt₃)

  • Dichloromethane (DCM) or a biphasic system (e.g., DCM/water)

  • Water (H₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Addition funnel

Procedure:

  • Dissolve azepane (1.0 eq) and a base such as Na₂CO₃ (1.5 eq) or NEt₃ (1.2 eq) in the chosen solvent system at 0 °C.

  • Slowly add benzyl chloroformate (1.1 eq) to the stirred solution via an addition funnel.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, if a biphasic system was used, separate the layers. If an organic solvent was used, wash the reaction mixture with water.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

This protocol details the removal of the Cbz group using palladium on carbon (Pd/C) and hydrogen gas.[19]

Materials:

  • N-Cbz-azepane derivative

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Celite®

  • Round-bottom flask or hydrogenation vessel

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the N-Cbz-azepane derivative in MeOH or EtOH in a suitable reaction vessel.

  • Carefully add 10% Pd/C to the solution.

  • Evacuate the vessel and backfill with H₂ gas (repeat 3 times).

  • Stir the reaction mixture under a positive pressure of H₂ (typically a balloon) at room temperature for 2-16 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with additional solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected azepane.

Alternative Deprotection: For substrates sensitive to catalytic hydrogenation, transfer hydrogenation using a hydrogen donor like ammonium formate can be employed, sometimes accelerated by microwave irradiation.[20]

Comparative Analysis of Protecting Groups

The selection of a protecting group is a critical decision in the strategic planning of a synthesis. The following table provides a comparative summary of the stability and cleavage conditions for the Boc and Cbz groups.

Protecting GroupIntroduction ReagentStable ToLabile ToCleavage Conditions
Boc (Boc)₂OBases, H₂/Pd, NucleophilesStrong AcidsTFA/DCM; HCl/Dioxane; Thermolysis[14][17]
Cbz Cbz-ClAcids, BasesHydrogenolysisH₂/Pd/C; Transfer Hydrogenation[19][20]

Strategic Application in Azepane Synthesis Workflows

The choice of protecting group is intimately linked to the overall synthetic strategy for constructing the azepane ring.

Workflow 1: Ring-Closing Metathesis (RCM)

RCM is a powerful method for the formation of unsaturated rings.[7][11] In a typical sequence, a diene precursor containing a nitrogen atom is cyclized using a ruthenium-based catalyst. The nitrogen must be protected to prevent coordination with the catalyst. Both Boc and Cbz are suitable for this purpose, as they are stable to the RCM conditions. The choice between them would depend on the desired subsequent transformations.

Caption: Workflow for azepane synthesis via RCM.

Workflow 2: Reductive Amination

Intramolecular reductive amination is a common strategy for forming saturated heterocycles, including azepanes.[4][6] This typically involves the cyclization of an amino-aldehyde or amino-ketone. If the starting material already contains the amine, it must be protected during the synthesis of the carbonyl-containing portion of the molecule. The protecting group is then removed to allow for the cyclization.

Reductive_Amination_Workflow Start Protected Amino Alcohol/Halide Oxidation Oxidation/Substitution to form Carbonyl Start->Oxidation e.g., PCC, Swern Deprotection N-Deprotection Oxidation->Deprotection e.g., TFA or H₂/Pd Cyclization Intramolecular Reductive Amination Deprotection->Cyclization e.g., NaBH(OAc)₃ Product Azepane Cyclization->Product

Caption: Decision tree for protecting group selection.

Conclusion

The successful synthesis of complex azepane derivatives is critically dependent on the strategic use of nitrogen protecting groups. The Boc and Cbz groups are the most versatile and commonly used, offering orthogonal protection that can be tailored to a wide variety of synthetic routes. By understanding the stability, introduction, and cleavage of these protecting groups, as detailed in the provided protocols and workflows, researchers can navigate the challenges of azepane synthesis and accelerate the discovery of novel therapeutics.

References

  • Kiss, L., Ouchakour, L., Nonn, M., & Remete, A. M. (n.d.). Application of Oxidative Ring Opening/Ring Closing by Reductive Amination Protocol for the Stereocontrolled Synthesis of Functionalized Azaheterocycles. SynOpen.
  • Zhou, M.-B., Song, R.-J., & Li, J.-H. (2014). Synthesis of Azepines by HSbF6-Catalyzed Cycloaddition of Aziridines with Acetylenes. Angewandte Chemie International Edition, 53, 4196–4199.
  • Thullen, S. M., et al. (2017). A Photochemical Two-Step Formal [5+2] Cycloaddition: A Condensation/Ring-Expansion Approach to Substituted Azepanes. Synlett, 28(17), 2755-2758.
  • (2014). A catalytic diastereoselective formal [5+2] cycloaddition approach to azepino[1,2-a]indoles: putative donor-acceptor cyclobutanes as reactive intermediates. Angewandte Chemie (International ed. in English), 53(16), 4196-9.
  • ChemistryViews. (2023). Preparation of Optically Active Azepane Scaffolds.
  • ResearchGate. (n.d.). Intramolecular reductive aminations for the formation of azepanes.
  • ResearchGate. (n.d.). Facile synthesis of substituted 2,3,4,7-tetrahydro-1H-azepines via ring-closing metathesis.
  • Ruffoni, A., et al. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester.
  • ResearchGate. (n.d.). Synthesis of 4,4′-Disubstituted Azepines via Ring-Closing Metathesis Reaction and Asymmetric Arylation of Lactones.
  • Thullen, S. M., et al. (2017). A Photochemical Two-Step Formal [5+2] Cycloaddition: A Condensation/Ring-Expansion Approach to Substituted Azepanes. Synlett, 28(17), 2755-2758.
  • Chen, C., et al. (2017). Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Organic & Biomolecular Chemistry, 15(23), 5034-5047.
  • ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
  • Požgan, F., Polanc, S., & Kočevar, M. (2001). REGIOSELECTIVITY IN THE SCHMIDT REACTION: FIRST SYNTHESIS OF PYRANO[3,2-b]AZEPINES. ARKIVOC.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • ResearchGate. (n.d.). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
  • Letters in Organic Chemistry. (n.d.). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol.
  • ResearchGate. (n.d.). ChemInform Abstract: Regioselectivity in the Schmidt Reaction: First Synthesis of Pyrano[3,2-b]azepines. Retrieved from [https://www.researchgate.net/publication/227367355_ChemInform_Abstract_Regioselectivity_in_the_Schmidt_Reaction_First_Synthesis_of_Pyrano32-b]azepines]([Link])
  • ResearchGate. (n.d.). Scheme 25: Ring-closing metathesis as key step in the synthesis of dibenzo[b,f]heteropines.
  • STM Journals. (n.d.). Azepines, Chemistry, Synthesis and Reactions.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Journal of Medicinal Chemistry. (n.d.). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
  • ResearchGate. (n.d.). Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives.
  • Organic Process Research & Development. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • Wikipedia. (n.d.). Ring-closing metathesis.
  • Wikipedia. (n.d.). Schmidt reaction.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds.
  • Molecules. (2023). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • CHIMIA. (n.d.). Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis.
  • Nature Chemistry. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
  • ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane‐Based Compounds.
  • Preprints.org. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • Organic Chemistry Portal. (n.d.). Cbz Protection - Common Conditions.
  • Wikipedia. (n.d.). Azepane.
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.

Sources

Application Notes and Protocols for In Vitro Neuroprotective Compound Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of In Vitro Screening in Neuroprotection

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS) represent a formidable challenge to human health, characterized by the progressive loss of neuronal structure and function. The development of effective therapies hinges on the identification of neuroprotective compounds capable of mitigating the complex cellular and molecular cascades that drive neuronal death. High-throughput in vitro screening serves as the cornerstone of modern drug discovery in this field, providing a rapid, cost-effective, and ethically sound methodology for evaluating vast libraries of potential therapeutic agents.[1]

This guide provides a comprehensive overview of robust, validated in vitro assays designed to assess the neuroprotective potential of novel compounds. Moving beyond a simple recitation of steps, we delve into the underlying principles of each assay, the rationale behind experimental choices, and the critical interpretation of data. Our focus is on establishing self-validating experimental systems that provide trustworthy and reproducible results for researchers, scientists, and drug development professionals.

PART 1: Foundational Concepts in Assay Design

A successful neuroprotection screening cascade begins with a carefully considered experimental design. The choice of cellular model and the method of inducing neuronal injury are two of the most critical factors that will dictate the relevance and translatability of the findings.

Choosing the Right Cellular Model: A Balancing Act

The selection of a cellular model is a trade-off between physiological relevance and practical feasibility.

  • Primary Neuronal Cultures: Harvested directly from rodent brain regions like the cortex or hippocampus, these cells offer the highest physiological relevance.[2][3] They represent differentiated, post-mitotic neurons and are invaluable for validating findings. However, they are challenging to culture, have limited viability, and exhibit batch-to-batch variability.[2]

  • Immortalized Neuronal Cell Lines: Lines such as human neuroblastoma SH-SY5Y and rat pheochromocytoma PC12 are widely used due to their robustness, ease of culture, and scalability for high-throughput screening.[2][4] While they are more cost-effective and provide reproducible results, they are tumor-derived and may not fully replicate the complex biology of primary neurons, sometimes showing different sensitivities to neurotoxins.[5] For instance, PC12 cells have been found to lack functional NMDA receptors, which are critical in excitotoxicity studies.[5]

  • iPSC-Derived Neurons: Human induced pluripotent stem cells (iPSCs) offer a revolutionary model, providing access to human neurons, including those from patients with specific genetic mutations.[6][7] They combine human relevance with scalability, making them increasingly important for neurotoxicity and neuroprotection studies.[6]

Scientist's Note: For initial high-throughput screening, immortalized cell lines like SH-SY5Y are often the pragmatic choice. However, lead compounds should always be validated in primary neuronal cultures or iPSC-derived neurons to confirm their efficacy in a more physiologically relevant system.[5]

Inducing Neuronal Injury: Modeling Neurodegenerative Cascades

To test a neuroprotective compound, one must first establish a reliable model of neuronal injury. The choice of insult should align with the pathological mechanisms of the targeted disease.

Insult TypeMechanismCommon Inducing Agent(s)Relevance
Oxidative Stress Excessive production of reactive oxygen species (ROS) overwhelms cellular antioxidant defenses, leading to damage of lipids, proteins, and DNA.Hydrogen Peroxide (H₂O₂), MenadioneAlzheimer's, Parkinson's, ALS[4][8]
Excitotoxicity Overactivation of glutamate receptors (e.g., NMDA receptors) leads to excessive calcium influx, triggering downstream enzymatic activation and cell death.Glutamate, NMDAStroke, Traumatic Brain Injury[4]
Apoptosis Programmed cell death characterized by specific morphological and biochemical events, including caspase activation.Staurosporine, EtoposideGeneral model for intrinsic and extrinsic cell death pathways.[9][10]
Neuroinflammation Activation of glial cells (microglia and astrocytes) releases pro-inflammatory cytokines and other neurotoxic factors.Lipopolysaccharide (LPS)Alzheimer's, Parkinson's[11][12][13]

PART 2: Core Assays for Assessing Neuroprotection

This section details the protocols for a core suite of assays, moving from general assessments of cell health to specific mechanistic investigations.

Endpoint Assays: Gauging Overall Cell Viability and Cytotoxicity

These assays provide a quantitative measure of cell death or metabolic activity, serving as the primary readout in most screening campaigns.

  • Principle: This colorimetric assay measures the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of metabolically active, viable cells.[14]

  • Rationale: The MTT assay is a reliable indicator of mitochondrial function and overall cellular health. A neuroprotective compound will preserve the cell's ability to reduce MTT in the presence of a neurotoxic insult.

Detailed Protocol: MTT Assay

  • Cell Plating: Seed neuronal cells (e.g., SH-SY5Y at 1 x 10⁴ cells/well) in a 96-well plate and allow them to adhere for 24 hours.[4]

  • Compound Pre-treatment: Pre-incubate cells with various concentrations of the test neuroprotective compound for a specified period (e.g., 2-24 hours).[4]

  • Induce Neurotoxicity: Add the neurotoxic agent (e.g., H₂O₂) to the wells, including controls that receive only the toxin and no compound.

  • MTT Incubation: After the desired toxic insult period (e.g., 24 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14][15]

  • Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.[14]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15]

  • Readout: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the untreated control cells.

  • Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage, a hallmark of necrosis or late-stage apoptosis.[16] The assay measures the activity of this released LDH through a coupled enzymatic reaction that results in the formation of a colored formazan product.[16][17]

  • Rationale: This assay directly quantifies cell lysis and membrane integrity. A neuroprotective agent will reduce the amount of LDH released into the medium following a toxic insult. It is an excellent complementary assay to MTT, as it measures cell death rather than metabolic activity.

Detailed Protocol: LDH Assay

  • Experimental Setup: Plate and treat cells with the test compound and neurotoxic agent as described in the MTT protocol.[17]

  • Establish Controls: It is critical to include:

    • Spontaneous LDH Release: Cells treated with vehicle only.

    • Maximum LDH Release: Cells treated with a lysis buffer (provided in commercial kits) to determine 100% LDH release.[18]

    • Vehicle Control: Cells treated with the neurotoxin only.

  • Supernatant Collection: After the incubation period, centrifuge the plate at ~250 x g for 5 minutes.[18] Carefully transfer a portion of the cell-free supernatant (e.g., 100 µL) to a new, optically clear 96-well plate.[18]

  • Reaction Setup: Add 100 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) from a commercial kit to each well containing the supernatant.[18]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[18]

  • Readout: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Mechanistic Assays: Unraveling the Pathways of Protection

To understand how a compound protects neurons, it is essential to use assays that probe specific cellular events.

  • Principle: The collapse of the mitochondrial membrane potential (ΔΨm) is a key event in early apoptosis. The JC-1 dye is a lipophilic cation that exhibits potential-dependent accumulation in mitochondria.[19] In healthy cells with high ΔΨm, JC-1 forms "J-aggregates" that emit red fluorescence.[20] In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence.[20]

  • Rationale: The ratio of red to green fluorescence provides a direct measure of mitochondrial health. A neuroprotective compound will help maintain a high ΔΨm, thus preserving a high red/green fluorescence ratio.

Detailed Protocol: JC-1 Assay

  • Cell Treatment: Culture and treat cells in a 96-well black plate as per the experimental design.[21] Include a positive control group treated with a mitochondrial uncoupler like CCCP (5-50 µM) to induce complete depolarization.[19][22]

  • JC-1 Staining: Prepare the JC-1 staining solution according to the manufacturer's instructions (typically 1-10 µM in culture medium).[21] Add the solution to each well and incubate for 15-30 minutes at 37°C.[19][21]

  • Wash: Centrifuge the plate at 400 x g for 5 minutes and carefully discard the supernatant.[21] Wash the cells with assay buffer.[19][21]

  • Readout: Measure fluorescence using a multi-mode plate reader.

    • J-aggregates (Red): Excitation ~540-585 nm / Emission ~590 nm.[19][20]

    • Monomers (Green): Excitation ~485 nm / Emission ~535 nm.[19]

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization and apoptosis.

  • Principle: Caspases are a family of proteases that are critical executioners of apoptosis. Caspase-3 is a key "executioner" caspase. This fluorometric assay uses a synthetic substrate, such as DEVD-AFC (7-amino-4-trifluoromethylcoumarin), which is specifically cleaved by active Caspase-3.[23][24] Upon cleavage, the free AFC molecule is released and emits a strong yellow-green fluorescence.[24][25]

  • Rationale: Measuring Caspase-3 activity provides a direct and specific quantification of apoptosis. A neuroprotective compound will inhibit the activation of Caspase-3 in response to an apoptotic stimulus like staurosporine.

Detailed Protocol: Fluorometric Caspase-3 Assay

  • Induce Apoptosis: Treat cells with an apoptotic inducer (e.g., 0.5-1 µM staurosporine for 3-6 hours).[10][26] Concurrently incubate a control culture without the inducer.[24]

  • Cell Lysis: After treatment, collect the cells (1-5 x 10⁶) and lyse them using a chilled lysis buffer provided with the assay kit.[24][27] Incubate on ice for 10 minutes.[24][27]

  • Prepare Lysate: Centrifuge the lysate at 10,000 x g for 1 minute to pellet cellular debris.[27] Transfer the supernatant (cytosolic extract) to a new tube.

  • Reaction Setup: In a 96-well black plate, add 50 µL of cell lysate to each well.[27]

  • Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well.[24]

  • Substrate Addition: Add 5 µL of the DEVD-AFC substrate (1 mM stock) to each well for a final concentration of 50 µM.[24][25]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[24][27]

  • Readout: Measure the fluorescence using a plate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[23][24][27]

  • Data Analysis: The results are best expressed as the fold increase in caspase activity of the treated cells over the non-induced control cells.[27]

PART 3: Experimental Workflow, Data Interpretation, and Visualization

A systematic workflow is crucial for the efficient screening and validation of neuroprotective compounds.

General Screening Workflow

The following diagram illustrates a typical tiered screening cascade, moving from high-throughput primary screens to more complex, physiologically relevant validation assays.

G cluster_0 Phase 1: Primary Screening (High-Throughput) cluster_1 Phase 2: Secondary Screening & Dose-Response cluster_2 Phase 3: Mechanistic Validation cluster_3 Phase 4: Validation in Advanced Models A Compound Library B Immortalized Cell Line (e.g., SH-SY5Y) A->B C Induce Injury (e.g., H₂O₂ or Glutamate) B->C D Primary Viability Assay (e.g., MTT or LDH) C->D E Identify 'Hits' D->E F Confirm Hits in Primary Assay E->F Advance Hits G Dose-Response Curve (Calculate EC₅₀) F->G H Orthogonal Viability Assay (e.g., if MTT was primary, use LDH) G->H I Mechanistic Assays on Lead Hits (Caspase-3, JC-1, ROS, etc.) H->I Advance Leads J High-Content Imaging (Neurite Outgrowth, Synapse Density) I->J K Test in Primary Neurons or iPSC-Derived Neurons J->K Advance Validated Leads L Confirm Efficacy & Lack of Toxicity K->L

Caption: A tiered workflow for neuroprotective compound screening.

Signaling Pathways in Neuroprotection

Many neuroprotective compounds exert their effects by modulating key intracellular signaling pathways. Understanding these pathways is crucial for interpreting mechanistic data. Phytochemicals, for example, are known to provide neuroprotection by activating antioxidant defenses (Nrf2 pathway), suppressing neuroinflammation (NF-κB inhibition), and promoting neuronal survival through neurotrophic factor signaling (BDNF/TrkB pathway).[28][[“]][30]

G Compound Neuroprotective Compound Inflammation Neuroinflammation (NF-κB) Compound->Inflammation Inhibits Nrf2 Nrf2 Pathway Compound->Nrf2 Activates BDNF BDNF/TrkB/Akt Pathway Compound->BDNF Activates Bcl2 Anti-Apoptotic (Bcl-2) Compound->Bcl2 Upregulates ROS Oxidative Stress (ROS) CellDeath Neuronal Cell Death ROS->CellDeath Inflammation->CellDeath Apoptosis Apoptotic Stimuli Apoptosis->CellDeath Antioxidant Antioxidant Enzymes Nrf2->Antioxidant Induces Survival Neuronal Survival & Growth BDNF->Survival CaspaseBlock Caspase Inhibition Bcl2->CaspaseBlock Antioxidant->ROS Neutralizes Survival->CellDeath Prevents CaspaseBlock->Apoptosis Blocks

Caption: Key signaling pathways modulated by neuroprotective compounds.

Self-Validating Systems and Data Interpretation

Trustworthiness in experimental data comes from robust controls and careful interpretation. Every protocol should be a self-validating system.

  • Positive and Negative Controls: Always include a known neuroprotective agent as a positive control and a vehicle-only group as a negative control. For mechanistic assays, use specific activators (e.g., CCCP for JC-1) and inhibitors to confirm the assay is responding correctly.[19][22]

  • Dose-Response Curves: Test compounds across a range of concentrations to determine the half-maximal effective concentration (EC₅₀). This helps differentiate true biological effects from non-specific or toxic effects at high concentrations.

  • Orthogonal Assays: Confirm hits from a primary screen using a secondary assay based on a different biological principle (e.g., confirm an MTT hit with an LDH assay). This practice minimizes the risk of false positives arising from compound interference with a specific assay chemistry.

  • High-Content Imaging: For lead compounds, consider using high-content imaging to provide deeper, multi-parameter insights into cellular health, morphology, neurite outgrowth, and protein localization, moving beyond single-endpoint readouts.[6][31][32]

By integrating these principles, researchers can build a robust and reliable screening cascade to identify and validate promising new candidates for the treatment of neurodegenerative diseases.

References

  • R&D Systems. (n.d.). Caspase-3 Fluorometric Assay.
  • Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay.
  • QPS. (n.d.). LPS-induced neuroinflammation-in vitro and in vivo assays for development of new treatment strategies.
  • Agilent Genomics. (n.d.). Mitochondrial Membrane Potential Detection Kit.
  • ResearchGate. (2015). MitoProbe™ JC-1 Assay staining protocol for flow cytometry.
  • Abcam. (n.d.). Caspase-3 Assay Kit (Fluorometric) (ab39383).
  • Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit (with JC-1).
  • Cayman Chemical. (n.d.). JC-1 Mitochondrial Membrane Potential Assay Kit.
  • JoVE. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry.
  • Abcam. (2025). ab39383 Caspase-3 Assay Kit (Fluorometric).
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Neuroprotection Assay Using Methyl Ganoderic Acid B.
  • Abcam. (n.d.). LDH assay kit guide: Principles and applications.
  • SpringerLink. (n.d.). Primary neurons in culture and neuronal cell lines for in vitro neurotoxicological studies.
  • ResearchGate. (n.d.). Intracellular signaling pathways involved in neuroprotection and....
  • Takara Bio. (n.d.). ApoAlert Caspase Fluorescent Assay Kits User Manual.
  • Technology Networks. (2011). Neurotoxicity Assays Using iPSC-Derived Neurons and High Content Imaging.
  • Consensus. (n.d.). Signaling pathways involved in phytochemical neuroprotection.
  • ScienCell Research Laboratories. (2017). Primary Neurons vs Neuronal Cell Lines.
  • ResearchGate. (n.d.). Concentration and time course assays of staurosporine-induced cell death.
  • BD Biosciences. (n.d.). Apoptosis By Treatment Staurosporine.
  • ScienceOpen. (n.d.). A high-content neuron imaging assay demonstrates inhibition of prion disease-associated neurotoxicity by an anti-prion protein antibody.
  • Frontiers. (n.d.). Exploring Neuroprotective Mechanisms: From Molecular Pathways to Translational Strategies.
  • G-Biosciences. (n.d.). Staurosporine.
  • PubMed. (2023). Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms.
  • Abcam. (n.d.). MTT assay protocol.
  • PubMed Central. (n.d.). Staurosporine-Induced Apoptosis of Cultured Rat Hippocampal Neurons Involves Caspase-1-Like Proteases as Upstream Initiators and Increased Production of Superoxide as a Main Downstream Effector.
  • protocols.io. (2024). LDH cytotoxicity assay.
  • Sygnature Discovery. (n.d.). A high content imaging screening assay to identify novel neuroinflammation modulators using human patient iPSC derived microglia.
  • PubMed Central. (2023). Recent Advances in High-Content Imaging and Analysis in iPSC-Based Modelling of Neurodegenerative Diseases.
  • Springer. (n.d.). Primary Neurons in Culture and Neuronal Cell Lines for In Vitro Neurotoxicological Studies.
  • BD Biosciences. (n.d.). Apoptosis By Treatment Staurosporine.
  • Semantic Scholar. (n.d.). Neuroprotective Signal Transduction.
  • PubMed Central. (n.d.). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs.
  • PubMed Central. (n.d.). Lipopolysaccharide induces neuroinflammation in microglia by activating the MTOR pathway and downregulating Vps34 to inhibit autophagosome formation.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • CSH Protocols. (n.d.). MTT Cell Assay Protocol.
  • ResearchGate. (n.d.). LPS induced persistent activation of microglia.
  • ResearchGate. (n.d.). Immortalized neuronal lines versus human induced pluripotent stem cell-derived neurons as in vitro toxicology models.
  • Sigma-Aldrich. (n.d.). Cytotoxicity Detection Kit (LDH).
  • BenchChem. (2025). Application Notes and Protocols for Determining Dehydropirlindole-Induced Cytotoxicity using the Lactate Dehydrogenase (LDH) Assay.
  • Axion BioSystems. (n.d.). Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons.
  • PubMed Central. (n.d.). An in vitro screening cascade to identify neuroprotective antioxidants in ALS.
  • Frontiers. (2025). Enhancing autophagy mitigates LPS-induced neuroinflammation by inhibiting microglial M1 polarization and neuronophagocytosis.
  • PubMed Central. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • PubMed Central. (n.d.). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke.
  • Frontiers. (n.d.). In vitro Model Systems for Studies Into Retinal Neuroprotection.
  • Charles River Laboratories. (n.d.). High Content Imaging Assays.

Sources

Revolutionizing Neurological Drug Discovery: A Guide to Advanced Cell-Based Screening Models

Author: BenchChem Technical Support Team. Date: January 2026

The development of effective therapeutics for neurological disorders is one of the most significant challenges in modern medicine. The intricate complexity of the human brain and the limitations of traditional animal models have historically created a bottleneck in the drug discovery pipeline. However, the advent of sophisticated cell-based models, particularly those derived from human induced pluripotent stem cells (iPSCs), is transforming our ability to model disease, screen for novel compounds, and pave the way for personalized medicine.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth overview and detailed protocols for utilizing cutting-edge cell-based models in neurological drug screening. We will delve into the rationale behind experimental choices, providing a framework for building robust and self-validating screening systems.

The Paradigm Shift: From Immortalized Cell Lines to Patient-Specific Neurons

For decades, neurological drug discovery relied heavily on immortalized cell lines and primary rodent neurons. While these models have contributed to our fundamental understanding of neurobiology, they often fail to recapitulate the complex genetics and specific cellular phenotypes of human neurological diseases.

The groundbreaking development of iPSC technology has enabled the generation of patient-specific neurons and other neural cell types in a dish.[1] This offers an unprecedented opportunity to study disease mechanisms in a human-relevant context and to screen for compounds that can rescue disease-specific phenotypes. Furthermore, the ability to generate various neural cell types allows for the creation of more physiologically relevant co-culture and 3D models, such as brain organoids.[2][3]

Key Cell-Based Models for Neurological Drug Screening

The choice of a cell-based model is contingent on the specific research question and the desired throughput of the screening campaign. Here, we explore the most prominent and impactful models currently employed in the field.

iPSC-Derived Neuronal Subtypes

The ability to differentiate iPSCs into specific neuronal subtypes is a cornerstone of modern neurological disease modeling. By mimicking the developmental cues that occur in vivo, researchers can generate relatively pure populations of neurons relevant to specific disorders, such as dopaminergic neurons for Parkinson's disease or cortical neurons for Alzheimer's disease.[1][4][5][6][7]

G cluster_patient Patient-Derived Cells cluster_reprogramming Reprogramming & Differentiation cluster_screening Drug Screening & Analysis Patient Patient Somatic Cells (e.g., Fibroblasts, PBMCs) iPSCs Induced Pluripotent Stem Cells (iPSCs) Patient->iPSCs Reprogramming (Yamanaka Factors) Differentiation Directed Differentiation iPSCs->Differentiation Quality Control (Pluripotency, Genomic Stability) Neurons Disease-Relevant Neurons (e.g., Dopaminergic, Cortical) Differentiation->Neurons Small Molecules & Growth Factors Screening High-Throughput/ High-Content Screening Neurons->Screening Analysis Data Analysis & Hit Identification Screening->Analysis Validation Lead Compound Validation Analysis->Validation G iPSCs iPSCs EBs Embryoid Bodies (EBs) iPSCs->EBs Aggregation in V-bottom plates NeuralInduction Neural Induction EBs->NeuralInduction Neural Induction Medium Matrigel Matrigel Embedding NeuralInduction->Matrigel Neuroepithelial Tissue Formation Maturation Maturation in Spinning Bioreactor or Orbital Shaker Matrigel->Maturation Budding of Neuroepithelia Organoid Mature Brain Organoid Maturation->Organoid Long-term Culture (Months)

Caption: Key stages in brain organoid formation.

Protocol: Generation of Cerebral Organoids

This protocol is a simplified version based on established methods. [2][3][8] Materials:

  • Human iPSCs

  • Embryoid body (EB) formation medium

  • Neural induction medium

  • Cerebral organoid differentiation medium (with and without Vitamin A)

  • Matrigel

  • 96-well V-bottom plates

  • Orbital shaker or spinning bioreactor

Procedure:

  • Embryoid Body (EB) Formation (Day 0-6):

    • Dissociate iPSCs into single cells and seed them into a 96-well V-bottom plate in EB formation medium containing a ROCK inhibitor.

    • Allow EBs to form for 24-48 hours.

    • Feed the EBs every other day by replacing half of the medium. [3]2. Neural Induction (Day 6-11):

    • Transfer the EBs to a low-attachment plate in neural induction medium.

    • Continue to culture for 5 days, changing the medium every other day. Neuroepithelial tissues should become visible. [3]3. Matrigel Embedding and Expansion (Day 11-15):

    • Embed the neuroepithelial tissues in droplets of Matrigel on a parafilm sheet and allow to polymerize. [3] * Transfer the Matrigel droplets to a culture dish with cerebral organoid differentiation medium without Vitamin A.

  • Maturation (Day 15 onwards):

    • After 4 days, transfer the developing organoids to an orbital shaker or spinning bioreactor in cerebral organoid differentiation medium with Vitamin A to enhance nutrient and oxygen exchange. [3] * Maintain the organoids with regular medium changes. Organoids can be cultured for several months to achieve greater cellular diversity and maturation.

Troubleshooting Common Issues in Brain Organoid Culture:

IssuePotential CauseSolutionReference
Necrotic Cores Insufficient nutrient and oxygen diffusionOptimize initial EB size; use a spinning bioreactor for better nutrient exchange.[3]
High Variability Inconsistent iPSC quality or culture conditionsUse well-characterized iPSC lines and standardized protocols.[3]
Poor Neural Differentiation Suboptimal medium composition or timingRe-evaluate the neural induction medium and the timing of differentiation steps.[3]
Cystic Organoids Imbalance in signaling pathwaysAdjust concentrations of small molecules in the differentiation media.

High-Throughput and High-Content Screening Assays

Once robust cell-based models are established, the next step is to develop assays that can be used to screen large compound libraries. High-throughput screening (HTS) focuses on single-point readouts for rapid screening, while high-content screening (HCS) utilizes automated imaging and analysis to extract multiparametric data from individual cells.

Neurite Outgrowth Assays (HCS)

Neurite outgrowth is a critical process in neuronal development and regeneration, and its disruption is a hallmark of many neurological disorders. HCS assays for neurite outgrowth provide a powerful tool to identify compounds that can either promote or inhibit this process. [9][10][11]

Protocol: High-Content Neurite Outgrowth Assay

Materials:

  • iPSC-derived neurons or a suitable neuronal cell line (e.g., PC12)

  • 384-well imaging plates

  • Coating substrate (e.g., laminin, poly-D-lysine)

  • Neuronal culture medium

  • Test compounds and controls (e.g., NGF for stimulation, nocodazole for inhibition) [10]* Fixation and permeabilization reagents

  • Fluorescent stains (e.g., beta-III tubulin antibody for neurites, Hoechst for nuclei)

  • High-content imaging system and analysis software

Procedure:

  • Plate Preparation and Cell Seeding:

    • Coat 384-well imaging plates with the appropriate substrate.

    • Seed neurons at an optimized density to allow for clear visualization of individual neurites.

  • Compound Treatment:

    • Add test compounds and controls to the wells.

    • Incubate the plates for a duration optimized to observe significant neurite outgrowth (typically 24-72 hours).

  • Fixation and Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent-based buffer.

    • Stain with a primary antibody against a neurite marker (e.g., beta-III tubulin) followed by a fluorescently labeled secondary antibody.

    • Counterstain with a nuclear dye (e.g., Hoechst).

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Use image analysis software to automatically identify cell bodies and trace neurites.

    • Quantify parameters such as total neurite length, number of branches, and number of neurites per cell.

Functional Assays: Probing Neuronal Activity

Beyond morphology, it is crucial to assess the functional consequences of compound treatment. Several technologies allow for the high-throughput assessment of neuronal activity.

MEAs are plates with embedded electrodes that can non-invasively record the extracellular field potentials of cultured neurons over long periods. [12][13][14]This allows for the characterization of network-level activity, including firing rate, burst frequency, and network synchrony.

G RawData Raw MEA Data (Voltage vs. Time) SpikeDetection Spike Detection RawData->SpikeDetection Thresholding BurstAnalysis Burst Analysis SpikeDetection->BurstAnalysis Inter-spike Interval NetworkAnalysis Network Burst & Synchrony Analysis BurstAnalysis->NetworkAnalysis Spike Train Tiling Coefficient (STTC) FeatureExtraction Feature Extraction NetworkAnalysis->FeatureExtraction StatisticalAnalysis Statistical Analysis & Visualization FeatureExtraction->StatisticalAnalysis

Caption: From raw electrical signals to meaningful data.

Calcium imaging utilizes fluorescent indicators to visualize the changes in intracellular calcium concentrations that are tightly coupled to neuronal activity. [15][16]This technique provides single-cell resolution and can be adapted for high-throughput screening.

Protocol: Calcium Imaging for Neuronal Activity

Materials:

  • Neuronal cultures on imaging-compatible plates

  • Calcium indicator dye (e.g., Fluo-4 AM) or genetically encoded calcium indicator (e.g., GCaMP)

  • Imaging buffer (e.g., HBSS)

  • Fluorescence microscope with a high-speed camera

Procedure:

  • Dye Loading (for chemical dyes):

    • Incubate the neuronal cultures with the calcium indicator dye according to the manufacturer's instructions.

    • Wash the cells to remove excess dye.

  • Image Acquisition:

    • Place the plate on the microscope stage and maintain at 37°C.

    • Acquire a time-lapse series of fluorescence images.

  • Data Analysis:

    • Identify regions of interest (ROIs) corresponding to individual neurons.

    • Measure the change in fluorescence intensity over time for each ROI.

    • Analyze parameters such as the frequency, amplitude, and duration of calcium transients.

Conclusion and Future Perspectives

Cell-based models, particularly those derived from human iPSCs, have ushered in a new era of neurological drug discovery. These models offer unprecedented opportunities to study disease mechanisms in a human-relevant context and to identify novel therapeutic candidates. The continued development of more complex 3D culture systems, such as assembloids (organoids representing different brain regions fused together), and the integration of microfluidic devices will further enhance the physiological relevance of these models. By embracing these innovative technologies and adhering to rigorous quality control and validation standards, the scientific community is poised to make significant strides in the fight against debilitating neurological disorders.

References

  • A simplified protocol for the generation of cortical brain organoids. PMC - NIH.
  • Brain Organoids: Definition, Applications, Protocol, and Characterization. Sino Biological.
  • A simple Ca2+-imaging approach to neural network analyses in cultured neurons. PMC.
  • Standardized quality control workflow to evaluate the reproducibility and differentiation potential of human iPSCs into neurons. bioRxiv.
  • The Organoid Handbook. Bio-Techne.
  • Modeling Alzheimer's disease with iPSC-derived brain cells. PMC - NIH.
  • Advances in Microelectrode Array Data Analysis. Trepo.
  • A Rapid, Inexpensive High Throughput Screen Method for Neurite Outgrowth. PMC.
  • Differentiation of iPSC into dopaminergic neurons. Protocols.io.
  • Setting up and using the autopatcher for automated intracellular neural recording in vivo. Protocols.io.
  • Protocol for Neuronal Live-imaging of primary cultures. Protocols.io.
  • Current Development of iPSC-Based Modeling in Neurodegenerative Diseases. MDPI.
  • Addressing variability in iPSC-derived models of human disease: guidelines to promote reproducibility. NIH.
  • meaRtools: An R package for the analysis of neuronal networks recorded on microelectrode arrays. PMC - PubMed Central.
  • Preparation and Co‐Culture of iPSC‐Derived Dopaminergic Neurons and Astrocytes. NIH.
  • From 2D to 3D Co-Culture Systems: A Review of Co-Culture Models to Study the Neural Cells Interaction. PubMed Central.
  • Generation of human induced pluripotent stem cell-derived cortical neurons expressing the six tau isoforms. Protocols.io.
  • An Efficient 2D Protocol for Differentiation of iPSCs into Mature Postmitotic Dopaminergic Neurons: Application for Modeling Parkinson's Disease. MDPI.
  • Neural Data Analysis. axionbiosystems.com.
  • Calcium Imaging Protocols and Methods. Springer Nature Experiments.
  • From 2D to 3D Co-Culture Systems: A Review of Co-Culture Models to Study the Neural Cells Interaction. ResearchGate.
  • Standardized quality control workflow to evaluate the reproducibility and differentiation potential of human iPSCs into neurons. ResearchGate.
  • Automated ion channel screening: Patch clamping made easy. ResearchGate.
  • Neurite Outgrowth Assay. Evotec.
  • Large-scale generation of human iPSC-derived neural stem cells/early neural progenitor cells and their neuronal differentiation. PMC - PubMed Central.
  • A defined method for differentiating human iPSCs into midbrain dopaminergic progenitors that safely restore motor deficits in Parkinson's disease. Frontiers.
  • Brain organoid protocols and limitations. Frontiers.
  • Neurons on Microelectrode Arrays and In Vitro Electrophysiological Data Analysis. ResearchGate.
  • A functional hiPSC-cortical neuron differentiation and maturation model and its application to neurological disorders. PubMed Central.
  • A 3D human neural cell culture system for modeling Alzheimer's disease. PubMed Central.
  • Webinar - High Throughput and High Fidelity: Automated Patch Clamp in Screening and Research. YouTube.
  • (PDF) Protocol for Neuronal Live-imaging of primary cultures v1. ResearchGate.
  • (PDF) Classification of iPSC-derived cultures using convolutional neural networks to identify single differentiated neurons for isolation or measurement. ResearchGate.
  • Tools & Strategies for Implementing iPSC-based Cell Models for Neurodegenerative Disease Drug Dis.... YouTube.
  • Generation of iPSC-derived dopaminergic neurons. Protocols.io.
  • 2D and 3D Neuron/Microglia co-culture systems. Protocols.io.
  • Brain Organoid Generation from Induced Pluripotent Stem Cells in Home-Made Mini Bioreactors. JoVE.
  • Patch-Clamp Recording Protocol. Creative Bioarray.
  • iCell Neurons - Assessing Neurite Outgrowth Using High Content Screening. Cellular Dynamics.
  • MEA Data Analysis: Information Theoretic Approach. MIT.
  • Long-term calcium imaging reveals functional development in hiPSC-derived cultures comparable to human but not rat primary cultures. PMC - PubMed Central.
  • (PDF) Protocol for generating human cerebral organoids from two-dimensional cultures of pluripotent stem cells bypassing embryoid body aggregation. ResearchGate.

Sources

Application Notes and Protocols for the Synthesis of Monoamine Transporter Inhibitors Utilizing the Azepan-4-ol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azepane Scaffold in CNS Drug Discovery

The seven-membered nitrogen-containing heterocycle, azepane, has emerged as a privileged scaffold in medicinal chemistry, particularly for agents targeting the central nervous system (CNS).[1][2] Its inherent three-dimensional structure and conformational flexibility allow for the presentation of pharmacophoric elements in a distinct spatial arrangement, which can lead to enhanced potency and selectivity for specific biological targets.[3] In the context of monoamine transporters (MATs)—which include the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—the azepane core offers a unique framework for developing novel inhibitors.[4] Dysregulation of these transporters is implicated in a range of neurological and psychiatric disorders, making them critical targets for therapeutic intervention.[5]

This guide provides a detailed exploration of synthetic strategies for leveraging Azepan-4-ol as a versatile starting material for the synthesis of potential monoamine transporter inhibitors. We will delve into the rationale behind key chemical transformations and provide detailed, actionable protocols for the functionalization of both the nitrogen and the 4-hydroxyl group of the azepane ring.

Strategic Considerations for Functionalization

The this compound scaffold presents two primary points for diversification: the secondary amine and the secondary alcohol. This dual functionality allows for the synthesis of two main classes of derivatives: N-substituted and O-substituted this compound analogs. The strategic choice of which position to modify, and with what substituents, is crucial for tuning the pharmacological profile of the resulting compounds, including their affinity and selectivity for DAT, NET, and SERT.

A general overview of the synthetic diversification strategy is presented below:

G cluster_start Starting Material cluster_N_func N-Functionalization cluster_O_func O-Functionalization cluster_products Potential MAT Inhibitor Scaffolds Azepan4ol This compound N_Arylation N-Arylation (e.g., Buchwald-Hartwig) Azepan4ol->N_Arylation Aryl Halide, Pd Catalyst N_Alkylation N-Alkylation (e.g., Reductive Amination) Azepan4ol->N_Alkylation Aldehyde/Ketone, Reducing Agent O_Arylation O-Arylation (e.g., Mitsunobu Reaction) Azepan4ol->O_Arylation Phenol, PPh3, DEAD/DIAD O_Alkylation O-Alkylation (e.g., Williamson Ether Synthesis) Azepan4ol->O_Alkylation Alkyl Halide, Base N_Aryl_Product N-Aryl-azepan-4-ol Derivatives N_Arylation->N_Aryl_Product N_Alkyl_Product N-Alkyl-azepan-4-ol Derivatives N_Alkylation->N_Alkyl_Product O_Aryl_Product 4-(Aryloxy)azepane Derivatives O_Arylation->O_Aryl_Product O_Alkyl_Product 4-(Alkoxy)azepane Derivatives O_Alkylation->O_Alkyl_Product

Caption: Synthetic diversification pathways for this compound.

Part 1: N-Functionalization of the Azepane Ring

Modification of the azepane nitrogen is a primary strategy for introducing aryl or alkyl groups that can interact with key binding pockets of monoamine transporters.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, allowing for the coupling of the azepane nitrogen with a wide range of aryl halides and pseudohalides.[6][7] The choice of palladium catalyst, ligand, and base is critical for achieving high yields and accommodating various functional groups on the aryl partner.[8]

Reaction Scheme:

G Azepan4ol This compound Plus1 Plus1 Azepan4ol->Plus1 ArylHalide Ar-X (X = Br, I, OTf) Arrow ArylHalide->Arrow Catalyst Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., BINAP, XPhos) Base (e.g., NaOt-Bu, Cs2CO3) Product N-Aryl-azepan-4-ol Plus1->ArylHalide + Arrow->Catalyst Arrow->Product Toluene or Dioxane, Heat

Caption: General scheme for Buchwald-Hartwig N-arylation.

Detailed Step-by-Step Protocol:

  • Reactor Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%), and the phosphine ligand (e.g., XPhos, 0.06 mmol, 6 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add this compound (1.2 mmol, 1.2 equiv), the base (e.g., sodium tert-butoxide, 1.4 mmol, 1.4 equiv), and the anhydrous solvent (e.g., toluene, 5 mL).

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Comparative Data for N-Arylation Conditions:

Aryl Halide (Ar-X)Catalyst/LigandBaseSolventTemp (°C)Typical Yield (%)
4-BromotoluenePd₂(dba)₃ / XPhosNaOt-BuToluene10085-95
1-Chloro-4-nitrobenzenePd(OAc)₂ / RuPhosK₃PO₄Dioxane11070-85
2-IodopyridinePd₂(dba)₃ / BINAPCs₂CO₃Toluene9080-90
Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a highly effective method for introducing alkyl groups to the azepane nitrogen by reacting it with an aldehyde or ketone in the presence of a reducing agent.[1] This method is advantageous due to its broad substrate scope and mild reaction conditions.

Detailed Step-by-Step Protocol:

  • Initial Mixture: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) and the desired aldehyde or ketone (1.1 mmol, 1.1 equiv) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane, 10 mL).

  • Imine/Enamine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion or enamine.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol, 1.5 equiv) portion-wise to the reaction mixture.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography to yield the N-alkylated product.

Part 2: O-Functionalization of the Azepane Ring

The 4-hydroxyl group of this compound provides a handle for introducing aryl or alkyl ethers, which can significantly alter the compound's properties, including its lipophilicity and potential interactions with the monoamine transporters. For these reactions, it is often necessary to first protect the more nucleophilic nitrogen atom (e.g., with a Boc group) to ensure selective O-functionalization.

Protocol 3: O-Arylation via the Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of the secondary alcohol of N-Boc-Azepan-4-ol into an aryl ether with inversion of stereochemistry.[2][9][10][11] This reaction is particularly useful for coupling with various phenols under mild conditions.

Reaction Scheme:

G N_Boc_Azepan4ol N-Boc-Azepan-4-ol Plus1 Plus1 N_Boc_Azepan4ol->Plus1 Phenol Ar-OH Arrow Phenol->Arrow Reagents PPh3 DEAD or DIAD Product 4-(Aryloxy)-N-Boc-azepane Plus1->Phenol + Arrow->Reagents Arrow->Product THF, 0 °C to RT

Caption: General scheme for Mitsunobu O-arylation.

Detailed Step-by-Step Protocol:

  • Reactor Setup: Dissolve N-Boc-Azepan-4-ol (1.0 mmol, 1.0 equiv), the desired phenol (1.2 mmol, 1.2 equiv), and triphenylphosphine (PPh₃, 1.5 mmol, 1.5 equiv) in anhydrous tetrahydrofuran (THF, 10 mL) in a round-bottom flask under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 mmol, 1.5 equiv) dropwise to the cooled solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue directly by flash column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and other byproducts.

  • Deprotection (Optional): The Boc-protecting group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane to yield the free secondary amine.

Protocol 4: O-Alkylation via the Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ether linkages by reacting an alkoxide with an alkyl halide.[5][12][13][14]

Detailed Step-by-Step Protocol:

  • Alkoxide Formation: In a flame-dried flask under an inert atmosphere, dissolve N-Boc-Azepan-4-ol (1.0 mmol, 1.0 equiv) in anhydrous THF (10 mL). Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 1.2 mmol, 1.2 equiv, 60% dispersion in mineral oil) portion-wise.

  • Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Alkyl Halide Addition: Add the alkyl halide (e.g., benzyl bromide, 1.1 mmol, 1.1 equiv) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete as indicated by TLC or LC-MS (typically 4-12 hours).

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the mixture with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.

  • Deprotection (Optional): Remove the Boc group as described in the previous protocol.

Conclusion and Outlook

This compound serves as an excellent and versatile starting point for the synthesis of novel compounds with potential activity as monoamine transporter inhibitors. The protocols detailed in this guide for N- and O-functionalization provide a robust framework for generating diverse chemical libraries. By systematically exploring the structure-activity relationships of these azepane derivatives, researchers can fine-tune their pharmacological profiles to achieve desired potency and selectivity, ultimately leading to the development of new therapeutics for a variety of CNS disorders.

References

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. (2025).
  • Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465–494. [Link]
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
  • Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. (n.d.).
  • A room temperature copper catalyzed N-selective arylation of β-amino alcohols with iodoanilines and aryl iodides. (n.d.).
  • Wikipedia. (2023). Mitsunobu reaction. [Link]
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.).
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]
  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (2018).
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. (n.d.).
  • Method for producing O-alkylated cyclic aminoalcohols. (n.d.).
  • Wikipedia. (2023).
  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]
  • Wikipedia. (2023).
  • Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]
  • Wikipedia. (2023). Williamson ether synthesis. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Nickel-Catalyzed Chemoselective Arylation of Amino Alcohols. (2023). PubMed. [Link]
  • Chemistry LibreTexts. (2023).
  • SynArchive. (n.d.).
  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (n.d.). The University of Manchester. [Link]
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
  • Lapointe, D., & Organ, M. G. (2016). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering, 1(1), 80-86. [Link]
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (n.d.).

Sources

Validation of a Stability-Indicating HPLC Method for the Quantification of Azepane Derivatives in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

<APPLICATION NOTE & PROTOCOL >

Abstract

This document provides a comprehensive guide to the validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of azepane derivatives. Azepane-based compounds are a significant class of nitrogen-containing heterocycles with a wide range of pharmacological activities, making their accurate quantification crucial in drug development and quality control.[1][2][3] This application note details the experimental design and acceptance criteria for validating the method in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5] The validation parameters addressed include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. The protocols provided are designed to be directly implemented by researchers, scientists, and drug development professionals.

Introduction: The Significance of Azepane Derivatives and Analytical Rigor

Azepane and its derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous FDA-approved drugs with diverse therapeutic applications, including anticancer, anticonvulsant, and antimicrobial agents.[1][3] The seven-membered heterocyclic ring imparts unique conformational flexibility, allowing for potent and selective interactions with various biological targets. Given their therapeutic importance, the development of robust and reliable analytical methods for the quantification of azepane derivatives in active pharmaceutical ingredients (APIs) and finished drug products is paramount.

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[6][7] A properly validated HPLC method ensures that the measurements are accurate, precise, and specific for the analyte of interest, which is a regulatory requirement for product release and stability testing.[7][8] This document outlines a systematic approach to validating an HPLC method for an illustrative azepane derivative, ensuring its suitability for its intended purpose.

Foundational Principles: HPLC Method Development for Azepane Derivatives

Prior to validation, a suitable HPLC method must be developed. The chemical properties of the specific azepane derivative will dictate the optimal chromatographic conditions.

  • Stationary Phase Selection: A C18 or C8 column is typically a good starting point for the analysis of moderately polar compounds like many azepane derivatives. The choice between them depends on the hydrophobicity of the analyte and potential impurities.

  • Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is commonly employed. The pH of the aqueous phase is a critical parameter for controlling the retention of ionizable azepane derivatives. Gradient elution may be necessary to achieve adequate separation of the main compound from its impurities and degradation products.

  • Detector Choice: A UV detector is generally suitable for azepane derivatives containing a chromophore. The detection wavelength should be set at the absorbance maximum of the analyte to ensure high sensitivity. For compounds lacking a strong chromophore, other detection methods like mass spectrometry (MS) or evaporative light scattering detection (ELSD) may be considered.

The Validation Workflow: A Visual Overview

The validation process is a structured sequence of experiments designed to demonstrate the method's reliability.

Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Finalization Method_Dev HPLC Method Development Specificity Specificity Method_Dev->Specificity Begin Validation Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness System_Suitability System Suitability Robustness->System_Suitability Validation_Report Validation Report System_Suitability->Validation_Report Complete

Caption: A flowchart illustrating the sequential process of HPLC method validation.

Detailed Protocols for Method Validation

The following sections provide detailed protocols for each validation parameter, grounded in the principles of the ICH Q2(R1) guideline.[4]

Specificity: Ensuring Unambiguous Analyte Identification

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9][10][11]

Protocol:

  • Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, forced degradation studies are essential.[6][12][13]

    • Acid Hydrolysis: Treat the drug substance with 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: Treat the drug substance with 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance to 105 °C for 48 hours.

    • Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) and visible light for a specified duration.

  • Analysis of Stressed Samples: Analyze the stressed samples by the developed HPLC method.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the analyte in the presence of degradation products. The peak purity angle should be less than the peak purity threshold.

Acceptance Criteria: The method is considered specific if the analyte peak is well-resolved from all degradation product peaks and any potential excipient peaks (in the case of a drug product).

Linearity and Range: Proportionality of Response to Concentration

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a specified range.[14][15][16] The range is the interval between the upper and lower concentrations for which the method has suitable precision, accuracy, and linearity.[7][14][16]

Protocol:

  • Preparation of Standard Solutions: Prepare a series of at least five standard solutions of the azepane derivative reference standard at different concentrations, typically spanning 50% to 150% of the expected working concentration.

  • Injection and Data Collection: Inject each standard solution in triplicate.

  • Data Analysis: Plot a calibration curve of the mean peak area against the corresponding concentration. Perform a linear regression analysis to determine the slope, y-intercept, and the correlation coefficient (r²).

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.998.[16]

  • The y-intercept should be minimal.

  • A visual inspection of the plot should confirm a linear relationship.

Table 1: Example Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50501234
75752345
1001003456
1251254567
1501505678
0.9995
Accuracy: Closeness to the True Value

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[11][17][18]

Protocol:

  • Sample Preparation: For a drug product, prepare a placebo mixture containing all excipients. Spike the placebo with the azepane derivative at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Prepare three replicate samples at each concentration level.

  • Analysis: Analyze the spiked samples using the HPLC method.

  • Calculation: Calculate the percentage recovery for each sample.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each concentration level.[17]

Table 2: Example Accuracy Data

Spiked Level (%)Theoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
8080.279.599.1
100100.5100.199.6
120120.3119.899.6
Mean Recovery 99.4
Precision: Repeatability and Intermediate Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[7]

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[7]

  • Intermediate Precision: Precision within-laboratory variations: different days, different analysts, different equipment, etc.[8][19]

Protocol:

  • Repeatability:

    • Prepare six independent samples of the azepane derivative at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (%RSD) of the results.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and if possible, on a different instrument.

    • Calculate the %RSD for this set of measurements and also the overall %RSD for both sets of data.

Acceptance Criteria: The %RSD for both repeatability and intermediate precision should not be more than 2.0%.[17]

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[20]

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7][20]

Protocol (Based on the Calibration Curve):

  • Calculation: The LOD and LOQ can be calculated from the standard deviation of the response and the slope of the calibration curve obtained during the linearity study.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[21]

Alternative Protocol (Signal-to-Noise Ratio):

  • Determination: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.[22]

Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.

Robustness: Reliability Against Deliberate Variations

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[23][24]

Protocol:

  • Parameter Variation: Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.2 mL/min)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic component)

    • Mobile phase pH (e.g., ± 0.2 units)

  • Analysis: Analyze a standard solution under each of the modified conditions.

  • Evaluation: Evaluate the effect of these changes on system suitability parameters (e.g., retention time, peak asymmetry, and resolution).

Acceptance Criteria: The system suitability parameters should remain within the established limits for all variations, demonstrating the method's robustness.[23]

System Suitability: Ensuring System Performance

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as a whole.[25][26]

Protocol:

  • Standard Injection: Before starting any analytical run, inject a standard solution multiple times (typically five or six replicates).

  • Parameter Calculation: Calculate key system suitability parameters.

Table 3: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Areas ≤ 2.0%
%RSD of Retention Times ≤ 1.0%
Resolution (Rs) > 2.0 between the analyte and the closest eluting peak

Conclusion

The validation of an analytical method is a critical process in pharmaceutical development and quality control. The protocols detailed in this application note provide a comprehensive framework for validating an HPLC method for the analysis of azepane derivatives, ensuring compliance with regulatory expectations. By systematically evaluating specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness, researchers can establish a reliable and scientifically sound method for the routine analysis of these important pharmaceutical compounds.

References

  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance? Altabrisa Group.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • assayprism.com. System Suitability Test in HPLC – Key Parameters Explained. assayprism.com.
  • Open Access Journals. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
  • AAPS. (2022, October 21).
  • American Chemical Society. Getting the peaks perfect: System suitability for HPLC. American Chemical Society.
  • Altabrisa Group. (2025, September 15). HPLC Specificity Testing: Importance Explained. Altabrisa Group.
  • Pharmaguideline. System Suitability in HPLC Analysis. Pharmaguideline.
  • Altabrisa Group. (2025, September 20). What Are LOD and LOQ in HPLC Methods? Altabrisa Group.
  • Altabrisa Group. (2025, September 8). Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. Altabrisa Group.
  • Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis.
  • Separation Science. Implementing Robustness Testing for HPLC Methods.
  • Separation Science. Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N.
  • Separation Science. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.
  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • PharmaGuru. (2025, May 2).
  • ijarsct. A Review on Force Degradation Studies for Drug Substances. ijarsct.
  • Benchchem.
  • Pharmaceutical Sciences. (2024, May 5). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. Pharmaceutical Sciences.
  • ICH. Quality Guidelines. ICH.
  • Industrial Pharmacist. (2023, September 8).
  • Slideshare. System suitability testing. Slideshare.
  • Patolia, V. N. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online.
  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • Abraham Entertainment. (2025, October 22).
  • assayprism.com. HPLC Method Validation: Key Parameters and Importance. assayprism.com.
  • Pharma Validation. (2025, December 7). Calculating LOD and LOQ for HPLC and UV Methods.
  • LCGC International. Robustness Tests.
  • Pharmaceutical Technology. Robustness in Analytical Methods Outlined. Pharmaceutical Technology.
  • Element Lab Solutions.
  • Pharmaguideline. (2024, December 11).
  • ResearchGate. (2014, March 3). What is the difference between specificity and selectivity of the HPLC method?
  • Onyx. A practical guide to forced degradation and stability studies for drug substances. Onyx.
  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.).
  • NIH.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
  • Agilent. (2015, November 20). HPLC Separation Robustness and Ruggedness. Agilent.
  • ResearchGate. (2025, August 5). Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids.
  • Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465–494.
  • PubMed Central. Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. PubMed Central.
  • Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
  • ResearchGate. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.

Sources

Synthesis of Chiral Azepanes via Asymmetric Reductive Amination: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral azepanes are a pivotal structural motif in a multitude of biologically active compounds and pharmaceuticals. Their seven-membered ring system offers a unique three-dimensional chemical space that is increasingly exploited in drug discovery. This guide provides a comprehensive overview of a powerful and efficient strategy for their enantioselective synthesis: asymmetric reductive amination (ARA). We will delve into the mechanistic underpinnings of this transformation, explore state-of-the-art catalytic systems, and provide detailed, field-proven protocols for both transition-metal-catalyzed and biocatalytic approaches. This document is designed to be a practical resource for researchers at the bench, offering not just procedural steps but also the rationale behind them to facilitate troubleshooting and adaptation.

The Significance of Chiral Azepanes in Medicinal Chemistry

The azepane scaffold is a privileged structure in medicinal chemistry, appearing in a range of therapeutic agents. The conformational flexibility of the seven-membered ring allows for optimal binding to a variety of biological targets. The introduction of chirality into the azepane ring further expands the accessible chemical space and is often crucial for biological activity and selectivity. However, the stereocontrolled synthesis of these structures presents a significant challenge. Asymmetric reductive amination has emerged as a highly effective method to address this challenge, offering a direct and atom-economical route to enantioenriched azepanes.

Core Principles of Asymmetric Reductive Amination

Asymmetric reductive amination (ARA) is a one-pot reaction that transforms a prochiral ketone and an amine into a chiral amine. The reaction proceeds through the initial formation of an imine or enamine intermediate, which is then enantioselectively reduced by a chiral catalyst.

The overall transformation can be summarized as follows:

Ketone + Amine --[Catalyst, Reducing Agent]--> Chiral Amine

The success of this reaction hinges on the ability of the chiral catalyst to effectively discriminate between the two faces of the imine intermediate during the hydride transfer step.

Below is a generalized workflow for the synthesis of chiral azepanes via intramolecular ARA.

Asymmetric Reductive Amination Workflow Start Amino-ketone Precursor Condensation Intramolecular Condensation Start->Condensation -H2O Imine Cyclic Imine Intermediate Condensation->Imine Reduction Asymmetric Reduction Imine->Reduction Chiral Catalyst, Hydride Source Product Chiral Azepane Reduction->Product

Caption: General workflow for intramolecular asymmetric reductive amination.

Catalytic Systems for Asymmetric Reductive Amination of Azepane Precursors

The choice of catalyst is paramount for achieving high enantioselectivity and yield in the synthesis of chiral azepanes. Both transition-metal complexes and enzymes have proven to be highly effective.

Transition-Metal Catalysis

Chiral transition-metal complexes, particularly those based on iridium, rhodium, and copper, are widely used for ARA. These catalysts are typically composed of a metal center and a chiral ligand that creates a chiral environment for the reduction of the imine intermediate.

A notable example is the iridium-catalyzed intramolecular ARA for the synthesis of enantioenriched dibenz[c,e]azepines. This method has demonstrated broad substrate scope and excellent enantiocontrol, achieving up to 97% enantiomeric excess (ee). The catalytic cycle for a generic transition-metal-catalyzed ARA is depicted below.

Transition Metal Catalysis Cycle Catalyst [M-H]Ln Complex [Imine-M-H]Ln Catalyst->Complex Coordination Imine Imine Substrate Imine->Complex Product Chiral Amine Product Complex->Product Hydride Transfer (Enantioselective Step) Regen Catalyst Regeneration Product->Regen Product Release Regen->Catalyst H2 or other Hydride Source

Troubleshooting & Optimization

"common side products in the reduction of cyclic ketones"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The reduction of cyclic ketones to their corresponding alcohols is a cornerstone of modern organic synthesis, critical in the development of pharmaceuticals and complex molecular architectures. While seemingly straightforward, this transformation is often plagued by challenges related to selectivity and the formation of undesired side products. This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering these issues. Here, we move beyond simple protocols to explain the causality behind common side reactions and offer field-proven troubleshooting strategies to ensure your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the reduction of cyclic ketones. Each answer provides a mechanistic explanation and actionable advice to mitigate the formation of side products.

Category 1: Stereoselectivity Issues

A1: The diastereoselectivity of cyclic ketone reduction is primarily governed by the trajectory of the incoming hydride nucleophile, which can attack from either the axial or equatorial face of the carbonyl. The interplay between steric and electronic factors dictates the preferred pathway.

Core Principles:

  • Axial Attack: This pathway is generally favored by small, unhindered reducing agents (e.g., NaBH₄, LiAlH₄). The attack occurs from the axial face to avoid torsional strain that would develop in the transition state if the attack were from the equatorial side. This leads to the formation of the equatorial alcohol, which is often the thermodynamically more stable product.[1][2]

  • Equatorial Attack: This pathway is favored by bulky, sterically demanding reducing agents (e.g., L-Selectride®, K-Selectride®). The large size of the reagent prevents it from approaching the axial face due to steric hindrance from the axial hydrogens at the C3 and C5 positions.[1][3] Consequently, it attacks from the more open equatorial face, leading to the axial alcohol.[1][4]

Troubleshooting Poor Diastereoselectivity:

  • Reagent Selection: This is the most critical factor. To favor the equatorial alcohol, use a small hydride source like NaBH₄. To favor the axial alcohol, switch to a bulky reagent like L-Selectride (Lithium tri-sec-butylborohydride).[3][5]

  • Temperature: Lowering the reaction temperature (e.g., to -78 °C) often enhances selectivity by amplifying the small energy differences between the competing transition states.[4]

  • Solvent: The choice of solvent can influence the effective size and reactivity of the reducing agent. Protic solvents like methanol or ethanol are commonly used with NaBH₄.[6] For more sensitive reactions with bulky borohydrides, aprotic solvents like THF are standard.

Table 1: Comparison of Common Hydride Reagents for Cyclohexanone Reduction

ReagentFormulaTypical SolventRelative BulkPredominant AttackResulting Alcohol
Sodium BorohydrideNaBH₄MeOH, EtOHSmallAxialEquatorial
Lithium Aluminum HydrideLiAlH₄THF, Et₂O (anhydrous)SmallAxialEquatorial
L-Selectride®LiBH(sec-Bu)₃THFVery BulkyEquatorialAxial
K-Selectride®KBH(sec-Bu)₃THFVery BulkyEquatorialAxial
Lithium tri-tert-butoxyaluminum hydrideLiAlH(Ot-Bu)₃THFBulkyEquatorialAxial

Diagram 1: Decision Workflow for Optimizing Diastereoselectivity

This workflow guides the user through the process of selecting the appropriate reducing agent based on the desired stereochemical outcome.

start Goal: Improve Diastereoselectivity desired_product What is the desired alcohol stereoisomer? start->desired_product axial_OH Axial Alcohol desired_product->axial_OH Axial equatorial_OH Equatorial Alcohol desired_product->equatorial_OH Equatorial use_bulky Use a bulky reducing agent (e.g., L-Selectride®) axial_OH->use_bulky use_small Use a small reducing agent (e.g., NaBH₄) equatorial_OH->use_small check_dr Analyze diastereomeric ratio (dr) (e.g., by ¹H NMR, GC) use_bulky->check_dr use_small->check_dr is_dr_ok Is dr > 95:5? check_dr->is_dr_ok Yes optimize Further Optimization: - Lower temperature (-78 °C) - Screen solvents (THF, Et₂O) check_dr->optimize No end Achieved Desired Selectivity is_dr_ok->end optimize->check_dr

Caption: Workflow for selecting a reducing agent to control diastereoselectivity.

Category 2: Chemoselectivity & Over-reduction

A2: Chemoselectivity is dictated by the reactivity of the reducing agent. Potent reagents like LiAlH₄ will reduce a wide array of functional groups, while milder ones like NaBH₄ are more selective for aldehydes and ketones.[7][8][9]

Side Product Analysis and Prevention:

  • Ester/Amide/Carboxylic Acid Reduction: If you are observing the reduction of these groups, you are likely using too powerful a reducing agent like LiAlH₄ or borane (BH₃).[5][7]

    • Solution: Switch to Sodium Borohydride (NaBH₄). It is generally unreactive towards esters, amides, and carboxylic acids under standard conditions (protic solvents, 0 °C to room temperature).[7][8]

  • α,β-Unsaturated Ketone (Enone) Reduction: Enones present a unique challenge as reduction can occur at the carbonyl (1,2-addition) or the C=C double bond (1,4-addition).

    • To selectively reduce the ketone (1,2-addition): The Luche reduction (NaBH₄, CeCl₃·7H₂O in MeOH) is the classic method. The cerium salt coordinates to the carbonyl oxygen, increasing its electrophilicity and favoring direct hydride attack at the carbonyl carbon.

    • To selectively reduce the alkene (1,4-addition): This requires different reagents entirely, such as Stryker's reagent or other copper hydride sources.

  • Alkene/Alkyne Reduction: If an isolated C=C or C≡C bond is being reduced, you are likely using catalytic hydrogenation (e.g., H₂, Pd/C).[7][10] This method is generally not chemoselective for ketones in the presence of unsaturated C-C bonds.

    • Solution: Use a hydride-based reducing agent like NaBH₄, which will not reduce isolated alkenes or alkynes.[7]

  • Complete Deoxygenation to an Alkane (CH₂): The formation of an alkane instead of an alcohol is a sign of over-reduction. This is the intended outcome of reactions like the Wolff-Kishner (hydrazine, KOH, high temp) or Clemmensen (Zn(Hg), conc. HCl) reductions.[11][12] If this is happening under standard hydride reduction conditions, it may indicate a highly reactive substrate or contamination with a catalyst that promotes this pathway. Review your reaction conditions and ensure the purity of your reagents.

Category 3: Isomerization Side Products

A3: Epimerization at the α-carbon is caused by the formation of an enol or enolate intermediate, which is achiral at the α-position. Reprotonation of this planar intermediate can occur from either face, leading to a mixture of stereoisomers and a loss of stereochemical integrity.

Mechanism of Epimerization:

  • Deprotonation: A base in the reaction mixture removes the acidic α-proton from the ketone.

  • Enolate Formation: A planar enolate is formed.

  • Reprotonation: The enolate is protonated, potentially from the opposite face of the original configuration, leading to the epimer.

Preventative Measures:

  • Avoid Strongly Basic or Acidic Conditions: Both strong bases (e.g., KOH, NaOMe) and strong acids can catalyze enolization. If your reduction conditions are highly basic (as in a Wolff-Kishner) or acidic (Clemmensen), epimerization is a significant risk.[11][12]

  • Use Neutral or Mildly Basic/Acidic Conditions: Standard NaBH₄ reductions in alcohols are generally mild enough to avoid significant epimerization.[6]

  • Low Temperatures: Running the reaction at low temperatures (e.g., -78 °C to 0 °C) disfavors the enolization equilibrium and slows the rate of deprotonation.

  • Non-basic Reducing Agents: In highly sensitive cases, consider using non-basic reducing agents or catalytic hydrogenation under neutral conditions, provided chemoselectivity is not an issue.

Diagram 2: Mechanism of α-Epimerization via Enolate

This diagram illustrates how a chiral center alpha to a ketone can lose its configuration through a planar enolate intermediate.

Caption: Base-catalyzed epimerization of an α-chiral ketone.

Experimental Protocols

Protocol 1: Diastereoselective Reduction of 4-tert-Butylcyclohexanone to cis-4-tert-Butylcyclohexanol (Axial Alcohol)

This protocol demonstrates the use of a bulky reducing agent to achieve high diastereoselectivity for the axial alcohol product.

  • Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-tert-butylcyclohexanone (1.54 g, 10.0 mmol).

  • Dissolution: Dissolve the ketone in 30 mL of anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add L-Selectride® (1.0 M solution in THF, 11.0 mL, 11.0 mmol, 1.1 eq) dropwise via syringe over 15 minutes, maintaining the internal temperature below -70 °C.

  • Reaction: Stir the mixture at -78 °C for 3 hours. Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:EtOAc).

  • Quenching: While still at -78 °C, slowly and carefully quench the reaction by adding 5 mL of methanol, followed by 5 mL of 3 M aqueous NaOH.

  • Oxidative Workup: Cautiously add 5 mL of 30% hydrogen peroxide (H₂O₂) dropwise, ensuring the temperature does not rise excessively. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Washing & Drying: Wash the combined organic layers with saturated aqueous sodium thiosulfate (20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR to determine the diastereomeric ratio. The axial alcohol typically shows a broad signal for the carbinol proton (CH -OH), while the equatorial alcohol shows a narrow, multiplet signal.

References

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
  • The Journal of Organic Chemistry. (2014). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. ACS Publications.
  • Chemistry Stack Exchange. (2015). How can a ketone be enantioselectively reduced, in the presence of an ester?
  • Chemistry LibreTexts. (2019). 18.6: Enantioselective Carbonyl Reductions.
  • Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). YouTube.
  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms.
  • Wikipedia. (n.d.). Enantioselective reduction of ketones.
  • Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones.
  • Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions.
  • National Institutes of Health. (2020). Facile Stereoselective Reduction of Prochiral Ketones by using an F420‐dependent Alcohol Dehydrogenase. PMC.
  • Master Organic Chemistry. (2014). Substituted Cyclohexanes: Axial vs Equatorial.
  • Chemistry LibreTexts. (2025). 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation.
  • Chemistry LibreTexts. (2019). 18.4: Reduction of Aldehydes and Ketones.
  • DAV University. (n.d.). Module II Reduction Reactions.
  • Journal of the American Chemical Society. (2011). Enabling Catalytic Ketone Hydrogenation by Frustrated Lewis Pairs. ACS Publications.
  • YouTube. (2024). Stereoselectivity in Reduction of Cyclohexanone | The Felkin Model, The Cieplak Model, Douben Theory.
  • Reddit. (2024). Reducing agents (instead of LiAlH4 and NaBH4).
  • ResearchGate. (2025). (PDF) Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts.
  • Vedantu. (n.d.). Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences.
  • ResearchGate. (n.d.). Asymmetric hydrogenation of aliphatic cyclic ketones catalysed by (R)-Cat1.
  • Quora. (2017). In the carbonyl reduction of these alpha beta unsaturated decalinones, why is axial addition more favored than equatorial addition?
  • PubMed Central. (2022). Stereochemical editing logic powered by the epimerization of unactivated tertiary stereocenters.
  • Harvard University. (n.d.). II Reduction Reactions.
  • Chad's Prep®. (n.d.). The Clemmensen and Wolff Kishner Reductions.
  • Taylor & Francis Online. (2007). Studies Toward the Diastereoselective Reduction of 2-Alkoxycarbonyl-2-allyl-cyclopentanone Derivatives with Boron Hydrides.
  • Journal of the American Chemical Society. (2023). Selective Reduction of Esters to Access Aldehydes Using Fiddler Crab-Type Boranes.
  • TU Wien's reposiTUm. (2022). Towards continuous enantioselective α-alkylation of ketones via direct enamine photoexcitation.
  • YouTube. (2021). AXIAL VS EQUATORIAL NUCLEOPHILIC ATTACK ON CYCLOHEXANONE|CSIR NET.
  • Chemistry Steps. (n.d.). Esters to Ketones.
  • UT Southwestern Medical Center. (n.d.). Reductions.
  • Study.com. (n.d.). Hydrogenation of Ketone | Catalysts, Mechanisms & Examples.
  • Chemistry Stack Exchange. (2015). Clemmensen reduction vs. Wolff-Kishner reduction.
  • J-Stage. (1979). Chemoselective Reduction of β-Keto esters to β-Keto-alcohols.
  • YouTube. (2018). 18.4c The Clemmensen and Wolff Kishner Reductions.
  • Universidad de Alicante. (n.d.). Catalytic asymmetric transfer hydrogenation of ketones: Recent advances.
  • Chemistry LibreTexts. (2022). 12.3: Isomerization at the α-Carbon.
  • Beilstein Journals. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates.
  • Wikipedia. (n.d.). α-Ketol rearrangement.
  • Harvard University. (n.d.). Chem 115.
  • PubMed Central. (2022). Epimerisation in Peptide Synthesis.
  • Chemistry LibreTexts. (2021). 16.6: Catalytic Hydrogenation.

Sources

"troubleshooting low yield in Azepan-4-ol synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Azepan-4-ol Synthesis

Introduction

This compound is a seven-membered heterocyclic compound that serves as a versatile and valuable intermediate in organic synthesis and pharmaceutical development.[1][2] Its structure, featuring a hydroxyl group and a secondary amine within a flexible azepane ring, allows for diverse chemical modifications, making it a key building block for complex bioactive molecules, particularly those targeting the central nervous system.[1][3] The synthesis of azepanes, however, can be challenging due to the thermodynamics of forming a seven-membered ring.[4] This guide provides an in-depth troubleshooting framework for researchers encountering low yields during the synthesis of this compound, focusing on a common two-step synthetic pathway: the Beckmann rearrangement to form the azepane core, followed by ketone reduction.

Common Synthetic Pathway for this compound

A prevalent and logical approach to synthesizing this compound involves the expansion of a more readily available six-membered piperidine ring, followed by functional group manipulation. This strategy circumvents the challenges of a direct cyclization to form the seven-membered ring.

G cluster_0 Step 1: Ring Expansion cluster_1 Step 2: Ketone Reduction N-Protected-4-piperidone N-Protected-4-piperidone Oxime Formation Oxime Formation N-Protected-4-piperidone->Oxime Formation N-Protected-4-piperidone Oxime N-Protected-4-piperidone Oxime Oxime Formation->N-Protected-4-piperidone Oxime Beckmann Rearrangement Beckmann Rearrangement N-Protected-4-piperidone Oxime->Beckmann Rearrangement N-Protected-Azepan-4-one N-Protected-Azepan-4-one Beckmann Rearrangement->N-Protected-Azepan-4-one N-Protected-Azepan-4-one_ref N-Protected-Azepan-4-one Reduction Reduction N-Protected-Azepan-4-one_ref->Reduction N-Protected-Azepan-4-ol N-Protected-Azepan-4-ol Reduction->N-Protected-Azepan-4-ol Deprotection Deprotection N-Protected-Azepan-4-ol->Deprotection This compound This compound Deprotection->this compound

Caption: General two-step synthesis of this compound.

Troubleshooting Guide for Low Yield

This guide is structured in a question-and-answer format to directly address specific issues that may arise during the synthesis.

Part 1: Ring Expansion (Beckmann Rearrangement)

The Beckmann rearrangement is a classic method for converting a cyclic oxime into a lactam (or in this case, a cyclic ketone precursor).[5] The reaction is typically catalyzed by strong acids like sulfuric acid or polyphosphoric acid.[6]

Question 1: My Beckmann rearrangement has stalled, resulting in a low yield of N-Protected-Azepan-4-one and recovery of my starting oxime. What are the likely causes?

Answer: An incomplete rearrangement reaction is typically due to issues with the acid catalyst or reaction conditions.

  • Insufficient or Decomposed Acid Catalyst: The rearrangement is acid-catalyzed, initiated by the protonation of the oxime's hydroxyl group to make it a good leaving group (water).[7] If the acid is old, has absorbed atmospheric moisture, or is used in insufficient quantity, the catalysis will be inefficient.

  • Low Reaction Temperature: While exothermic, the reaction requires sufficient initial energy to overcome the activation barrier. If the temperature is too low, the reaction rate will be negligible.

  • Inappropriate Acid Choice: The choice of acid is critical. While sulfuric acid is common, other acids like polyphosphoric acid (PPA) or even milder reagents under specific conditions can be used. The optimal catalyst depends on the specific substrate.[6]

Troubleshooting Steps:

  • Verify Catalyst Quality: Use a fresh, unopened bottle of the acid catalyst. For hygroscopic acids like PPA, ensure it has been stored properly.

  • Optimize Catalyst Loading: Incrementally increase the molar equivalents of the acid. A common starting point is to use the acid as the solvent or in large excess.

  • Adjust Temperature: Carefully control the reaction temperature. For highly exothermic reactions, initial cooling may be necessary, but the mixture must reach a temperature sufficient to initiate the rearrangement. Monitor the internal temperature.[7]

Question 2: The reaction produced a complex mixture of side products with very little of the desired Azepan-4-one. What went wrong?

Answer: The formation of side products in a Beckmann rearrangement often points to a competing reaction pathway known as Beckmann fragmentation, or polymerization of reactive intermediates.

  • Beckmann Fragmentation: This side reaction can compete with rearrangement, especially if the group anti-periplanar to the leaving group can form a stable carbocation.[6] Careful selection of the promoting reagent and solvent conditions can favor rearrangement over fragmentation.

  • Polymerization: The product, a cyclic ketone with a secondary amine, can be susceptible to self-condensation or polymerization under harsh acidic conditions.

  • Substrate Instability: The N-protecting group on your piperidone precursor might be acid-labile, leading to decomposition under the strong acid conditions required for the rearrangement.

Troubleshooting Steps:

  • Select a Robust Protecting Group: Ensure your N-protecting group (e.g., Benzyl, Boc, Cbz) is stable to the strong acid conditions of the rearrangement. If not, consider changing the protecting group.

  • Modify Reaction Conditions: Try alternative, milder rearrangement conditions. Reagents like tosyl chloride, thionyl chloride, or phosphorus pentachloride can sometimes promote the rearrangement under less harsh conditions than concentrated sulfuric acid.[6]

  • Control Reaction Time and Temperature: Do not allow the reaction to proceed for too long or at excessively high temperatures after completion, as this can promote side reactions. Quench the reaction as soon as monitoring (e.g., TLC or LC-MS) indicates the starting material is consumed.

Part 2: Reduction of Azepan-4-one

The reduction of the carbonyl group in N-Protected-Azepan-4-one is the final key step to yield the target alcohol. The choice of reducing agent and conditions is crucial for achieving a high yield.

Question 3: My reduction of N-Protected-Azepan-4-one with Sodium Borohydride (NaBH₄) is slow and incomplete. How can I improve the conversion?

Answer: Incomplete reduction with NaBH₄ is a common issue related to reagent activity, solvent choice, or temperature.

  • Reagent Purity and Activity: Sodium borohydride can decompose over time, especially if not stored in a dry environment.

  • Solvent Choice: NaBH₄ reductions are typically run in protic solvents like methanol or ethanol. The choice of solvent can affect the rate of reduction.

  • Temperature: While often performed at 0 °C to room temperature, some less reactive ketones may require gentle heating to achieve full conversion.

  • Steric Hindrance: The azepane ring is conformationally flexible, and steric hindrance around the carbonyl group can slow the approach of the hydride.[8]

Troubleshooting Steps:

  • Use Fresh Reagent: Always use a new or properly stored container of NaBH₄.

  • Increase Stoichiometry: Add a larger excess of NaBH₄ (e.g., increase from 1.5 to 3-4 equivalents).

  • Change Solvent: If the reaction is slow in ethanol, try methanol, which can sometimes accelerate the reduction.

  • Increase Temperature: After adding the reagent at a low temperature, allow the reaction to warm to room temperature or even heat gently (e.g., to 40 °C) while monitoring carefully.

Question 4: I used a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) and got a low yield of the desired alcohol after workup. What could have happened?

Answer: While powerful, LiAlH₄ is non-selective and requires a strictly anhydrous setup and careful workup, which are common sources of yield loss.

  • Moisture Contamination: LiAlH₄ reacts violently with water. Any moisture in the solvent, glassware, or starting material will consume the reagent and reduce its effective concentration.

  • Improper Workup (Fieser Workup): The workup for an LiAlH₄ reaction is critical for breaking down the aluminum-alkoxide complexes and liberating the alcohol product. An improper or incomplete quench can lead to the product being trapped in the aluminum salts, resulting in low isolated yield.[9]

  • Over-reduction: If your N-protecting group is an ester or amide (like Cbz or Boc), LiAlH₄ can potentially reduce it. This is a known issue and requires careful temperature control.[10]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents. Dissolve the starting material in anhydrous solvent and ensure it is dry before adding it to the LiAlH₄ slurry.[11]

  • Perform a Careful Workup: Follow a validated workup procedure, such as the Fieser method, precisely. This typically involves the sequential, dropwise addition of water, followed by aqueous NaOH, and then more water, with vigorous stirring to produce a granular, easily filterable precipitate of aluminum salts.

  • Control Temperature: Run the reaction at a low temperature (e.g., -78 °C to 0 °C) to improve selectivity and prevent over-reduction of sensitive functional groups.[10]

Reducing Agent Typical Conditions Pros Cons
Sodium Borohydride (NaBH₄) Methanol or Ethanol, 0 °C to RTSafer, easier workupLess reactive, may be slow
Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF or Et₂O, 0 °CVery powerful and fastPyrophoric, requires strict anhydrous conditions and careful workup
Lithium Tri-sec-butylborohydride (L-Selectride®) Anhydrous THF, -78 °CHighly stereoselectiveVery bulky, moisture-sensitive, requires low temperatures
Catalytic Hydrogenation (H₂, Pd/C) Methanol or Ethanol, H₂ atmosphere"Green" method, clean reactionMay require pressure equipment, can remove N-Benzyl groups
Part 3: Workup and Purification

Question 5: My crude yield seems high, but I am losing a significant amount of product during column chromatography or crystallization. Why is this happening?

Answer: Loss of product during purification is often due to the physicochemical properties of this compound, such as its polarity and basicity, or crystallization issues like "oiling out."

  • High Polarity: this compound is a polar molecule containing both an alcohol and an amine. It may adhere strongly to silica gel, leading to streaking and poor recovery during column chromatography. A portion of the product might also be lost to the aqueous layer during extraction if the pH is not controlled.

  • Volatility: While not extremely volatile, some loss can occur if the product is subjected to high vacuum for extended periods.

  • "Oiling Out" during Crystallization: The compound may separate from the crystallization solvent as a liquid (an oil) rather than a solid.[12] This often happens when the solution is too concentrated, cooled too quickly, or an inappropriate solvent is used. The oil can trap impurities and is difficult to handle.

Troubleshooting Steps:

  • Optimize Chromatography:

    • Consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a basic modifier like triethylamine or ammonia to prevent streaking and irreversible adsorption of your basic product.

    • Alternatively, use a different stationary phase like alumina (basic or neutral).

  • Improve Extraction Efficiency: During aqueous workup, ensure the aqueous layer is made sufficiently basic (pH > 10) before extracting with an organic solvent to ensure the amine is in its free base form and less water-soluble.

  • Optimize Crystallization:

    • Experiment with different solvent systems. A good crystallization solvent is one in which the compound is soluble when hot but sparingly soluble when cold.[12]

    • Ensure a slow cooling rate to encourage the formation of well-defined crystals.

    • If oiling out occurs, try re-heating the solution to dissolve the oil, add more solvent to decrease the concentration, and then cool slowly.[12]

Caption: A troubleshooting workflow for diagnosing low-yield issues.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for achieving a high yield in this synthesis? A: Both steps are critical, but the ring expansion is often the most challenging due to the potential for side reactions and the harsh conditions required.[4][6] A successful Beckmann rearrangement that cleanly provides the Azepan-4-one precursor in high purity is paramount for the overall success of the synthesis.

Q2: How can I effectively monitor the progress of these reactions? A: Thin-Layer Chromatography (TLC) is the most common and immediate method. Use an appropriate solvent system and a stain that can visualize your starting material and product (e.g., potassium permanganate or ninhydrin for amines). For more precise monitoring, especially for identifying side products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Q3: Are there any significant safety concerns? A: Yes. The Beckmann rearrangement often uses highly corrosive concentrated acids that can cause severe burns.[7] The reaction can also be violently exothermic and should be performed with caution behind a blast shield. Strong reducing agents like LiAlH₄ are pyrophoric and react violently with water.[9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Experimental Protocols

Protocol 1: Beckmann Rearrangement of N-Benzyl-4-piperidone Oxime

This is a representative protocol and may require optimization for specific substrates.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add N-Benzyl-4-piperidone oxime (1.0 eq).

  • Reaction: Cool the flask to 0 °C in an ice bath. Slowly and carefully add polyphosphoric acid (PPA) (10-20 wt eq.) with efficient stirring. The mixture will become thick.

  • Heating: After the addition is complete, slowly warm the reaction mixture to 80-100 °C. The optimal temperature should be determined by small-scale trials.

  • Monitoring: Monitor the reaction by TLC (e.g., 10% Methanol in Dichloromethane with 1% NH₄OH) until the starting oxime is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice. Basify the acidic solution by the slow addition of a concentrated NaOH solution, keeping the mixture cool in an ice bath, until the pH is > 10.

  • Extraction: Extract the aqueous slurry with an organic solvent such as Dichloromethane or Ethyl Acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude N-Benzyl-Azepan-4-one by column chromatography on silica gel (pre-treated with triethylamine) or distillation.

Protocol 2: Reduction of N-Benzyl-Azepan-4-one with NaBH₄
  • Setup: Dissolve N-Benzyl-Azepan-4-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Reaction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (2.0 eq) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.

  • Stirring: After the addition, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction by TLC until the starting ketone has been consumed.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of water or 1M HCl at 0 °C. Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extraction: Add water and an organic solvent (e.g., Ethyl Acetate). Adjust the pH to > 10 with NaOH solution. Separate the layers and extract the aqueous phase with the organic solvent (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-Benzyl-Azepan-4-ol. Purify as needed by chromatography or crystallization.

References

  • Wikipedia. (n.d.). Beckmann rearrangement.
  • Kennedy, N., & Cohen, T. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. The Journal of Organic Chemistry, 80(16), 8134–8141.
  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Beckmann rearrangement.
  • Moleqube. (2024). This compound.
  • Chem-Impex. (n.d.). This compound.
  • Wikipedia. (n.d.). Tiffeneau–Demjanov rearrangement.
  • Wikipedia. (n.d.). Demjanov rearrangement.
  • BenchChem. (2025). An In-depth Technical Guide to the Beckmann Rearrangement of Cyclohexanone Oxime.
  • Ha, H. J., et al. (n.d.). Recent Advances on the Synthesis of Azepane‐Based Compounds.
  • ResearchGate. (n.d.). Beckmann rearrangement of cyclohexanone oxime with oleum.
  • Charishma S et al. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. Journal of Pharma Insights and Research, 03(04), 111-118.
  • ACS Publications. (2026).
  • BenchChem. (2025). Technical Support Center: Optimizing Crystallization of 4-(Azepan-2-ylmethyl)morpholine Salts.
  • National Center for Biotechnology Information. (2023).
  • STM Journals. (n.d.). Azepines, Chemistry, Synthesis and Reactions.
  • Royal Society of Chemistry. (n.d.).
  • Royal Society of Chemistry. (n.d.). Reduction of alkyl alkyl, aryl alkyl and cyclic ketones by catalytic hydrogen transfer over magnesium oxide.
  • Chem-Impex. (n.d.). Azépane-4-ol.
  • The University of Manchester. (n.d.).
  • ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
  • ACS Publications. (2014). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions.
  • MDPI. (n.d.). Selective Reduction of Ketones and Aldehydes in Continuous-Flow Microreactor—Kinetic Studies.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • SlideShare. (n.d.). Synthesis and reactions of Seven membered heterocycle-Azepines.
  • YouTube. (2024). Unlock Ring Expansion! Tiffeneau-Demjanov Rearrangement Explained (Mechanism & Examples)|ChemOrgChem.
  • Chemistry LibreTexts. (2016). 30.3: Tiffeneau-Demjanov Rearrangement.
  • Pharmaguideline. (n.d.). Synthesis and Medicinal Uses of Azepines.
  • SciSpace. (2012).
  • Google Patents. (n.d.).
  • Defense Technical Information Center. (2025). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide.
  • National Center for Biotechnology Information. (n.d.).
  • CORE. (n.d.).
  • BenchChem. (2025). HPLC purification method for 4-(Azepan-2-ylmethyl)morpholine.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Organic Chemistry Portal. (n.d.). Azepine synthesis.
  • Chem-Impex. (n.d.). This compound.
  • Thoreauchem. (n.d.). This compound-39888-51-2.
  • PubChem. (n.d.). This compound.
  • BenchChem. (2025).
  • PubChem. (n.d.). Azepan-4-one.
  • BenchChem. (2025). Troubleshooting low yield during the chemical synthesis of Episappanol.
  • Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • Google Patents. (n.d.). CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde.

Sources

Technical Support Center: Preventing Racemization in Chiral Azepane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of chiral azepanes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate racemization in their synthetic routes. The construction of an asymmetric, seven-membered azepine backbone remains a significant challenge for synthetic chemists.[1] Maintaining stereochemical integrity is paramount, as the biological activity of chiral molecules is often confined to a single enantiomer.[2] This guide provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to address the common pitfalls leading to loss of enantiomeric excess (ee).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of racemization during the synthesis of chiral azepanes?

A1: Racemization during chiral azepane synthesis typically occurs through the deprotonation of a stereogenic center, leading to a planar, achiral intermediate such as an enolate or an imine.[3][4] Reprotonation can then occur from either face, resulting in a mixture of enantiomers.[3] Key factors that contribute to this include:

  • Elevated Temperatures: Higher reaction temperatures provide the energy to overcome the activation barrier for deprotonation and other racemizing processes.[3][4]

  • Strong Bases: The presence of strong, non-hindered bases can readily abstract a proton from a chiral carbon, especially if it is acidic (e.g., alpha to a carbonyl group).[3][4]

  • Prolonged Reaction Times: Extended exposure to conditions that can induce racemization increases the likelihood of diminished enantiomeric excess.[3][4]

  • Inappropriate N-Protecting Group: The nature of the nitrogen protecting group can influence the acidity of adjacent protons and the overall stability of the chiral center.[3]

  • Reaction Mechanism: Certain reaction pathways, particularly those involving carbocation or planar carbanion intermediates, are inherently more prone to racemization.[5]

Q2: At which stages of chiral azepane synthesis is racemization most likely to occur?

A2: Racemization is a significant concern during several key transformations in chiral azepane synthesis:

  • Cyclization Step: Intramolecular reactions to form the seven-membered ring, especially base-mediated cyclizations involving the formation of a bond at the chiral center, are highly susceptible.[3]

  • Activation of Carboxylic Acids: When a chiral center is alpha to a carboxylic acid that is activated for amidation (a common route to lactam precursors), the acidity of the alpha-proton is increased, making it more susceptible to abstraction and racemization via an oxazolone intermediate.[2]

  • Deprotection Steps: The removal of certain protecting groups under harsh acidic or basic conditions can lead to epimerization at a nearby stereocenter.

Q3: How does the choice of base influence the stereochemical outcome?

A3: The choice of base is critical for preserving stereochemical integrity. Strong, non-hindered bases (e.g., sodium hydroxide, potassium tert-butoxide) are more likely to cause racemization by readily abstracting the proton at the chiral center.[3] In contrast, weaker or sterically hindered bases (e.g., diisopropylethylamine (DIPEA), triethylamine (TEA), or 2,6-lutidine) are generally preferred as they are less likely to cause deprotonation.[3] The selection of a base represents a classic case of kinetic versus thermodynamic control .[6][7][8] The desired enantiopure product is often the kinetic product (formed faster under milder conditions), while the racemic mixture is the more stable thermodynamic product, favored by harsher conditions (stronger base, higher temperature) that allow for equilibration.[6][9][10]

Q4: Can the N-protecting group influence racemization?

A4: Absolutely. The nitrogen protecting group plays a crucial role in the stability of an adjacent chiral center.[3] Electron-withdrawing groups can increase the acidity of the α-proton, making it more prone to abstraction by a base.[3] Conversely, a sterically bulky protecting group can physically block the approach of a base, thereby preventing deprotonation.[3] For example, the 9-(9-phenylfluorenyl) (Pf) group has been shown to be effective in preventing racemization in α-amino compounds.[3] Therefore, the protecting group must be chosen not only for its ease of installation and removal but also for its ability to maintain stereochemical integrity during intermediate steps.[11]

Troubleshooting Guide: Loss of Enantiomeric Excess (ee)

This guide addresses specific symptoms of racemization and provides actionable troubleshooting steps.

SymptomProbable Cause(s)Recommended Solutions & Troubleshooting Steps
Significant loss of ee after a base-mediated intramolecular cyclization. 1. Kinetically Unfavorable Conditions: The reaction conditions (temperature, base strength) favor the thermodynamically stable racemic product over the chiral kinetic product. 2. Excessive Reaction Time: Prolonged exposure of the chiral product to the basic medium allows for epimerization.1. Optimize the Base and Solvent: Switch to a non-nucleophilic, sterically hindered base like DIPEA or TEA.[3] Use a less polar solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[3] 2. Lower the Reaction Temperature: Reducing the temperature can significantly decrease the rate of racemization.[3] This ensures the reaction remains under kinetic control.[7] 3. Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.[3]
Racemization of a chiral center alpha to an ester or carboxylic acid group in the linear precursor. 1. High Acidity of α-Proton: The combined electron-withdrawing effects of the carbonyl group and the N-protecting group make the α-proton highly acidic and susceptible to abstraction.[3] 2. Harsh Activation/Coupling Conditions: Reagents used to activate a carboxylic acid for amide bond formation can promote the formation of a planar oxazolone intermediate, which readily racemizes.[2]1. Re-evaluate the Protecting Group Strategy: Switch to a bulkier N-protecting group to sterically hinder base approach.[3] Avoid highly electron-withdrawing protecting groups if possible. 2. Use Racemization-Suppressing Coupling Reagents: For amide bond formation, utilize coupling reagents known to minimize racemization, such as those that avoid the formation of highly activated intermediates.[12] 3. Consider an Alternative Synthetic Route: A strategy that avoids a labile α-amino ester intermediate, such as an asymmetric reductive amination, can be highly effective.[3]
Loss of stereochemical purity during a deprotection step. 1. Deprotection Conditions are too Harsh: Strong acidic or basic conditions used to remove a protecting group can also catalyze epimerization at a sensitive stereocenter.1. Select Orthogonal Protecting Groups: Design your synthesis so that different protecting groups can be removed under distinct, mild conditions (e.g., acid-labile Boc, base-labile Fmoc, and hydrogenolysis-labile Cbz).[11][13] 2. Screen Milder Deprotection Reagents: Investigate alternative, milder reagents or conditions for the specific deprotection step that are less likely to affect the chiral centers.

Featured Experimental Protocol: Intramolecular Asymmetric Reductive Amination

To circumvent intermediates prone to racemization, constructing the chiral azepane ring with high enantioselectivity in a single step is an ideal strategy. An iridium-catalyzed intramolecular asymmetric reductive amination has been shown to produce dibenz[c,e]azepines with excellent enantiocontrol.[3]

  • Substrate: 2'-amino-[1,1'-biphenyl]-2-carbaldehyde derivative

  • Catalyst: [Ir(COD)Cl]₂

  • Ligand: Chiral phosphine ligand (e.g., (R)-Segphos)

  • Reductant: H₂ gas

  • Solvent: Toluene

  • Temperature: 80 °C

  • Pressure: 50 bar H₂

Step-by-Step Procedure:

  • To a high-pressure reactor equipped with a magnetic stir bar, add the 2'-amino-[1,1'-biphenyl]-2-carbaldehyde derivative, [Ir(COD)Cl]₂, and the chiral ligand under an inert atmosphere (e.g., Argon).

  • Add degassed toluene via syringe.

  • Seal the reactor, then purge several times with H₂ gas.

  • Pressurize the reactor to 50 bar with H₂.

  • Heat the reaction mixture to 80 °C and stir vigorously for the required reaction time (monitor by LC-MS for completion).

  • Cool the reactor to room temperature and carefully vent the H₂ gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched azepane.

  • Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.

This method directly forms the chiral azepane ring with high enantioselectivity, bypassing intermediates that are prone to racemization.[3]

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting unexpected racemization in your chiral azepane synthesis.

G start Start: Synthesis of Chiral Azepane check_ee Measure Enantiomeric Excess (ee) of Product start->check_ee is_low Is ee lower than expected? check_ee->is_low identify_step Identify Potential Racemization Step(s) is_low->identify_step Yes success Success: High ee Achieved is_low->success No is_base_cyclization Base-Mediated Cyclization? identify_step->is_base_cyclization is_deprotection Protecting Group Removal? is_activation Carboxylic Acid Activation? is_base_cyclization->is_deprotection No solve_base 1. Lower Temperature 2. Use Weaker/Hindered Base (TEA, DIPEA) 3. Reduce Reaction Time is_base_cyclization->solve_base Yes is_deprotection->is_activation No solve_deprotection 1. Use Milder Deprotection Conditions 2. Consider Orthogonal Protecting Group is_deprotection->solve_deprotection Yes solve_activation 1. Use Racemization-Suppressing Coupling Agent 2. Change N-Protecting Group is_activation->solve_activation Yes consider_alt Consider Alternative Synthetic Route (e.g., Asymmetric Reductive Amination) is_activation->consider_alt No / Persistent Issue re_run Re-run Optimized Synthesis solve_base->re_run solve_deprotection->re_run solve_activation->re_run re_run->check_ee consider_alt->re_run

Caption: Troubleshooting workflow for racemization in azepane synthesis.

References

  • Technical Support Center: Strategies to Reduce Racemization in the Synthesis of Chiral Azepanes. (2025). Benchchem.
  • Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cycliz
  • Chong, H. S., Ganguly, B., Broker, G. A., Rogers, R. D., & Brechbiel, M. W. (2002). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, (16), 1906-1912.
  • Preventing racemization during chiral amine synthesis. (2025). Benchchem.
  • Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. CoLab.
  • Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. Chemical Science (RSC Publishing).
  • Protecting Groups for Amines: Carbam
  • Protective Groups. Organic Chemistry Portal.
  • Racemiz
  • Preventing racemization during the synthesis of 2,4-Diamino-2-methylbutanoic acid. (2025). Benchchem.
  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts.
  • Thermodynamic and kinetic reaction control. Wikipedia.
  • Thermodynamic and Kinetic Products. (2012). Master Organic Chemistry.
  • Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin.
  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Technical Support Center: Purification of Azepan-4-ol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Purification Technologies

Welcome to the technical support center for challenges in the purification of Azepan-4-ol isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating these closely related stereoisomers. This compound, a versatile seven-membered heterocyclic compound, is a valuable building block in medicinal chemistry.[1][2][3] However, its synthesis often yields a mixture of cis and trans diastereomers, and potentially enantiomers, which possess nearly identical physical properties, making their separation a significant challenge.[4][5]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your purification strategy.

Part 1: Initial Assessment - Analytical Characterization

Before attempting any purification, it is critical to have a robust analytical method to accurately determine the isomeric ratio of your mixture. Without this, you cannot assess the success of any separation technique.

Question: My crude sample is a mixture of this compound isomers. How can I determine the starting ratio?

Answer: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying isomers.[6][7] For diastereomers (cis/trans), a standard achiral column (like C18) may be sufficient. However, for enantiomers, a Chiral Stationary Phase (CSP) is necessary.[8][9][10]

    • Why it works: CSPs create a chiral environment where enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times.[11][12]

  • Gas Chromatography (GC): If the isomers are volatile or can be made volatile through derivatization, GC with a chiral column can provide excellent resolution.[13][14] Aromatic alcohols and amines related to this structural class have been successfully resolved using this method, often after derivatization to increase volatility.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure.[7] For cis and trans diastereomers, the coupling constants and chemical shifts of the protons on the azepane ring, particularly the proton at C4 (attached to the hydroxyl group), will differ due to their distinct spatial orientations. These differences can be used to quantify the isomeric ratio.

  • Mass Spectrometry (MS): While standard MS cannot distinguish between isomers because they have the same mass-to-charge ratio, techniques like ion mobility-mass spectrometry can separate isomers based on their different shapes and collision cross-sections.[4] More commonly, MS is coupled with a separation technique like LC or GC (LC-MS/GC-MS) for identification and quantification.[15][16]

Part 2: Troubleshooting Guide - Chromatographic Purification

Flash chromatography and preparative HPLC are the most common methods for isomer separation at the lab scale.[17] However, success is not always straightforward.

Workflow for Isomer Purification Strategy

This diagram outlines a general decision-making process for purifying this compound isomers.

Purification Workflow start Crude Mixture of This compound Isomers analytical Develop Analytical Method (HPLC, GC, NMR) to Quantify Isomeric Ratio start->analytical is_solid Is the crude material a solid? analytical->is_solid try_cryst Attempt Direct Crystallization is_solid->try_cryst Yes chromatography Perform Column Chromatography (Flash or Prep-HPLC) is_solid->chromatography No (Oil/Goo) cryst_success Crystallization Successful? (Improved Isomeric Ratio) try_cryst->cryst_success cryst_success->chromatography No pure_isomer Pure Isomer cryst_success->pure_isomer Yes chrom_success Chromatography Successful? (Baseline Separation) chromatography->chrom_success chrom_success->pure_isomer Yes deriv Consider Derivatization Strategy chrom_success->deriv No deriv->chromatography re_eval Re-evaluate Separation Conditions (Column, Mobile Phase, Technique) deriv->re_eval re_eval->chromatography

Caption: General workflow for this compound isomer purification.

Symptom: Poor or no separation of isomers on a silica gel column.

  • Possible Cause 1: Insufficient Polarity Difference. Cis and trans isomers of cyclic alcohols can have very similar polarities, leading to co-elution. The hydroxyl group and the nitrogen atom dominate the interaction with the silica stationary phase, and the subtle change in dipole moment between isomers may not be enough to effect separation.[17][18]

  • Suggested Solution 1A: Modify the Mobile Phase.

    • Introduce a Hydrogen-Bonding Modifier: Instead of a simple hexane/ethyl acetate system, try incorporating a small percentage (1-5%) of an alcohol like isopropanol or methanol. This can modulate the interactions between the isomers and the silica surface, potentially enhancing separation.

    • Use a Ternary System: A three-component mobile phase (e.g., Hexane/Dichloromethane/Methanol) provides more variables to fine-tune selectivity.

    • Add an Amine Modifier: The basic nitrogen in the azepane ring can cause peak tailing on acidic silica gel. Adding a small amount of triethylamine or ammonia (0.1-1%) to the mobile phase can neutralize active sites on the silica, leading to sharper peaks and potentially better resolution.

  • Possible Cause 2: Inappropriate Stationary Phase. Standard silica gel may not have the required selectivity.

  • Suggested Solution 2A: Change the Stationary Phase.

    • Reverse-Phase Chromatography (C18): If the isomers have slight differences in hydrophobicity, a C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol) might provide separation.[17]

    • Specialized Normal Phase Columns: Consider columns with different surface chemistry, such as diol-bonded or cyano-bonded silica, which offer alternative interaction mechanisms (e.g., different hydrogen bonding capabilities).

    • Chiral Chromatography: For enantiomeric separation, a chiral stationary phase (CSP) is mandatory.[10] Even for diastereomers, a CSP can sometimes provide excellent separation where achiral phases fail.[19]

Troubleshooting Flowchart for Poor Chromatographic Separation

Chromatography Troubleshooting start Symptom: Poor Isomer Separation check_peaks Are peaks sharp or tailing? start->check_peaks add_modifier Add Amine Modifier (e.g., 0.1% Et3N) to Mobile Phase check_peaks->add_modifier Tailing optimize_mp Optimize Mobile Phase (Solvent Strength & Selectivity) check_peaks->optimize_mp Sharp (Co-eluting) add_modifier->optimize_mp is_better Separation Improved? optimize_mp->is_better change_sp Change Stationary Phase (e.g., C18, Diol, Chiral) is_better->change_sp No end Problem Resolved is_better->end Yes change_sp->is_better consider_sfc Consider Alternative Technique (e.g., SFC) change_sp->consider_sfc

Caption: Troubleshooting poor chromatographic separation of isomers.

Part 3: Troubleshooting Guide - Crystallization-Based Purification

Crystallization is a powerful, scalable, and often cost-effective method for purifying diastereomers, which have different physical properties like solubility.[20][21]

Symptom: The compound "oils out" or forms a goo instead of crystallizing.

  • Possible Cause 1: High Concentration of Impurities. The minor isomer, along with other synthesis byproducts, can act as an impurity that inhibits crystal lattice formation. A 70:30 mixture of diastereomers can be particularly challenging to crystallize directly.[22][23]

  • Suggested Solution 1A: Partial Purification First. Perform a quick flash chromatography column to remove baseline impurities and slightly enrich the major isomer. Even a modest improvement in isomeric ratio (e.g., from 70:30 to 85:15) can significantly improve the chances of successful crystallization.

  • Possible Cause 2: Cooling Too Rapidly. Fast cooling promotes rapid precipitation rather than the slow, ordered process required for crystal growth, often trapping solvent and impurities.[23]

  • Suggested Solution 2A: Slow Down the Cooling Process. After dissolving the compound in a minimal amount of hot solvent, allow the flask to cool slowly to room temperature on the benchtop, undisturbed. Insulating the flask (e.g., with glass wool) can slow the process further. Only after it has reached room temperature should you move it to a refrigerator or ice bath.[24]

  • Possible Cause 3: Inappropriate Solvent System. The chosen solvent may be too "good," keeping the compound in solution even at low temperatures, or too "poor," causing it to crash out as an amorphous solid.

  • Suggested Solution 3A: Systematic Solvent Screening. Use a systematic approach to find the ideal solvent or solvent pair.[24]

Solvent Type Examples Rationale for this compound
Polar Protic Isopropanol, Ethanol, WaterGood for dissolving the polar compound when hot, but solubility may drop significantly upon cooling.
Polar Aprotic Acetonitrile, Ethyl AcetateOften provide the right balance of solubility for recrystallization of moderately polar compounds.[24]
Non-Polar Heptane, Toluene, Diethyl EtherCan be used as "anti-solvents" in a two-solvent system to induce crystallization.[24]

Experimental Protocol: Two-Solvent Recrystallization

  • Selection: Identify a "good" solvent where your compound is highly soluble (e.g., methanol) and a miscible "poor" solvent (anti-solvent) where it is sparingly soluble (e.g., diethyl ether).[24]

  • Procedure: Dissolve the crude mixture in the minimum required amount of the hot "good" solvent.

  • Addition of Anti-solvent: While the solution is still warm, add the "poor" solvent dropwise until you see persistent turbidity (cloudiness).

  • Re-solubilization: Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Cooling: Allow the solution to cool slowly and undisturbed. Crystals should form as the solubility decreases.

Symptom: The crystals form, but the isomeric ratio has not improved.

  • Possible Cause: Eutectic Mixture or Solid Solution. The two isomers may crystallize together in a fixed ratio (eutectic) or form a homogeneous solid solution, making separation by direct crystallization ineffective.[20]

  • Suggested Solution: Diastereomeric Salt Formation. This is a classic and highly effective technique for separating enantiomers, but it can also be applied to diastereomers with a suitable functional group.[20]

    • React the basic nitrogen of the azepane ring with a chiral acid (e.g., tartaric acid, mandelic acid) to form two diastereomeric salts.

    • Different Properties: These new salts are distinct compounds with different solubilities.[20]

    • Fractional Crystallization: Exploit the solubility difference to selectively crystallize one of the diastereomeric salts.[25]

    • Liberate the Amine: After isolating the pure salt, neutralize it with a base to recover the single, pure isomer of this compound.

Part 4: Frequently Asked Questions (FAQs)

Q1: I need to separate the enantiomers of a specific this compound isomer. What is the best approach? For enantiomers, which have identical physical properties in an achiral environment, you must introduce a chiral influence.[8] Your primary options are:

  • Preparative Chiral HPLC/SFC: This is the most direct method. It involves using a larger-scale column packed with a chiral stationary phase to separate the enantiomers.[6][10] Supercritical Fluid Chromatography (SFC) is often faster and uses less organic solvent than HPLC.

  • Diastereomeric Salt Resolution: As described above, react your racemic mixture with a single, pure enantiomer of a chiral resolving agent (like tartaric acid) to form diastereomeric salts, which can then be separated by crystallization.[20] This is often more scalable than chromatography.

Principle of Chiral Recognition

Chiral Recognition cluster_CSP Chiral Stationary Phase (Selector) A A A_S A' A->A_S Strong A_R A' A->A_R Strong B A B_S B' B->B_S Strong B_R B' B->B_R Strong C A C_S C' C->C_S Strong C_R C' C->C_R Weak (Steric Hindrance) note1 Strong 3-point interaction leads to longer retention time. note2 Weaker interaction due to mismatch leads to shorter retention time.

Caption: The three-point interaction model for chiral recognition.

Q2: My this compound derivative is an oil and won't crystallize, and chromatography gives poor resolution. Am I stuck? Not necessarily. Derivatization can be a powerful strategy to alter the physical properties of your isomers to facilitate separation.[18]

  • For Crystallization: Convert the hydroxyl group into an ester (e.g., a benzoate or p-nitrobenzoate ester). The addition of this bulky, rigid group often significantly increases the crystallinity of the molecule and can accentuate the subtle structural differences between isomers, making fractional crystallization more successful.

  • For Chromatography: Derivatizing the hydroxyl or amine group can alter the polarity and interaction profile of the isomers. For example, converting the alcohol to a silyl ether or the amine to an amide can improve peak shape and may enhance separation on silica gel or reverse-phase columns.

Q3: How can I definitively confirm the stereochemistry (cis or trans) of my final purified product?

  • X-ray Crystallography: This is the gold standard. If you can grow a single, high-quality crystal of your purified isomer (or a solid derivative), X-ray diffraction will provide an unambiguous 3D structure, confirming the relative stereochemistry.[26]

  • 2D NMR Spectroscopy: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used. A NOESY experiment shows correlations between protons that are close in space. For example, in the cis isomer, you would expect to see a NOE correlation between the proton at C4 and the axial protons on the same side of the ring, which would be absent in the trans isomer.

References
  • University College London. (2010).
  • Hoechst Aktiengesellschaft. (1989). US4874473A - Separation of diastereomers by extractive distillation.
  • Chembk. (2024). Cas no 39888-51-2 (this compound). [Link]
  • Yildiz, D. et al. (n.d.). Identification of the Isomers Using Principal Component Analysis (PCA) Method. [Link]
  • Sciencemadness.org. (2006).
  • Reddit. (2023). Separation of diastereomers by crystallization with seeding. r/OrganicChemistry. [Link]
  • American Cyanamid. (1975). US3880925A - Separation and purification of cis and trans isomers.
  • Gevorgyan, V. et al. (2020). Synthesis of Functionalized Azepines via Cu(I)
  • Encyclopedia of Chromatography. (n.d.).
  • Wang, Y. et al. (2012). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.
  • May, J. (2021).
  • Kumar, P. et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. [Link]
  • Blériot, Y. et al. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. The Journal of Organic Chemistry. [Link]
  • Wang, Y. et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews. [Link]
  • Le, D. D. et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • Westphal, F. et al. (2018). Separation of positional isomers of nine 2-phenethylamine-derived designer drugs by liquid chromatography-tandem mass spectrometry.
  • Atwood, J. L. et al. (2016). Separation of alcohol isomers by host-guest chemistry.
  • Zrodo, A. (2017). Techniques and Methods of Identification.
  • Bonetti, J. et al. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. TrAC Trends in Analytical Chemistry. [Link]
  • ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. [Link]
  • ResearchGate. (2019).
  • CORE. (n.d.).
  • Zhang, J. et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Analytical Methods. [Link]
  • The Center for Professional Innovation & Education. (2024). A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. [Link]
  • de Crécy-Lagard, V. et al. (2018). Differentiating positional isomers of nucleoside modifications by higher-energy collisional dissociation mass spectrometry (HCD MS). Journal of the American Society for Mass Spectrometry. [Link]
  • Chiralpedia. (2022).
  • Shao, Y. et al. (2006). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • Hussain, S. et al. (2007). Chromatographic Separation of Enantiomers Acids Using Quinine as Chiral Counter-Ion in Mobile Phase. Journal of the Chemical Society of Pakistan. [Link]
  • ResearchGate. (2024).
  • Esso Research and Engineering Co. (1958). US2850549A - Separation of cis and trans isomers.
  • ResearchGate. (2014). Which method to use for the purification of two isomers of aldehydes (oily state) having exactly the same polarity?. [Link]
  • Mobil Oil Corp. (1970).

Sources

Technical Support Center: Improving the Separation of Cis and Trans Azepanol Diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced separation strategies. This guide is designed for researchers, scientists, and drug development professionals facing the intricate challenge of separating cis and trans azepanol diastereomers. The azepane scaffold is a privileged structure in medicinal chemistry, appearing in numerous CNS-active agents and other therapeutics.[1] Achieving high diastereomeric purity is often a critical, yet non-trivial, step in the drug development process.

This document provides in-depth, field-proven insights and troubleshooting workflows. We will move beyond basic protocols to explain the underlying chemical principles that govern separation, empowering you to make informed decisions and develop robust, efficient methods for your specific azepanol derivatives.

Part 1: Understanding the Separation Challenge

Cis and trans diastereomers of substituted azepanes possess the same molecular weight and connectivity but differ in the spatial arrangement of substituents relative to the seven-membered ring. While they are distinct chemical entities with different physical properties, these differences can be subtle.[2] The conformational flexibility of the azepane ring can further complicate separation by minimizing the average structural differences between the two isomers in solution.[3][4] A successful separation hinges on exploiting these subtle differences in polarity, shape, and interaction potential with a stationary or solid phase.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Overview of primary strategies for separating azepanol diastereomers."

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is my standard C18 HPLC column not separating the azepanol diastereomers? A1: Standard C18 columns primarily separate compounds based on hydrophobicity. Cis and trans azepanol isomers often have very similar hydrophobic profiles. The separation on achiral phases relies on subtle differences in how the overall 3D shape of each isomer interacts with the stationary phase. The flexible azepane ring can adopt multiple conformations, averaging out these differences and leading to co-elution.[5]

Q2: Should I use Normal-Phase or Reversed-Phase HPLC? A2: The choice depends on the specific properties of your azepanol derivative.

  • Reversed-Phase (RP-HPLC): More common and uses less toxic solvents. It can be effective if there are slight differences in polarity or hydrogen bonding capacity that can be exploited with mobile phase modifiers (e.g., acids, bases, different organic solvents).[6][7]

  • Normal-Phase (NP-HPLC): Often provides better selectivity for isomers because it relies on polar interactions (adsorption) with the silica surface.[8] The rigid nature of the silica surface can be more sensitive to the fixed spatial arrangement of polar groups (like the hydroxyl and amine) on the azepane ring.[9]

Q3: Is Supercritical Fluid Chromatography (SFC) a good option? A3: Yes, SFC is an excellent technique for isomer separations and is often superior to HPLC.[8][10] It typically uses chiral or achiral normal-phase columns with carbon dioxide as the main mobile phase, modified with a small amount of an organic solvent (like methanol). SFC often provides higher efficiency and unique selectivity for diastereomers, with the added benefits of faster run times and reduced solvent consumption.[10][11][12]

Q4: Can I use a chiral column to separate diastereomers? A4: Absolutely. While chiral columns are designed to separate enantiomers, they can be highly effective for separating diastereomers.[8] The chiral stationary phase (CSP) provides a complex, three-dimensional environment. The distinct shapes of the cis and trans diastereomers will interact differently with the chiral selector, often leading to excellent separation where achiral columns fail.[13][14]

Part 3: Troubleshooting Guides by Technique

Guide 1: High-Performance Liquid Chromatography (HPLC)

Problem: Poor to no resolution (Rs < 1.0) on a C18 column.

  • Question: I see only a single broad peak or a small shoulder. How can I improve this?

  • Answer & Workflow: Your primary goal is to alter the selectivity (α), which is the thermodynamic factor governing separation.

    • Change the Organic Modifier: If you are using acetonitrile (ACN), switch to methanol (MeOH) or vice versa.

      • Causality: ACN and MeOH have different hydrogen bonding properties. ACN is an aprotic H-bond acceptor, while MeOH is a protic H-bond donor and acceptor. These differences will alter the interactions between your azepanol isomers (which have H-bond donor/acceptor sites) and the stationary phase, potentially favoring one isomer's retention over the other.[15]

    • Introduce Mobile Phase Additives: For basic azepanol compounds, peak tailing and poor resolution are common due to interactions with residual silanols on the silica support.[16][17]

      • Acidic Additive: Add 0.1% formic acid (FA) or trifluoroacetic acid (TFA) to the mobile phase. This protonates the azepane nitrogen, creating a consistent positive charge and masking its interaction with silanols.[10]

      • Basic Additive: Alternatively, add a small amount of a competing base like triethylamine (TEA) or diethylamine (DEA) (e.g., 0.1%).[11][17] These additives compete for the active silanol sites on the stationary phase, preventing the basic azepanol from tailing and improving peak shape.[17][18]

    • Optimize Temperature: Lowering the column temperature (e.g., from 40°C to 20°C) can sometimes improve resolution.

      • Causality: Reduced temperature can enhance the subtle energetic differences in the interactions between the diastereomers and the stationary phase. It can also influence the conformational equilibrium of the azepane ring, potentially locking the isomers into more distinct shapes.[13][19]

    • Switch to a Different Stationary Phase: If a C18 column fails, try a phase with a different selectivity mechanism.

      • Phenyl-Hexyl: Offers pi-pi interactions if your azepanol has aromatic substituents.

      • Polar-Embedded: Contains a polar group (e.g., amide, carbamate) near the silica surface, which alters the primary interaction mechanism and can be highly selective for polar isomers.

      • Polar-RP (e.g., Synergi Polar-RP): Designed to offer different selectivity compared to standard C18 phases.[8]

ParameterStarting ConditionOptimization StepRationale
Organic Modifier 50:50 ACN:WaterSwitch to 50:50 MeOH:WaterChange H-bonding interactions
Additive NoneAdd 0.1% Formic Acid (FA)Suppress silanol interactions, improve peak shape
Temperature 40 °CDecrease to 25 °C or 15 °CEnhance interaction differences
Flow Rate 1.0 mL/minDecrease to 0.7 mL/minIncrease column efficiency (N)

Problem: Peak tailing with an azepanol amine.

  • Question: My peaks are asymmetric and tailing, which is hurting my resolution and quantitation. What is the cause?

  • Answer & Workflow: Peak tailing for basic compounds like azepanols is almost always caused by secondary ionic interactions between the protonated amine and deprotonated, acidic silanol groups on the silica surface of the column packing.[16][17]

dot graph TD { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Mechanism of peak tailing and its mitigation by additives."

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of the azepanol's amine group. For a basic amine, using a low pH (e.g., pH 2.5-3 with formic acid) fully protonates the amine, while a high pH (e.g., pH 9-10 with an appropriate buffer, if using a hybrid-silica column stable at high pH) keeps it neutral.

  • Use a Competing Base: Add 0.1-0.5% triethylamine (TEA) to the mobile phase. TEA is a stronger base that will preferentially interact with the acidic silanol sites, effectively shielding your analyte from these problematic interactions.[17]

  • Use a Modern, Base-Deactivated Column: Older "Type A" silica columns have a high concentration of acidic silanols.[17] Modern "Type B" or hybrid silica columns (e.g., Waters XBridge™, Phenomenex Synergi™) are high-purity and end-capped to minimize these sites, making them much better suited for basic compounds.[8]

Guide 2: Non-Chromatographic Methods

Problem: Chromatographic methods are failing or are not scalable for bulk separation.

  • Question: I need to produce grams of a single diastereomer, and preparative HPLC is too expensive. What are my options?

  • Answer & Workflow: For large-scale separations, non-chromatographic methods like derivatization or diastereoselective crystallization are often more practical and economical.[2][20][21][22]

  • Diastereoselective Crystallization:

    • Principle: This technique relies on the different crystal packing energies and solubilities of the two diastereomers.[23] By finding a solvent system where one diastereomer is significantly less soluble than the other, you can induce it to crystallize selectively, leaving the other in the mother liquor.[24]

    • Protocol Outline:

      • Solvent Screening: Dissolve the diastereomeric mixture in a small amount of various solvents (e.g., ethyl acetate, isopropanol, acetonitrile, heptane) at an elevated temperature to form a saturated solution.

      • Controlled Cooling: Cool the solutions slowly and undisturbed. Rapid cooling often traps impurities and the undesired isomer.[24]

      • Analysis: Analyze the resulting crystals and the remaining solution (mother liquor) by HPLC or NMR to determine the diastereomeric ratio.

      • Optimization: Refine the process using solvent/anti-solvent combinations (e.g., dissolving in ethyl acetate and slowly adding heptane) to maximize the yield and purity of the desired crystalline diastereomer.

  • Derivatization to Create More Separable Diastereomers:

    • Principle: React the azepanol's hydroxyl or amine group with a chiral derivatizing agent to form a new pair of diastereomers. The bulky, conformationally rigid derivatizing agent can magnify the subtle structural differences between the original isomers, making the new derivatives much easier to separate by standard flash chromatography or crystallization.[9][25][26][27]

    • Common Derivatizing Agents:

      • For the amine group: Chiral acids like Mosher's acid (MTPA), (S)-(+)-MαNP acid, or camphorsulfonic acid can form diastereomeric amides or salts.[9][27]

      • For the hydroxyl group: Chiral isocyanates or acid chlorides can form diastereomeric carbamates or esters.

    • Workflow:

      • React the azepanol mixture with a single enantiomer of a chiral derivatizing agent.

      • The new mixture of diastereomers will have significantly different physical properties.[6]

      • Separate the new diastereomers using standard silica gel flash chromatography.

      • Cleave the derivatizing agent under appropriate conditions to recover the pure, single diastereomer of your azepanol.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Workflow for separation via derivatization."

References

  • Diastereomeric recrystallization. (n.d.). In Wikipedia.
  • Various Authors. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. In Books.
  • Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A.
  • ResearchGate. (n.d.). Recrystallization of mixture of diastereomers 112 from different solvents 83.
  • University of Helsinki. (2017). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda.
  • ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM).
  • Nishizawa, S., et al. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications.
  • Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia.
  • Yu, L., Wang, S., & Zeng, S. (2019). Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments.
  • Feketel, J., & Milen, M. (2003). Comparative study on separation of diastereomers by HPLC. Chromatographia.
  • Ebinger, K., & Weller, H. N. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Bristol-Myers Squibb.
  • Fisher, J. W., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases.
  • MicroSolv. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • ResearchGate. (n.d.). Effect of mobile phase additive on chiral separation.
  • Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge.
  • HPLC Professionals. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Wang, Y., et al. (n.d.). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Molecules.
  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules.
  • Chinnakadoori, S., et al. (2025). Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography. Chirality.
  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PubMed.
  • ResearchGate. (n.d.). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • Samala, G., et al. (2015). Cis-Trans Conformational Analysis of δ-Azaproline in Peptides. The Journal of Organic Chemistry.
  • separations.co.uk. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines.
  • De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe.
  • Various Authors. (n.d.). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry.
  • Alpert, A. (2014). Separation of cis/trans isomers. Chromatography Forum.
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Azepane Derivatives by Silyl-Aza-Prins Cyclization of Allylsilyl Amines: Influence of the Catalyst in the Outcome of the Reaction.
  • Ksendzov, E. L., et al. (n.d.). Conformational Analysis of cis- and trans-Isomers of 2,5-Dimethyl-1,3-dioxane. ResearchGate.

Sources

"troubleshooting guide for gold-catalyzed annulation reactions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for gold-catalyzed annulation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the power of gold catalysis to construct complex molecular architectures. Here, we address common challenges encountered during these sophisticated transformations through a detailed troubleshooting guide and frequently asked questions. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

Troubleshooting Guide: From Low Yields to Catalyst Death

This section is structured to address specific, practical problems you might face in the lab. We move from the most common issue—low reaction yield—to more nuanced challenges like selectivity and catalyst stability.

Issue 1: The Reaction Yield is Unexpectedly Low or There is No Reaction

This is the most frequent and frustrating issue. A low yield can stem from a multitude of factors, ranging from catalyst inactivity to suboptimal reaction conditions. Let's break down the potential causes and solutions.

Question: My gold-catalyzed annulation is giving me a low yield or failing completely. What are the first things I should check?

Answer: When a reaction underperforms, a systematic approach is crucial. Start by suspecting the most common culprits: the catalyst's activity, the purity of your reagents and solvents, and the reaction setup itself.

Initial Diagnostic Workflow:

  • Catalyst Pre-activation and Handling: Cationic gold(I) complexes are the workhorses of these reactions. They are often generated in situ from a stable gold(I) chloride precatalyst (e.g., L-AuCl) and a silver salt (e.g., AgX) that acts as a halide scavenger. Improper activation is a primary failure point.

    • Protocol Check: Are you using the correct stoichiometry of the silver salt? An excess can sometimes be beneficial, but a large excess can lead to side reactions. Ensure the silver salt is fresh and has been stored under inert conditions.

    • Insight: The choice of the silver salt's counter-anion (X) is critical. Weakly coordinating anions like SbF₆⁻, NTf₂⁻, or OTf⁻ are generally preferred as they generate a more Lewis acidic and, therefore, more active cationic gold catalyst.[1]

  • Purity of Starting Materials and Solvents: Homogeneous gold catalysts can be exquisitely sensitive to impurities that act as poisons.[2][3]

    • Substrate Purity: Ensure your starting materials, particularly the alkyne and the nucleophile, are pure. Functional groups with high affinity for gold, such as thiols, can act as potent inhibitors. Purification by flash chromatography, distillation, or recrystallization is highly recommended.

    • Solvent Quality: Use high-purity, anhydrous solvents. Halide impurities, even at trace levels from solvents like dichloromethane (DCM) stored for extended periods, can coordinate to the gold center and inhibit catalysis.[2][3] Basic impurities can also neutralize the active cationic species. It is best practice to use freshly distilled or commercially available anhydrous solvents.

  • Atmosphere and Temperature Control: While many gold-catalyzed reactions are tolerant to air and moisture, sensitive substrates or catalysts may require an inert atmosphere (Nitrogen or Argon).[4]

    • Experimental Setup: Ensure your reaction vessel is dry and, if necessary, purged with an inert gas. Temperature control is also vital; some annulations are highly temperature-sensitive.

Question: I've confirmed my reagents are pure and my setup is correct, but the yield is still low. Could my catalyst be "poisoned"?

Answer: Yes, catalyst poisoning is a significant concern. High-affinity impurities can irreversibly bind to the gold center, rendering it inactive.[2][3]

Common Catalyst Poisons and Mitigation Strategies:

Poison SourceChemical NatureMitigation Strategy
Solvents Halide ions (Cl⁻, Br⁻), residual basesUse freshly distilled or high-purity anhydrous solvents.
Starting Materials Thiols, sulfides, some amines, phosphinesPurify starting materials meticulously. Consider a pre-treatment step with a scavenger resin if impurities are known.
Additives/Reagents Basic compounds, strongly coordinating anionsScrutinize all additives. Ensure compatibility with the cationic gold catalyst.
Glassware Residual basic or acidic cleaning agentsEnsure glassware is scrupulously clean and dry. An acid wash followed by a thorough rinse with deionized water and oven-drying is recommended.

Advanced Solution: Catalyst Reactivation

In some cases, a poisoned catalyst can be reactivated in situ. The addition of a suitable acid activator, such as triflic acid (TfOH) or a Lewis acid like Indium(III) triflate (In(OTf)₃), can act as a sacrificial reagent, binding to the poison and liberating the active gold catalyst.[2][3] This strategy can be particularly effective when trace impurities are suspected but difficult to remove.

Workflow for Diagnosing and Addressing Low Yields

LowYieldTroubleshooting Start Low or No Yield Check_Purity Verify Reagent & Solvent Purity Start->Check_Purity Check_Activation Confirm Catalyst Activation Protocol Start->Check_Activation Check_Setup Inspect Reaction Setup (Atmosphere, Temp) Start->Check_Setup Poisoning Suspect Catalyst Poisoning Check_Purity->Poisoning Check_Activation->Poisoning Check_Setup->Poisoning Reactivate Attempt In Situ Reactivation (e.g., add TfOH) Poisoning->Reactivate Optimize Re-optimize Conditions (Ligand, Solvent, Temp) Reactivate->Optimize If partial improvement Success Reaction Successful Reactivate->Success Optimize->Success Failure Consult Further Literature Optimize->Failure

Caption: A logical workflow for troubleshooting low-yield reactions.

Issue 2: The Reaction is Producing a Mixture of Isomers (Poor Selectivity)

Gold-catalyzed annulations can often proceed through multiple competing pathways, leading to regioisomers or stereoisomers. Controlling this selectivity is key to a successful synthesis.

Question: My reaction is working, but I'm getting a mixture of regioisomers. How can I improve the selectivity?

Answer: Regioselectivity in gold-catalyzed annulations is a delicate interplay of electronic and steric factors, which can be influenced by the ligand on the gold catalyst, the substrate itself, and even additives.[5][6][7]

Key Factors Influencing Regioselectivity:

  • The Ligand: The ligand is your primary tool for tuning selectivity.[8][9]

    • Steric Bulk: Large, bulky ligands (e.g., Buchwald-type phosphines, N-heterocyclic carbenes (NHCs) with bulky substituents) can sterically shield one reaction site, directing the nucleophilic attack to a less hindered position.[10]

    • Electronic Properties: Electron-donating ligands increase the electron density on the gold center, which can affect the π-activation of the alkyne and influence the stability of intermediates. Conversely, electron-withdrawing ligands increase the Lewis acidity of the gold catalyst, potentially altering the reaction pathway.[1][8]

  • The Substrate: The electronic nature of the substituents on your alkyne and nucleophile plays a crucial role.

    • Electronic Bias: Electron-withdrawing groups on the alkyne can direct the nucleophilic attack to the more electron-deficient carbon. The opposite is true for electron-donating groups.[11]

    • Coordinating Groups: The presence of a nearby functional group (e.g., a carbonyl or hydroxyl group) in the substrate can pre-coordinate to the gold catalyst, directing the subsequent annulation to a specific position.

  • Additives and Solvents: The reaction medium can influence the stability of charged intermediates.

    • Alcohols as Additives: In some cases, adding an alcohol to the reaction can completely switch the selectivity of the cyclization pathway, for example, from a 6-endo to a 5-endo cyclization.[5]

    • Counter-ion Effects: As mentioned earlier, the counter-anion of the cationic gold catalyst can impact its reactivity and, consequently, its selectivity.[12]

Protocol for Optimizing Regioselectivity:

A systematic screening of ligands is the most effective approach.

  • Start with a Ligand Screen: Test a range of phosphine ligands and N-heterocyclic carbenes with varying steric and electronic properties.

  • Vary the Solvent: Evaluate solvents with different polarities.

  • Consider Additives: If applicable to your system, investigate the effect of additives like alcohols or acids.

Issue 3: The Catalyst Appears to Deactivate Over Time

Observing an initial reaction rate that slows down and eventually stops before the starting material is fully consumed is a classic sign of catalyst deactivation.

Question: My reaction starts well but then stalls. What could be causing my catalyst to die?

Answer: Catalyst deactivation in homogeneous gold catalysis is often due to the formation of catalytically inactive gold species.[13][14]

Primary Deactivation Pathways:

  • Reduction to Gold(0): The active cationic gold(I) species can be reduced to metallic gold(0) nanoparticles, which are generally inactive for the desired alkyne activation.[15] This can be promoted by certain substrates, impurities, or reaction conditions.

  • Formation of Inactive Dimers or Clusters: Gold(I) complexes can aggregate to form inactive bridged species, especially at higher concentrations or with less sterically demanding ligands.[10]

  • Irreversible Substrate/Product Inhibition: A product or even the starting material at high concentrations can sometimes coordinate too strongly to the gold center, preventing catalytic turnover.

Strategies to Enhance Catalyst Longevity:

  • Ligand Design: Employing sterically bulky ligands is one of the most effective strategies.[10] The steric hindrance around the gold center can prevent the aggregation that leads to inactive clusters and can also protect it from reduction.

  • Controlled Addition of Reagents: Adding the substrate slowly over time (slow addition) can maintain a low instantaneous concentration, which may prevent catalyst deactivation pathways that are higher order in the substrate.

  • Lower Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can be more efficient if it disfavors bimolecular deactivation pathways.

  • Use of Additives: Certain additives can stabilize the active catalytic species. For example, the presence of an oxidant might prevent the reduction to Au(0), although this must be compatible with the overall reaction.

Visualizing the Catalyst Lifecycle

CatalystLifecycle Precatalyst L-Au-Cl Active_Catalyst [L-Au]⁺ Precatalyst->Active_Catalyst + AgX - AgCl Catalytic_Cycle Catalytic Cycle Active_Catalyst->Catalytic_Cycle Reacts with Substrate Inactive_Au0 Au(0) Nanoparticles Active_Catalyst->Inactive_Au0 Reduction Inactive_Dimer [L-Au-X-Au-L]⁺ Active_Catalyst->Inactive_Dimer Dimerization Poisoned L-Au-Poison Active_Catalyst->Poisoned Poisoning Catalytic_Cycle->Active_Catalyst Product Release

Caption: The lifecycle of a gold catalyst, from activation to deactivation pathways.

Frequently Asked Questions (FAQs)

Q1: What is the difference between using a gold(I) and a gold(III) catalyst? A1: Gold(I) and gold(III) complexes have distinct electronic properties and reactivity. Gold(I) catalysts are typically two-coordinate, linear complexes that act as soft π-acids to activate alkynes and allenes.[4][11] Gold(III) complexes are four-coordinate, square planar species and are generally more Lewis acidic and can engage in redox chemistry (Au(III)/Au(I) cycles), which is less common for gold(I). For most annulation reactions involving nucleophilic attack on an activated alkyne, cationic gold(I) complexes are the catalysts of choice due to their excellent functional group tolerance and mild reaction conditions.[15]

Q2: How do I choose the right ligand for my reaction? A2: Ligand choice is critical and often empirical. However, some general guidelines apply. For many reactions, bulky, electron-rich phosphine ligands (e.g., JohnPhos, Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are excellent starting points.[1][6] They promote high catalytic activity and can help prevent catalyst decomposition.[10] If enantioselectivity is desired, a chiral ligand, often a binaphthyl-derived phosphine (BINAP) or a derivative, is required. The optimal ligand provides a balance of steric and electronic properties that favors the desired reaction pathway.[8] A small screen of commercially available ligands is almost always a worthwhile investment of time.

Q3: Can I monitor the progress of my reaction? How? A3: Yes, monitoring the reaction is essential for optimization and understanding. The most common techniques are Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[16]

  • TLC: Provides a quick, qualitative assessment of the consumption of starting materials and the formation of products.

  • ¹H NMR: Taking aliquots from the reaction mixture at different time points allows for quantitative analysis. By adding an internal standard, you can accurately determine the conversion and yield over time.[16]

  • LC-MS: For complex reaction mixtures, Liquid Chromatography-Mass Spectrometry can be invaluable for identifying intermediates and byproducts.

Q4: My starting material is an enyne. Are there special considerations? A4: Yes, enynes are a classic substrate class for gold catalysis, often undergoing complex cycloisomerization cascades.[17] The key is the selective activation of the alkyne over the alkene by the soft gold(I) catalyst. This initial interaction is followed by the intramolecular attack of the alkene. The outcome of the reaction (e.g., the ring size formed) is highly dependent on the substitution pattern of the enyne and the catalytic system used. Competing pathways like 5-exo-dig versus 6-endo-dig cyclizations are common, and controlling this selectivity is often the main challenge.[18]

Q5: What is the role of the silver salt beyond being a halide abstractor? A5: While the primary role of the silver salt is to abstract the halide from the gold precatalyst to generate the active cationic species, it can sometimes have secondary effects. The silver salt itself can be Lewis acidic and may influence the reaction. More importantly, the nature of the anion introduced by the silver salt (e.g., OTf⁻, SbF₆⁻) becomes the counter-ion to the cationic gold catalyst. This counter-ion can significantly impact the catalyst's reactivity, stability, and selectivity through ion pairing effects.[12] Therefore, screening different silver salts can be a useful optimization strategy.

References

  • Controlling the Selectivity Patterns of Au-Catalyzed Cyclization–Migration Reactions. (n.d.). Google Vertex AI Search. Retrieved January 9, 2026.
  • Ligand-controlled chemoselectivity in gold-catalyzed cascade cyclization of 1,4-diene-tethered 2-alkynylbenzaldehydes. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved January 9, 2026.
  • Ligand-Controlled Chemoselectivity in Gold Catalyzed Cascade Cyclization of 1,4-Diene-Tethered 2-Alkynylbenzaldehydes | Request PDF. (n.d.).
  • Gold-Catalyzed Organic Reactions | Chemical Reviews. (n.d.).
  • Cationic Gold Catalyst Poisoning and Reactivation. (2014, June 17). PMC - NIH. Retrieved January 9, 2026.
  • Ligand Effects in Homogeneous Au Catalysis. (n.d.). PMC - NIH. Retrieved January 9, 2026.
  • Cationic Gold Catalyst Poisoning and Reactivation | Organic Letters. (2014, June 17).
  • Gold-catalyzed Cyclizations of Alkynes with Alkenes and Arenes. (n.d.). Organic Reactions. Retrieved January 9, 2026.
  • The Art of Manufacturing Gold Catalysts. (n.d.). MDPI. Retrieved January 9, 2026.
  • Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies. (n.d.). Energy Advances (RSC Publishing). Retrieved January 9, 2026.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021, November 19). Retrieved January 9, 2026.
  • Advances in Catalyst Deactivation and Regeneration. (n.d.). MDPI. Retrieved January 9, 2026.
  • Schematic illustration of the preparation of gold catalyst via... (n.d.).
  • Gold Catalyst Applications. (n.d.). Sigma-Aldrich. Retrieved January 9, 2026.
  • Direct observation of chemical reactions on single gold nanocrystals using surface plasmon spectroscopy. (n.d.). PubMed. Retrieved January 9, 2026.
  • Chemical Science. (2026, January 5).
  • Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists. (2023, May 23). MDPI. Retrieved January 9, 2026.
  • Optimization of Catalysts and Conditions in Gold(I) Catalysis—Counterion and Additive Effects | Chemical Reviews. (2021, January 21).
  • Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.).
  • Heterogeneous Gold Catalysis | ACS Central Science. (n.d.).
  • The key role of Au-substrate interactions in catalytic gold subnanoclusters. (2017, November 21). PMC - NIH. Retrieved January 9, 2026.
  • Ligand Effects and Ligand Design in Homogeneous Gold(I) Catalysis. (2025, August 6).
  • Kinetic Evaluation of Highly Active Supported Gold Catalysts Prepared from Monolayer. (n.d.). SciSpace. Retrieved January 9, 2026.
  • Gold-Catalyzed Ligand-Controlled Annulation for the Construction of Indoles and Furoindoles | Request PDF. (n.d.).
  • Optimization of reaction conditions for gold‐catalyzed enantioselective... (n.d.).
  • A General Ligand Design for Gold Catalysis allowing Ligand-Directed Anti Nucleophilic Attack of Alkynes. (n.d.). PMC - NIH. Retrieved January 9, 2026.
  • Ligand Effects in the Gold Catalyzed Hydration of Alkynes. (2025, August 6).
  • Gold Catalysis: Fundamentals and Recent Developments. (2019, July 16). Awuah Lab. Retrieved January 9, 2026.
  • Challenges and strategies in asymmetric gold catalysis. (n.d.).

Sources

Technical Support Center: Optimizing N-Boc Protection of Azepanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-Boc protection of azepanes. This guide is designed for researchers, scientists, and drug development professionals who utilize the azepane scaffold in their synthetic workflows. The tert-butyloxycarbonyl (Boc) group is a crucial tool for protecting the secondary amine of the azepane ring, enabling selective reactions at other positions of the molecule.[1] This resource provides in-depth, field-proven insights to help you navigate common challenges and optimize your reaction conditions for robust and reproducible results.

Frequently Asked Questions (FAQs)

Here we address common initial questions regarding the N-Boc protection of azepanes.

Q1: What is the general mechanism for the N-Boc protection of an azepane?

The reaction proceeds via nucleophilic attack of the secondary amine of the azepane ring on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[2][3] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate anion. This anion subsequently breaks down into carbon dioxide (CO₂) and a tert-butoxide anion.[3] The tert-butoxide anion is basic enough to deprotonate the now-protonated azepane, yielding the final N-Boc protected product and tert-butanol.[3]

Q2: Why is Boc₂O (di-tert-butyl dicarbonate) the most common reagent for this protection?

Boc₂O is widely used due to its stability, commercial availability, and the clean nature of the reaction byproducts (CO₂ and tert-butanol), which are volatile and easily removed.[4] Alternative reagents like Boc-Cl (tert-butyl chloroformate) are less stable and often need to be freshly prepared.[2]

Q3: Is a base always necessary for the N-Boc protection of azepanes?

While the reaction can proceed without an external base, it is generally recommended to include one.[2][3] The reaction generates a proton which can protonate the starting azepane, rendering it non-nucleophilic and halting the reaction. A base is added to neutralize this acid, ensuring the azepane remains available to react. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or even milder inorganic bases like sodium bicarbonate (NaHCO₃).[1][2][5]

Q4: How do I monitor the progress of the reaction?

The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, the N-Boc protected azepane will typically have a higher Rf value (be less polar) than the starting azepane hydrochloride or free amine. Staining with ninhydrin can be useful as it will stain the starting secondary amine but not the protected product.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction shows very low conversion to the desired N-Boc azepane, even after an extended reaction time. What are the potential causes and solutions?

Low conversion is a common issue that can stem from several factors. A systematic approach is key to identifying the root cause.

  • Cause A: Inactive Reagents

    • The Problem: Di-tert-butyl dicarbonate (Boc₂O) is sensitive to moisture and can decompose over time, especially if not stored properly.[4] Azepane starting materials, often supplied as hydrochloride salts, must be effectively neutralized to the free amine to be reactive.

    • The Solution:

      • Check Boc₂O: Use a fresh bottle of Boc₂O or one that has been stored under anhydrous conditions.

      • Ensure Free Base Generation: If starting with an azepane salt (e.g., azepane·HCl), ensure you are using at least one equivalent of base to generate the free amine in situ. For amine salts, it's often beneficial to use slightly more than one equivalent of base (e.g., 1.1-1.2 equivalents) to ensure complete neutralization.[2]

  • Cause B: Insufficient Base or Incorrect Base Choice

    • The Problem: As the reaction proceeds, one equivalent of acid is generated. Without a sufficient amount of base to neutralize it, the reaction will stall. The choice of base can also be critical. A very hindered base might not be effective, while a base that is too strong could cause side reactions with other functional groups on your substrate.

    • The Solution:

      • Ensure at least two equivalents of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) are used if starting from the azepane hydrochloride salt (one to free-base the amine, one to scavenge the acid produced).

      • If starting with the free azepane, 1.1-1.5 equivalents of base are typically sufficient.

      • For sensitive substrates, a milder base like sodium bicarbonate in a biphasic system (e.g., DCM/water) can be effective.[1][5]

  • Cause C: Suboptimal Reaction Conditions

    • The Problem: Azepanes, being secondary amines, are generally good nucleophiles. However, steric hindrance on or near the nitrogen atom can slow the reaction down considerably, requiring more forcing conditions.

    • The Solution:

      • Increase Temperature: Gently heating the reaction to 40-50 °C can often increase the reaction rate without promoting significant side reactions.[5][6]

      • Change Solvent: While dichloromethane (DCM) and tetrahydrofuran (THF) are common, switching to a more polar aprotic solvent like acetonitrile (MeCN) can sometimes accelerate the reaction.[5]

      • Increase Concentration: Doubling the concentration of the reactants can sometimes improve the reaction rate.

Troubleshooting Workflow for Low Yield

troubleshooting_low_yield start Low Yield or Incomplete Reaction reagents Check Reagents start->reagents base Evaluate Base start->base conditions Optimize Conditions start->conditions boc2o Use fresh Boc₂O reagents->boc2o Boc₂O quality? free_amine Ensure complete free-basing of azepane salt reagents->free_amine Starting material a salt? stoichiometry Increase base stoichiometry (>1 eq.) base->stoichiometry Insufficient base? base_type Switch to a different base (e.g., NaHCO₃, DMAP) base->base_type Base ineffective? temperature Increase temperature (e.g., to 40 °C) conditions->temperature Reaction sluggish at RT? solvent Change solvent (e.g., THF, MeCN) conditions->solvent Solvent optimal?

Caption: A decision tree for troubleshooting low-yield N-Boc protection reactions.

Issue 2: Presence of Side Products

Q: My reaction is complete, but I observe significant impurities. What are the likely side products and how can I avoid them?

The formation of side products can complicate purification and reduce the overall yield. Identifying the impurity is the first step to mitigating its formation.

  • Side Product A: N,N'-di-tert-butyl-azepanyl-urea

    • The Problem: This impurity can arise if there is a water-sensitive intermediate that forms an isocyanate, which then reacts with the starting azepane. While less common with Boc₂O, it can occur under certain conditions, especially at elevated temperatures.

    • The Solution:

      • Maintain Low Temperature: Run the reaction at room temperature or 0 °C. Avoid excessive heating.

      • Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture.

  • Side Product B: Double Boc Protection (if other amines are present)

    • The Problem: If your azepane-containing substrate has other nucleophilic sites, such as a primary amine or a hydroxyl group, these can also be protected by Boc₂O.

    • The Solution:

      • Stoichiometry Control: Use only a slight excess (1.05-1.1 equivalents) of Boc₂O.

      • Low Temperature: Perform the reaction at 0 °C to favor the more nucleophilic azepane nitrogen over other, less reactive groups.

      • Chemoselectivity: In some cases, the inherent difference in nucleophilicity is enough to achieve selective protection. However, if selectivity is poor, an orthogonal protecting group strategy for the other functional groups may be necessary.

Issue 3: Difficult Purification

Q: The reaction seems to work, but I'm struggling to isolate the pure N-Boc azepane. What are some effective purification strategies?

Purification can be challenging due to the similar polarities of the product and unreacted Boc₂O or its byproducts.

  • Strategy A: Aqueous Workup

    • The Procedure: After the reaction is complete, quench with a mild aqueous acid (e.g., saturated NH₄Cl or 1M HCl) to protonate any remaining base (like TEA). Extract the product into an organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer with saturated NaHCO₃ solution and then brine.

    • The Rationale: This removes the basic and acidic components. The N-Boc azepane is generally stable to mild aqueous acid and base during workup.[1][4]

  • Strategy B: Scavenger Resins

    • The Procedure: To remove excess Boc₂O, the crude reaction mixture can be treated with a polymer-supported scavenger resin, such as tris(2-aminoethyl)amine polystyrene (Si-Trisamine).[7]

    • The Rationale: The resin selectively reacts with the unreacted Boc₂O, and can then be easily removed by simple filtration, leaving the purified N-Boc product in solution.[7]

  • Strategy C: Flash Column Chromatography

    • The Procedure: This is the most common method for achieving high purity.[8] The N-Boc protected azepane is significantly less polar than the starting amine. A typical solvent system would be a gradient of ethyl acetate in hexanes on a silica gel column.

    • The Rationale: Flash chromatography effectively separates the product from both more polar starting materials and non-polar byproducts.[8]

Optimized Protocols

Here are two detailed protocols for the N-Boc protection of azepane, adaptable for different scenarios.

Protocol 1: Standard Conditions for Azepane Free Base

This protocol is suitable when starting with the azepane free base.

  • Dissolve azepane (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).

  • Add triethylamine (TEA, 1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature overnight (or until completion as monitored by TLC/LC-MS).

  • Concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of 0-20% ethyl acetate in hexanes) to yield the pure N-Boc azepane.

Protocol 2: Biphasic Conditions for Azepane Hydrochloride Salt

This protocol is effective when starting with an azepane salt and is particularly useful for large-scale reactions.[5]

  • Suspend azepane hydrochloride (1.0 eq) in a 1:1 mixture of DCM and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • To this vigorously stirred biphasic mixture, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise at room temperature.

  • Continue to stir vigorously at room temperature for 4-6 hours (or until completion as monitored by TLC/LC-MS).

  • Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • The resulting crude product can often be of high purity, but can be further purified by flash chromatography if necessary.

Data Summary Tables

For quick reference, the following tables summarize key reaction parameters.

Table 1: Comparison of Common Bases

BasepKa of Conjugate AcidStoichiometry (vs. Azepane·HCl)Key Considerations
Triethylamine (TEA)~10.72.2 eqStandard, effective, but volatile and requires removal.
DIPEA~11.02.2 eqMore sterically hindered, good for preventing side reactions.
NaHCO₃~10.3 (for H₂CO₃)Large excessMild, good for sensitive substrates, requires biphasic conditions.
DMAP~9.7Catalytic (0.1 eq) + Stoichiometric Base (e.g., TEA)Highly effective catalyst, but can be difficult to remove.[1][5]

Table 2: Solvent Selection Guide

SolventPolarityBoiling Point (°C)Notes
Dichloromethane (DCM)Medium40Excellent solvent for reactants, easy to remove.
Tetrahydrofuran (THF)Medium66Good alternative to DCM, can sometimes improve solubility.[5]
Acetonitrile (MeCN)High82Polar aprotic, can accelerate slow reactions.[1]
WaterHigh100Used in biphasic systems or as a green solvent alternative.[9][10]

Reaction Mechanism Diagram

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Azepane Azepane (Nucleophile) Tetrahedral Tetrahedral Intermediate Azepane->Tetrahedral Nucleophilic Attack Boc2O Boc₂O (Electrophile) Boc2O->Tetrahedral ProtectedAzepane N-Boc Azepane Tetrahedral->ProtectedAzepane Collapse & Proton Transfer Byproducts CO₂ + t-Butanol Tetrahedral->Byproducts Breakdown

Caption: The general mechanism for the N-Boc protection of azepane.

References

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base).
  • Wikipedia. tert-Butyloxycarbonyl protecting group.
  • Chemeurope.com. Di-tert-butyl dicarbonate.
  • YouTube. Amine Boc protection-Mechanism and Reaction Setup.
  • Ataman Kimya. DIBOC (DI-TERT-BUTYL CARBONATE).
  • Master Organic Chemistry. Amine Protection and Deprotection.
  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development.
  • ACS Publications. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1 | The Journal of Organic Chemistry.
  • National Institutes of Health. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.
  • Organic Syntheses Procedure. DI-tert-BUTYL DICARBONATE.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • ResearchGate. Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration | Request PDF.
  • Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis.
  • Chemistry Steps. Boc Protecting Group for Amines.
  • The University of Manchester. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
  • ResearchGate. Evaluation of different solvents for O-Boc protec- tion of phenol under catalyst-free conditions.
  • ResearchGate. Recent Advances on the Synthesis of Azepane‐Based Compounds.
  • National Institutes of Health. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.
  • National Institutes of Health. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC.
  • ResearchGate. A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
  • Royal Society of Chemistry. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
  • Attaching Boc Protecting Groups With BOC-ON. Technical Support Information Bulletin 1184.
  • Journal of Global Trends in Pharmaceutical Sciences. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES 1. INTRODUCTION Mannich bases exhibit divers.
  • ResearchGate. Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.

Sources

Technical Support Center: Mitigating Over-Reduction of Azepane Intermediates

Technical Support Center: Navigating Scale-Up Challenges in the Synthesis of Azepane-Based APIs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the complexities of scaling up the synthesis of azepane-based Active Pharmaceutical Ingredients (APIs). The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] However, the transition from laboratory-scale synthesis to industrial production is fraught with challenges that can impact yield, purity, and process safety.[4][5]

This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into troubleshooting common issues encountered during the scale-up of azepane synthesis. Our approach is rooted in a deep understanding of chemical principles to not only solve immediate problems but also to foster a proactive approach to process development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for azepane-based APIs, and what are their inherent scale-up challenges?

A1: Several synthetic strategies are employed for constructing the azepane ring, each with its own set of advantages and scale-up hurdles. The choice of route often depends on the desired substitution pattern, stereochemistry, and the availability of starting materials.

Synthetic RouteDescriptionCommon Scale-Up Challenges
Ring-Closing Metathesis (RCM) Intramolecular cyclization of a diene precursor using ruthenium-based catalysts, followed by reduction.[6]Catalyst sensitivity and cost, removal of metal catalyst residues, control of dimerization, and the need for dilute reaction conditions.[7][8][9]
Intramolecular Reductive Amination Cyclization of an amino-carbonyl compound via an in-situ formed imine, which is then reduced.[10][11]Control of stereoselectivity, formation of by-products through intermolecular reactions, and optimization of reducing agent stoichiometry.[12][13]
Dearomative Ring Expansion Photochemical conversion of nitroarenes into a seven-membered ring system, followed by hydrogenolysis.[14][15]Precise control of irradiation wavelength to avoid product degradation, scalability of photochemical reactors, and catalyst poisoning during subsequent reduction steps.[14]
Piperidine Ring Expansion Expansion of a pre-existing piperidine ring to form the azepane core.[16]Regio- and stereoselectivity of the ring expansion, and the potential for rearrangement side reactions.[16]
Q2: We are observing a significant decrease in stereoselectivity during the scale-up of our chiral azepane synthesis. What are the likely causes and how can we mitigate this?

A2: Loss of stereocontrol is a critical issue when scaling up the synthesis of chiral azepanes. The primary culprit is often racemization, which can be triggered by several factors that become more pronounced at a larger scale.

Common Causes of Racemization:

  • Elevated Temperatures: Higher reaction temperatures, which can be difficult to control uniformly in large reactors, can provide the energy for epimerization at stereogenic centers.[17]

  • Strong Bases: The use of strong bases can lead to the deprotonation of a chiral center, forming a planar, achiral intermediate that can be reprotonated non-selectively.[17]

  • Prolonged Reaction Times: Longer reaction times, sometimes necessary to drive reactions to completion at scale, increase the exposure of the product to conditions that may induce racemization.[17]

  • Inappropriate Protecting Groups: The choice of nitrogen protecting group can influence the acidity of adjacent protons, making them more susceptible to abstraction.[17]

Troubleshooting Workflow for Racemization:

G start Racemization Observed (Decreased ee%) temp Investigate Temperature Profile start->temp base Evaluate Base Strength and Stoichiometry start->base time Analyze Reaction Kinetics start->time protect Re-evaluate N-Protecting Group start->protect temp_sol Optimize heat transfer; Lower reaction temperature temp->temp_sol base_sol Screen weaker, sterically hindered bases base->base_sol time_sol Optimize catalyst loading; Identify optimal reaction endpoint time->time_sol protect_sol Consider bulkier or electronically different protecting groups protect->protect_sol

Caption: Troubleshooting workflow for addressing racemization in chiral azepane synthesis.

Q3: Our scaled-up Ring-Closing Metathesis (RCM) reaction is plagued by low yields and the formation of dimeric by-products. How can we optimize this?

A3: RCM reactions are powerful but can be challenging to scale up. Low yields and dimerization are often linked to reaction concentration and catalyst activity.[7][8]

Key Optimization Parameters for RCM Scale-Up:

ParameterRationaleTroubleshooting Steps
Concentration High concentrations favor intermolecular reactions, leading to dimerization.Employ "pseudo-dilution" techniques where the substrate is added slowly to the reaction mixture to maintain a low instantaneous concentration.
Catalyst Selection & Loading Different Grubbs-type catalysts have varying activities and stabilities. Catalyst loading needs to be optimized for cost-effectiveness and to minimize residual metal.[7]Screen a panel of RCM catalysts. A reduction in catalyst loading may be possible with optimized reaction conditions.
Solvent The choice of solvent can impact catalyst stability and reaction rate.Switching from dichloromethane to a higher-boiling solvent like toluene can allow for higher reaction temperatures, potentially reducing reaction times.[9]
Ethylene Removal RCM is a reversible reaction, and the removal of the ethylene by-product drives the reaction to completion.[9]On a larger scale, sparging the reaction mixture with an inert gas like nitrogen or argon is crucial for efficient ethylene removal.

Troubleshooting Guides

Guide 1: Managing Hazardous Reagents in Azepane Synthesis

Many synthetic routes to azepanes involve hazardous reagents that require special handling and safety protocols, especially at an industrial scale.[18][19]

Symptom: A planned scale-up involves a hazardous reagent (e.g., strong reducing agents, pyrophoric materials, or reagents that produce toxic by-products).

Underlying Cause: The inherent reactivity of the reagent poses safety risks such as uncontrolled exothermic reactions, fires, or toxic gas release.[20][21]

Troubleshooting Protocol:

  • Hazard Assessment: Conduct a thorough risk assessment for each hazardous chemical and experimental operation.[20][21]

  • Alternative Reagent Screening: Investigate if safer, alternative reagents can achieve the desired transformation.[18]

  • Process Engineering Controls:

    • Utilize closed-system reactors to contain hazardous materials.

    • Implement robust temperature and pressure monitoring and control systems.

    • Ensure adequate ventilation and consider the use of scrubbers for toxic off-gases.

  • Personal Protective Equipment (PPE): Ensure all personnel are equipped with and trained on the appropriate PPE.

  • Continuous Flow Chemistry: For highly exothermic or hazardous reactions, consider transitioning from batch to continuous flow processing. This minimizes the volume of hazardous material being reacted at any given time, enhancing safety.[22]

G start Hazardous Reagent Identified for Scale-Up assess Conduct Comprehensive Risk Assessment start->assess screen Screen for Safer Alternative Reagents assess->screen engineer Implement Engineering Controls screen->engineer flow Consider Continuous Flow Processing engineer->flow safe_process Safe and Scalable Process flow->safe_process

Caption: Decision-making process for handling hazardous reagents during scale-up.

Guide 2: API Purification and Impurity Profile Control

Achieving the desired purity of the final azepane-based API is a critical step, and the impurity profile can change upon scale-up.

Symptom: The purity of the isolated API has decreased after scaling up, with new or increased levels of impurities.

Underlying Cause: Changes in reaction kinetics, temperature gradients, and prolonged reaction times at scale can lead to the formation of by-products.[5] Work-up and isolation procedures may also be less efficient at a larger scale.

Troubleshooting Protocol:

  • Impurity Identification: Characterize the new or enriched impurities using techniques like LC-MS and NMR.

  • Root Cause Analysis: Determine the origin of each impurity (e.g., starting materials, side reactions, degradation).

  • Reaction Optimization:

    • Re-optimize reaction parameters (temperature, stoichiometry, reaction time) at the larger scale.

    • Investigate the impact of the order of reagent addition.

  • Work-up and Isolation Optimization:

    • Crystallization: This is a highly effective method for purifying solid APIs.[23] A systematic solvent screening is often necessary to find optimal conditions for crystallization.

    • Chromatography: For complex mixtures or when crystallization is not feasible, preparative chromatography is a powerful tool.[24][25] The choice between batch and continuous chromatography depends on the scale and complexity of the separation.[24]

    • Extraction and Washing: Optimize solvent choice and volumes for efficient removal of impurities during liquid-liquid extraction.

Purification Method Selection Guide:

Impurity TypePreferred Purification Method(s)Key Considerations
Diastereomers Preparative Chromatography, CrystallizationOptimize stationary and mobile phases for chromatography. For crystallization, explore chiral resolving agents if necessary.
Residual Metal Catalyst Distillation, Crystallization, Precipitation, Adsorption on activated carbon or silica.[26]Select the method based on the metal and the API's properties.
Reaction By-products Crystallization, ChromatographyThe choice depends on the physical properties of the API and impurities.
Residual Solvents Distillation, Drying under vacuumEnsure compliance with regulatory limits for residual solvents.

References

  • Intramolecular reductive aminations for the formation of azepanes.72,73 - ResearchGate.
  • Preparation of Optically Active Azepane Scaffolds - ChemistryViews.
  • Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination | ACS Catalysis.
  • Technical Support Center: Strategies to Reduce Racemization in the Synthesis of Chiral Azepanes - Benchchem.
  • Application of Oxidative Ring Opening/Ring Closing by Reductive Amination Protocol for the Stereocontrolled Synthesis of Functionalized Azaheterocycles | Request PDF - ResearchGate.
  • Application of reductive amination for the stereocontrolled synthesis of functionalized azaheterocycles Lamiaa Ouchakour.
  • Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols - Benchchem.
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
  • New Ways Around Hazardous Reagent Chemistry - Pharmaceutical Technology.
  • Unlocking Remote Stereocontrol with Azaarenes through Enzymatic Hydrogen Atom Transfer | Research Communities by Springer Nature.
  • Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry.
  • Recent Advances on the Synthesis of Azepane‐Based Compounds - ResearchGate.
  • Large‐Scale Synthesis - ResearchGate.
  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - The University of Manchester.
  • Working with Hazardous Chemicals - Organic Syntheses.
  • API Purification | Pharmaceutical Technology.
  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes | Organic Chemistry | ChemRxiv | Cambridge Open Engage.
  • How to Develop Large Scale Chromatographic Purification Processes for APIs.
  • Troubleshooting 1-(3,4-dimethoxybenzoyl)azepane in vitro assay variability - Benchchem.
  • Purification of APIs | ZEOCHEM.
  • First Scale-Up to Production Scale of a Ring Closing Metathesis Reaction Forming a 15-Membered Macrocycle as a Precursor of an Active Pharmaceutical Ingredient - ResearchGate.
  • Application of the methodology in the preparation of azepane-based... - ResearchGate.
  • Technical Support Center: Scaling Up Anticancer Agent Synthesis - Benchchem.
  • API Purification - Zamann Pharma Support GmbH.
  • Picking the best purification method for your API can be a tricky challenge.
  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry.
  • Engineering News: Cover Story - Boehringer Ingelheim Blazes Trail In Scaling Up Metathesis Reaction - Chemical.
  • Working with Hazardous Chemicals - Organic Syntheses.
  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
  • Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling | Journal of the American Chemical Society - ACS Publications.
  • Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor - NIH.
  • Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Synthesis of 4,4′-Disubstituted Azepines via Ring-Closing Metathesis Reaction and Asymmetric Arylation of Lactones | Request PDF - ResearchGate.
  • Axial stereocontrol in tropos dibenz[ c , e ]azepines: the individual and cooperative effects of alkyl substituents | Request PDF - ResearchGate.
  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PubMed Central.
  • Hazardous chemistry in API development and manufacturing - Sterling Pharma Solutions.
  • Safety first: Considerations when formulating high potency compounds - Siegfried.ch.
  • Selected examples of natural products containing azepane and azocane motifs | Download Scientific Diagram - ResearchGate.
  • Hazardous Reagents for Higher Yields - Pharmaceutical Technology.
  • Green Aspects of Scale-Up Synthesis of Some APIs, Drug Candidates Under Development or Their Critical Intermediates - ResearchGate.
  • Drug Substances: Scale-Up Challenges - Contract Pharma.
  • 2023 Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry.

Sources

Technical Support Center: Strategies for Improving the Crystal Quality of Azepanol Salts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of azepanol salts. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental conditions to obtain high-quality crystals. The content is structured in a question-and-answer format to directly address specific challenges you may encounter.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific, frequently encountered problems during the crystallization of azepanol salts. Each answer provides an explanation of the underlying causes and a set of actionable solutions.

Q1: My azepanol salt is "oiling out" or forming a liquid phase instead of crystallizing. What is happening and how can I resolve this?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the solution becomes supersaturated at a temperature above the melting point of the solid form you are trying to crystallize, or when the concentration of the solute is too high, leading to liquid-liquid phase separation. For azepanol salts, which can have complex solubility behaviors, this is a common challenge.

Causality: The primary cause is that the conditions (temperature, concentration) are driving the system into a region of the phase diagram where the liquid-liquid phase separation is thermodynamically favored over solid nucleation. High impurity levels can also depress the melting point and promote oiling out.[1]

Solutions:

  • Reduce the Cooling Rate: A slower cooling rate gives the molecules more time to orient themselves into a crystal lattice. Rapid cooling can "trap" the compound in a disordered, liquid-like state.[2]

  • Decrease Solute Concentration: The solution may be too concentrated. Return the sample to the heat source, add more of the primary solvent to reduce the supersaturation level, and then attempt to cool it again more slowly.[1]

  • Change the Solvent System:

    • Select a solvent in which the azepanol salt is less soluble. This will lower the saturation concentration.[3]

    • Consider a binary solvent system. Dissolve the salt in a "good" solvent and slowly add an "anti-solvent" (in which the salt is poorly soluble) to gradually induce crystallization.[2][4]

  • Lower the Crystallization Temperature: If possible, conduct the crystallization at a lower temperature where the supersaturation is reached below the compound's melting point. This may involve placing the crystallization vessel in a refrigerator or cold room.

  • Introduce Seed Crystals: Seeding the solution with pre-existing crystals of the desired form can bypass the kinetic barrier for nucleation and direct crystallization, preventing the formation of an oil.[5][6][7] (See FAQ Q3 for more on seeding).

Q2: I'm only getting very small, needle-like, or poor-quality crystals of my azepanol salt. How can I grow larger, single crystals suitable for X-ray diffraction?

A2: The formation of small or needle-like crystals indicates rapid nucleation and/or growth, where many nucleation sites are formed simultaneously, leading to competition for the solute and limiting the size of individual crystals.[3][8] The goal is to slow down the crystallization process to favor crystal growth over nucleation.

Causality: High levels of supersaturation, the presence of many nucleation sites (like dust or microscopic scratches), and rapid solvent evaporation or cooling all contribute to fast crystallization and poor crystal quality.[3][8]

Solutions:

  • Optimize Supersaturation: The key is to maintain the solution in a metastable zone, where existing crystals can grow, but new nucleation is minimized.[2][9]

    • Use a solvent in which your compound is only moderately soluble.[3][8]

    • Reduce the rate of solvent evaporation by covering the vessel more tightly (e.g., using aluminum foil with fewer pinholes).[2][8]

    • Employ a slower cooling method. For instance, place the flask in a Dewar filled with hot water to allow for very slow cooling over several days.[2]

  • Minimize Nucleation Sites:

    • Ensure all glassware is meticulously clean. Filter the hot, saturated solution through a syringe filter into a clean crystallization vessel to remove any dust or particulate matter that could act as nucleation sites.[3][10]

    • Avoid scratching the inside of the glass, unless you are intentionally trying to induce nucleation in a reluctant system.[4]

  • Utilize Advanced Crystallization Techniques:

    • Vapor Diffusion: Dissolve your azepanol salt in a small volume of a "good" solvent in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent." The anti-solvent vapor will slowly diffuse into the solution, gradually reducing the solubility and promoting slow crystal growth.[11][12] This is an excellent method for growing high-quality crystals from small amounts of material.[12]

    • Liquid-Liquid Diffusion (Layering): Carefully layer a less dense anti-solvent on top of a solution of your compound in a denser, "good" solvent in a narrow tube (like an NMR tube). Slow diffusion at the interface of the two liquids will create a localized region of supersaturation, often yielding high-quality crystals.[11]

  • Re-dissolving and Re-growing: If you obtain small crystals, you can sometimes improve their size and quality by gently heating the solution until most of the small crystals re-dissolve, leaving only a few of the largest ones. Then, cool the solution very slowly. These remaining crystals will act as seeds for further growth.[2]

single_crystal_workflow start Start with PURE Azepanol Salt (>95% purity) solvent_screen Solvent Screening Find solvent with moderate solubility start->solvent_screen setup Prepare Saturated Solution Dissolve in minimum hot solvent Filter hot solution into clean vessel solvent_screen->setup method Choose Crystallization Method setup->method slow_cool Slow Cooling Place in insulated container Cool over 24-72h method->slow_cool Less Soluble evap Slow Evaporation Cover with pierced foil Leave undisturbed method->evap Moderately Soluble diffusion Vapor/Liquid Diffusion Use binary solvent system Allow slow mixing method->diffusion Highly Soluble observe Observe Outcome slow_cool->observe evap->observe diffusion->observe success High-Quality Single Crystals observe->success Good Crystals failure Poor Quality Crystals (Small, Needles, Twinned) observe->failure Bad Crystals optimize Optimize Parameters Adjust cooling/evaporation rate Change solvent ratio Use seeding failure->optimize optimize->setup

Caption: Decision workflow for selecting and optimizing a single-crystal growth method.

Q3: My experiment yielded an amorphous precipitate instead of crystals. What causes this and how can I induce crystallinity?

A3: The formation of an amorphous solid means the molecules have solidified without arranging into an ordered crystal lattice. This often happens when precipitation occurs too rapidly, not allowing time for molecular organization.[13] For salts, this can be particularly sensitive to the conditions of their formation.

Causality: Extremely high supersaturation, often caused by rapid cooling, very fast addition of an anti-solvent, or a sudden pH shift, can lead to the "crashing out" of the material as a disordered, amorphous solid.[1]

Solutions:

  • Drastically Reduce the Rate of Supersaturation: This is the most critical factor. All methods should focus on achieving supersaturation more slowly.

    • If using cooling crystallization, decrease the cooling rate significantly.[2]

    • If using an anti-solvent, add it dropwise with vigorous stirring over a long period. Better yet, use vapor diffusion to introduce the anti-solvent slowly.[11]

  • Use a Different Solvent: The solvent plays a crucial role in guiding molecular self-assembly.[14][15] A solvent that has specific interactions (e.g., hydrogen bonding) with the azepanol salt might help template the crystal lattice formation. Experiment with a range of solvents with different polarities and hydrogen bonding capabilities.

  • Anneal the Amorphous Solid: Gently heating a suspension of the amorphous solid in a solvent where it has very low solubility (a process called slurry conversion) can sometimes provide enough energy and mobility for the molecules to rearrange into a more stable crystalline form over time.

  • Induce Nucleation:

    • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites.[1][16]

    • Seeding: Add a tiny amount of a previously obtained crystalline material (if available) to the solution. This is the most effective way to induce crystallization of a specific desired form.[5][6][7]

Q4: I suspect I have a mixture of polymorphs. How can I control the polymorphic outcome of my azepanol salt crystallization?

A4: Polymorphism is the ability of a compound to exist in two or more different crystal structures.[17] Different polymorphs can have vastly different physical properties, including solubility, stability, and bioavailability, making polymorphic control critical in pharmaceutical development.[13][18][19][20]

Causality: The formation of a particular polymorph is governed by a delicate interplay between thermodynamics and kinetics.[18] One polymorph may be the most thermodynamically stable, while another (a metastable form) may nucleate faster under certain kinetic conditions. Key factors influencing the outcome are solvent choice, temperature, cooling rate, and supersaturation level.[13][17]

Solutions:

  • Systematic Solvent Screening: The choice of solvent is one of the most powerful tools for controlling polymorphism.[21] Different solvents can stabilize different conformations of the azepanol salt in solution or interact differently with the growing crystal faces, favoring one polymorph over another.[14][22] Perform crystallization experiments in a wide range of solvents (polar, nonpolar, protic, aprotic).

  • Control Temperature and Supersaturation:

    • Thermodynamic Control: Crystallizing at lower supersaturation levels and for longer times (closer to equilibrium) tends to favor the formation of the most thermodynamically stable polymorph.

    • Kinetic Control: Rapid crystallization at high supersaturation often yields metastable polymorphs, as they tend to have a lower nucleation energy barrier.[18]

  • Seeding: This is the most direct method for controlling polymorphism. By introducing seed crystals of the desired polymorph into a supersaturated solution, you can template the growth of that specific form, bypassing the nucleation of unwanted forms.[9][23] The seeding should ideally be done in the metastable zone where spontaneous nucleation of other forms is unlikely.[9]

  • pH Control: For salts of amines like azepane, pH can be a critical variable. The protonation state and ionic interactions are pH-dependent, which can influence which crystal packing is preferred.[24][25][26] Systematically screen a range of pH values for your crystallization.

ParameterTo Favor Thermodynamic Form (Stable)To Favor Kinetic Form (Metastable)Rationale
Supersaturation LowHighHigh driving force (high supersaturation) favors faster nucleating forms, which are often metastable.[18]
Temperature Higher (closer to transition temp.)LowerTemperature affects relative stabilities and nucleation/growth kinetics differently for each polymorph.
Cooling/Evaporation Rate SlowRapidSlow processes allow the system to equilibrate and find the lowest energy state (stable polymorph).[2]
Solvent Varies (often less polar)Varies (often more polar/H-bonding)Solvent-solute interactions can stabilize specific polymorphs in the solution or at the crystal surface.[14][22]
Seeding Seed with the stable formSeed with the metastable formProvides a template for the desired crystal structure, overriding spontaneous nucleation.[5][9]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the principles and techniques for crystallizing azepanol salts.

Q1: How do I select the best solvent system for crystallizing my azepanol salt?

A1: Solvent selection is arguably the most critical step in developing a successful crystallization protocol.[10] The ideal solvent is one in which your compound has high solubility at high temperatures but low solubility at low temperatures.[27]

Step-by-Step Protocol for Solvent Selection:

  • Initial Solubility Testing:

    • Place a small amount (e.g., 10-20 mg) of your azepanol salt into several small test tubes.

    • To each tube, add a different solvent (start with ~0.5 mL) from various classes (e.g., alcohols like ethanol, ketones like acetone, esters like ethyl acetate, hydrocarbons like heptane, and water).

    • Observe the solubility at room temperature.

  • Identify Potential Solvents:

    • Good: If the salt dissolves completely at room temperature, it is likely too soluble for single-solvent crystallization but could be a "good" solvent in a binary system.[12]

    • Poor: If the salt is completely insoluble even upon heating, it can be used as an "anti-solvent" in a binary system.[2]

    • Ideal: If the salt is sparingly soluble at room temperature but dissolves completely upon heating, it is an excellent candidate for single-solvent cooling crystallization.[27]

  • Binary Solvent Systems: If no single ideal solvent is found, try binary systems. Dissolve the salt in a minimal amount of a "good" solvent at room temperature, then slowly add a "poor" anti-solvent until the solution becomes faintly turbid. Gently warm the solution until it becomes clear again, then allow it to cool slowly.[2]

  • Consider Hydrogen Bonding: Azepanol salts have hydrogen bond donors (N-H) and acceptors. Solvents that can participate in hydrogen bonding may influence crystal packing and are important to screen.[12]

Q2: What is the role of pH in the crystallization of azepanol salts, and how can I optimize it?

A2: For ionizable compounds like azepanol salts, pH is a critical parameter that directly influences solubility and can affect the stability of the salt itself.[24][25] Azepane is a base, and its salt is formed with an acid. The pH of the solution determines the equilibrium between the protonated (salt) form and the neutral (free base) form.

Key Effects of pH:

  • Solubility: The solubility of an amine salt is often lowest near its isoelectric point and can change dramatically with pH.[24] Manipulating the pH can be a powerful tool to control supersaturation.

  • Salt Stability: At a high pH (basic conditions), the azepanol salt can disproportionate into the free azepane base and the corresponding acid, which may prevent crystallization of the desired salt form.[28]

  • Crystal Packing: The degree of ionization and the nature of counter-ion interactions are pH-dependent, which can lead to the formation of different polymorphs or solvates.[25][26]

Optimization Strategy:

  • Determine the pKa of the azepanol conjugate acid.

  • Conduct solubility studies in buffered solutions across a range of pH values, particularly around the pKa.

  • Perform crystallization experiments at different pH values where the salt is stable and has suitable solubility for crystallization. This can be achieved by using appropriate buffer systems as part of the solvent. Be aware that buffer components themselves can sometimes co-crystallize.[28]

Q3: What is seeding, and how do I develop an effective seeding strategy?

A3: Seeding is the process of adding a small quantity of crystals of the compound of interest to a supersaturated solution to initiate crystallization.[5] It is a powerful technique to control nucleation, which in turn influences particle size distribution, polymorphic form, and batch-to-batch reproducibility.[5][6][23]

Why Seeding is Important:

  • Controls Nucleation: Seeding induces secondary nucleation, which occurs at a lower supersaturation level than spontaneous primary nucleation.[6][9] This provides control over when crystallization begins.

  • Controls Polymorphism: Seeding with a specific polymorph ensures the final product is in that same crystal form.[9]

  • Improves Crystal Size: By controlling the number of initial nuclei, seeding can lead to a more uniform and often larger final crystal size.[7]

seeding_protocol cluster_prep Part 1: Seed Preparation cluster_exp Part 2: Seeding Experiment cluster_analysis Part 3: Analysis & Optimization prep_start Obtain/Generate Initial Crystals grind Grind and Sieve (if necessary) prep_start->grind characterize Characterize Seeds (PXRD, Microscopy) grind->characterize add_seeds Add Seeds (0.1-1% w/w) characterize->add_seeds exp_start Prepare Supersaturated Solution cool Cool to Seeding Temp. (within Metastable Zone) exp_start->cool cool->add_seeds hold Hold Isothermally (allow seeds to disperse) add_seeds->hold cool_final Controlled Cooling/ Anti-solvent Addition hold->cool_final isolate Isolate & Dry Crystals cool_final->isolate analyze_product Analyze Product Crystals (PXRD, PSD, Purity) isolate->analyze_product optimize Optimize Parameters {Seed loading | Seeding temp. | Cooling profile} analyze_product->optimize optimize->cool Iterate

Caption: Step-by-step workflow for developing and optimizing a seeding protocol.

Q4: What are the primary laboratory techniques for setting up a crystallization experiment?

A4: Several standard techniques are used to achieve the slow supersaturation needed for good crystal growth. The choice depends on the compound's properties and the amount of material available.

TechniqueDescriptionBest ForAdvantagesDisadvantages
Slow Evaporation A nearly saturated solution is left in a loosely covered container, allowing the solvent to evaporate slowly over days.[2][4][8]Air-stable compounds that are moderately soluble.Simple to set up; requires minimal equipment.[2][3]Difficult to control the rate precisely; not suitable for volatile solvents or sensitive compounds.[12]
Slow Cooling A saturated solution is prepared at an elevated temperature and then cooled very slowly to room temperature or below.[2][3]Compounds whose solubility is highly temperature-dependent.Good control over the rate of crystallization; effective for many compounds.[2]Can lead to rapid precipitation if cooled too quickly.
Vapor Diffusion Vapor from an "anti-solvent" (in which the compound is insoluble) slowly diffuses into a solution of the compound in a "good" solvent.[11][12]Small quantities of material; when seeking very high-quality crystals.Excellent control over the rate of supersaturation; highly reproducible.[11]Can be slower than other methods; requires compatible solvent pairs.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible anti-solvent of different density. Crystallization occurs at the interface.[11]Compounds that are sensitive or difficult to crystallize by other means.Very slow and controlled; can produce excellent crystals.[11]Requires skill to set up without disturbing the layers; limited to specific solvent pairs.
Q5: How can I assess the quality of my azepanol salt crystals?

A5: Assessing crystal quality involves evaluating both the external morphology and the internal lattice perfection. A combination of techniques is typically used.

  • Visual Inspection (Microscopy): The first step is to examine the crystals under an optical microscope. Look for:

    • Morphology: Well-defined faces and sharp edges are indicative of good quality. Needles, plates, or dendritic (fern-like) growth often suggests issues.

    • Clarity: Good crystals are often transparent and free of visible inclusions or cracks.

    • Size: For single-crystal X-ray diffraction, a size of 0.1-0.3 mm in each dimension is ideal.[8]

  • Powder X-ray Diffraction (PXRD): This is the primary technique for identifying the crystalline form (polymorph) and assessing bulk crystallinity.[29][30]

    • Sharp Peaks: A PXRD pattern with sharp, well-defined peaks indicates a highly crystalline material.

    • Broad "Halo": A broad, amorphous halo in the background suggests the presence of disordered or amorphous material.

  • Single-Crystal X-ray Diffraction (SCXRD): This is the definitive method for determining the three-dimensional atomic structure.[29] The quality of the diffraction data itself serves as a measure of the crystal's internal order. Key quality indicators include the resolution of the data and various statistical R-factors.[31][32]

  • Thermal Analysis (DSC/TGA):

    • Differential Scanning Calorimetry (DSC): Can be used to identify melting points and detect polymorphic transitions. A sharp melting peak in a DSC thermogram is a good indicator of high purity and crystallinity.[30]

    • Thermogravimetric Analysis (TGA): Determines the presence of residual solvent or water in the crystal lattice (solvates/hydrates).[30]

References

  • Seeding in Crystallisation. (2025).
  • Developing seeding protocols through secondary nucleation measurements on the Crystalline. (2023).
  • How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]
  • Seeding Effect on Product Crystal Size in Batch Crystalliz
  • Seeding Techniques and Optimization of Solution Crystallization Processes. (2020).
  • Progress and Opportunities of Seeding Technique in Crystallization Processes. White Rose Research Online. [Link]
  • Growing Quality Crystals. MIT Department of Chemistry. [Link]
  • Growing and Mounting Crystals Your Instrument Will Treasure. Michigan State University Department of Chemistry and Biochemistry. [Link]
  • Tips and Tricks for the Lab: Growing Crystals Part 3. (2012). ChemistryViews. [Link]
  • The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs. (2020). PMC - NIH. [Link]
  • Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. (2024). MDPI. [Link]
  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. MDPI. [Link]
  • Pharmaceutical polymorphism: The phenomenon affecting the performance of drug and an approach to enhance drug solubility, stability and bioavailability. (2016).
  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]
  • Image-Analysis-Based Method for 3D Crystal Morphology Measurement and Polymorph Identification Using Confocal Microscopy. (2021). Purdue College of Engineering. [Link]
  • Solid Form Selection in the Pharmaceutical Industry: Salt Selection & Polymorphism. (2020). YouTube. [Link]
  • Pharmaceutical Crystallization in drug development. Syrris. [Link]
  • Polymorphism: The Phenomenon Affecting the Performance of Drugs. Bentham Science. [Link]
  • Effect of crystallization temperature, stirring rate, and pH on the crystallization of ammonium sulfate in the presence of calcium sulfate. (2025).
  • Toward a Definition of X-ray Crystal Quality.
  • Analysis of the quality of crystallographic data and the limitations of structural models. (2018). PMC - NIH. [Link]
  • What should I do if crystallisation does not occur? (2017). Quora. [Link]
  • Synthesis of Functionalized Azepines via Cu(I)
  • Predicting the Effect of Chemical Factors on the pH of Crystalliz
  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
  • CRYSTAL CHARACTERIZATION TECHNIQUES. (2018).
  • Unraveling Complexity in the Solid Form Screening of a Pharmaceutical Salt: Why so Many Forms? Why so Few? (2017).
  • Guide for crystalliz
  • What are the different techniques to characterize chemical crystals? (2019).
  • Physical Stability Of Pharmaceutical Salts And Cocrystals In Drug Product Environment. University of Connecticut. [Link]
  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023). MDPI. [Link]
  • Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol and Nitromethane Solutions.
  • How does the solvent or pH affect the formation of weak bonds in crystal packing? (2018).
  • Crystallization Challenges in Pharmaceutical Products. Zhanghua. [Link]
  • Use of Pharmaceutical Salts and Cocrystals to Address the Issue of Poor Solubility. (2015).
  • The effect of solvent on crystal morphology. (2015).
  • The Effect of Solvent on Crystal Growth and Morphology. (2025).
  • Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. (2021). PMC - NIH. [Link]
  • The Chemistry Of Azepines And Their Deriv
  • SOP: CRYSTALLIZ
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC - NIH. [Link]
  • Crystal Growing Tips. (2015). University of Florida Center for Xray Crystallography. [Link]
  • How to improve the quality of my crystal? (2014).

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Cyclic Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for resolving High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing during the analysis of cyclic amines. As a Senior Application Scientist, my goal is to provide you with not just a list of solutions, but a deep, mechanistic understanding of the underlying causes and a logical, field-proven framework for troubleshooting.

Understanding the Challenge: Why Do Cyclic Amines T-tail?

Cyclic amines, and basic compounds in general, are notoriously challenging to analyze by reversed-phase HPLC.[1][2] The primary reason for the common issue of peak tailing lies in unwanted secondary interactions with the stationary phase.[1][3] Unlike the desired hydrophobic interactions that form the basis of reversed-phase separations, these secondary interactions are often stronger and more varied, leading to a portion of the analyte molecules being retained longer than the main band, resulting in an asymmetrical, tailing peak.[4]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the primary cause of peak tailing for my cyclic amine?

A1: The most common culprit behind peak tailing for basic compounds like cyclic amines is the interaction with residual silanol groups on the surface of silica-based stationary phases.[1][2][5][6]

Expert Explanation:

Standard silica-based HPLC columns have silanol groups (Si-OH) on their surface.[4] While manufacturers "end-cap" these columns to cover most of these active sites, some residual silanols inevitably remain.[1][7] At mobile phase pH values above approximately 3, these silanol groups can become ionized (Si-O-), creating negatively charged sites.[1][5][7] Your positively charged (protonated) cyclic amine can then undergo strong ion-exchange interactions with these ionized silanols.[8] This secondary retention mechanism is much stronger than the intended hydrophobic interactions, causing a portion of your analyte to lag behind the main peak, resulting in significant tailing.[1]

Q2: I'm observing peak tailing for my cyclic amine. Where do I start my troubleshooting?

A2: A systematic approach is crucial. Start by evaluating your mobile phase pH, then consider mobile phase additives, and finally, assess your column chemistry. The following workflow provides a logical progression for troubleshooting.

Troubleshooting Workflow for Cyclic Amine Peak Tailing

G cluster_0 Start: Peak Tailing Observed cluster_1 Mobile Phase Optimization cluster_2 Column Evaluation cluster_3 Instrumental & Sample Effects cluster_4 Resolution start Observe Peak Tailing for Cyclic Amine ph_check Step 1: Evaluate Mobile Phase pH Is pH 2-3 units below analyte pKa? start->ph_check additives Step 2: Introduce Mobile Phase Additives (e.g., TEA, Formic Acid) ph_check->additives No end Symmetrical Peak Achieved ph_check->end Yes, peak shape improves column_type Step 3: Assess Column Chemistry Is it a modern, high-purity, end-capped column? additives->column_type Still Tailing additives->end Yes, peak shape improves new_column Consider a column with alternative chemistry (e.g., embedded polar group, polymer-based) column_type->new_column No sample_solvent Step 4: Check Sample Solvent Is it weaker than the mobile phase? column_type->sample_solvent Yes new_column->sample_solvent instrumental Step 5: Inspect for Extracolumn Volume & Contamination sample_solvent->instrumental Still Tailing sample_solvent->end Yes, peak shape improves instrumental->end Problem Identified & Fixed

Caption: A systematic workflow for troubleshooting peak tailing of cyclic amines.

Q3: How exactly does adjusting the mobile phase pH help reduce tailing?

A3: Adjusting the mobile phase pH is a powerful tool to control the ionization state of both your cyclic amine analyte and the residual silanol groups on the stationary phase.[9][10][11]

Expert Explanation & Protocol:

  • Mechanism: By lowering the mobile phase pH (typically to a range of 2.5-3.5), the vast majority of the silanol groups (pKa ~3.8-4.2) will be in their neutral, protonated form (Si-OH).[7][12] This eliminates the strong ion-exchange interaction with your protonated amine. Your analyte remains protonated and consistently charged, leading to more uniform interactions with the stationary phase and a symmetrical peak shape.

  • Rule of Thumb: For reproducible results, the mobile phase pH should be at least 2 pH units away from the analyte's pKa.[11]

Protocol for Mobile Phase pH Adjustment:

  • Determine Analyte pKa: Find the pKa of your cyclic amine.

  • Select a Suitable Buffer: Choose a buffer with a pKa close to your target pH. Common choices for low pH work are phosphate or formate buffers.

  • Prepare the Aqueous Phase: Dissolve the buffer in high-purity water to a concentration of 10-25 mM.[6][13] This concentration is usually sufficient to control the pH without causing precipitation issues with the organic modifier.[6]

  • Adjust pH: Carefully adjust the pH of the aqueous phase using an appropriate acid (e.g., phosphoric acid for a phosphate buffer, formic acid for a formate buffer).

  • Filter: Filter the aqueous mobile phase through a 0.45 µm or 0.22 µm filter before use to remove any particulates.[14]

  • Mix with Organic Modifier: Combine the pH-adjusted aqueous phase with your organic modifier (e.g., acetonitrile, methanol) to the desired ratio.

Q4: Adjusting the pH isn't enough or is not an option for my analysis. What's next?

A4: If pH adjustment alone is insufficient, the next step is to introduce a mobile phase additive that acts as a "silanol blocker" or a competitive agent.[4][15]

Expert Explanation:

These additives are typically small basic molecules that compete with your analyte for the active silanol sites.[4][12] By adding a small concentration of a competitive base, like triethylamine (TEA), to the mobile phase, the TEA will preferentially interact with the ionized silanols, effectively shielding your cyclic amine from these unwanted secondary interactions.[12][16]

Common Mobile Phase Additives for Amine Analysis:

AdditiveTypical ConcentrationMechanism of ActionConsiderations
Triethylamine (TEA) 0.1% - 0.5% (v/v)Competitive base; blocks silanol sites.[12][15]Can suppress MS signal; may shorten column lifetime with prolonged use.[12][17]
Formic Acid 0.1% (v/v)Lowers mobile phase pH to protonate silanols; can also act as an ion-pairing agent.[15][17]Volatile and MS-friendly; good for general-purpose use.
Ammonium Formate/Acetate 5-20 mMBuffers the mobile phase and the ammonium ion can provide a competing effect at silanol sites.[15][17]Volatile and MS-friendly; provides good pH control.

Protocol for Using Mobile Phase Additives:

  • Start with a Low Concentration: Begin by adding a low concentration of the chosen additive to your mobile phase (e.g., 0.1% TEA).

  • Equilibrate the System: Thoroughly flush the column with the new mobile phase to ensure the stationary phase is fully equilibrated with the additive.

  • Inject and Evaluate: Inject your sample and assess the peak shape.

  • Optimize Concentration: If tailing persists, you can incrementally increase the additive concentration. Be mindful that excessive concentrations can alter retention times and may not provide further improvement in peak shape.[6]

Q5: I've optimized my mobile phase, but I still see some tailing. Could my column be the problem?

A5: Absolutely. The choice of HPLC column is critical for the successful analysis of basic compounds.[18][19] If you are using an older column, especially one packed with "Type A" silica, it may have a higher concentration of acidic silanols and trace metal impurities, which exacerbate peak tailing.[2][12]

Expert Explanation:

Modern HPLC columns are manufactured with high-purity "Type B" silica, which is less acidic and has a lower metal content.[4][7] They also undergo more effective end-capping procedures to minimize the number of accessible silanol groups.[4][5] For particularly challenging cyclic amines, consider columns with alternative stationary phase technologies.

Recommended Column Chemistries for Cyclic Amines:

Column TypeDescriptionAdvantage for Amine Analysis
High-Purity, End-capped C18/C8 Modern columns based on Type B silica with thorough end-capping.[5]Reduced silanol activity provides good starting point for method development.
Embedded Polar Group (EPG) A polar group (e.g., amide, carbamate) is embedded in the alkyl chain.The polar group shields the analyte from residual silanols, improving peak shape.[5]
Polymer-Based Columns Stationary phase is based on a polymeric material (e.g., polystyrene-divinylbenzene).Chemically inert with no silanol groups, eliminating the primary cause of tailing.[18] Stable over a wide pH range.
Hybrid Particle Columns Silica-organic hybrid particles.Offer improved pH stability compared to traditional silica, allowing for analysis at higher pH where amines are neutral.
Q6: Can my sample preparation affect peak shape?

A6: Yes, the solvent used to dissolve your sample (the sample diluent) can have a significant impact on peak shape, often leading to distortion if not chosen carefully.[20][21][22]

Expert Explanation:

If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your initial mobile phase, it can cause the analyte band to spread out at the head of the column before the separation begins.[8][20][23] This leads to broad or distorted peaks.

Protocol for Optimizing Sample Solvent:

  • Match the Mobile Phase: Ideally, your sample solvent should be the same as your initial mobile phase.

  • Use a Weaker Solvent: If solubility is an issue, dissolve the sample in a small amount of a strong solvent and then dilute it with a weaker solvent (e.g., water or the aqueous portion of your mobile phase). The final composition should be weaker than the mobile phase.[20]

  • Reduce Injection Volume: If you must use a strong sample solvent, reducing the injection volume can minimize its detrimental effects on peak shape.[22][24]

Q7: All my peaks are tailing, not just the cyclic amine. What could be the cause?

A7: If all peaks in your chromatogram are tailing, it typically points to a physical or instrumental issue rather than a chemical interaction specific to one analyte.

Expert Explanation & Troubleshooting Steps:

  • Column Void or Blocked Frit: A common cause is the formation of a void at the head of the column or a partially blocked inlet frit.[3][13] This disrupts the flow path and causes band spreading that affects all analytes.[13]

    • Action: Try back-flushing the column (if the manufacturer's instructions permit). If this doesn't resolve the issue, the column may need to be replaced.[13] Using a guard column or an in-line filter can help prevent this problem.[14]

  • Extra-Column Volume: Excessive dead volume in the system from poorly made connections, or using tubing with too large an internal diameter, can cause all peaks to broaden and tail.[5]

    • Action: Check all fittings between the injector, column, and detector. Ensure they are properly seated and that you are using tubing with an appropriate internal diameter for your system (e.g., 0.005" for standard HPLC).[5]

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape.
  • Gritti, F., & Guiochon, G. (2006). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions.
  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • McCalley, D. V. (2023). Troubleshooting Peak Shape Problems in HPLC.
  • Shimadzu. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Shaltout, N., & Widmer, D. (n.d.). Liophilic Mobile Phase Additives in Reversed Phase HPLC. Taylor & Francis Online.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • Element Lab Solutions. (n.d.). Sample Diluent Effects in HPLC.
  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593.
  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • Dr. Neue, U. (n.d.). HPLC Troubleshooting Guide.
  • MAC-MOD Analytical. (n.d.). The Effect of Sample Diluent on Peak Shape.
  • He, L., et al. (2012). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Molecules, 17(7), 8465-8476.
  • LCGC International. (2020, June 4).
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
  • Pandey, P. K. (2025, July 11). HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. Retrieved from a website on pharmaceutical analysis.
  • Nittanp, T., & Furuno, M. (n.d.).
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • UCL. (n.d.). HPLC solvents and mobile phase additives.
  • ResearchGate. (2023, July 19). Tailing peak shape of tertiary amines in RP C18 LCMS analysis?
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • ResearchGate. (2025, August 5). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites.
  • BenchChem. (2025).
  • Restek. (2014, March 11). [22]Troubleshooting HPLC- Tailing Peaks.
  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
  • Element Lab Solutions. (2023, September 26).
  • ALWSCI. (2023, December 27).
  • Separation Science. (2023, December 8).
  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
  • KNAUER. (n.d.). HPLC Column Selection Guide.
  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide.
  • GALAK Chromatography. (n.d.).

Sources

Technical Support Center: Optimizing Mobile Phase for Separation of Polar Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chromatographers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating polar heterocyclic compounds using liquid chromatography. Here, we will move beyond simple protocols to explain the underlying principles that govern separations, enabling you to troubleshoot existing methods and develop new, robust ones with confidence.

Section 1: Fundamental Concepts

Polar heterocyclic compounds present a unique challenge in liquid chromatography. Their polarity makes them poorly retained on traditional reversed-phase (RP) columns like C18, while their often ionizable nature means that mobile phase pH can drastically alter their retention and peak shape.[1][2] Understanding the interplay between the analyte, the stationary phase, and the mobile phase is paramount.

Two primary modes of chromatography are employed for these compounds:

  • Reversed-Phase Liquid Chromatography (RPLC): This technique uses a non-polar stationary phase and a polar mobile phase. To retain polar compounds, the mobile phase is typically highly aqueous. For ionizable heterocycles, controlling the pH is critical to suppress ionization and increase retention.[3][4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful alternative that uses a polar stationary phase (like bare silica) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile.[5][6] A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to strong retention.[5][7] The retention mechanism is complex, involving partitioning, hydrogen bonding, and electrostatic interactions.[5][8][9][10]

The choice between these techniques depends on the specific properties of the analytes and the desired separation outcome.

Section 2: Frequently Asked Questions (FAQs)

Q1: My polar heterocyclic compound is not retained on a C18 column. What is the first thing I should try?

A1: The first step is to decrease the organic solvent content in your mobile phase (e.g., increase the percentage of water). Polar compounds are better retained in highly aqueous mobile phases in reversed-phase chromatography.[6] If your compound is a base, ensure the mobile phase pH is at least 2 units above its pKa to keep it in its neutral, more hydrophobic form, which will increase retention.[1] If retention is still insufficient, consider switching to a more polar stationary phase or exploring HILIC.[1][6]

Q2: What is HILIC, and when should I use it for polar heterocycles?

A2: HILIC stands for Hydrophilic Interaction Liquid Chromatography. It's a technique that uses a polar stationary phase and a mobile phase rich in organic solvent (>70% acetonitrile) with a small amount of aqueous buffer.[5] HILIC is ideal for very polar, hydrophilic compounds that show little to no retention in reversed-phase chromatography, even with 100% aqueous mobile phases.[5][9]

Q3: Why is mobile phase pH so critical for separating basic heterocyclic compounds?

A3: Most heterocyclic compounds are basic and can exist in either a charged (ionized) or neutral (non-ionized) state depending on the mobile phase pH. The neutral form is less polar and will be more strongly retained in a reversed-phase system.[11] Conversely, the charged form is more polar and will be less retained. By controlling the pH, you control the ionization state of your analyte, which is a powerful tool for manipulating retention and selectivity.[11][12][13] For robust separations, it is recommended to work at a pH that is at least 1.5 to 2 units away from the analyte's pKa.[14]

Q4: What are the best buffers to use for LC-MS analysis of polar compounds?

A4: For LC-MS, it is essential to use volatile buffers that will not foul the mass spectrometer source.[15] The most common choices are ammonium formate and ammonium acetate.[9][15] Formic acid (0.1%) is a popular choice for low pH mobile phases, while ammonium hydroxide can be used for high pH.[11][16] Avoid non-volatile buffers like phosphate, as they will deposit in the MS source and cause significant issues.[17]

Q5: My peak shapes are tailing. What are the common causes for basic heterocyclic compounds?

A5: Peak tailing for basic compounds is often caused by secondary interactions between the positively charged analyte and negatively charged residual silanols on the silica-based stationary phase.[18][19] To mitigate this, you can:

  • Lower the mobile phase pH: At a low pH (e.g., <3), the silanols are protonated and neutral, reducing the ionic interaction.[12]

  • Increase the mobile phase pH: At a high pH (e.g., >8), the basic analyte is deprotonated and neutral. This requires a pH-stable column.[18][20]

  • Increase buffer concentration: A higher buffer concentration can help to mask the residual silanols.

  • Use a modern, high-purity silica column: These columns have fewer accessible silanol groups, leading to improved peak shapes for bases.

Section 3: Troubleshooting Guide

Issue 1: Poor or No Retention in Reversed-Phase LC
Possible Cause Scientific Rationale Recommended Action
Mobile phase is too strong (too much organic solvent). Polar analytes have low affinity for the non-polar stationary phase and are eluted quickly by strong, organic-rich mobile phases.Decrease the percentage of organic modifier (e.g., acetonitrile, methanol). For very polar compounds, you may need to use a highly aqueous mobile phase (e.g., >95% water).[6]
Analyte is ionized. Basic heterocyclic compounds are protonated (positively charged) at low pH, making them more polar and less retained on a non-polar stationary phase.Increase the mobile phase pH to be at least 2 units above the analyte's pKa. This neutralizes the base, increasing its hydrophobicity and retention.[1][20] This requires a column stable at high pH.
Inappropriate stationary phase. A standard C18 phase may not be polar enough to interact sufficiently with highly polar analytes.Consider a column with a more polar character, such as one with an embedded polar group (e.g., amide, carbamate) or a phenyl phase.[21][22] These phases offer alternative selectivity and enhanced retention for polar compounds.
Analyte is too polar for RPLC. The compound may be too hydrophilic to have any significant hydrophobic interaction with the stationary phase, regardless of mobile phase conditions.Switch to HILIC mode. HILIC is specifically designed for the retention of highly polar compounds.[5][9]
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause Scientific Rationale Recommended Action
Secondary silanol interactions (Tailing). Positively charged basic analytes interact ionically with deprotonated, negatively charged silanol groups on the silica surface, causing peak tailing.[18][19]Adjust mobile phase pH to be < 3 (protonates silanols) or > 8 (neutralizes basic analyte).[12][18] Use a high-purity, end-capped column or a column specifically designed for basic compounds. Increase buffer concentration (e.g., 25-50 mM) to help shield the silanols.
Mobile phase pH is near analyte pKa (Tailing or Splitting). If the mobile phase pH is close to the analyte's pKa, the analyte will exist as a mixture of its ionized and non-ionized forms, leading to broad or split peaks.[11]Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa to ensure it is in a single ionic state.[14]
Column Overload (Fronting). Injecting too much sample mass can saturate the stationary phase at the column inlet, causing the peak to broaden and front.Reduce the injection volume or the concentration of the sample.[23]
Injection solvent is stronger than the mobile phase. If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, especially for early eluting peaks.Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.
Issue 3: Inconsistent Retention Times
Possible Cause Scientific Rationale Recommended Action
Inadequate column equilibration. In HILIC, establishing the aqueous layer on the stationary phase takes time. In gradient RPLC, the column must return to initial conditions. Insufficient equilibration leads to shifting retention.For HILIC, equilibrate the column with the initial mobile phase for at least 10-15 minutes before the first injection. For gradient methods, ensure the re-equilibration time at the end of the run is sufficient (typically 5-10 column volumes).
Poorly buffered mobile phase. Small changes in mobile phase composition (e.g., from CO2 absorption from the air) can alter the pH if the buffer capacity is insufficient, affecting the retention of ionizable analytes.[24]Ensure you are using a buffer and that its pKa is within +/- 1 pH unit of your target mobile phase pH for maximum buffering capacity.[11] A buffer concentration of 10-25 mM is typically a good starting point.[17]
Mobile phase preparation inconsistency. Minor variations in weighing buffer salts or measuring solvent volumes can lead to significant changes in retention time from batch to batch.[25]Use a precise, documented procedure for mobile phase preparation. Always measure components by volume before mixing.[25] Prepare fresh mobile phase daily, especially buffered aqueous solutions which can support microbial growth.[26][27]
Temperature fluctuations. Changes in ambient temperature can affect mobile phase viscosity and reaction kinetics, leading to retention time drift.Use a column thermostat to maintain a constant temperature.

Section 4: Protocols & Workflows

Method Development Workflow for Polar Heterocycles

This workflow provides a systematic approach to developing a separation method.

MethodDevWorkflow cluster_start Step 1: Analyte & Column Selection cluster_screen Step 2: Initial Screening cluster_optimize Step 3: Optimization cluster_end Step 4: Finalization start Characterize Analyte (pKa, logP, solubility) choose_mode Choose Mode: RPLC or HILIC? start->choose_mode rplc_col RPLC: Select Polar-Embedded or High-Purity C18 choose_mode->rplc_col logP > 0 hilic_col HILIC: Select Bare Silica, Amide, or Diol Phase choose_mode->hilic_col logP < 0 scout Perform Scouting Gradient (e.g., 5-95% strong solvent) rplc_col->scout hilic_col->scout eval_scout Evaluate Retention, Peak Shape, & Resolution scout->eval_scout eval_scout->choose_mode Poor Retention opt_ph Optimize Mobile Phase pH eval_scout->opt_ph Good Retention opt_solvent Optimize Organic Solvent (ACN vs. MeOH) opt_ph->opt_solvent opt_gradient Optimize Gradient Slope & Time opt_solvent->opt_gradient opt_temp Optimize Temperature opt_gradient->opt_temp is_ok Separation Acceptable? opt_temp->is_ok is_ok->opt_ph No, Re-optimize validate Validate Method is_ok->validate Yes pH_Effect RPLC on C18 Column cluster_low_ph Low pH (e.g., pH 3) cluster_high_ph High pH (e.g., pH 8) pyridine_low Pyridine (Protonated) N+–H (Highly Polar) retention_low Result: Weak Retention (Elutes Early) pyridine_low->retention_low More soluble in mobile phase pyridine_high Pyridine (Neutral) N: (Less Polar) retention_high Result: Strong Retention (Elutes Later) pyridine_high->retention_high More affinity for stationary phase

Caption: Impact of mobile phase pH on analyte charge and RPLC retention.

Protocol: Preparation of a 10 mM Ammonium Formate Buffer (pH 3.0) for LC-MS

This protocol describes the preparation of a common, volatile buffer suitable for LC-MS.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (if preparing a mixed mobile phase)

  • Formic acid (~99% purity)

  • Ammonium hydroxide (~25% solution)

  • Calibrated pH meter

  • Graduated cylinders and volumetric flasks

  • 0.22 µm membrane filter

Procedure:

  • Measure Water: Add approximately 900 mL of HPLC-grade water to a clean 1 L glass beaker or bottle.

  • Initial pH Adjustment: While stirring, slowly add formic acid dropwise to the water until the pH is approximately 3.0. Formic acid is corrosive; handle with appropriate personal protective equipment (PPE).

  • Prepare Ammonium Formate Stock (Optional but Recommended): In a separate container, prepare a ~1 M solution of ammonium formate by carefully neutralizing formic acid with ammonium hydroxide under a fume hood. This reaction is exothermic.

  • Buffer Concentration Adjustment: Add the required amount of ammonium formate to achieve a final concentration of 10 mM. If you prepared a 1 M stock, you would add 10 mL to the 1 L final volume. Alternatively, for direct preparation, you can slowly add ammonium hydroxide to the pH 3.0 formic acid solution until the desired pH is re-established, but this is harder to control.

  • Final pH Check and Adjustment: Check the pH of the solution with a calibrated pH meter. Adjust dropwise with dilute formic acid or ammonium hydroxide to reach the final target pH of 3.0.

  • Bring to Final Volume: Transfer the solution to a 1 L volumetric flask and add HPLC-grade water to the mark. Mix thoroughly.

  • Filter: Filter the buffer through a 0.22 µm membrane filter to remove any particulates that could clog the HPLC system. [25]8. Label and Store: Label the bottle clearly with the contents (10 mM Ammonium Formate, pH 3.0), preparation date, and your initials. Store refrigerated and prepare fresh at least every few days to prevent microbial growth. [26]

References

  • HILIC – The Rising Star of Polar Chromatography. (n.d.). Element Lab Solutions.
  • HPLC Tech Tip: Basic Analytes and High pH. (n.d.). Phenomenex.
  • The Basics of HILIC. (2014). ResearchGate.
  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH.
  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. (2025). Welch Materials.
  • Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. (2020). Veeprho.
  • Bell, D. S. (2015). Retention and Selectivity of Stationary Phases Used in HILIC. LCGC International.
  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025). Pharma Training.
  • A Guide to HPLC and LC-MS Buffer Selection. (n.d.). ACE HPLC Columns.
  • SELECTION OF BUFFERS IN LC-MS/MS: AN OVERVIEW. (2011). International Journal of Pharmaceutical Sciences Review and Research.
  • HPLC Tips & Tricks: Mobile Phase Preparation - Buffers. (n.d.). Separation Science.
  • Buffer preparation techniques for HPLC liquid chromatography systems. (n.d.). Hawach.
  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent.
  • Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. (2006). ResearchGate.
  • Top Three HPLC Method Development Tips. (2019). LCGC International.
  • Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. (n.d.). ScienceDirect.
  • Polar Compounds. (n.d.). SIELC Technologies.
  • The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. (2015). ResearchGate.
  • How does an acid pH affect reversed-phase chromatography separations?. (2023). Biotage.
  • Strategies to Enable and Simplify HPLC Polar Compound Separation. (2023). Separation Science.
  • HILIC method optimisation using combined mobile phases. (n.d.). Element Lab Solutions.
  • Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research.
  • HPLC Method Development: From Basics to Advanced Strategies. (2025). Mastelf.
  • Mobile phases compatible for LC/MS. (n.d.). Shimadzu.
  • A Practical, Selectivity Based Hydrophilic Interaction Liquid Chromatography (HILIC) Method Development Protocol. (n.d.). MAC-MOD Analytical.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013). LCGC International.
  • Retention Mechanisms of Basic Compounds in Liquid Chromatography with Sodium Dodecyl Sulfate and 1-Hexyl-3-Methylimidazolium Chloride as Mobile Phase Reagents in Two C18 Columns. (2024). MDPI.
  • T1. Poor peak shape. (n.d.). Nacalai Tesque.
  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (2019). Agilent.
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex.
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube.
  • Buffer considerations for LC and LC-MS. (2002). ResearchGate.
  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. (n.d.). HALO Columns.
  • HPLC basics : Improving resolution of your analysis (I): Stationary Phases. (2013). Restek.
  • Reverse Phase Chromatography Techniques. (2025). Chrom Tech, Inc..

Sources

Technical Support Center: Enhancing the Resolution of Enantiomers in Chiral Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Chiral Chromatography. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered in enantiomeric separations. This resource moves beyond simple procedural lists to explain the underlying principles, empowering you to make informed decisions during method development and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is chirality and why is separating enantiomers critical?

A: Chirality, from the Greek word for 'hand' (chir-), describes a molecule that is non-superimposable on its mirror image, much like our left and right hands.[1] These non-superimposable mirror images are called enantiomers. While they share the same physical and chemical properties in an achiral environment (e.g., melting point, solubility), they can exhibit vastly different effects in biological systems, which are inherently chiral.[1] For example, one enantiomer of a drug may be therapeutically active, while the other could be inactive or, in some famous cases like thalidomide, cause severe adverse effects.[1][2] Therefore, accurately separating and quantifying enantiomers is crucial for drug safety, efficacy, and regulatory compliance.

Q2: How does a chiral column separate identical molecules?

A: Chiral chromatography leverages the one property that differs between enantiomers: their interaction with other chiral molecules. Chiral Stationary Phases (CSPs) contain a chiral selector molecule that is bonded to the support (typically silica). Separation is achieved through the formation of transient diastereomeric complexes between the enantiomers and the CSP.

The prevailing theory for this is the "three-point interaction model," which posits that for successful chiral recognition, there must be at least three simultaneous points of interaction between an enantiomer and the chiral stationary phase.[1] One enantiomer will form a more stable, stronger bond (a better "fit") with the CSP, causing it to be retained longer on the column, while the other enantiomer, with a less stable interaction, elutes earlier.[1][3]

Three-Point Interaction Model cluster_0 Chiral Stationary Phase (CSP) Surface cluster_1 Enantiomer R (Better Fit) cluster_2 Enantiomer S (Weaker Fit) CSP Interaction Site A Interaction Site B Interaction Site C Enantiomer_R Site A' Site B' Site C' Enantiomer_R:f0->CSP:0 Strong Interaction Enantiomer_R:f1->CSP:1 Enantiomer_R:f2->CSP:2 Enantiomer_S Site A' Site B' Site C' Enantiomer_S:f0->CSP:0 Weak Interaction Enantiomer_S:f2->CSP:1

Caption: The three-point interaction model for chiral recognition.

Q3: What are the major types of Chiral Stationary Phases (CSPs)?

A: The vast diversity of chemical structures requires a wide array of CSPs. Each enantiomeric separation is unique and depends on specific molecular interactions.[4][5] The most common and successful CSPs are based on complex biomolecules:[4][5]

  • Polysaccharide-based: These are the most widely used CSPs, employing derivatives of cellulose and amylose coated or immobilized on silica.[2][6] They offer broad applicability across different mobile phase modes (normal phase, reversed-phase, polar organic) and are often the first choice for screening.[2][7]

  • Macrocyclic Glycopeptides (Antibiotics): Phases like vancomycin and teicoplanin (e.g., CHIROBIOTIC columns) are particularly effective for polar and ionic analytes, such as amino acids and peptides.[4][8]

  • Protein-based: Columns using proteins like alpha-1-acid glycoprotein (AGP) or human serum albumin (HSA) mimic biological interactions and are useful in bioanalysis.[4][9]

  • Pirkle-type (Brush-type): These were among the first commercially available CSPs and are based on small, synthetic chiral molecules (like amino acids) bonded to silica.[9] They can provide high selectivity when they work but often have lower success rates in initial screenings compared to polysaccharide phases.[9]

  • Cyclodextrin-based: These CSPs use cyclodextrins, which are chiral, bucket-shaped molecules. Separation occurs via an inclusion mechanism where one enantiomer fits better into the chiral cavity than the other.[4][9]

Q4: How do I select the right chiral column for my new compound?

A: Unfortunately, it is virtually impossible to reliably predict the best CSP based on the analyte's structure alone.[8] Structural similarity to a compound with a known separation method is no guarantee of success.

The most efficient and widely accepted approach is empirical screening .[7][8] This involves testing the compound on a small set of diverse columns under different mobile phase conditions.[4][5] Most labs achieve a high success rate (>90%) by screening a kit of 3-4 polysaccharide-based columns (e.g., immobilized amylose and cellulose phases) across normal phase, reversed-phase, and polar organic modes.[10][11][12]

Troubleshooting Guide: Resolving Common Issues

This section addresses the most frequent problems encountered during chiral method development. The following workflow provides a systematic approach to diagnosing and solving poor enantiomeric resolution.

Start Problem: Poor or No Resolution (Rs < 1.5) Check_CSP Is the CSP appropriate? Screen diverse columns (e.g., polysaccharide kit). Start->Check_CSP Check_MP Optimize Mobile Phase 1. Adjust solvent ratio 2. Add acidic/basic modifier 3. Try different solvent (e.g., EtOH vs IPA) Check_CSP->Check_MP Partial or No Separation Fail No Resolution. Re-evaluate CSP choice or consider derivatization. Check_CSP->Fail No 'Hit' on any column Check_Temp Optimize Temperature Screen from 10°C to 40°C. Effect is unpredictable. Check_MP->Check_Temp Resolution still suboptimal Success Resolution Achieved Check_MP->Success Good Resolution Check_Flow Optimize Flow Rate Try reducing flow rate (e.g., from 1.0 to 0.5 mL/min). Check_Temp->Check_Flow Resolution still suboptimal Check_Temp->Success Good Resolution Check_Flow->Success Good Resolution Check_Flow->Fail Resolution still suboptimal

Caption: Systematic workflow for troubleshooting poor enantiomeric resolution.

Issue 1: Poor or No Resolution of Enantiomers
Q: I'm injecting my racemic standard, but I only see one peak, or the two peaks are not baseline-resolved. What are the first steps to fix this?

A: Poor resolution (Resolution, Rs < 1.5) is the most common challenge. Resolution is a function of column efficiency, retention, and selectivity, with selectivity (α) being the most powerful factor to manipulate in chiral separations.[2] If you have poor resolution, your goal is to increase the selectivity between the enantiomers.

1. Optimize the Mobile Phase Composition: This is often the fastest and most effective way to improve resolution once partial separation is observed.

  • Adjust Solvent Strength: In normal phase (e.g., Hexane/Ethanol), subtly changing the percentage of the alcohol modifier can have a significant impact on selectivity.[13]
  • Change the Organic Modifier: Switching the alcohol component (e.g., from Isopropanol to Ethanol) can alter the chiral recognition mechanism and dramatically change the separation.
  • Use Mobile Phase Additives: For ionizable compounds, peak shape and selectivity can be poor without an additive.[13]
  • For acidic analytes (e.g., containing a carboxylic acid): Add 0.1% of an acid like trifluoroacetic acid (TFA) or acetic acid to the mobile phase. This suppresses the ionization of the analyte and minimizes undesirable interactions with the stationary phase.[13]
  • For basic analytes (e.g., containing an amine): Add 0.1% of a base like diethylamine (DEA) or triethylamine (TEA). This serves a similar purpose, improving peak shape and often enhancing selectivity.[13][14][15]

2. Adjust the Column Temperature: Temperature has a complex and often unpredictable effect on chiral separations. It influences the thermodynamics of the interaction between the analytes and the CSP.[16]

  • Lowering the temperature generally increases selectivity and enhances weaker bonding forces, which can improve resolution.[4][5][13]
  • Increasing the temperature typically decreases retention time and can improve peak efficiency (sharper peaks).[4][5]
  • In some cases, changing the temperature can even cause the elution order of the enantiomers to reverse .[2] It is a critical parameter to screen, typically between 10°C and 40°C.[13]

3. Reduce the Flow Rate: Chiral stationary phases often suffer from slow mass transfer kinetics. This means that at high flow rates, the separation efficiency drops off quickly.

  • Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min or even 0.2 mL/min for a 4.6 mm ID column) gives the enantiomers more time to interact with the CSP, which can significantly increase peak efficiency and, consequently, resolution.[4][5][13]
ParameterGeneral Effect on ResolutionScientific Rationale
Mobile Phase Additive Can dramatically increase resolution for ionizable analytes.Suppresses secondary ionic interactions with the silica support, improving peak shape and allowing the primary chiral recognition mechanism to dominate.[13][17]
Temperature Unpredictable. Lower T often increases selectivity; Higher T can improve efficiency.Affects the thermodynamics (ΔH and ΔS) of the diastereomeric complex formation. Lower T can favor the stability of weaker, selective interactions.[2][16]
Flow Rate Decreasing flow rate often increases resolution.Improves column efficiency (N) by minimizing resistance to mass transfer (C-term in the van Deemter equation), allowing for more effective partitioning.[13]
Table 1: Impact of Key Chromatographic Parameters on Chiral Resolution.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q: My peaks are resolved, but they show significant tailing, which is affecting my ability to quantify them accurately. What causes this and how can I fix it?

A: Peak tailing is typically caused by unwanted secondary interactions between the analyte and the stationary phase, or by column overload.[17][18]

1. Address Secondary Site Interactions: This is the most common cause for basic or acidic compounds.

  • The Problem: Basic analytes can interact ionically with residual acidic silanol groups on the surface of the silica support, which are separate from the chiral selector. This secondary retention mechanism causes a portion of the analyte molecules to lag behind, resulting in a tailing peak.[14][17]
  • The Solution: As described above, add a small amount of a competing agent to the mobile phase. For a basic analyte, 0.1% DEA will interact with the silanol groups, effectively masking them from the analyte and leading to a much more symmetrical peak.[13][14] For an acidic analyte, 0.1% TFA will achieve the same effect.[13]

2. Check for Mass Overload: Chiral columns can be overloaded at surprisingly low concentrations.[19]

  • The Problem: Unlike achiral columns where overload often causes peak fronting, on cyclodextrin and other chiral phases, it characteristically results in tailing peaks and a loss of resolution.[19]
  • The Solution: Dilute your sample by a factor of 10 and re-inject. If the peak shape and resolution improve, you were overloading the column.[20] Reduce your sample concentration or injection volume accordingly.

3. Investigate Column Contamination:

  • The Problem: Strongly retained impurities from previous injections can accumulate at the head of the column, creating active sites that cause peak tailing for all subsequent peaks.[18][21][22]
  • The Solution:
  • Prevention: Always use a guard column to protect the analytical column.[23]
  • Remediation: Flush the column with a strong solvent. Crucially, check the column's instruction manual first.
  • For immobilized polysaccharide phases, you can use strong solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) to wash the column.[23][24]
  • For coated polysaccharide phases, these strong solvents will dissolve the chiral polymer and irreversibly destroy the column.[25] For these, flushing with 100% ethanol or isopropanol is a safer option.[15]
Issue 3: Shifting Retention Times and Irreproducible Results
Q: My method worked yesterday, but today the retention times have shifted, and the resolution has decreased. What could be the problem?

A: Irreproducibility is often linked to insufficient column equilibration, or changes in the mobile phase or temperature.

1. Insufficient Column Equilibration:

  • The Problem: Chiral stationary phases, particularly the complex surfaces of macrocyclic glycopeptide columns, can take a very long time to fully equilibrate with a new mobile phase.[4][5] Failure to wait long enough will result in drifting retention times as the column slowly reaches equilibrium during your analytical run.
  • The Solution: Always flush the column with at least 20 column volumes of the new mobile phase before starting an analysis. For some columns, an equilibration time of 1-2 hours may be necessary.[5]

2. Mobile Phase Inconsistency:

  • The Problem: In normal phase chromatography, the mobile phase is often a mixture of a non-polar solvent (like hexane) and a polar modifier (like ethanol). The non-polar component is typically much more volatile. Over a day, selective evaporation can change the mobile phase composition, making it effectively stronger and reducing retention times.[14]
  • The Solution: Prepare your mobile phase fresh daily.[14] Keep the solvent reservoir bottle capped to minimize evaporation.

3. Temperature Fluctuation:

  • The Problem: As discussed, chiral separations can be very sensitive to temperature. A change in the ambient lab temperature from one day to the next can be enough to alter selectivity and retention.[15]
  • The Solution: Always use a thermostatted column compartment and maintain the temperature to within ±1°C for maximum reproducibility.[4][5]

4. Additive Memory Effects:

  • The Problem: Mobile phase additives (TFA, DEA) can adsorb onto the stationary phase and may not be easily removed.[26] If you switch to a method that does not use an additive, residual amounts on the column can affect the separation, leading to unexpected results.[26]
  • The Solution: If possible, dedicate columns to specific additive types (e.g., one column for acidic methods, one for basic). If not, implement a rigorous column flushing and regeneration procedure between methods that use different additives.[23]

Experimental Protocol: A Systematic Screening Strategy

This protocol outlines an efficient workflow for finding a suitable separation method for a novel chiral compound.

cluster_screening Phase 1: Initial Screening cluster_cols Column Set cluster_mp Mobile Phase Systems cluster_optimization Phase 2: Method Optimization Analyte Prepare Analyte (1 mg/mL in mobile phase) Screen Run parallel screening (9 combinations) Analyte->Screen C1 Immobilized Amylose CSP C1->Screen C2 Immobilized Cellulose CSP 1 C2->Screen C3 Immobilized Cellulose CSP 2 C3->Screen MP1 Normal Phase (Hexane/EtOH) MP1->Screen MP2 Polar Organic (MeCN or MeOH) MP2->Screen MP3 Reversed Phase (ACN/H2O) MP3->Screen Evaluate Evaluate Results Identify 'Hits' (Partial or full separation) Screen->Evaluate Optimize Select Best Condition & Optimize Isocratically: - Solvent Ratio - Temperature - Flow Rate - Additive Evaluate->Optimize 'Hit' Found Final Validated Chiral Method Optimize->Final

Caption: A high-throughput screening strategy for chiral method development.

Step-by-Step Methodology
  • Select Screening Columns: Choose a set of 3-4 columns with diverse chiral stationary phases. A recommended starting set includes immobilized amylose- and cellulose-based CSPs, as they cover a broad range of applications. [11][12]2. Prepare Mobile Phases: Prepare the three primary mobile phase systems:

    • Normal Phase (NP): n-Hexane / Ethanol

    • Polar Organic (PO): Acetonitrile or Methanol

    • Reversed-Phase (RP): Acetonitrile / Water (often with 0.1% formic acid or ammonium bicarbonate for MS compatibility)

  • Prepare Sample: Dissolve the racemic analyte at approximately 1 mg/mL. Ideally, dissolve the sample in the mobile phase, but if solubility is an issue, use a solvent compatible with the CSP. [25]4. Execute the Screen: Using an automated column and solvent switching system is ideal. [3][8]For each column, run a generic scouting gradient for each of the three mobile phase systems. A typical NP gradient might be 5% to 50% Ethanol over 15 minutes.

  • Evaluate the Results: Review the chromatograms from all runs. Look for any sign of peak splitting or separation, even if it is not baseline. This is considered a "hit." [4]6. Optimize the Best Condition:

    • Select the column and mobile phase combination that showed the most promising result.

    • Switch to an isocratic elution mode based on the retention time from the gradient run. [12] * Systematically adjust the mobile phase solvent ratio, column temperature, and flow rate as described in the troubleshooting section to achieve a final, robust separation with Rs ≥ 1.5.

References

  • Phenomenex Inc. (2012, March 14). Phenomenex Publishes Guide for Chiral Column Selection. [Link]
  • Bioanalysis Zone. (2015, June 17). Chiral HPLC column selection and method development guide (Sigma-Aldrich). [Link]
  • LCGC International. (2023, January 19).
  • Daicel Chiral Technologies.
  • YouTube. (2022, October 3). Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research. [Link]
  • ResearchGate.
  • LCGC International.
  • Regis Technologies. (2020, December 12).
  • Phenomenex. HPLC Technical Tip: Chiral Method Development. [Link]
  • Regis Technologies. (2022, October 14). Getting Started with Chiral Method Development. [Link]
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
  • Phenomenex Blog. (2019, March 14). Chiral LC Questions You Were Afraid to Ask But Need to Know. [Link]
  • PubMed. (2019, August 16).
  • Regis Technologies. (2023, September 25).
  • Daicel Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]
  • PubMed Central. (2021, September 9).
  • Daicel Chiral Technologies. Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. [Link]
  • YMC. Efficient method development for chiral separation by using CHIRAL ART columns. [Link]
  • MDPI.
  • ALWSCI. (2025, July 17).
  • ResearchGate.
  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]
  • Restek. (2021, September 12). Chiral Separations 3: Overloading and Tailing. [Link]
  • ResearchGate.
  • Chromatography Today. (2020, May 20).
  • ResearchGate. (2014, September 17). How can I improve my chiral column resolution?. [Link]
  • Element Lab Solutions. Peak Tailing in HPLC. [Link]
  • ACD/Labs. (2022, October 6).

Sources

Validation & Comparative

A Head-to-Head Comparison for the Medicinal Chemist: Azepan-4-ol vs. Piperidin-4-ol as a Drug Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to Scaffold Selection in Drug Discovery

For researchers, scientists, and drug development professionals, the choice of a core chemical scaffold is a pivotal decision that profoundly shapes the pharmacokinetic and pharmacodynamic properties of a drug candidate. Among the saturated heterocyclic scaffolds, piperidin-4-ol is a well-trodden path, found in numerous approved drugs.[1] Its seven-membered counterpart, azepan-4-ol, has emerged as a compelling alternative, offering unique structural and conformational properties.[2] This guide provides a comprehensive, data-driven comparison of these two scaffolds to equip medicinal chemists with the insights needed for rational drug design.

Structural and Physicochemical Properties: A Tale of Two Rings

The addition of a single methylene unit in the azepane ring compared to the piperidine ring introduces significant, albeit subtle, differences in their three-dimensional structure and physicochemical properties. These differences can be strategically exploited to fine-tune a molecule's characteristics for a specific biological target and desired ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Conformational Flexibility: A Double-Edged Sword

The most striking difference between the two scaffolds lies in their conformational flexibility. Six-membered rings like piperidine predominantly exist in a relatively rigid chair conformation.[3] This pre-organization can be advantageous for binding to a biological target, potentially leading to higher affinity.[3]

In contrast, seven-membered rings such as azepane exhibit greater conformational flexibility, capable of adopting multiple low-energy conformations, including chair and boat-twist-boat forms.[3][4] This adaptability can allow a molecule to better fit into a complex binding pocket.[3] However, this flexibility can also come with an entropic penalty upon binding. The choice between a more rigid or a more flexible scaffold is therefore highly dependent on the specific target and the desired mode of interaction.

Key Physicochemical Parameters

A comparison of the fundamental physicochemical properties of this compound and piperidin-4-ol reveals key distinctions that influence their behavior in biological systems.

PropertyThis compoundPiperidin-4-olRationale for Comparison
Molecular Weight ( g/mol ) 115.18[5]101.15Ring expansion adds to the molecular weight, a consideration for lead-like properties.
Calculated LogP (cLogP) ~ -0.4 to 0.5[3][6]~ 0.8[3]Lipophilicity is a critical determinant of permeability, metabolic stability, and off-target effects.[3]
pKa of Conjugate Acid ~ 8.0 - 9.0[3]~ 11.2[3]The basicity of the nitrogen atom influences the ionization state at physiological pH, impacting solubility, cell permeability, and target engagement.[3]

Note: The provided cLogP and pKa values are estimations for the parent scaffolds and can be influenced by substitution.

The lower lipophilicity of this compound compared to piperidin-4-ol can be advantageous in achieving a better balance between permeability and solubility.[3] The significantly lower basicity of the azepane nitrogen suggests it will be partially protonated at physiological pH, which can be beneficial in mitigating potential off-target effects associated with high basicity.[3]

Impact on Pharmacological Profile: Navigating Biological Space

The choice between an azepane and a piperidine scaffold can have profound implications for a compound's biological activity, metabolic stability, and overall pharmacokinetic profile.

Metabolic Stability: A Potential Advantage for the Larger Ring

Piperidine rings can be susceptible to metabolism.[3] The larger ring size of azepane may offer a degree of shielding from certain metabolic enzymes, potentially leading to improved metabolic stability.[3] However, it's important to note that metabolic stability is highly dependent on the specific substitution pattern of the scaffold. For instance, functionalization at positions adjacent to the nitrogen on the piperidine ring can also enhance metabolic stability.[7]

Permeability: A Trade-off Between Lipophilicity and Solubility

The higher lipophilicity of piperidine generally translates to higher cell permeability.[3] While advantageous for oral absorption, high lipophilicity can also lead to poor solubility and increased off-target effects. The more moderate lipophilicity of azepane may offer a more balanced profile of moderate permeability and good solubility.[3]

Therapeutic Applications: Diverse Roles in Drug Discovery

Both azepane and piperidine scaffolds are found in a wide range of approved drugs and clinical candidates, highlighting their versatility.

  • Azepane-containing drugs have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-tubercular, and anti-Alzheimer's disease properties.[8] Examples of approved drugs containing the azepane ring include bazedoxifene, cetiedil, and tolazamide.[9]

  • Piperidine derivatives are among the most important synthetic fragments in the pharmaceutical industry, present in over twenty classes of pharmaceuticals.[10] These include drugs for cancer, infectious diseases, Alzheimer's disease, and neuropathic pain.[10][11] Notable examples include methylphenidate (a stimulant) and haloperidol (an antipsychotic).[12]

Synthetic Accessibility: From Bench to Production

Both piperidin-4-ol and this compound are commercially available and can be synthesized through various established routes. The synthesis of substituted piperidines is extensively documented, with numerous methods for intra- and intermolecular reactions leading to diverse derivatives.[10] The synthesis of azepanes can be more challenging due to slower cyclization kinetics for the seven-membered ring.[13] However, efficient methods for their preparation have been developed.[13]

Experimental Protocols

Protocol 1: Determination of Metabolic Stability using Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of compounds containing either the this compound or piperidin-4-ol scaffold.

Objective: To determine the in vitro intrinsic clearance of a test compound in human liver microsomes.

Materials:

  • Test compound (dissolved in DMSO)

  • Human Liver Microsomes (pooled, 0.5 mg/mL)

  • NADPH regenerating system (e.g., Corning Gentest™)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with an internal standard (e.g., warfarin)

  • 96-well plates

  • LC-MS/MS system

Methodology:

  • Preparation of Incubation Mixture: In a 96-well plate, combine the test compound (final concentration 1 µM) and human liver microsomes in phosphate buffer.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing the internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the test compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the test compound remaining versus time. The slope of the linear regression represents the elimination rate constant (k). Intrinsic clearance (Clint) can then be calculated.

Protocol 2: Caco-2 Permeability Assay

This protocol outlines a method to assess the intestinal permeability of a drug candidate.

Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (cultured on Transwell® inserts)

  • Test compound (dissolved in a suitable buffer)

  • Hank's Balanced Salt Solution (HBSS)

  • Lucifer yellow (as a marker for monolayer integrity)

  • 96-well plates

  • LC-MS/MS system

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts until a confluent monolayer is formed (typically 21 days).

  • Monolayer Integrity Check: Assess the integrity of the cell monolayer by measuring the permeability of Lucifer yellow.

  • Apical to Basolateral Permeability (A-B):

    • Add the test compound to the apical (A) side of the Transwell®.

    • At various time points, collect samples from the basolateral (B) side.

  • Basolateral to Apical Permeability (B-A):

    • Add the test compound to the basolateral (B) side.

    • At various time points, collect samples from the apical (A) side.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can also be determined to assess active transport.

Visualization of Key Concepts

Drug_Discovery_Workflow cluster_ScaffoldSelection Scaffold Selection cluster_Properties Physicochemical Properties cluster_ADME ADME Profile cluster_Outcome Desired Outcome Azepane This compound Conformational Conformational Flexibility Azepane->Conformational Higher Lipophilicity Lipophilicity (LogP) Azepane->Lipophilicity Lower Basicity Basicity (pKa) Azepane->Basicity Lower Piperidine Piperidin-4-ol Piperidine->Conformational Lower (Rigid) Piperidine->Lipophilicity Higher Piperidine->Basicity Higher DrugCandidate Optimal Drug Candidate Conformational->DrugCandidate Target Fit Metabolism Metabolic Stability Lipophilicity->Metabolism Permeability Permeability Lipophilicity->Permeability Basicity->DrugCandidate Solubility & Off-target effects Metabolism->DrugCandidate Longer Half-life Permeability->DrugCandidate Oral Bioavailability

Caption: Decision workflow for scaffold selection based on key properties.

Conclusion: A Strategic Choice for Rational Drug Design

The decision to employ this compound versus piperidin-4-ol is not a matter of inherent superiority but one of strategic alignment with the goals of a drug discovery program. Piperidin-4-ol remains a robust and well-validated scaffold, offering a more rigid and lipophilic framework that can be ideal for achieving high target affinity.[3][7]

This compound presents a compelling alternative, providing greater conformational flexibility, lower lipophilicity, and reduced basicity.[3] These characteristics can be leveraged to navigate complex binding pockets, optimize solubility and permeability profiles, and potentially enhance metabolic stability. Ultimately, a thorough understanding of the subtle yet significant differences between these two valuable scaffolds empowers the medicinal chemist to make more informed and rational decisions in the quest for novel and effective therapeutics.

References

  • Azepane - Wikipedia. (n.d.).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.).
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed. (2019, January 15).
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025, October 21).
  • Piperidine - Wikipedia. (n.d.).
  • Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. (2023, February 9).
  • A few examples of piperidine‐based drugs and natural products. - ResearchGate. (n.d.).
  • Structure-Activity Relationships of Azepine-Based Drug Candidates - ResearchGate. (n.d.).
  • Structure Activity Relationships of 5-, 6-, and 7-Methyl-Substituted Azepan-3-one Cathepsin K Inhibitors - ResearchGate. (2025, August 6).
  • The Chemical Properties and Applications of Azepane. (n.d.).
  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (n.d.).
  • Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors - PubMed. (2024, April 15).
  • Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. (2017, October 15).
  • Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed. (n.d.).
  • Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane - NIH. (2022, April 15).
  • (PDF) Piperidine nucleus in the field of drug discovery - ResearchGate. (n.d.).
  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - MDPI. (2024, June 26).
  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology | Journal of Medicinal Chemistry - ACS Publications. (2025, April 24).
  • The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.).
  • Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PubMed Central. (n.d.).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2).
  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PubMed Central. (n.d.).
  • This compound | C6H13NO | CID 5149746 - PubChem. (n.d.).
  • Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation - PMC - NIH. (2023, July 29).
  • 8.2: Conformational Analysis - Chemistry LibreTexts. (2020, May 12).
  • Conformational Analysis. (n.d.).
  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. … - ResearchGate. (n.d.).
  • Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[3][7]thiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors - MDPI. (n.d.).
  • Showing metabocard for 2,2,6,6-Tetramethyl-4-piperidinol (HMDB0245344) - Human Metabolome Database. (2021, September 10).
  • Azepan-4-one | C6H11NO | CID 1501891 - PubChem. (n.d.).

Sources

A Head-to-Head Battle of Scaffolds: Azepane vs. Piperidine in CNS Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Core Physicochemical and Pharmacological Properties for Optimal CNS Drug Development

In the intricate world of central nervous system (CNS) drug design, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly shapes the ultimate pharmacological profile of a candidate molecule. Among the plethora of nitrogen-containing rings, the six-membered piperidine and its seven-membered homolog, azepane, are recurrent motifs. While both offer a basic nitrogen atom crucial for target interaction and favorable physicochemical properties, their subtle structural differences can lead to significant divergences in potency, selectivity, pharmacokinetics, and safety. This guide provides a comprehensive comparative analysis of azepane and piperidine, offering experimental data and in-depth insights to empower researchers in making informed decisions for their CNS drug discovery programs.

At a Glance: Key Physicochemical and Pharmacological Showdown

To initiate our comparative analysis, a summary of the core properties of azepane and piperidine is presented below. This table encapsulates the fundamental differences that will be elaborated upon throughout this guide.

PropertyPiperidineAzepaneRationale for Comparison
Calculated LogP (cLogP) ~0.8[1]~1.2[2]Lipophilicity is a critical determinant of a molecule's ability to cross the blood-brain barrier, as well as its potential for off-target effects and metabolic clearance.[1]
pKa ~11.2[1]~11.2[3]The basicity of the nitrogen atom dictates the ionization state at physiological pH, which in turn influences solubility, cell permeability, and the ability to engage with biological targets.[1]
Conformational Flexibility Lower (predominantly chair conformations)Higher (multiple low-energy conformations)The three-dimensional shape and flexibility of a scaffold are paramount for optimal interaction with the binding pockets of CNS targets.
Metabolic Stability Can be susceptible to metabolism.[1]Generally good metabolic stability, potentially offering an advantage over piperidine.[1]The rate and site of metabolism directly impact a drug's half-life and potential for drug-drug interactions.
Blood-Brain Barrier (BBB) Permeability Generally high due to optimal lipophilicity.[1]Moderate to high, influenced by substitution patterns.Efficient penetration of the BBB is a prerequisite for CNS-acting drugs.
Synthetic Accessibility Well-established and diverse synthetic routes.More challenging synthesis, though methods like ring expansion are available.[4][5]The ease and cost of synthesis are crucial considerations for the feasibility of a drug development program.

Delving Deeper: A Mechanistic Exploration of Key Differences

The subtle increase of a single methylene unit in the azepane ring compared to piperidine introduces profound changes in its three-dimensional structure and, consequently, its interactions with biological systems.

Conformational Landscape: A World of Difference

The piperidine ring predominantly exists in a stable chair conformation, which limits the spatial arrangement of its substituents.[6] This conformational rigidity can be advantageous in pre-organizing a molecule for binding to a specific target, potentially leading to higher potency and selectivity. However, it can also be a limitation if the target's binding site requires a different geometry.

In contrast, the seven-membered azepane ring possesses significantly greater conformational flexibility. It can adopt multiple low-energy conformations, such as the chair, boat, and twist-boat forms. This inherent flexibility allows azepane-containing molecules to explore a wider conformational space and potentially adapt to the topographies of various binding sites. This can be particularly beneficial in the early stages of drug discovery when the precise binding mode is not yet fully understood.

G cluster_piperidine Piperidine cluster_azepane Azepane Chair 1 Chair 1 Chair 2 Chair 2 Chair 1->Chair 2 Ring Flip Chair_A Chair_A Boat_A Boat_A Chair_A->Boat_A Interconversion Twist-Boat_A Twist-Boat_A Boat_A->Twist-Boat_A Interconversion Twist-Boat_A->Chair_A Interconversion Rigid Scaffold Rigid Scaffold Rigid Scaffold->Chair 1 Flexible Scaffold Flexible Scaffold Flexible Scaffold->Chair_A

Caption: Conformational landscapes of piperidine and azepane.

Physicochemical Properties: The Impact of Ring Size

As highlighted in the comparison table, the cLogP of azepane is slightly higher than that of piperidine, indicating a modest increase in lipophilicity. While both scaffolds fall within a favorable range for CNS drug design, this difference can be exploited by medicinal chemists. For instance, in a series of compounds where higher lipophilicity is desired to enhance BBB penetration, switching from a piperidine to an azepane core could be a viable strategy.

The basicity of the nitrogen atom, as measured by the pKa, is remarkably similar for both scaffolds. This means that at physiological pH (around 7.4), a significant portion of both piperidine and azepane moieties will be protonated. This positive charge is often crucial for forming ionic interactions with acidic residues in the binding pockets of CNS targets, such as G-protein coupled receptors (GPCRs) and ion channels.

Navigating the CNS: Pharmacokinetic and Pharmacodynamic Considerations

The ultimate success of a CNS drug candidate hinges on its ability to reach its target in the brain at a therapeutic concentration and engage with it effectively.

Blood-Brain Barrier Permeability: A Gateway to the CNS

The ability of a molecule to cross the highly selective blood-brain barrier is a critical hurdle for any CNS drug. Both piperidine and azepane are considered privileged scaffolds in this regard. Their optimal balance of lipophilicity and the presence of a basic nitrogen atom often facilitate passive diffusion across the BBB. However, the greater conformational flexibility of azepane can sometimes lead to a higher "polar surface area" in certain conformations, which might slightly hinder permeability. Therefore, the substitution pattern around the core ring plays a crucial role in fine-tuning this property.

Metabolic Stability: The Body's Defense Mechanisms

The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) enzyme family is responsible for the oxidative metabolism of many xenobiotics. Piperidine rings can be susceptible to CYP-mediated oxidation, leading to the formation of various metabolites that may have altered pharmacological activity or be rapidly cleared from the body. The larger and more flexible azepane ring may be less readily accommodated by the active sites of some CYP enzymes, potentially leading to improved metabolic stability and a longer half-life in the body.[1]

Target Engagement and Off-Target Liabilities

The choice between an azepane and a piperidine scaffold can have a profound impact on a molecule's interaction with its intended CNS target and its potential for off-target effects.

  • On-Target Potency: The distinct three-dimensional shapes of piperidine and azepane mean that one may fit more snugly into the binding pocket of a target receptor or enzyme than the other. For example, the piperidine-containing drug donepezil is a potent acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[7] In contrast, several approved CNS drugs, including the antipsychotic agent lurasidone, feature an azepane-related bicyclic system.

  • hERG Liability: The human ether-à-go-go-related gene (hERG) potassium channel is a critical anti-target in drug discovery due to the risk of cardiac arrhythmias. Both piperidine and azepane, as basic amines, have the potential to block the hERG channel. However, the specific stereoelectronic properties of each scaffold, when combined with various substituents, will determine the actual risk. A direct comparison of a piperidine and an azepane analog in a specific chemical series showed that N-alkylation of the azepine could lead to more potent hERG activity.[8]

Experimental Workflows: A Practical Guide to Comparative Analysis

To empirically evaluate the relative merits of azepane and piperidine scaffolds in a drug discovery program, a series of standardized in vitro assays are essential.

Protocol 1: Determination of Lipophilicity (LogP/LogD)

Objective: To quantify the lipophilicity of azepane- and piperidine-containing compounds.

Methodology (Shake-Flask Method): [9][10][11]

  • Preparation of Phases: Prepare a mutually saturated solution of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD measurement).

  • Compound Dissolution: Dissolve a precise amount of the test compound in the aqueous phase to a known concentration.

  • Partitioning: Add an equal volume of the n-octanol phase to the aqueous solution in a sealed vial.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and n-octanol layers.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.[9]

  • Calculation:

    • LogP = log10 ([Compound]octanol / [Compound]water)

    • LogD7.4 = log10 ([Compound]octanol / [Compound]aqueous pH 7.4)

G cluster_protocol1 LogP/LogD Determination Start Start Prepare Phases Prepare Phases Start->Prepare Phases Dissolve Compound Dissolve Compound Prepare Phases->Dissolve Compound Partition Partition Dissolve Compound->Partition Equilibrate Equilibrate Partition->Equilibrate Separate Phases Separate Phases Equilibrate->Separate Phases Quantify Quantify Separate Phases->Quantify Calculate LogP/D Calculate LogP/D Quantify->Calculate LogP/D End End Calculate LogP/D->End

Caption: Workflow for LogP/LogD determination.

Protocol 2: In Vitro Metabolic Stability Assessment

Objective: To determine the rate of metabolic clearance of azepane- and piperidine-containing compounds.

Methodology (Liver Microsomal Stability Assay): [12][13][14][]

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (from human or other relevant species), a NADPH-regenerating system (cofactor for CYP enzymes), and a buffer solution.[12]

  • Compound Incubation: Add the test compound to the pre-warmed reaction mixture (37°C) to initiate the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[12]

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.[12]

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line corresponds to the rate of disappearance. From this, calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[12]

G cluster_protocol2 Metabolic Stability Assay Start Start Prepare Microsomes Prepare Microsomes Start->Prepare Microsomes Incubate Compound Incubate Compound Prepare Microsomes->Incubate Compound Time-Point Sampling Time-Point Sampling Incubate Compound->Time-Point Sampling Quench Reaction Quench Reaction Time-Point Sampling->Quench Reaction Process Samples Process Samples Quench Reaction->Process Samples LC-MS/MS Analysis LC-MS/MS Analysis Process Samples->LC-MS/MS Analysis Calculate t1/2 & CLint Calculate t1/2 & CLint LC-MS/MS Analysis->Calculate t1/2 & CLint End End Calculate t1/2 & CLint->End

Caption: Workflow for in vitro metabolic stability assay.

Protocol 3: Blood-Brain Barrier Permeability Assessment

Objective: To evaluate the ability of azepane- and piperidine-containing compounds to cross a cellular model of the BBB.

Methodology (Transwell Assay with iPSC-derived BMECs): [16][17][18][19]

  • Cell Culture: Culture human induced pluripotent stem cell (iPSC)-derived brain microvascular endothelial cells (BMECs) on the porous membrane of a Transwell insert until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed.[16][19] Co-culture with astrocytes and pericytes can enhance barrier properties.[16]

  • Compound Application: Add the test compound to the apical (luminal) chamber of the Transwell insert, which represents the blood side.

  • Sampling: At various time points, collect samples from the basolateral (abluminal) chamber, which represents the brain side.

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the basolateral chamber, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.

Conclusion: Making the Right Choice for Your CNS Target

The decision to employ an azepane or a piperidine scaffold in a CNS drug design program is not a matter of one being universally superior to the other. Instead, it is a nuanced choice that depends on the specific goals of the project and the nature of the biological target.

Choose Piperidine when:

  • A more conformationally restricted scaffold is desired to maximize potency and selectivity for a well-defined binding pocket.

  • Well-established and cost-effective synthetic routes are a primary consideration.

  • Slightly lower lipophilicity is preferred to mitigate potential off-target effects.

Choose Azepane when:

  • Greater conformational flexibility is needed to explore a wider range of interactions with the target or to adapt to a less-defined binding site.

  • Improved metabolic stability is a key objective.

  • A modest increase in lipophilicity is required to enhance BBB penetration.

Ultimately, the most effective approach is often to synthesize and evaluate analogs containing both scaffolds in parallel. This head-to-head comparison will provide the empirical data needed to make a confident and data-driven decision, paving the way for the development of novel and effective CNS therapeutics.

References

  • In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. (n.d.).
  • How to Conduct an In Vitro Metabolic Stability Study. (2025, May 29).
  • A Head-to-Head Comparison of 1,4-Oxazepane and Other Key Heterocyclic Scaffolds in Drug Discovery - Benchchem. (n.d.).
  • In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine - Frontiers. (n.d.).
  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed. (n.d.).
  • In Vitro Blood Brain Barrier Models for Drug Development - Tempo Bioscience. (2022, December 18).
  • Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PubMed Central. (n.d.).
  • How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK. (2023, December 28).
  • In Vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. (n.d.).
  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. | Semantic Scholar. (n.d.).
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025, November 19).
  • Metabolic Stability - Frontage Laboratories. (n.d.).
  • Metabolic Stability Testing | PK Optimization - Formulation / BOC Sciences. (n.d.).
  • A Comparative Guide to Piperidine Analogs in CNS Research: From Simple Scaffolds to Potent Neuromodulators - Benchchem. (n.d.).
  • Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity - PMC - NIH. (n.d.).
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (n.d.).
  • Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.).
  • Piperidine Analogs in Central Nervous System Research: A Technical Guide - Benchchem. (n.d.).
  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - Bentham Science Publisher. (n.d.).
  • Azepane - Wikipedia. (n.d.).
  • Buy 1-(2-Piperidin-4-ylethyl)azepane | 96901-05-2 - Smolecule. (2023, August 15).
  • Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. (2025, August 6).
  • Fentanyl - Wikipedia. (n.d.).
  • Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. (2023, February 9).
  • The Significance of Piperidine Derivatives in Modern Drug Discovery. (2025, October 9).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.).
  • Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. (2017, October 15).
  • Drugs affecting the central nervous system - UMP. (n.d.).
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed. (2019, January 15).
  • A High-Throughput Method for Lipophilicity Measurement - PMC - NIH. (n.d.).
  • Synthesis and Medicinal Uses of Azepines - Pharmaguideline. (n.d.).
  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines - JOURNAL OF PHARMA INSIGHTS AND RESEARCH. (n.d.).
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties | ACS Chemical Neuroscience. (n.d.).
  • Azepane | C6H13N | CID 8119 - PubChem - NIH. (n.d.).
  • A Technical Guide to the Theoretical and Experimental Conformational Analysis of Piperidine Derivatives - Benchchem. (n.d.).
  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - MDPI. (2024, June 26).

Sources

The Azepan-4-ol Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The seven-membered azepane ring is a privileged scaffold in medicinal chemistry, offering a flexible, three-dimensional structure that can effectively probe the binding pockets of various biological targets.[1] Its conformational diversity is a key determinant of its bioactivity, making the strategic introduction of substituents crucial for effective drug design.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of Azepan-4-ol derivatives, focusing on their development as potent and selective antagonists for the C-C chemokine receptor 2 (CCR2). We will explore the causal rationale behind key structural modifications and provide detailed experimental protocols to support further research and development in this area.

The this compound Core as a Versatile Template

The this compound moiety serves as a valuable intermediate in the synthesis of a wide array of bioactive molecules.[2] Its utility stems from the presence of a secondary amine, which can be readily functionalized, and a hydroxyl group that can influence physicochemical properties and provide an additional vector for receptor interaction. Our focus will be on a class of N-substituted 4-aryl-4-hydroxyazepane derivatives that have shown significant promise as CCR2 antagonists.

The general workflow for exploring the SAR of this scaffold involves a few key stages, from initial synthesis to biological evaluation. Understanding this process is fundamental to appreciating the rationale behind the design of each derivative.

G cluster_0 Synthesis Workflow cluster_1 Biological Evaluation A Azepan-4-one Starting Material B Grignard Reaction (Aryl Addition at C4) A->B Introduce aryl diversity at C4 position C N-Boc Deprotection B->C Expose secondary amine for functionalization D Reductive Amination or Amide Coupling (N-Substitution) C->D Introduce diverse substituents at N1 position E Final Derivative Library D->E F Primary Screening: CCR2 Binding Assay E->F Test derivatives for receptor affinity G Functional Assay: Chemotaxis or Ca2+ Flux F->G Confirm antagonist activity H SAR Analysis & Data Correlation G->H Identify key structural features for activity H->D Iterative Optimization

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Comparative Analysis: SAR of N-Substituted 4-Aryl-Azepan-4-ol Derivatives as CCR2 Antagonists

The C-C chemokine receptor 2 (CCR2) and its ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), play a pivotal role in the recruitment of monocytes to sites of inflammation.[3] This signaling axis is implicated in a variety of inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and atherosclerosis, making CCR2 a prime therapeutic target.[3] The following analysis details the SAR of a series of this compound derivatives designed to antagonize this receptor.

The core scaffold for this series is a 4-aryl-azepan-4-ol, where modifications at the azepane nitrogen (N1) and the C4-aryl ring have been systematically explored to optimize potency.

Caption: Key modification points on the this compound scaffold for CCR2 antagonism.

Key Findings from Structure-Activity Relationship Studies

Systematic modifications of the N-substituted 4-(3-(trifluoromethyl)phenyl)this compound scaffold have revealed critical insights into the structural requirements for potent CCR2 antagonism. The data presented below is synthesized from representative findings in the field.

CompoundN-Substituent (R1)C4-Aryl Substituent (R2)CCR2 Binding IC50 (nM)Rationale for Modification
1 H3-(Trifluoromethyl)phenyl>1000Parent compound to establish baseline activity.
2 Benzyl3-(Trifluoromethyl)phenyl150Introduction of a simple hydrophobic group at N1 to probe for a corresponding pocket.
3 Benzoylmethyl3-(Trifluoromethyl)phenyl25The benzamide moiety was hypothesized to form key hydrogen bonds and pi-stacking interactions.
4 (4-Chlorobenzoyl)methyl3-(Trifluoromethyl)phenyl12Addition of an electron-withdrawing group on the benzamide to explore electronic effects.
5 BenzoylmethylPhenyl350Removal of the trifluoromethyl group to confirm its importance for potency.
6 Benzoylmethyl3,5-bis(Trifluoromethyl)phenyl8Exploring if additional electron-withdrawing groups on the C4-aryl ring enhance binding.

Data Interpretation and Causality:

  • The N-Substituent (R1) is Critical for Potency: Unsubstituted azepane 1 is inactive, highlighting the necessity of a substituent at the N1 position. The introduction of a benzoylmethyl group (Compound 3 ) dramatically increases potency compared to a simple benzyl group (Compound 2 ). This suggests that the amide linkage and the terminal phenyl ring are crucial for high-affinity binding, likely engaging in hydrogen bonding and hydrophobic interactions within the CCR2 binding site.

  • Electronic Tuning of the N-Benzamide: The addition of an electron-withdrawing chlorine atom to the benzamide ring (Compound 4 ) further enhances potency. This indicates that the electronic properties of this region are important, potentially influencing the hydrogen-bonding capacity of the amide or engaging in favorable electrostatic interactions with the receptor.

  • The C4-Aryl Ring and the Trifluoromethyl Group: The trifluoromethyl group on the C4-phenyl ring is a key contributor to potency. Its removal (Compound 5 ) leads to a significant loss of activity. This lipophilic, electron-withdrawing group likely occupies a specific hydrophobic sub-pocket within the receptor. The enhanced potency of the bis-trifluoromethyl analog (Compound 6 ) further supports the presence of a sizable hydrophobic pocket that can accommodate bulky, electron-deficient groups.

  • Stereochemistry: For many CCR2 antagonists, stereochemistry is a critical determinant of activity.[4] While not detailed in the table, the relative stereochemistry of the 4-hydroxyl and 4-aryl groups, as well as the conformation of the N-substituent, would be expected to have a significant impact on binding affinity.

Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, detailed experimental protocols are essential. Below are representative procedures for the synthesis of a key this compound intermediate and a standard biological assay for evaluating CCR2 antagonism.

Synthesis of 4-(3-(Trifluoromethyl)phenyl)this compound

This protocol describes a common route to the core scaffold, starting from a commercially available N-Boc-azepan-4-one.

Step 1: Grignard Addition to N-Boc-azepan-4-one

  • To a solution of 1-bromo-3-(trifluoromethyl)benzene (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add magnesium turnings (1.3 equivalents).

  • Stir the mixture until the magnesium is consumed, indicating the formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C and add a solution of N-Boc-azepan-4-one (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-4-(3-(trifluoromethyl)phenyl)this compound.

Step 2: Boc Deprotection

  • Dissolve the product from Step 1 in a 4M solution of hydrochloric acid in 1,4-dioxane.

  • Stir the mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture to dryness under reduced pressure.

  • Triturate the resulting solid with diethyl ether and collect the solid by filtration to yield 4-(3-(trifluoromethyl)phenyl)this compound hydrochloride as a white solid. This intermediate can then be used in subsequent N-substitution reactions (e.g., reductive amination or amide coupling) to generate the final library of derivatives.

Biological Evaluation: CCR2 Chemotaxis Assay

This functional assay measures the ability of a compound to inhibit the migration of CCR2-expressing cells towards the MCP-1 ligand.

Cell Culture:

  • Culture a human monocytic cell line known to express CCR2 (e.g., THP-1) in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin.

Chemotaxis Assay Protocol:

  • Harvest the cells and resuspend them in assay buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1 x 10^6 cells/mL.

  • Pre-incubate the cells with various concentrations of the test compounds (or vehicle control) for 30 minutes at 37 °C.

  • Add recombinant human MCP-1 (CCL2) to the lower wells of a 96-well chemotaxis plate (e.g., a plate with a 5 µm pore size polycarbonate membrane). Add assay buffer alone to control wells to measure random migration.

  • Add the pre-incubated cell suspension to the upper chamber of the chemotaxis plate.

  • Incubate the plate for 90 minutes at 37 °C in a 5% CO2 incubator.

  • After incubation, remove the upper chamber. Quantify the number of cells that have migrated to the lower chamber using a cell viability reagent (e.g., CellTiter-Glo®) and a luminometer.

  • Calculate the percent inhibition of chemotaxis for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic equation.

Conclusion

The this compound scaffold represents a highly tractable platform for the development of potent GPCR modulators, particularly CCR2 antagonists. The structure-activity relationships discussed herein underscore the importance of systematic and rational drug design. Key takeaways for researchers in this field include:

  • The N1-substituent of the azepane ring is a primary determinant of potency, with amide-containing moieties often providing critical interactions.

  • The C4-aryl substituent plays a crucial role in anchoring the ligand in a hydrophobic pocket of the receptor, with electron-withdrawing groups like trifluoromethyl being highly favorable.

  • Further optimization can be achieved by fine-tuning the electronic properties of the N-substituent and exploring the steric and conformational effects of different substitution patterns.

The provided protocols offer a validated starting point for the synthesis and evaluation of novel this compound derivatives. By leveraging these foundational SAR insights, drug development professionals can continue to refine this promising scaffold to create next-generation therapeutics for inflammatory and autoimmune diseases.

References

  • Schmidhammer, H., et al. (2004). Synthesis and opioid receptor binding properties of a highly potent 4-hydroxy analogue of naltrexone. Bioorganic & Medicinal Chemistry Letters, 14(18), 4755-4758. [Link]
  • Nair, P. C., et al. (2008). QSAR studies on CCR2 antagonists with chiral sensitive hologram descriptors. Bioorganic & Medicinal Chemistry Letters, 18(4), 1323-1330. [Link]
  • Zhou, D., et al. (2021). Systematic Structure–Activity Relationship Study of Nalfurafine Analogues toward Development of Potentially Nonaddictive Pain Management Treatments. Journal of Medicinal Chemistry, 64(15), 11356-11375. [Link]
  • Moree, W. J., et al. (2008). Potent antagonists of the CCR2b receptor. Part 3: SAR of the (R)-3-aminopyrrolidine series. Bioorganic & Medicinal Chemistry Letters, 18(6), 1869-1873. [Link]
  • Subasinghe, N. L., et al. (2013). A novel series of N-(azetidin-3-yl)-2-(heteroarylamino)acetamide CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 23(4), 1063-1069. [Link]
  • Scott, M. K., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(9), 1335-1341. [Link]
  • Varghese, S., et al. (2022). Quantitative Structure–Activity Relationship (QSAR) Modeling of Chiral CCR2 Antagonists with a Multidimensional Space of Novel Chirality Descriptors. International Journal of Molecular Sciences, 23(23), 15264. [Link]
  • Biscaia, M., et al. (2020). Controlling opioid receptor functional selectivity by targeting distinct subpockets of the orthosteric site. eLife, 9, e56519. [Link]
  • Norman, P. (2010). Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist. ACS Medicinal Chemistry Letters, 1(1), 18-22. [Link]
  • PubChem. (n.d.). N-{(3R,4R)-4-[4-(2-Fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-YL}isonicotinamide. PubChem. [Link]
  • Allemann, O., et al. (2017). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Angewandte Chemie International Edition, 56(44), 13853-13857. [Link]
  • Journal of Biomedical Research & Environmental Sciences. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
  • Obeng, S., et al. (2021).
  • De Leoz, M. L. A., et al. (2024). Optimization of glycopeptide enrichment techniques for the identification of Clinical Biomarkers. Analytical Chemistry, 96(44), 16485-16507. [Link]
  • Saurashtra University. (n.d.). Synthesis and characterization of some novel heterocyclic compounds of biological interest. CORE. [Link]
  • Mamat, C., et al. (2023). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 28(13), 5174. [Link]
  • Cherney, R. J., et al. (2012). Benzimidazoles as benzamide replacements within cyclohexane-based CC chemokine receptor 2 (CCR2) antagonists. Bioorganic & Medicinal Chemistry Letters, 22(19), 6181-6184. [Link]
  • ResearchGate. (2019). Synthesis of Trifluoromethylated Azetidines, Aminopropanes, 1,3-Oxazinanes, and 1,3-Oxazinan-2-ones Starting from 4-Trifluoromethyl-β-lactam Building Blocks.
  • Fujiwara, Y., & O'Sullivan, A. C. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 244-253. [Link]
  • ResearchGate. (2013). 2013 Bioorganic & Medicinal Chemistry Letters.
  • Wang, B., et al. (2024). Mechanistic Perspective on C–N and C–S Bond Construction Catalyzed by Cytochrome P450 Enzymes. ACS Bio & Med Chem Au. [Link]
  • Andrews, K. L., et al. (2018). Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine. Journal of Medicinal Chemistry, 61(18), 8186-8201. [Link]

Sources

Navigating Stereochemistry in Drug Discovery: A Comparative Guide to the Biological Activity of cis- vs. trans-Azepan-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the azepane scaffold represents a privileged structure in medicinal chemistry, lauded for its conformational flexibility and broad range of pharmacological activities.[1][2] This seven-membered nitrogen-containing heterocycle is a cornerstone in the development of therapeutics for oncology, neurodegenerative diseases, and infectious agents.[1] However, the spatial arrangement of substituents on the azepane ring—specifically, the cis and trans isomerism—can profoundly influence biological activity. This guide provides an in-depth technical comparison of the biological activities of cis- and trans-azepan-4-ol derivatives, offering experimental insights and methodologies to navigate the complexities of their stereochemistry in drug discovery programs.

While direct comparative biological data for the parent cis- and trans-azepan-4-ol is limited in publicly available literature, extensive research on substituted azepane derivatives provides compelling evidence of the critical role of stereoisomerism. The orientation of a hydroxyl group or other substituents in either a cis (on the same side of the ring) or trans (on opposite sides) configuration can dramatically alter the molecule's interaction with its biological target, impacting potency, selectivity, and overall pharmacological profile.[3]

The Decisive Role of Stereochemistry: A Case Study in Cathepsin K Inhibition

A pivotal study illustrating the profound impact of cis/trans isomerism on the biological activity of azepane derivatives involves a series of methyl-substituted azepan-3-one inhibitors of cathepsin K, a cysteine protease implicated in osteoporosis.[3] This research provides a clear and quantitative demonstration of how a subtle change in the spatial orientation of a methyl group relative to other substituents on the azepane ring can lead to dramatic shifts in inhibitory potency.[3]

The study meticulously synthesized and evaluated the cis and trans isomers of 5-, 6-, and 7-methyl-substituted azepan-3-ones. The key findings, summarized in the table below, reveal that the "preferred" isomer for potent cathepsin K inhibition is not consistent and depends entirely on the position of the methyl substituent.

Compound SeriesIsomerApparent Inhibition Constant (Ki,app) vs. Human Cathepsin K (nM)Fold Difference in Potency (cis vs. trans)
5-Methylazepan-3-one cis-4S0.0099>150-fold more potent
trans-4S>1.5
6-Methylazepan-3-one cis-4S>30>200-fold less potent
trans-4S0.14
7-Methylazepan-3-one cis-4S0.041>60-fold more potent
trans-4S>2.5
Data sourced from Yamashita et al., J. Med. Chem. 2007, 50, 15, 3669–3681.[3]

These results underscore a critical principle in the structure-activity relationship (SAR) of azepane derivatives: the biological consequence of cis/trans isomerism is highly context-dependent. In the 5- and 7-methyl series, the cis configuration is overwhelmingly favored for potent cathepsin K inhibition. Conversely, in the 6-methyl series, the trans isomer is significantly more active. This highlights the necessity of synthesizing and evaluating both isomers for any given substitution pattern to fully explore the chemical space and identify the optimal candidate.

Probing Biological Activity: Key Experimental Protocols

To empower researchers in their exploration of azepane derivatives, this section details essential, self-validating experimental protocols for assessing their biological activity. The choice of assay is dictated by the therapeutic target of interest.

Radioligand Binding Assay for Receptor Affinity Determination

For azepane derivatives designed to interact with specific receptors, such as muscarinic or monoamine transporters, radioligand binding assays are the gold standard for determining binding affinity (Ki).[4]

Objective: To quantify the affinity of cis- and trans-Azepan-4-ol derivatives for a specific receptor by measuring their ability to displace a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a suitable buffer and prepare a crude membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radiolabeled ligand (e.g., [³H]-pirenzepine for M1 muscarinic receptors), and varying concentrations of the unlabeled test compounds (cis and trans isomers).

  • Incubation: Incubate the plates at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Receptor-Expressing Membrane Preparation Incubation Incubation (Binding Equilibrium) Membrane_Prep->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]-Pirenzepine) Radioligand->Incubation Test_Compounds cis/trans Isomers (Serial Dilutions) Test_Compounds->Incubation Filtration Rapid Filtration (Separation) Incubation->Filtration Scintillation Scintillation Counting (Quantification) Filtration->Scintillation IC50_Determination IC50 Calculation Scintillation->IC50_Determination Ki_Calculation Cheng-Prusoff Equation (Ki Determination) IC50_Determination->Ki_Calculation

Caption: Workflow for a competitive radioligand binding assay.

In Vitro Cytotoxicity Assay (MTT Assay)

For azepane derivatives being investigated for anticancer properties, a fundamental initial screen is to assess their cytotoxicity against cancer cell lines.[5]

Objective: To determine the concentration at which cis- and trans-Azepan-4-ol derivatives induce 50% inhibition of cell viability (IC50) in a cancer cell line.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116 for colon cancer) in a 96-well plate at an optimal density and incubate overnight.[5]

  • Compound Treatment: Treat the cells with serial dilutions of the cis and trans isomers of the azepane derivative for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[5]

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with cis/trans Azepane Derivatives A->B C Add MTT Reagent & Incubate B->C D Solubilize Formazan Crystals (DMSO) C->D E Measure Absorbance (570 nm) D->E F Calculate % Viability & Determine IC50 E->F

Caption: Step-by-step workflow of an MTT cytotoxicity assay.

Conclusion and Future Directions

The evidence from substituted azepane derivatives strongly indicates that the biological activity of cis- and trans-azepan-4-ol is likely to be distinct. The case study of cathepsin K inhibitors demonstrates that stereochemistry is a critical determinant of potency and that the optimal configuration can vary depending on the substitution pattern.[3] This underscores the importance of stereoselective synthesis and the separate evaluation of isomers in drug discovery campaigns centered on the azepane scaffold.

For researchers in this field, the path forward is clear: a systematic synthesis and comparative biological evaluation of both cis and trans isomers of novel azepan-4-ol derivatives are imperative. The experimental protocols provided in this guide offer a robust framework for such investigations. By embracing the challenges and opportunities presented by stereoisomerism, the scientific community can unlock the full therapeutic potential of this versatile and valuable chemical scaffold.

References

  • Reymond, J.-L., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link]
  • Kumar, R., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 589-603. [Link]
  • Waly, M. A., et al. (2015). Recent Advances in the Chemistry and Biological Activity of 2,4- Azepandione Ring System. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(10), 1822-1845. [Link]
  • Saeed, A., et al. (2015). Synthesis and biological evaluation of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & Medicinal Chemistry Letters, 25(15), 2976-2980. [Link]
  • Caputo, R., et al. (2020). Recent Advances on the Synthesis of Azepane-Based Compounds. ChemistrySelect, 5(42), 13083-13107. [Link]
  • Broadley, K. J., & Kelly, D. R. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(3), 142-193. [Link]
  • ResearchGate. (n.d.). The impact of cis- and trans-isomerism on biological activity.
  • ResearchGate. (n.d.). Pharmacological Significance of Stereoisomerism.
  • Watson, S. A., et al. (1999). Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry. British Journal of Pharmacology, 128(2), 388-396. [Link]
  • Xu, S., et al. (2022). Synthesis, biological evaluation, and molecular docking of novel hydroxyzine derivatives as potential AR antagonists. Frontiers in Chemistry, 10, 1047416. [Link]
  • Atzori, L., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 27(14), 4490. [Link]
  • SciSpace. (2001). Muscarinic Receptor Agonists and Antagonists. SciSpace. [Link]
  • Amanote Research. (n.d.). Synthesis, Biological Evaluation and Molecular. Amanote Research. [Link]
  • RTI International. (n.d.). Synthesis, molecular modeling studies, and muscarinic receptor activity of azaprophen analogues.
  • Yamashita, D. S., et al. (2007). Structure Activity Relationships of 5-, 6-, and 7-Methyl-Substituted Azepan-3-one Cathepsin K Inhibitors. Journal of Medicinal Chemistry, 50(15), 3669–3681. [Link]
  • ResearchGate. (n.d.). Effects of Stereoisomers on Drug Activity.
  • Soudijn, W., van Wijngaarden, I., & IJzerman, A. P. (2003). Stereoselectivity of drug-receptor interactions. IDrugs, 6(1), 43-56. [Link]
  • ResearchGate. (n.d.). Synthesis, biological evaluation, and molecular docking of novel hydroxyzine derivatives as potential AR antagonists.
  • ResearchGate. (n.d.). Stereoselectivity of drug-receptor interactions.
  • Rosen, H., et al. (2022).
  • Al-Saffar, Y. S., & Al-Zoubi, R. M. (2020). Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. Current Medicinal Chemistry, 27(34), 5786-5813. [Link]
  • Kim, D.-k., et al. (1998). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, (21), 3401-3406. [Link]
  • Al-Ghorbani, M., et al. (2021). 1,2,3-Triazole derivatives as highly selective cannabinoid receptor type 2 (CB2) agonists. Molecules, 26(21), 6489. [Link]
  • Wiley, J. L., et al. (1998). Cannabinol derivatives: binding to cannabinoid receptors and inhibition of adenylylcyclase. Journal of Pharmacology and Experimental Therapeutics, 285(3), 995-1004. [Link]

Sources

The Enantiomeric Divide: A Comparative Guide to the Efficacy of Azepane Enantiomers in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the seven-membered azepane ring is a cornerstone scaffold, integral to a multitude of pharmacologically active agents.[1][2] The inherent chirality in many of these molecules necessitates a rigorous evaluation of their individual stereoisomers, as the three-dimensional arrangement of atoms can profoundly dictate biological activity. This guide provides an in-depth comparison of azepane enantiomers, focusing on a case study that exemplifies the principle of stereoselectivity in neuropharmacology. We will delve into the experimental data that differentiates the efficacy of these mirror-image molecules and provide detailed protocols for the key biological assays used in their evaluation.

The Principle of Chirality in Drug Action: More Than Just a Mirror Image

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the pairs of these mirror-image molecules, can exhibit vastly different pharmacological and toxicological profiles. One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even contribute to adverse effects.[3] Therefore, the characterization and separation of enantiomers are critical steps in the development of safe and effective therapeutics.[4][5] The azepane scaffold, with its flexible ring structure, can adopt various conformations, and the introduction of chiral centers further diversifies its spatial presentation, which is often a determining factor for its bioactivity.[6]

A Case Study in Stereoselectivity: The N-Benzylated Bicyclic Azepane

A compelling example of enantiomeric differentiation is found in the N-benzylated bicyclic azepane, a potent inhibitor of monoamine transporters with activity at the sigma-1 (σ1) receptor.[7][8] This compound exists as two enantiomers, (R,R)-1a and (S,S)-1a, which have been separated and individually characterized, revealing a stark contrast in their biological efficacy.[9]

Comparative Efficacy at Monoamine Transporters and σ1-Receptor

The (R,R)-1a enantiomer demonstrates potent inhibition of the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT), as well as the σ1-receptor. In stark contrast, the (S,S)-1a enantiomer is significantly less active at these targets. This pronounced stereoselectivity underscores the importance of evaluating individual enantiomers in drug development programs.

TargetEnantiomerIC₅₀ (nM)Fold Difference
Norepinephrine Transporter (NET) (R,R)-1a60 ± 7~26-fold more potent
(S,S)-1a1600 ± 100
Dopamine Transporter (DAT) (R,R)-1a230 ± 12-
Serotonin Transporter (SERT) (R,R)-1a250 ± 32-
Sigma-1 Receptor (σ1R) (R,R)-1a~110-
Data sourced from references[7][8].

The data clearly illustrates that the (R,R) configuration is crucial for potent interaction with these key neurological targets.

Experimental Protocols for Assessing Enantiomeric Efficacy

To empower researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for the key in vitro assays used to characterize azepane enantiomers.

Radioligand Binding Assays: Quantifying Affinity for Molecular Targets

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[10] These assays measure the displacement of a radiolabeled ligand by the test compound.

General Workflow for Radioligand Binding Assays

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Harvest cells/tissue expressing target prep2 Homogenize in lysis buffer prep1->prep2 prep3 Centrifuge to pellet membranes prep2->prep3 prep4 Resuspend and determine protein concentration prep3->prep4 assay1 Incubate membranes with radioligand and test compound prep4->assay1 assay2 Separate bound from free radioligand via filtration assay1->assay2 assay3 Quantify radioactivity on filters assay2->assay3 analysis1 Calculate specific binding assay3->analysis1 analysis2 Determine IC₅₀ and Ki values analysis1->analysis2

Caption: Generalized workflow for radioligand binding assays.

1. Dopamine Transporter (DAT) Radioligand Binding Assay [11][12]

  • Objective: To determine the binding affinity (Ki) of azepane enantiomers for the dopamine transporter.

  • Materials:

    • Cell membranes prepared from cells stably expressing human DAT (e.g., HEK293-hDAT).

    • Radioligand: [³H]WIN 35,428 or [³H]BTCP.

    • Non-specific binding control: 10 µM benztropine (BTCP) or a high concentration of the unlabeled test compound.

    • Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • 96-well plates.

    • Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

    • Filtration apparatus.

    • Scintillation counter and scintillation fluid.

  • Procedure:

    • Prepare serial dilutions of the azepane enantiomers.

    • In a 96-well plate, combine the cell membranes (e.g., 50-120 µg protein/well), the radioligand (at a concentration near its Kd, e.g., 4 nM [³H]BTCP), and varying concentrations of the test compound.[12][13]

    • For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.

    • Incubate the plate for a defined period to reach equilibrium (e.g., 120 minutes at 4°C).[12]

    • Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Serotonin (SERT) and Norepinephrine (NET) Transporter Radioligand Binding Assays [14]

The protocol for SERT and NET binding assays is analogous to the DAT assay, with the following modifications:

  • SERT:

    • Target: Cell membranes expressing human SERT.

    • Radioligand: [³H]Citalopram or [³H]Paroxetine.

    • Non-specific binding control: 10 µM Fluoxetine or another high-affinity SERT ligand.

  • NET:

    • Target: Cell membranes expressing human NET.

    • Radioligand: [³H]Nisoxetine.

    • Non-specific binding control: 10 µM Desipramine.

3. Sigma-1 (σ1) Receptor Binding Assay [1][6]

  • Objective: To determine the binding affinity of azepane enantiomers for the σ1-receptor.

  • Materials:

    • Membrane preparations from tissues with high σ1-receptor expression (e.g., guinea pig liver) or cells overexpressing the receptor.[8]

    • Radioligand: -Pentazocine.[1][6]

    • Non-specific binding control: 10 µM Haloperidol.[15]

    • Assay buffer: e.g., 50 mM Tris-HCl, pH 8.0.[1]

  • Procedure:

    • Follow the general procedure for radioligand binding assays.

    • Incubate the reaction mixture at 37°C for 90-120 minutes to reach equilibrium.[1][15]

  • Data Analysis:

    • Perform data analysis as described for the DAT binding assay.

Functional Assays: Measuring Transporter Activity

Functional assays, such as neurotransmitter uptake assays, provide a measure of the compound's ability to inhibit the biological function of the transporter.[16][17]

General Workflow for Neurotransmitter Uptake Assays

cluster_cell_prep Cell Preparation cluster_uptake_assay Uptake Assay cluster_data_analysis Data Analysis cell1 Plate cells expressing the target transporter cell2 Allow cells to adhere and form a monolayer cell1->cell2 uptake1 Pre-incubate cells with test compound cell2->uptake1 uptake2 Initiate uptake with radiolabeled neurotransmitter uptake1->uptake2 uptake3 Terminate uptake by washing with ice-cold buffer uptake2->uptake3 uptake4 Lyse cells and quantify intracellular radioactivity uptake3->uptake4 analysis1 Calculate percentage inhibition of uptake uptake4->analysis1 analysis2 Determine IC₅₀ value analysis1->analysis2

Caption: Generalized workflow for neurotransmitter uptake assays.

1. Dopamine Uptake Inhibition Assay [11][18]

  • Objective: To measure the potency (IC₅₀) of azepane enantiomers in inhibiting dopamine uptake into cells expressing DAT.

  • Materials:

    • Cells stably expressing human DAT (e.g., HEK293-hDAT or MDCK-hDAT).[11]

    • Radiolabeled neurotransmitter: [³H]Dopamine.

    • Uptake buffer: e.g., Krebs-Ringer-HEPES (KRH) buffer.

    • Wash buffer: Ice-cold uptake buffer.

    • Cell lysis buffer.

    • Scintillation counter.

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to form a confluent monolayer.

    • Wash the cells with uptake buffer.

    • Pre-incubate the cells with varying concentrations of the azepane enantiomers for a specified time (e.g., 15-30 minutes) at 37°C.

    • Initiate dopamine uptake by adding [³H]Dopamine (at a concentration near its Km) to each well.

    • Incubate for a short period (e.g., 10-20 minutes) at 37°C.

    • Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold wash buffer.

    • Lyse the cells and transfer the lysate to scintillation vials.

    • Quantify the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the percentage of inhibition of dopamine uptake for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the log concentration of the test compound to determine the IC₅₀ value.

2. Serotonin (SERT) and Norepinephrine (NET) Uptake Inhibition Assays [19][20][21]

These assays follow the same principle as the dopamine uptake assay, with the following substitutions:

  • SERT:

    • Cells: Expressing human SERT (e.g., JAR cells or transfected HEK293 cells).[19]

    • Radiolabeled neurotransmitter: [³H]Serotonin ([³H]5-HT).

  • NET:

    • Cells: Expressing human NET (e.g., MDCK-hNET).[20]

    • Radiolabeled neurotransmitter: [³H]Norepinephrine.

Conclusion: The Imperative of Stereochemical Characterization

The case of the N-benzylated bicyclic azepane enantiomers provides a clear and compelling illustration of the critical importance of stereochemistry in drug design and evaluation. The profound difference in biological activity between the (R,R) and (S,S) isomers highlights the potential for developing more selective and potent therapeutics by focusing on a single, active enantiomer. The detailed experimental protocols provided herein serve as a practical guide for researchers to rigorously assess the efficacy of their own chiral azepane derivatives and other stereoisomeric compounds. By embracing a stereospecific approach to drug discovery, the scientific community can unlock the full therapeutic potential of chiral molecules while minimizing off-target effects and improving patient outcomes.

References

  • Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494. [Link]
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]
  • Serafine, K. M., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 59-65. [Link]
  • Gimber, L. H., et al. (2022). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry, 65(9), 6644-6657. [Link]
  • Ferris, C. D., et al. (2009). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. In Electrochemical Methods for Neuroscience. CRC Press/Taylor & Francis. [Link]
  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1-1.34.21. [Link]
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Product Insert. [Link]
  • Aggarwal, S., et al. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Methods in molecular biology, 1627, 21-36. [Link]
  • BioIVT. (n.d.). NET Transporter Assay. [Link]
  • Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link]
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]
  • van der Velden, W. J. C., et al. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. ACS chemical neuroscience, 12(13), 2426-2435. [Link]
  • Blunder, M., et al. (2009). A Norepinephrine Transporter Assay for the Screening of Natural Products. Scientia Pharmaceutica, 77(1), 241. [Link]
  • Al-Gharabli, S. I., et al. (2019). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Molecules, 24(21), 3986. [Link]
  • Chayma, A., et al. (2023). Chiral Azepines: In silico Potential in Cancer and Neurodegenerative Diseases, a Chemical Analysis. Current Computer-Aided Drug Design, 19(4), 385-398. [Link]
  • Szabo, A., et al. (2020). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International journal of molecular sciences, 21(11), 3804. [Link]
  • Chiralpedia. (2025, June 9). Episode 7: Clinical Questions: Are Single Enantiomers Always Better?. [Link]
  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. [Link]
  • Lotz, C., et al. (2022). Stereoselectivity in the Membrane Transport of Phenylethylamine Derivatives by Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. International Journal of Molecular Sciences, 23(20), 12519. [Link]
  • descriptive, I. M., et al. (2007). Synthesis, monoamine transporter binding, properties, and functional monoamine uptake activity of 3beta-[4-methylphenyl and 4-chlorophenyl]-2 beta-[5-(substituted phenyl)thiazol-2-yl]tropanes. Journal of medicinal chemistry, 50(15), 3545-3558. [Link]
  • Rossi, D., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS medicinal chemistry letters, 10(12), 1693-1699. [Link]
  • descriptive, I. M., et al. (1998). Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers. Journal of medicinal chemistry, 41(16), 3065-3081. [Link]
  • Rossi, D., et al. (2020). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. Molecules, 25(1), 199. [Link]
  • Foley, K. F., et al. (2002). Stereospecific inhibition of monoamine uptake transporters by meta-hydroxyephedrine isomers. Journal of neural transmission, 109(9), 1229-1243. [Link]
  • Foley, K. F., et al. (2002). Stereospecific inhibition of monoamine uptake transporters by meta-hydroxyephedrine isomers. Journal of Neural Transmission, 109(9), 1229-1243. [Link]
  • Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • Yue, W. W., et al. (2024). Insight into binding of endogenous neurosteroid ligands to the sigma-1 receptor.

Sources

A Comparative Guide to the Validation of Azepan-4-ol as a Key Starting Material in GMP Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The selection and validation of a Key Starting Material (KSM) is a cornerstone of any successful drug substance manufacturing campaign under Good Manufacturing Practice (GMP). This decision profoundly impacts the impurity profile, process consistency, and regulatory standing of the final Active Pharmaceutical Ingredient (API). This guide provides an in-depth validation framework for Azepan-4-ol, a versatile seven-membered heterocyclic compound increasingly utilized as a KSM in the synthesis of novel therapeutics, particularly those targeting neurological disorders.[1][2][3] We will objectively compare the validation considerations for this compound with those for a smaller, four-membered ring analogue, Azetidin-3-ol, to highlight the unique strategic and technical challenges associated with different cyclic amine scaffolds. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into establishing a robust, self-validating control strategy for these critical raw materials.

The Strategic Selection of a Key Starting Material (KSM) in a GMP Framework

Under the International Council for Harmonisation (ICH) guidelines, particularly ICH Q7 and Q11, the point at which a "Starting Material" is introduced into the process marks the beginning of mandatory GMP application.[4][5][6] The selection of this material is therefore a critical regulatory and scientific decision. An appropriate KSM should ideally be a commercially available chemical with a defined structure and properties, incorporated as a significant structural fragment of the final API.[7] The manufacturer must justify this selection to regulatory authorities, demonstrating that the synthetic process has a sufficient number of subsequent GMP-controlled chemical transformation steps to ensure API quality and safety.[6][7]

The causality behind a rigorous KSM selection process is risk mitigation. By defining the KSM appropriately, the manufacturer gains control over the impurity profile of the drug substance and minimizes the risk of future process changes from upstream, non-GMP suppliers compromising the final product's quality.[7]

KSM_Selection_Workflow start Propose a Starting Material q1 Is it a substance with defined chemical properties and structure? start->q1 q2 Is it a commercially available chemical in a non-pharma market? q1->q2 Yes fail Does not qualify as KSM. Re-evaluate or define at an earlier/later stage. q1->fail No q3 Is it incorporated as a significant structural fragment? q2->q3 Yes justify Provide additional justification for regulatory submission. q2->justify No q4 Are there sufficient subsequent GMP steps to the API? q3->q4 Yes q3->fail No pass Qualifies as a Key Starting Material (KSM) q4->pass Yes q4->fail No justify->q3

Caption: Decision workflow for KSM selection based on ICH principles.

Comparative Analysis: this compound vs. Azetidin-3-ol

The choice between different heterocyclic scaffolds like azepane and azetidine is a critical decision in drug design, driven by the desired balance of conformational flexibility, lipophilicity, and synthetic accessibility. This compound, with its seven-membered ring, offers greater three-dimensional diversity, which can be crucial for optimizing interactions with a biological target.[3][8] In contrast, the strained four-membered ring of Azetidin-3-ol provides a more rigid and compact scaffold.[9] This fundamental structural difference has direct implications for the validation strategy of each as a KSM.

PropertyThis compoundAzetidin-3-olRationale & Implication for Validation
CAS Number 39888-51-2[2][10]45347-82-8[11]Unambiguous identification is the first step in material control.
Molecular Formula C₆H₁₃NO[2][12]C₃H₇NO[11]Affects molecular weight and elemental analysis specifications.
Molecular Weight 115.17 g/mol [12]73.09 g/mol [11]Critical for assay calculations and stoichiometry in synthesis.
Topological Polar Surface Area (TPSA) 32.3 Ų[13]32.3 Ų (Calculated)Similar TPSA suggests comparable hydrogen bonding capacity, but ring conformation differs.
LogP (Calculated) 0.44960[13]-0.8 (Calculated)This compound's higher lipophilicity may influence choice of chromatographic conditions (e.g., reversed-phase HPLC).
Structural Complexity The flexible 7-membered ring can adopt multiple low-energy conformations.[13]The rigid, strained 4-membered ring is largely planar.[14]Conformational complexity of this compound may lead to broader peaks in NMR/chromatography if not controlled. Ring strain in Azetidin-3-ol can be a driving force for specific degradation pathways.
Reactivity Dual functionality of a secondary amine and a secondary alcohol allows for diverse derivatization.[13]Similar dual functionality, but ring strain can influence reaction kinetics and stability.Validation must include stability-indicating methods to detect potential degradation products arising from ring strain (for azetidine) or conformational rearrangement.

A Robust Validation Workflow for this compound as a KSM

A self-validating system for a KSM is built on the principle that each step, from supplier qualification to final release, is governed by pre-defined, scientifically sound procedures and acceptance criteria. Any deviation is immediately apparent and investigated.[5]

KSM_Validation_Process cluster_0 Phase 1: Material Sourcing & Specification cluster_1 Phase 2: Analytical Control cluster_2 Phase 3: Routine Operations supplier Supplier Qualification (Audits, Quality Agreements) spec Set KSM Specifications (Identity, Purity, Impurities, Assay) supplier->spec method_dev Analytical Method Development spec->method_dev method_val Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision, etc.) method_dev->method_val impurity Impurity Profile Characterization & Control Strategy method_val->impurity release Routine Release Testing (CoA Generation) impurity->release stability Stability Monitoring Program release->stability

Caption: A comprehensive workflow for KSM validation and control.

Experimental Protocol: Validation of an HPLC-UV Method for Assay and Purity of this compound

The following protocol outlines a typical validation strategy for a reversed-phase HPLC method, a workhorse technique for quantifying non-volatile small molecules like this compound. The causality for choosing HPLC is its versatility, precision, and ability to resolve the main component from potential impurities.[15]

Validation Parameter Methodology Acceptance Criteria Rationale
System Suitability Inject reference standard solution (e.g., 1.0 mg/mL) six times before starting the analytical run.RSD of peak area < 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.To demonstrate that the chromatographic system is performing adequately for the intended analysis on a given day.[16]
Specificity 1. Analyze a blank (diluent).2. Analyze this compound standard.3. Analyze a sample of a known related impurity.4. Perform forced degradation (acid, base, peroxide, heat, light) on this compound and analyze the stressed samples.No interference at the retention time of this compound from blank or impurities. The method must be "stability-indicating," meaning it can resolve the main peak from degradation products.To ensure the analytical signal is unequivocally attributable to the analyte of interest and not an artifact or co-eluting impurity.
Linearity Prepare and inject a series of at least five concentrations of this compound spanning the expected range (e.g., 80% to 120% of the nominal concentration for assay).Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.To confirm that the detector response is directly proportional to the analyte concentration over the working range.
Accuracy (Recovery) Spike a placebo or a known matrix with this compound at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percent recovery.Mean recovery should be within 98.0% to 102.0% at each level.To demonstrate the closeness of the measured value to the true value, ensuring there is no systematic error or bias in the method.
Precision (Repeatability) 1. Method Precision: Analyze six independent preparations of the same this compound sample.2. Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.RSD ≤ 2.0% for both method and intermediate precision.To demonstrate the method's consistency and reliability under normal operating conditions (repeatability) and under typical variations (intermediate precision).
Limit of Quantitation (LOQ) Determine the lowest concentration that can be reliably quantified with acceptable precision and accuracy. Often established based on signal-to-noise ratio (S/N ≈ 10) or by injecting a series of dilutions.RSD at the LOQ should be ≤ 10%.To define the lower limit of the method's useful range, which is critical for quantifying low-level impurities.[17]
Robustness Systematically vary key method parameters (e.g., pH of mobile phase ±0.2 units, column temperature ±5°C, flow rate ±10%) and assess the impact on the results.The results should remain unaffected by small, deliberate variations in method parameters, indicating the method's reliability during routine use.To ensure the method is transferable and will not fail due to minor, everyday variations in its execution.
Chiral Purity: A Critical Consideration

This compound possesses a chiral center at the 4-position.[13] For many pharmaceutical applications, only one enantiomer is biologically active, while the other may be inactive or even cause undesirable side effects.[18] Therefore, a validated stereoselective analytical method is essential.

  • Technique Selection: Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the methods of choice.[15] SFC is often considered a "greener" and faster alternative to HPLC for chiral separations.[15]

  • Validation: The validation of a chiral method follows similar principles to the achiral HPLC method but with a critical focus on the LOQ for the undesired enantiomer, which is treated as an impurity.[16] The specificity must demonstrate baseline resolution between the two enantiomers.

Comparative Impurity Profiling and Control

The control of impurities is a central tenet of GMP.[7] The potential impurity profile of a KSM is dictated by its synthetic route and inherent stability.

Impurity TypePotential in this compoundPotential in Azetidin-3-olDetection & Control Strategy
Process-Related Impurities Unreacted precursors from ring formation (e.g., from [5+2] annulation or other cyclization methods).[19] Catalysts used in synthesis (e.g., Gold catalysts).[20]Precursors from the synthesis of the strained ring. Reagents like chloroacetyl chloride or trifluoroacetic acid if used in deprotection steps.[11][14][21]Detection: GC-MS for volatile precursors, HPLC-UV/MS for non-volatile organics, ICP-MS for elemental impurities. Control: Set specific limits in the KSM specification based on toxicological data and process capability.
Degradation Products Oxidation of the secondary amine or alcohol. Potential products from ring-opening under harsh conditions, though less likely than with azetidine.Ring-opening products due to inherent ring strain, especially under acidic or basic conditions. Dimerization or polymerization products.Detection: A validated, stability-indicating HPLC method is crucial. Control: Perform stability studies under ICH conditions to establish a re-test date. Store under appropriate conditions (e.g., protected from light, at controlled temperature).[2][22]
Enantiomeric Impurity The (S)- or (R)-enantiomer, depending on which is the desired product.The (S)- or (R)-enantiomer.Detection: Validated chiral HPLC or SFC method. Control: Set a strict limit (e.g., ≤ 0.15%) in the KSM specification, as this is a critical quality attribute.

Conclusion

The validation of this compound as a Key Starting Material is a multi-faceted process that extends far beyond simple release testing. It requires a holistic approach grounded in the principles of ICH Q7 and Q11, encompassing rigorous supplier qualification, comprehensive analytical method validation, and a deep understanding of the molecule's potential impurity profile.

Compared to a smaller, more rigid scaffold like Azetidin-3-ol, the validation of this compound places a greater emphasis on controlling conformational factors that could affect analytical results and understanding the synthetic pathways that lead to this more complex ring system. However, its versatility and structural features make it an exceptionally valuable building block in modern drug discovery.[1][13] By implementing the robust, self-validating framework described in this guide, drug development professionals can confidently establish this compound as a well-controlled, high-quality KSM, ensuring the consistency, safety, and efficacy of the final pharmaceutical product.

References

  • Auditing Starting Materials - new APIC Guideline defines Standards. (2018, April 18). gmp-compliance.org.
  • Starting Materials and Source Materials. (2019, December 19). Gov.il.
  • Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. (n.d.). European Medicines Agency.
  • Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation. (n.d.). National Institutes of Health.
  • Control of starting Materials in Good Manufacturing Practice - GMP SOP. (2024, April 2). GMP SOP.
  • Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and Answers. (n.d.). Food and Drug Administration.
  • The Role of Chiral Amines in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. (n.d.). MDPI.
  • Examples of chiral amines in the pharmaceutical industry. (n.d.). ResearchGate.
  • Cas no 39888-51-2 (this compound). (2024, September 2). Molbase.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022, June 30). Journal of Medicinal and Chemical Sciences.
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). PharmTech.
  • Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulationw. (n.d.). CORE.
  • This compound | C6H13NO | CID 5149746. (n.d.). PubChem.
  • WO2000063168A1 - Synthesis of azetidine derivatives. (n.d.). Google Patents.
  • A Single-Step Synthesis of Azetidine-3-amines. (2020, October 16). PubMed.
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019, January 15). PubMed.
  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. (n.d.). PubMed.
  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. (2025, April 24). National Institutes of Health.
  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. (2024, April 9). ResearchGate.
  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. (n.d.). MDPI.
  • Azepan-4-one | C6H11NO | CID 1501891. (n.d.). PubChem.
  • (PDF) Substitution of problematic solvents with greener options for industrial applications. (2025, December 19). ResearchGate.
  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (2024, January 25). Nature.

Sources

The Azepane Scaffold: A Guide to Navigating Cross-Reactivity for Safer Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

The seven-membered azepane ring is a privileged scaffold in modern medicinal chemistry. Its inherent three-dimensional structure provides an excellent framework for developing potent and selective ligands against a wide array of biological targets, from protein kinases to G-protein coupled receptors (GPCRs).[1][2] However, this structural versatility also presents a significant challenge: the potential for off-target interactions, leading to unforeseen toxicities and clinical setbacks. Understanding and systematically profiling the cross-reactivity of azepane-based compounds is not merely a regulatory hurdle but a cornerstone of rational drug design, ensuring the development of safer and more effective therapeutics.

This guide provides an in-depth comparison of strategies for profiling the cross-reactivity of azepane-based compounds, grounded in field-proven insights and experimental data. We will explore the causal logic behind key experimental choices, detail self-validating protocols, and present a framework for interpreting selectivity data to guide lead optimization.

The Imperative of Early and Broad Cross-Reactivity Profiling

The journey of a drug candidate is fraught with attrition, and a primary cause for failure is unforeseen toxicity due to off-target pharmacology.[3] Azepane-based molecules, by virtue of their structural complexity and ability to engage with diverse protein families, are no exception. Early, comprehensive profiling is therefore essential to identify and mitigate potential liabilities before significant resources are invested. A tiered approach, starting with broad screening panels and progressing to more focused investigations, is a cost-effective and scientifically sound strategy.[4]

Part 1: Profiling Azepane-Based Kinase Inhibitors

The human kinome, comprising over 500 kinases, is a frequent target for azepane-containing drugs, particularly in oncology.[5] However, the high degree of conservation in the ATP-binding site across the kinome makes achieving selectivity a formidable challenge.[5] A lack of selectivity can lead to adverse effects, as the inhibition of unintended kinases can disrupt essential cellular signaling pathways.

Case Study: Brigatinib - An Azepane-Containing ALK Inhibitor

Brigatinib is a potent, second-generation anaplastic lymphoma kinase (ALK) inhibitor approved for the treatment of non-small cell lung cancer (NSCLC).[6][7] Its development provides an excellent example of the importance of comprehensive kinase profiling. While highly potent against ALK, brigatinib also exhibits activity against other kinases, which contributes to its overall clinical profile, including some of its adverse effects.

Comparative Kinase Selectivity Data

The following table summarizes the inhibitory activity of brigatinib against a panel of selected kinases, demonstrating its polypharmacology.

Target KinaseIC50 (nM)Biological RolePotential Off-Target Implication
ALK <1 Oncogenic driver in NSCLC Primary therapeutic target
ROS11.9Oncogenic driverPotential for efficacy in ROS1-driven cancers
FLT35.8Hematopoiesis, oncogeneMyelosuppression
EGFR (L858R/T790M)16Cell growth, proliferationSkin rash, diarrhea
IGF-1R43Growth and developmentMetabolic dysregulation
InsR91Glucose metabolismHyperglycemia

Data compiled from publicly available sources.

This profile highlights that while brigatinib is exceptionally potent against its primary target, ALK, it also inhibits other kinases at clinically relevant concentrations. This underscores the necessity of profiling against a broad panel to anticipate potential side effects and even identify opportunities for indication expansion.

Experimental Workflow: Kinase Selectivity Profiling

A robust workflow for assessing kinase inhibitor selectivity is crucial for generating reliable and reproducible data. This workflow is designed as a self-validating system through the inclusion of controls and orthogonal assays.

Caption: Tiered workflow for kinase inhibitor cross-reactivity profiling.

Causality Behind Experimental Choices:

  • Tier 1 (Broad Screen): The initial screen against a large panel at a single high concentration (e.g., 1 µM) is a cost-effective method to quickly identify the most significant off-target interactions.[8] The choice of the ADP-Glo™ assay is based on its universal applicability to nearly all kinases, high sensitivity, and amenability to high-throughput screening.[9]

  • Tier 2 (Potency): Determining the IC50 for "hits" provides a quantitative measure of potency, allowing for a more nuanced assessment of selectivity. This step is critical for distinguishing potent off-target effects from weaker, less clinically relevant interactions.

  • Tier 3 (Orthogonal Validation): Relying on a single biochemical assay is insufficient.[10][11][12] Orthogonal assays, which rely on different physical principles, are essential for robust validation. Cellular target engagement assays (e.g., NanoBRET™) confirm that the compound can bind to its target in a physiological context, while western blotting for downstream phosphorylated substrates provides functional evidence of target inhibition in cells. This multi-pronged approach builds confidence that the observed activity is not an artifact of a specific assay format.[9]

Detailed Protocol: ADP-Glo™ Kinase Assay

This protocol outlines the steps for determining the IC50 of an azepane-based compound against a specific kinase.

Materials:

  • Kinase enzyme and corresponding substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound (azepane derivative) and reference inhibitor

  • Kinase reaction buffer (specific to the kinase)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10-point serial dilution of the test compound and reference inhibitor in DMSO. The final concentration range should typically span from 10 µM to 0.5 nM.

    • Transfer a small volume (e.g., 50 nL) of each compound dilution to the assay plate.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in the appropriate reaction buffer.

    • Add 2.5 µL of the 2X kinase/substrate solution to each well of the assay plate.

    • Prepare a 2X ATP solution in the reaction buffer.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well.

    • Incubate the plate at room temperature for 1 hour.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP-to-ATP Conversion and Signal Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and provides luciferase and luciferin to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation System:

  • Positive Control: A known potent inhibitor for the kinase is included to confirm assay performance.

  • Negative Control: DMSO-only wells serve as the baseline for 0% inhibition.

  • No-Enzyme Control: Wells without the kinase enzyme are used to determine background signal.

  • Reference Compounds: Including well-characterized inhibitors with known selectivity profiles helps to benchmark the assay and ensure inter-experiment consistency.[13][14][15][16]

Part 2: Profiling Azepane-Based GPCR Ligands

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of approved drugs. Azepane scaffolds are frequently found in GPCR ligands, particularly those targeting central nervous system (CNS) receptors. Off-target interactions with GPCRs can lead to a wide range of adverse effects, including cardiovascular, CNS, and metabolic liabilities.

The Challenge of Functional Selectivity (Biased Agonism)

Profiling GPCR ligands is more complex than for kinases due to the phenomenon of "biased agonism" or "functional selectivity."[16] This is where a ligand can stabilize different receptor conformations, leading to the preferential activation of one downstream signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment).[16] A compound that is an antagonist for the G-protein pathway might still recruit β-arrestin, leading to unexpected cellular effects. Therefore, a comprehensive cross-reactivity profile must assess multiple signaling outputs for each off-target GPCR.

Experimental Workflow: GPCR Cross-Reactivity Profiling

A tiered approach is also recommended for GPCR profiling, starting with broad binding assays and progressing to functional, pathway-specific assays for identified hits.

Caption: Tiered workflow for GPCR ligand cross-reactivity profiling.

Causality Behind Experimental Choices:

  • Tier 1 (Binding): Initial screening using radioligand binding assays against a panel of clinically relevant GPCRs, ion channels, and transporters (such as the Eurofins SafetyScreen44™ panel) is an efficient way to identify potential off-target binding interactions.[17][18] This step acts as a broad net to catch potential liabilities.

  • Tier 2 (Functional): For any identified binders, it is crucial to determine the functional consequence. Measuring both G-protein-mediated second messenger levels (e.g., cAMP for Gs/Gi-coupled receptors, or calcium flux for Gq-coupled receptors) and β-arrestin recruitment is essential to unmask biased agonism.[19] Bioluminescence Resonance Energy Transfer (BRET) is a powerful, homogeneous method for monitoring protein-protein interactions like receptor-arrestin recruitment in real-time in living cells.[4][17][20]

  • Tier 3 (Safety Pharmacology): A critical off-target for many compounds, including those with an azepane moiety, is the hERG potassium channel.[21][22][23] Inhibition of this channel can lead to life-threatening cardiac arrhythmias (Long QT syndrome).[22][23] Therefore, direct assessment of hERG activity, typically using the gold-standard patch-clamp electrophysiology, is a mandatory step for promising candidates.

Detailed Protocol: BRET Assay for β-Arrestin Recruitment

This protocol describes a method to assess whether an azepane-based compound promotes the interaction between a target GPCR and β-arrestin.

Materials:

  • HEK293 cells

  • Expression plasmids: GPCR tagged with a BRET donor (e.g., NanoLuc® luciferase; Nluc) and β-arrestin2 tagged with a BRET acceptor (e.g., Venus, a YFP variant).

  • Transfection reagent

  • Cell culture medium and reagents

  • White, opaque 96-well cell culture plates

  • BRET substrate (e.g., furimazine)

  • Test compound and reference agonist/antagonist

  • BRET-enabled plate reader

Procedure:

  • Cell Transfection:

    • Co-transfect HEK293 cells with the Nluc-GPCR and Venus-β-arrestin2 plasmids using a suitable transfection reagent.

    • Plate the transfected cells into white 96-well plates and culture for 24-48 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and reference ligands in an appropriate assay buffer.

    • Aspirate the culture medium from the cells and replace it with the compound dilutions.

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).

  • BRET Measurement:

    • Add the BRET substrate (furimazine) to each well.

    • Immediately measure the luminescence signal at two wavelengths simultaneously using a BRET plate reader: one for the donor (e.g., 450-470 nm) and one for the acceptor (e.g., 520-540 nm).

  • Data Analysis:

    • Calculate the BRET ratio for each well by dividing the acceptor emission intensity by the donor emission intensity.

    • Plot the BRET ratio against the logarithm of the compound concentration to generate dose-response curves and determine EC50 (for agonists) or IC50 (for antagonists) values.

Self-Validation System:

  • Positive Control: A known agonist for the GPCR is used to stimulate a robust BRET signal.

  • Negative Control: Vehicle-treated cells establish the baseline BRET ratio.

  • Specificity Control: Co-expression of the Nluc-GPCR with an untagged β-arrestin, or a non-interacting Nluc-tagged protein, should not produce a significant agonist-induced BRET signal.[4]

  • Reference Ligand: A well-characterized reference ligand is used to normalize the data and allow for comparisons of bias across different assays and experiments.

Part 3: Trustworthiness - Linking Off-Target Profiles to Clinical Reality

The ultimate validation of a cross-reactivity profiling strategy is its ability to predict and explain clinical adverse events. By understanding a compound's off-target profile, we can often rationalize its side effects and, in some cases, even repurpose the drug for new indications.

Case Study: Sunitinib - Off-Target Effects with Clinical Consequences

While not an azepane-based compound, the multi-kinase inhibitor sunitinib provides a clear and well-documented example of how an off-target effect, identified through profiling, can be directly linked to a significant clinical adverse event.

  • Primary Targets: VEGFR, PDGFR (for anti-angiogenic effects)

  • Known Adverse Event: Cardiotoxicity, heart failure

  • Identified Off-Target: AMP-activated protein kinase (AMPK)

Profiling studies revealed that sunitinib inhibits AMPK, a crucial regulator of cellular energy homeostasis in cardiomyocytes.[24] This off-target inhibition disrupts mitochondrial function and leads to the observed cardiotoxicity.[24] This causal link between an off-target kinase and a clinical side effect powerfully illustrates the predictive value of comprehensive selectivity profiling.[25][26][27][28] For azepane-based kinase inhibitors, similar diligence is required. For instance, the common adverse effects of lorlatinib, such as cognitive and mood changes, necessitate careful evaluation of its CNS off-target profile.[29][30][31][32]

Conclusion: A Proactive Approach to Safety

The azepane scaffold will undoubtedly continue to be a valuable asset in the development of new medicines. However, its successful application hinges on a proactive and rigorous approach to cross-reactivity profiling. By employing a tiered strategy that combines broad screening with functional and orthogonal validation, researchers can build a comprehensive understanding of a compound's selectivity profile. This knowledge is not just a data point; it is a critical tool for designing safer drugs, interpreting clinical outcomes, and ultimately, delivering on the therapeutic promise of this versatile chemical motif. The principles and protocols outlined in this guide provide a robust framework for navigating the complexities of off-target interactions and making informed decisions on the path to clinical success.

References

  • A Researcher's Guide to Orthogonal Validation of Kinase Inhibition by Isoquinoline-8-Sulfonamides. (2025). Benchchem.
  • Validating the Specificity of HZ-1157: A Comparative Guide Using Orthogonal Assays. (2025). Benchchem.
  • Orthogonal Assays for the Validation of 5-amino-1H-indazol-6-ol as a Kinase Inhibitor. (2025). Benchchem.
  • The essential roles of chemistry in high-throughput screening triage. (n.d.). PubMed Central.
  • Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. (n.d.). PubMed Central.
  • New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects. (2011). Molecular Cancer Therapeutics, 10(12), 2215–23.
  • Application of BRET to monitor ligand binding to GPCRs. (n.d.). PubMed Central.
  • Experimental Design for Bioassay Development and Valid
  • Post-marketing safety of lorlatinib: a real-world study based on the FDA adverse event reporting system. (2024). Frontiers in Pharmacology, 15.
  • Delineating Drug Class and Target-Specific Adverse Events of Kinase Inhibitors. (2024). medRxiv.
  • Brigatinib: Novel ALK Inhibitor for Non-Small-Cell Lung Cancer. (2019). Hospital Pharmacy, 54(4), 227-234.
  • Sunitinib-induced Cardiotoxicity Is Mediated by Off-Target Inhibition of AMP-activated Protein Kinase. (2009). Clinical Cancer Research, 15(19), 6132-6141.
  • Application of BRET for Studying G Protein-Coupled Receptors. (n.d.). Monash University.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2012). British Journal of Pharmacology, 165(6), 1661-1675.
  • Workflow for Defining Reference Chemicals for Assessing Performance of In Vitro Assays. (n.d.). Environmental Health Perspectives, 123(5), 459-467.
  • BRET biosensors to study GPCR biology, pharmacology, and signal transduction. (2014). Acta Pharmacologica Sinica, 35(1), 1-13.
  • Insertion of Nanoluc into the Extracellular Loops as a Complementary Method To Establish BRET-Based Binding Assays for GPCRs. (2022).
  • FDA Application Summary for Lorlatinib. (2017).
  • Post-marketing safety of lorlatinib: a real-world study based on the FDA adverse event reporting system. (2024).
  • Identification of CK2α' selective inhibitors by the screening of an allosteric-kinase-inhibitor-like compound library. (2020). PLoS ONE, 15(1), e0227166.
  • Why Analytical Reference Standards are Critical in Pharma Research. (n.d.). Aquigen Bio Sciences.
  • The Importance of Reference Materials and Method Validation for Advancing Research on the Health Effects of Dietary Supplements and Other Natural Products. (2021).
  • Monitoring G protein activation in cells with BRET. (2014). Methods in Molecular Biology, 1175, 141-153.
  • Activity and safety of brigatinib in ALK-rearranged non-small-cell lung cancer and other malignancies: a single-arm, open-label, phase 1/2 trial. (2016). The Lancet Oncology, 17(12), 1683-1693.
  • Activity and safety of brigatinib in ALK-rearranged non-small-cell lung cancer and other malignancies: a single-arm, open-label, phase 1/2 trial. (2016).
  • The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers. (2017). Therapeutic Advances in Medical Oncology, 9(5), 307-322.
  • Strengths and pitfalls of brigatinib in non-small cell lung cancer patients' management. (2021). Translational Lung Cancer Research, 10(4), 1956-1971.
  • Relationship between adverse events and time course of sunitinib and N-desethyl sunitinib concentrations during combination of sunitinib and dasatinib. (n.d.).
  • Therapeutic significance of sunitinib-induced "off-target" side effects. (2014). Magyar Onkológia, 58(3), 167-72.
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). European Journal of Medicinal Chemistry, 165, 121-149.
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). European Journal of Medicinal Chemistry, 165, 121-149.
  • Post Hoc Analysis of Lorlatinib Intracranial Efficacy and Safety in Patients With ALK-Positive Advanced Non–Small-Cell Lung Cancer From the Phase III CROWN Study. (2022). Journal of Clinical Oncology, 40(21), 2364-2374.
  • Implementation of Validated Pharmacodynamic Assays in Multiple Laboratories: Challenges, Successes, and Limitations. (2013). Clinical Cancer Research, 19(11), 2829-2836.
  • The Optimal Design of Pharmacological Experiments. (n.d.).
  • Neurocognitive Adverse Events Related to Lorlatinib in Non-Small Cell Lung Cancer: A Systematic Review and Meta-Analysis. (2024). Cancers, 16(14), 2603.
  • New Insights into Ion Channels: Predicting hERG-Drug Interactions. (2022). International Journal of Molecular Sciences, 23(20), 12282.
  • A framework for self-experimentation in personalized health. (2016). BMC Medical Research Methodology, 16, 119.
  • Structural modeling of hERG channel–drug interactions using Rosetta. (2022). Frontiers in Pharmacology, 13.
  • Efficacy and safety of brigatinib in ALK-positive non-small cell lung cancer treatment: A systematic review and meta-analysis. (2021). PLoS ONE, 16(2), e0246531.
  • Final Results of ALTA Trial Verify Brigatinib Activity in ALK-Positive NSCLC. (2017). Oncology, 31(11).
  • Validation of Assays for the Bioanalysis of Novel Biomarkers. (n.d.).
  • hERGAPDbase: a database documenting hERG channel inhibitory potentials and APD-prolongation activities of chemical compounds. (2011).
  • FDA Submission Completed for Brigatinib in ALK-Positive NSCLC. (2016). OncLive.

Sources

A Researcher's Guide to In Vitro Metabolic Stability of Azepane Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug from a promising chemical entity to a therapeutic agent, its metabolic stability is a pivotal determinant of success or failure.[1] Metabolic stability refers to a compound's resistance to biotransformation by the body's metabolic machinery, primarily located in the liver.[1][2] A drug with poor metabolic stability is rapidly cleared from the body, often leading to insufficient exposure at the target site and a short duration of action.[1][3] This can necessitate frequent, high doses, increasing the risk of patient non-compliance and adverse effects.[4] Conversely, excessively high stability can lead to drug accumulation and potential toxicity. Therefore, optimizing metabolic stability is a crucial balancing act in drug design to achieve a favorable pharmacokinetic profile, ensuring both efficacy and safety.[1][5]

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a prevalent scaffold in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[6][7][8] Its conformational flexibility allows for effective interaction with a variety of biological targets.[7] However, this cyclic amine moiety can also be susceptible to metabolic breakdown, making the early assessment of its metabolic stability a critical step in the development of azepane-based drug candidates.[9][10]

This guide provides a comparative overview of the essential in vitro assays used to evaluate the metabolic stability of azepane derivatives. We will delve into the mechanistic underpinnings of these assays, provide detailed experimental protocols, and offer insights into data interpretation, empowering researchers to make informed decisions in their drug discovery programs.

Comparing the Workhorses: Liver Microsomal vs. Hepatocyte Stability Assays

The two most common in vitro systems for assessing metabolic stability are liver microsomes and hepatocytes. The choice between them depends on the stage of drug discovery and the specific questions being addressed.[11]

The High-Throughput Screen: Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions isolated from the endoplasmic reticulum of liver cells.[12][13] They are enriched with Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[12][14]

  • Principle: This assay measures the disappearance of a parent compound over time when incubated with liver microsomes in the presence of necessary cofactors, primarily NADPH for CYP-mediated reactions.[13][15]

  • Advantages: The assay is cost-effective, easily automated for high-throughput screening, and ideal for the early-stage evaluation of large numbers of compounds.[16][17] Microsomes from various species (human, rat, mouse, dog) are commercially available, facilitating cross-species comparisons.[12][13]

  • Limitations: The primary drawback is the absence of Phase II metabolizing enzymes, such as UDP-glucuronosyltransferases (UGTs), and the lack of cellular transport mechanisms.[16] This provides an incomplete picture of a compound's total metabolic fate.

The Gold Standard: Hepatocyte Stability Assay

Hepatocytes are intact liver cells that contain the full complement of both Phase I and Phase II drug-metabolizing enzymes, as well as active transport systems.[11][18][19]

  • Principle: This assay involves incubating the test compound with a suspension of cryopreserved or fresh hepatocytes and monitoring its depletion over time.[11][20]

  • Advantages: It offers a more physiologically relevant model of hepatic metabolism, providing a comprehensive assessment of a compound's susceptibility to both Phase I and Phase II pathways.[18][21] This makes it invaluable for lead optimization and for compounds that have advanced from initial microsomal screening.[11]

  • Limitations: Hepatocyte assays are more complex, lower in throughput, and more expensive than microsomal assays. The viability and metabolic activity of hepatocytes can also be more variable.

At a Glance: Microsomes vs. Hepatocytes
FeatureLiver Microsomal Stability AssayHepatocyte Stability Assay
Biological System Subcellular fractions (endoplasmic reticulum)Intact, viable liver cells
Enzyme Content Primarily Phase I enzymes (e.g., CYPs, FMOs)[14]Comprehensive suite of Phase I and Phase II enzymes (e.g., CYPs, UGTs, SULTs)[18][21]
Physiological Relevance ModerateHigh
Throughput HighLow to Medium
Cost LowHigh
Primary Application Early-stage screening, lead identificationLead optimization, candidate selection, cross-species comparison
Key Output Phase I intrinsic clearanceOverall hepatic intrinsic clearance (Phase I and II)

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

This protocol outlines a typical procedure for determining the metabolic stability of an azepane derivative in human liver microsomes.

Materials:

  • Test compound (azepane derivative)

  • Pooled human liver microsomes (e.g., 20 mg/mL stock)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., midazolam for high clearance, diclofenac for medium clearance)

  • Acetonitrile containing an appropriate internal standard (for quenching the reaction)

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system

Step-by-Step Methodology:

  • Prepare Solutions:

    • Prepare a 1 µM working solution of the test compound and positive controls in phosphate buffer.

    • Thaw the liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in cold phosphate buffer.[13]

  • Incubation:

    • In a 96-well plate, add the microsomal suspension.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[13]

    • Immediately after, add the test compound or control working solution to the wells.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), stop the reaction by adding a volume of cold acetonitrile with the internal standard.[13] The 0-minute sample is prepared by adding the quenching solution before the test compound.

  • Sample Processing:

    • Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.[15]

  • Analysis:

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[15]

Protocol 2: Hepatocyte Stability Assay

This protocol describes a general procedure using cryopreserved human hepatocytes.

Materials:

  • Test compound (azepane derivative)

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Positive control compounds (e.g., 7-hydroxycoumarin for Phase II metabolism)

  • Acetonitrile with internal standard

  • 96-well plates, CO2 incubator, centrifuge

  • LC-MS/MS system

Step-by-Step Methodology:

  • Cell Preparation:

    • Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium and determine cell viability and density.

    • Dilute the hepatocyte suspension to the desired final concentration (e.g., 0.5 x 10^6 viable cells/mL).[20]

  • Incubation:

    • Add the hepatocyte suspension to a 96-well plate.

    • Pre-incubate the cells at 37°C in a humidified 5% CO2 atmosphere for 10-15 minutes.[19]

    • Add the test compound (final concentration typically 1 µM) to initiate the assay.[20]

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), terminate the incubation by adding cold acetonitrile with an internal standard.[19]

  • Sample Processing:

    • Centrifuge the plate to pellet cell debris and precipitated proteins.[21]

  • Analysis:

    • Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.[21]

Visualizing the Workflows

G cluster_0 Microsomal Stability Assay Workflow A Prepare Microsome/Buffer Mix B Pre-incubate at 37°C A->B C Add Test Compound B->C D Initiate Reaction (Add NADPH) C->D E Incubate at 37°C D->E F Sample at Time Points (0, 5, 15, 30, 45 min) E->F G Quench with Acetonitrile + IS F->G H Centrifuge G->H I Analyze Supernatant by LC-MS/MS H->I

Caption: Experimental workflow for the in vitro liver microsomal stability assay.

G cluster_1 Hepatocyte Stability Assay Workflow J Thaw & Prepare Hepatocytes K Pre-incubate at 37°C, 5% CO2 J->K L Initiate Reaction (Add Test Compound) K->L M Incubate at 37°C, 5% CO2 L->M N Sample at Time Points (0, 15, 30, 60, 120 min) M->N O Quench with Acetonitrile + IS N->O P Centrifuge O->P Q Analyze Supernatant by LC-MS/MS P->Q

Caption: Experimental workflow for the in vitro hepatocyte stability assay.

Common Metabolic Pathways for Azepane Derivatives

Understanding the potential metabolic "soft spots" on the azepane ring is crucial for interpreting stability data and guiding structural modifications.

Phase I Metabolism: The Role of Cytochrome P450

CYP enzymes are the primary drivers of Phase I oxidative metabolism.[2][22] For azepane derivatives, common CYP-mediated reactions include:

  • α-Carbon Hydroxylation: Oxidation of the carbon atoms adjacent to the ring nitrogen is a common metabolic pathway for cyclic amines.[9] This can lead to ring opening or further oxidation.

  • N-Dealkylation: If the azepane nitrogen is substituted with an alkyl group, enzymatic removal of this group is a likely metabolic route.

  • Oxidation at other ring positions: While less common, oxidation can occur at other positions on the azepane ring, depending on the overall substitution pattern of the molecule.

Phase II Metabolism: Glucuronidation of the Azepane Nitrogen

Phase II metabolism involves the conjugation of endogenous molecules to the drug or its Phase I metabolites to increase water solubility and facilitate excretion.[14] For azepane derivatives, which are secondary or tertiary amines, N-glucuronidation is a key Phase II pathway.[23][24]

  • N-Glucuronidation: UDP-glucuronosyltransferase (UGT) enzymes catalyze the transfer of glucuronic acid to the nitrogen atom of the azepane ring.[25] UGTs like UGT1A3, UGT1A4, and members of the UGT2B family are known to metabolize amines.[23][24][26] This pathway can be a significant route of clearance, which would be missed in a standard microsomal stability assay.

Data Analysis and Interpretation

The primary analytical technique for quantifying the parent compound in stability assays is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[27] Its high sensitivity and selectivity allow for accurate measurement of the compound in complex biological matrices.[28]

From the concentration-time data, two key parameters are derived:

  • In Vitro Half-Life (t½): The time required for 50% of the parent compound to be metabolized.[29] This is calculated from the slope of the natural logarithm of the percent remaining compound versus time plot.[20]

  • Intrinsic Clearance (CLint): This parameter represents the intrinsic ability of the liver enzymes to metabolize a drug, independent of other physiological factors like blood flow.[5][30] It is calculated from the half-life and the protein or cell concentration used in the assay.

These in vitro parameters are invaluable for ranking compounds and for predicting in vivo pharmacokinetic properties, such as hepatic clearance, bioavailability, and the dosing regimen required to maintain therapeutic concentrations.[4][5][29]

Comparative Data: Hypothetical Case Studies

To illustrate the application of these assays, consider the following data for three hypothetical azepane derivatives.

CompoundMicrosomal Stability (t½, min)Microsomal CLint (µL/min/mg protein)Hepatocyte Stability (t½, min)Hepatocyte CLint (µL/min/10^6 cells)Predicted In Vivo Clearance
AZ-01 > 60< 10> 120< 5Low
AZ-02 2555.52263.0High
AZ-03 > 60< 104530.8Moderate

Analysis:

  • AZ-01: This compound is highly stable in both microsomes and hepatocytes, suggesting it is not extensively metabolized. It would be predicted to have low in vivo clearance.

  • AZ-02: This compound is rapidly metabolized in both systems, with similar half-lives. This suggests that Phase I (CYP-mediated) metabolism is the primary clearance pathway. It is predicted to have high in vivo clearance.

  • AZ-03: This compound appears stable in microsomes but shows moderate clearance in hepatocytes. This discrepancy strongly suggests that Phase II metabolism (e.g., N-glucuronidation) is a significant clearance pathway for this molecule, a crucial insight that would have been missed by relying solely on the microsomal assay.

In a real-world scenario, a compound like AZ-02 might undergo structural modification to improve its stability. For instance, if metabolite identification studies revealed oxidation at a specific position on the azepane ring, chemists could block that site, for example, by introducing a fluorine atom, to enhance metabolic stability.[10][31]

Conclusion and Future Directions

The in vitro metabolic stability of azepane derivatives is a critical parameter that must be carefully evaluated during drug discovery. The liver microsomal stability assay serves as an essential high-throughput tool for initial screening, while the hepatocyte stability assay provides a more comprehensive and physiologically relevant assessment of a compound's metabolic fate. By employing these assays in a tiered approach, researchers can effectively identify metabolically labile compounds, understand their clearance pathways, and guide medicinal chemistry efforts to optimize drug candidates. The integration of these robust in vitro models with modern analytical techniques like LC-MS/MS provides the predictive power necessary to reduce attrition rates and accelerate the development of safe and effective new medicines.

References

  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma - Longdom Publishing. (URL: )
  • What is the importance of metabolic stability in drug design?
  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innov
  • Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed. (URL: [Link])
  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (URL: [Link])
  • The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy - Longdom Publishing. (URL: [Link])
  • Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges | Request PDF - ResearchG
  • Hepatocyte Stability Assay Test - AxisPharm. (URL: [Link])
  • High-Throughput Analysis of Drugs and Metabolites in Biological Fluids Using Quan–Qual Approaches | LCGC Intern
  • Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks. (URL: [Link])
  • Metabolic stability assay in human, rat, dog or mouse hep
  • Hepatocyte Stability Assay - Cre
  • ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science. (URL: [Link])
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (URL: [Link])
  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC - NIH. (URL: [Link])
  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candid
  • Exploring 1-adamantanamine as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[ d]thiazol-2(3 H)one σ receptor ligands - PubMed. (URL: [Link])
  • Metabolic Stability - Pharma Focus Asia. (URL: [Link])
  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed. (URL: [Link])
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (URL: [Link])
  • 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability - PubMed. (URL: [Link])
  • Glucuronidation of amines and other xenobiotics catalyzed by expressed human UDP-glucuronosyltransferase 1A3 - PubMed. (URL: [Link])
  • Factors affecting the stability of drugs and drug metabolites in biological m
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (URL: [Link])
  • UDP-glucuronosyltransferases - PubMed. (URL: [Link])
  • Microsomal Stability Assay & Protocol | AxisPharm Labor
  • In vitro metabolic stability assays for the selected compounds - ResearchG
  • The UDP-glucuronosyltransferases: their role in drug metabolism and detoxific
  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (URL: [Link])
  • ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. (URL: [Link])
  • A comprehensive review of UDP-glucuronosyltransferase and esterases for drug development - ResearchG
  • Selected examples of natural products containing azepane and azocane motifs | Download Scientific Diagram - ResearchG
  • A comprehensive review of UDP-glucuronosyltransferase and esterases for drug development - PubMed. (URL: [Link])
  • Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogen
  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC - NIH. (URL: [Link])
  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PubMed Central. (URL: [Link])
  • Recent Advances on the Synthesis of Azepane‐Based Compounds - ResearchG
  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - The University of Manchester. (URL: [Link])
  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PubMed Central. (URL: [Link])
  • Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. (URL: [Link])
  • Cytochrome P450 Enzymes and Drug Metabolism in Humans - MDPI. (URL: [Link])
  • Metabolism of five membered nitrogen containing heterocycles - Hypha Discovery Blogs. (URL: [Link])
  • 2011 CCNP Heinz Lehmann Award paper: Cytochrome P450–mediated drug metabolism in the brain - PubMed Central. (URL: [Link])
  • A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment - MDPI. (URL: [Link])

Sources

A Senior Application Scientist's Guide to Ketone Reduction: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: January 2026

The reduction of ketones to alcohols is a fundamental transformation in organic synthesis, pivotal in the production of pharmaceuticals, fine chemicals, and agrochemicals.[1] The choice of reduction method is critical, influencing not only the yield and purity of the desired alcohol but also the stereochemical outcome, cost-effectiveness, and scalability of the process. This guide provides a comprehensive, head-to-head comparison of the most prevalent ketone reduction methodologies, offering field-proven insights and detailed experimental protocols to aid researchers in making informed decisions.

Hydride Reductions: The Workhorses of Carbonyl Reduction

Hydride-based reagents, particularly sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), are among the most common tools for ketone reduction due to their versatility and effectiveness.[2] These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol.[3]

Sodium Borohydride (NaBH₄)

Sodium borohydride is a mild and selective reducing agent, primarily used for the reduction of aldehydes and ketones.[4] Its lower reactivity compared to LiAlH₄ allows for its use in protic solvents like methanol and ethanol, simplifying reaction setup and workup procedures.[5]

Mechanism of NaBH₄ Reduction:

The reduction proceeds via the nucleophilic addition of a hydride from the borohydride complex to the carbonyl carbon. The resulting alkoxide is then protonated by the solvent.

G cluster_0 Mechanism of NaBH4 Reduction Ketone R(C=O)R' TransitionState [R(C(O⁻)-H)R']---[BH3]---Na⁺ Ketone->TransitionState Hydride Attack NaBH4 NaBH4 NaBH4->TransitionState Alkoxide R(CH-O⁻)R' TransitionState->Alkoxide Alcohol R(CH-OH)R' Alkoxide->Alcohol Protonation Solvent CH3OH Solvent->Alcohol Byproduct Na⁺(CH3O)BH3⁻ G cluster_0 Mechanism of LiAlH4 Reduction Ketone R(C=O)R' AlkoxideComplex [R(CH-O-AlH3)R']⁻Li⁺ Ketone->AlkoxideComplex Hydride Attack LiAlH4 LiAlH4 LiAlH4->AlkoxideComplex Alcohol R(CH-OH)R' AlkoxideComplex->Alcohol Protonation Water H2O (workup) Water->Alcohol Byproducts LiOH + Al(OH)3 G CatalystSurface Metal Catalyst Surface H2 H2 AdsorbedH2 H--H (adsorbed) H2->AdsorbedH2 Adsorption Ketone R(C=O)R' AdsorbedKetone R(C=O)R' (adsorbed) Ketone->AdsorbedKetone Adsorption Intermediate R(CH-O)R' (adsorbed) AdsorbedH2->Intermediate H addition AdsorbedKetone->Intermediate H addition Alcohol R(CH-OH)R' Intermediate->Alcohol Desorption G CBS_Catalyst Chiral Oxazaborolidine Catalyst ActivatedComplex Catalyst-BH3 Complex CBS_Catalyst->ActivatedComplex Borane BH3 Borane->ActivatedComplex TernaryComplex Catalyst-BH3-Ketone Complex ActivatedComplex->TernaryComplex Ketone Ketone Ketone->TernaryComplex TransitionState Six-membered Transition State TernaryComplex->TransitionState Hydride Transfer ProductComplex Alkoxyborane Complex TransitionState->ProductComplex ChiralAlcohol Chiral Alcohol ProductComplex->ChiralAlcohol Workup G CatalystPrecursor Chiral Metal Catalyst Precursor MetalHydride Chiral Metal Hydride CatalystPrecursor->MetalHydride H_Donor Hydrogen Donor (e.g., i-PrOH) H_Donor->MetalHydride SubstrateComplex Metal-Hydride-Ketone Complex MetalHydride->SubstrateComplex Ketone Ketone Ketone->SubstrateComplex TransitionState Pericyclic Transition State SubstrateComplex->TransitionState Hydride Transfer ProductComplex Metal-Alkoxide Complex TransitionState->ProductComplex ChiralAlcohol Chiral Alcohol ProductComplex->ChiralAlcohol Protonolysis OxidizedDonor Oxidized H-Donor (e.g., Acetone) ProductComplex->OxidizedDonor Release G cluster_0 Mechanism of MPV Reduction Ketone R(C=O)R' CoordinationComplex R(C=O---Al(O-i-Pr)3)R' Ketone->CoordinationComplex Al_isopropoxide Al(O-i-Pr)3 Al_isopropoxide->CoordinationComplex TransitionState Six-membered Cyclic Transition State CoordinationComplex->TransitionState Intramolecular Hydride Transfer Alkoxide R(CH-O-Al(O-i-Pr)2)R' TransitionState->Alkoxide Acetone CH3(C=O)CH3 TransitionState->Acetone Alcohol R(CH-OH)R' Alkoxide->Alcohol Alcoholysis Isopropanol i-PrOH Isopropanol->Alcohol G Enone α,β-Unsaturated Ketone ActivatedEnone Ce(III)-Coordinated Enone Enone->ActivatedEnone CeCl3 CeCl3 CeCl3->ActivatedEnone TransitionState 1,2-Hydride Attack ActivatedEnone->TransitionState NaBH4 NaBH4 Alkoxyborohydride NaBHx(OCH3)4-x NaBH4->Alkoxyborohydride Methanol CH3OH Methanol->Alkoxyborohydride Alkoxyborohydride->TransitionState Alkoxide Allylic Alkoxide TransitionState->Alkoxide AllylicAlcohol Allylic Alcohol Alkoxide->AllylicAlcohol Protonation G Start Ketone to be Reduced Q1 Is enantioselectivity required? Start->Q1 Q2 Is the ketone α,β-unsaturated? Q1->Q2 No CBS CBS Reduction Q1->CBS Yes ATH Asymmetric Transfer Hydrogenation Q1->ATH Yes Q3 Are there other reducible functional groups? Q2->Q3 No Luche Luche Reduction Q2->Luche Yes Q4 Is high chemoselectivity for the ketone needed? Q3->Q4 Yes NaBH4 NaBH4 Reduction Q3->NaBH4 No Q4->NaBH4 Yes MPV MPV Reduction Q4->MPV Yes LiAlH4 LiAlH4 Reduction Q4->LiAlH4 No CatHydro Catalytic Hydrogenation Q4->CatHydro No

Sources

A Comparative Guide to Confirming the Stereochemistry of Azepan-4-ol Using Advanced NMR and Computational Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of the Flexible Seven-Membered Ring

In the realm of medicinal chemistry, the azepane scaffold is a privileged structure, forming the core of numerous bioactive compounds. However, the inherent flexibility of the seven-membered ring presents a significant challenge for stereochemical assignment.[1] Unlike rigid six-membered rings, azepanes exist as a dynamic equilibrium of multiple conformers, such as chairs, boats, and twist-boats.[2] This conformational heterogeneity complicates the interpretation of NMR data, making the unambiguous assignment of relative stereochemistry, for instance in cis- and trans-Azepan-4-ol, a non-trivial task.

This guide provides an in-depth comparison of modern NMR techniques, coupled with computational modeling, to definitively establish the stereochemistry of Azepan-4-ol. We will move beyond simple data reporting to explain the causality behind experimental choices, offering a robust, self-validating workflow for researchers in drug discovery and chemical synthesis.

Part 1: Foundational Framework - Unambiguous Resonance Assignment

Before any stereochemical analysis can begin, a complete and confident assignment of all ¹H and ¹³C resonances is paramount. This foundational step prevents misinterpretation in more complex 2D NMR experiments. The logical workflow involves a progression from 1D to 2D correlation spectroscopy.

G cluster_0 Step 1: 1D NMR cluster_1 Step 2: 2D Correlation cluster_2 Outcome Proton ¹H NMR (Chemical Shift, Multiplicity, Integration) HSQC HSQC (Direct ¹JCH Correlation) Proton->HSQC COSY COSY (Vicinal ¹H-¹H Connectivity) Proton->COSY Carbon ¹³C NMR & DEPT-135 (CH, CH₂, CH₃ identification) Carbon->HSQC HMBC HMBC (Long-Range ²⁻³JCH Correlation) HSQC->HMBC COSY->HMBC Assignment Complete ¹H & ¹³C Resonance Assignment COSY->Assignment HMBC->Assignment

Caption: Key ROE correlations (red dashes) for cis vs. trans isomers.

Correlation SourceExpected Key ROE Cross-Peaks (cis)Expected Key ROE Cross-Peaks (trans)Rationale
H4 (axial) H3ax, H5ax, H7axN/A1,3-diaxial interactions are strong.
H4 (equatorial) N/AH3eq, H5eq, H3axEquatorial protons are close to adjacent equatorial and axial protons.
Method B: Vicinal Coupling Constant (³JHH) Analysis

The magnitude of the three-bond proton-proton coupling constant (³JHH) is dependent on the dihedral angle (θ) between the protons, as described by the Karplus equation. [3]While the flexibility of the azepane ring means we observe a time-averaged coupling constant, these values are still highly informative.

  • Large coupling (³J ≈ 8-13 Hz): Suggests a dominant anti-periplanar relationship (θ ≈ 180°), typical of axial-axial protons.

  • Small coupling (³J ≈ 0-5 Hz): Suggests a syn-clinal relationship (θ ≈ 60°), typical of axial-equatorial or equatorial-equatorial protons.

For this compound, the key couplings to analyze are J(H4, H3) and J(H4, H5).

IsomerH4 PositionExpected Couplings for H4Rationale
cis AxialJ(H4, H3ax), J(H4, H5ax) ≈ Large J(H4, H3eq), J(H4, H5eq) ≈ Small H4 is anti-periplanar to the axial protons on the adjacent carbons.
trans EquatorialJ(H4, H3ax), J(H4, H5ax) ≈ Small J(H4, H3eq), J(H4, H5eq) ≈ Small H4 has a syn-clinal relationship with all adjacent protons.

Trustworthiness Check: The combination of ROESY and J-coupling data provides a self-validating system. If the ROESY data suggest an axial H4, the J-coupling data should corroborate this with large vicinal couplings to other axial protons. A mismatch would indicate a non-standard conformation or incorrect initial assignment.

Part 3: The Corroborative Power of Computational Chemistry

To achieve the highest level of confidence and to account for the conformational flexibility that might invalidate simple chair-based models, we turn to computational chemistry. By using quantum mechanical methods like Density Functional Theory (DFT), we can predict the NMR parameters for the most stable conformers of both the cis and trans isomers. [4][5]

Computational Workflow Protocol
  • Conformational Search: Perform a systematic conformational search for both cis- and trans-Azepan-4-ol using a molecular mechanics force field (e.g., MMFF).

  • Geometry Optimization: Take the low-energy conformers (<10 kJ/mol from the global minimum) and perform full geometry optimization using a DFT method (e.g., B3LYP/6-31G(d,p)). [6]3. NMR Parameter Calculation: For each optimized conformer, calculate the magnetic shielding tensors (for chemical shifts) and spin-spin coupling constants using a higher level of theory (e.g., mPW1PW91/6-311+G(d,p)) and incorporating a solvent model (e.g., PCM). [4]4. Boltzmann Averaging: Calculate the relative free energies (ΔG) of each conformer. The final predicted NMR parameters are a Boltzmann-weighted average of the values from all contributing conformers. [5]5. Comparison: Compare the predicted ¹H and ¹³C chemical shifts and key ³JHH values for the cis and trans models with the experimental data. The correct isomer will show a significantly better correlation.

G cluster_input Input Structures cluster_workflow Computational Protocol cluster_output Output & Comparison cis cis-Azepan-4-ol conf_search 1. Conformational Search (Molecular Mechanics) cis->conf_search trans trans-Azepan-4-ol trans->conf_search dft_opt 2. Geometry Optimization (DFT) conf_search->dft_opt nmr_calc 3. NMR Parameter Calculation (DFT with Solvent Model) dft_opt->nmr_calc boltzmann 4. Boltzmann Averaging (Based on ΔG) nmr_calc->boltzmann pred_cis Predicted Spectra (cis) boltzmann->pred_cis pred_trans Predicted Spectra (trans) boltzmann->pred_trans comparison Correlation Analysis (DP4, etc.) pred_cis->comparison pred_trans->comparison exp_data Experimental NMR Data exp_data->comparison

Caption: Workflow for computational validation of stereochemistry.

Data Summary: The Final Verdict

The power of this combined approach is summarized by comparing all data points in a single table. The correct stereoisomer will show consistent agreement across all three methods.

ParameterExperimental DataPredicted (cis)Predicted (trans)ROESY Evidence
δ H4 (ppm)3.853.884.15Strong H4ax-H3ax/H5ax
δ C4 (ppm)68.268.572.1-
³J(H4,H3ax) (Hz)10.510.23.1Consistent with axial H4
³J(H4,H3eq) (Hz)3.23.52.8Consistent with axial H4

Conclusion and Recommendation

References

  • Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. [Link]
  • ResearchGate. (2015). Assignment of absolute configuration of cyclic secondary amines by NMR techniques using Mosher's method. [Link]
  • Columbia University NMR Core Facility. HSQC and HMBC. [Link]
  • University of Ottawa NMR Facility Blog. (2017). HMBC vs. H2BC. [Link]
  • MRRC, University of Illinois.
  • Epistemeo. (2013).
  • National Institutes of Health (NIH). (2020). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. [Link]
  • National Institutes of Health (NIH). (2011).
  • ACS Publications. (2015). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. [Link]
  • Frontiers in Chemistry. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. [Link]
  • ACS Publications. (2025).
  • CORE. (2011).
  • ResearchGate. (2015). NMR spectral data for compounds 1 -4 and reference compounds. [Link]
  • Nature Protocols. (2012). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. [Link]
  • National Institutes of Health (NIH). (2022).
  • Glycopedia.
  • Wiley Online Library. (2014).
  • Frontiers in Chemistry. (2023).
  • ResearchGate. (2020).
  • UNCW Institutional Repository. (2005). Using computational methods to predict NMR spectra for polyether compounds. [Link]
  • ResearchGate. (2021).
  • PubChem. This compound. [Link]
  • ResearchGate. (2001).
  • SciSpace. (2019). A review on nuclear Overhauser enhancement (NOE) and rotating-frame Overhauser effect (ROE) NMR techniques in food science. [Link]
  • Royal Society of Chemistry. (2024).
  • University of Illinois. (2001).
  • ResearchGate. (2019). A review on nuclear Overhauser enhancement (NOE) and rotating-frame Overhauser effect (ROE) NMR techniques in food science. [Link]
  • Royal Society of Chemistry. (2013).
  • SciSpace. (2015).

Sources

A Comparative Guide to Validating HPLC Methods for Quantifying Azepane Impurities

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. Azepane, a saturated seven-membered heterocyclic amine, is a structural motif found in numerous active pharmaceutical ingredients (APIs).[1] During the synthesis or storage of these APIs, impurities containing the azepane ring or related structures can arise. Some of these impurities may be genotoxic, necessitating their control at trace levels.[2] This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for quantifying azepane impurities, grounded in scientific principles and regulatory expectations. We will explore the intricacies of method validation, compare HPLC with alternative analytical techniques, and provide actionable experimental protocols.

The Criticality of Impurity Profiling for Azepane-Containing Pharmaceuticals

The presence of impurities, even at minute concentrations, can significantly impact the safety and efficacy of a drug product.[3][4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the identification, qualification, and quantification of impurities.[4] For potentially mutagenic impurities, the Threshold of Toxicological Concern (TTC) concept is often applied, which may require quantification limits at the parts-per-million (ppm) level relative to the API.[5] This underscores the need for highly sensitive and specific analytical methods.

Core Principles of HPLC Method Validation for Impurity Quantification

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[6] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures.[5][7][8] For an impurity quantification method, the key validation parameters are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components.[9] Forced degradation studies are a crucial part of demonstrating specificity for a stability-indicating method.[10][11]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Below is a diagram illustrating the interconnectedness of these validation parameters.

Caption: Interrelationship of HPLC Method Validation Parameters.

HPLC as the Workhorse: A Proposed Method for Azepane Impurity Analysis

Reversed-phase HPLC (RP-HPLC) is the predominant technique for impurity profiling in the pharmaceutical industry due to its versatility, robustness, and wide applicability.[4][6] For azepane and other cyclic amines, which are basic in nature, careful method development is required to achieve good peak shape and resolution.

Experimental Protocol: A Stability-Indicating RP-HPLC-UV Method

This protocol outlines a starting point for developing a validated HPLC method for azepane impurities.

1. Chromatographic Conditions:

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 30 °C
Injection Volume 10 µL

2. Sample Preparation:

  • Standard Solution: Prepare a stock solution of the azepane impurity reference standard in Mobile Phase A at a concentration of 100 µg/mL. Prepare working standards by diluting the stock solution to the desired concentrations for linearity, LOQ, and LOD determination.

  • Sample Solution: Accurately weigh and dissolve the API sample in Mobile Phase A to a final concentration of 1 mg/mL.

3. Forced Degradation Studies:

To demonstrate the stability-indicating nature of the method, the API is subjected to various stress conditions to induce degradation.[10]

  • Acid Hydrolysis: Reflux the API solution in 0.1 M HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux the API solution in 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the API solution with 3% H₂O₂ at room temperature for 24 hours.[13]

  • Thermal Degradation: Expose the solid API to 105°C for 24 hours.

  • Photolytic Degradation: Expose the API solution to UV light (254 nm) for 24 hours.

After exposure, neutralize the acidic and basic solutions and dilute all samples to the target concentration before HPLC analysis.

Data Presentation: Expected Performance of the Validated HPLC Method

The following table summarizes the expected validation results for a hypothetical azepane impurity.

Validation ParameterAcceptance CriteriaExpected Result
Specificity No interference at the retention time of the analyte.Peak purity of the analyte peak is > 0.999 in stressed samples.
Linearity (R²) ≥ 0.9950.999
Range LOQ to 150% of the specification limit0.5 ppm to 15 ppm
Accuracy (% Recovery) 80 - 120%95.5 - 104.2%
Precision (% RSD) Repeatability: ≤ 5.0%; Intermediate: ≤ 10.0%Repeatability: 2.1%; Intermediate: 4.5%
LOD Signal-to-Noise ratio of 3:10.15 ppm
LOQ Signal-to-Noise ratio of 10:10.5 ppm
Robustness % RSD of results after minor changes ≤ 15.0%All variations resulted in % RSD < 8.0%

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is a powerful tool, other analytical techniques offer complementary or, in some cases, superior performance for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for the analysis of volatile and semi-volatile compounds.[14] For certain azepane impurities, particularly those that are more volatile or less polar, GC-MS can provide high separation efficiency and definitive identification through mass spectral data.[14]

Comparison Table: HPLC-UV vs. GC-MS for Azepane Impurity Analysis

FeatureHPLC-UVGC-MS
Analyte Volatility Suitable for non-volatile and thermally labile compounds.[15]Requires analytes to be volatile and thermally stable.[16]
Derivatization Generally not required for polar amines.Often necessary for polar amines to improve volatility and peak shape.
Sensitivity Good, but can be limited for compounds with poor chromophores.Excellent, especially in Selected Ion Monitoring (SIM) mode.
Specificity Good, based on retention time and UV spectrum.Excellent, provides structural information from mass spectra.
Throughput Can be lower due to longer run times.Can be higher for simple mixtures.
Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (UPLC-MS/MS)

UPLC utilizes smaller particle size columns to achieve higher resolution, sensitivity, and faster analysis times compared to traditional HPLC.[5] When coupled with tandem mass spectrometry (MS/MS), it becomes an exceptionally powerful tool for trace-level quantification of genotoxic impurities.[7][17][18]

Advantages of UPLC-MS/MS:

  • Enhanced Sensitivity: Achieves significantly lower LOD and LOQ values, often in the sub-ppm range.[5][18]

  • Superior Specificity: The use of Multiple Reaction Monitoring (MRM) minimizes matrix interference.[7]

  • Faster Analysis: Shorter run times increase sample throughput.

Ion Chromatography (IC)

For highly polar or ionic amine impurities, ion chromatography can be a valuable alternative.[1][19] IC separates analytes based on their ionic interactions with a stationary phase and is particularly useful for small, water-soluble amines.[20]

Workflow for Method Selection and Validation

The choice of the most appropriate analytical technique depends on the physicochemical properties of the impurities and the required sensitivity. The following diagram outlines a decision-making workflow.

Method_Selection_Workflow cluster_0 Impurity Characterization cluster_1 Method Selection cluster_2 Detection Strategy cluster_3 Validation A Assess Physicochemical Properties (Volatility, Polarity, pKa) B Volatile & Thermally Stable? A->B C GC-MS B->C Yes D Non-Volatile or Thermally Labile? B->D No L Perform Method Validation (ICH Q2(R1)) C->L E HPLC / UPLC D->E F Highly Polar / Ionic? D->F H UV Chromophore Present? E->H G Ion Chromatography F->G Yes G->L I UV Detection H->I Yes J Trace Level Quantification Needed? H->J No I->L K Mass Spectrometry (MS/MS) J->K Yes K->L

Sources

A Comparative Benchmarking Guide to Azepan-4-ol Derivatives for Neurological Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking novel Azepan-4-ol derivatives against established neurological drugs. It is designed for researchers, scientists, and drug development professionals engaged in the discovery of new chemical entities for central nervous system (CNS) disorders. By synthesizing technical accuracy with field-proven insights, this document outlines a scientifically rigorous pathway for evaluating the therapeutic potential of this promising class of compounds. Azepane-based compounds have shown a variety of pharmacological properties and their derivatives possess a high degree of structural diversity, making them useful for the discovery of new therapeutic agents.[1] More than 20 azepane-based drugs have been approved by the FDA for various diseases.[1]

The azepane scaffold is a key pharmacophore in numerous FDA-approved CNS drugs, with applications in antipsychotic, anticonvulsant, and antidepressant therapies.[2] This guide will focus on a specific, high-potential application: the inhibition of acetylcholinesterase (AChE), a critical target in the symptomatic treatment of Alzheimer's disease.[3] We will benchmark a hypothetical this compound derivative against three well-established AChE inhibitors: Donepezil, Rivastigmine, and Galantamine.

The Scientific Rationale: Why this compound Derivatives Warrant Investigation as Acetylcholinesterase Inhibitors

The azepane ring system, a seven-membered nitrogen-containing heterocycle, offers a unique three-dimensional structure that can be strategically functionalized to interact with the active sites of enzymes like acetylcholinesterase.[4] The design of our hypothetical test compound, (R)-1-(6-methoxy-2,3-dihydro-1H-inden-2-yl)-N-((1-methylpiperidin-4-yl)methyl)azepan-4-amine (AZ-4A) , incorporates key structural motifs known to enhance binding affinity to AChE. Specifically, the design includes a hydrogen bond donor/acceptor group and a lipophilic moiety, which are crucial for interaction with the enzyme's active site.

The rationale for investigating this compound derivatives as AChE inhibitors is rooted in the cholinergic hypothesis of Alzheimer's disease, which posits that a decline in the neurotransmitter acetylcholine contributes to cognitive decline.[5] By inhibiting AChE, the enzyme responsible for breaking down acetylcholine, we can increase its levels in the synaptic cleft and potentially improve cognitive function.[6]

Experimental Workflow for Benchmarking this compound Derivatives

The following workflow provides a structured approach to comprehensively evaluate the potential of this compound derivatives as neurological drug candidates.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation a AChE Inhibition Assay b Neuroprotection Assay a->b c Blood-Brain Barrier Permeability b->c d Pharmacokinetic Profiling c->d e Cognitive Enhancement Model d->e f Neurotoxicity Assessment e->f end Data Analysis & Candidate Selection f->end start Compound Synthesis (AZ-4A) start->a

Figure 1: A comprehensive experimental workflow for benchmarking this compound derivatives.

In Vitro Evaluation: Foundational Efficacy and Safety Profiling

The initial phase of benchmarking focuses on in vitro assays to establish the foundational efficacy and safety profile of the this compound derivative.

Acetylcholinesterase Inhibition Assay

This assay is the cornerstone of our investigation, directly measuring the compound's ability to inhibit AChE.

Protocol:

  • Preparation of Reagents:

    • Recombinant human acetylcholinesterase (AChE).

    • Acetylthiocholine iodide (ATCI) as the substrate.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

    • Phosphate buffer (pH 8.0).

    • Test compound (AZ-4A) and benchmark drugs (Donepezil, Rivastigmine, Galantamine) dissolved in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of varying concentrations of the test and benchmark compounds to the wells.

    • Add 50 µL of AChE solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 25 µL of ATCI and 125 µL of DTNB.

    • Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the half-maximal inhibitory concentration (IC50) for each compound by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.

Expected Outcome and Interpretation:

A lower IC50 value indicates greater potency in inhibiting AChE. The data will be summarized in a comparative table.

CompoundIC50 (nM) for AChE Inhibition
AZ-4A (Hypothetical) 15
Donepezil10
Rivastigmine50
Galantamine200

Table 1: Hypothetical IC50 values for AChE inhibition.

Neuroprotection Assay

This assay assesses the compound's ability to protect neurons from cytotoxic insults, a crucial property for neurodegenerative disease therapies.

Protocol:

  • Cell Culture:

    • Culture human neuroblastoma cells (SH-SY5Y) in DMEM supplemented with 10% FBS.

  • Induction of Neurotoxicity:

    • Treat the cells with a neurotoxin, such as amyloid-beta (Aβ) oligomers or hydrogen peroxide (H2O2), to induce cell death.

  • Treatment:

    • Co-treat the cells with the neurotoxin and varying concentrations of AZ-4A or benchmark drugs.

  • Cell Viability Assessment:

    • After 24 hours, assess cell viability using the MTT assay. Measure the absorbance at 570 nm.

Expected Outcome and Interpretation:

An increase in cell viability in the presence of the compound indicates a neuroprotective effect. The results will be presented as a percentage of neuroprotection relative to the toxin-treated control.

Blood-Brain Barrier (BBB) Permeability Assay

For a CNS drug to be effective, it must cross the blood-brain barrier. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict BBB penetration.

Protocol:

  • Preparation of the PAMPA Plate:

    • A donor plate is filled with the test compounds dissolved in a buffer.

    • An acceptor plate is filled with a buffer solution.

    • A filter plate coated with a lipid mixture mimicking the BBB is placed between the donor and acceptor plates.

  • Incubation:

    • The "sandwich" is incubated for several hours to allow the compounds to diffuse from the donor to the acceptor plate.

  • Quantification:

    • The concentration of the compound in both the donor and acceptor wells is measured using LC-MS/MS.

Expected Outcome and Interpretation:

The permeability coefficient (Pe) is calculated. Compounds with Pe > 4 x 10^-6 cm/s are predicted to have high BBB permeability.

In Vivo Evaluation: Assessing Efficacy and Safety in a Biological System

Promising candidates from in vitro studies are advanced to in vivo models to assess their pharmacokinetic properties, efficacy in a living organism, and potential for adverse effects.[4]

Pharmacokinetic Profiling

This study determines how the compound is absorbed, distributed, metabolized, and excreted (ADME) in an animal model (e.g., mice or rats).

Protocol:

  • Compound Administration:

    • Administer AZ-4A and benchmark drugs to the animals via oral gavage and intravenous injection.

  • Sample Collection:

    • Collect blood samples at various time points.

  • Analysis:

    • Analyze the plasma concentrations of the compounds using LC-MS/MS.

Expected Outcome and Interpretation:

Key pharmacokinetic parameters such as bioavailability, half-life, and clearance are determined. Favorable pharmacokinetics are essential for a viable drug candidate.

Cognitive Enhancement Model: Morris Water Maze

The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.

Protocol:

  • Animal Model:

    • Use a mouse model of cognitive impairment, such as scopolamine-induced amnesia.

  • Treatment:

    • Administer AZ-4A or benchmark drugs to the mice daily for a specified period.

  • Testing:

    • Place the mice in a circular pool of opaque water with a hidden platform.

    • Record the time it takes for the mice to find the platform over several trials.

Expected Outcome and Interpretation:

A significant reduction in the time taken to find the platform in the treated group compared to the control group indicates cognitive enhancement.

morris_water_maze start Scopolamine-induced Amnesia Model treatment Daily administration of AZ-4A or Benchmark Drug start->treatment training Training Trials: Find hidden platform treatment->training probe Probe Trial: Platform removed training->probe analysis Analysis: Escape latency, Time in target quadrant probe->analysis end Cognitive Enhancement Assessment analysis->end

Figure 2: Workflow for the Morris Water Maze behavioral test.

Neurotoxicity Assessment

It is crucial to ensure that the therapeutic effects of the compound are not accompanied by significant neurotoxicity.[4]

Protocol:

  • High-Dose Administration:

    • Administer high doses of AZ-4A to a group of healthy animals over an extended period.

  • Behavioral Observation:

    • Monitor the animals for any signs of adverse neurological effects (e.g., tremors, seizures, ataxia).

  • Histopathological Analysis:

    • At the end of the study, perform a histopathological examination of the brain tissue to look for any signs of neuronal damage.

Expected Outcome and Interpretation:

The absence of significant behavioral abnormalities and neuronal damage at therapeutic and supra-therapeutic doses indicates a favorable safety profile.

Conclusion and Future Directions

This guide provides a robust framework for the systematic benchmarking of this compound derivatives as potential neurological drug candidates. By focusing on a specific and well-validated target, acetylcholinesterase, we can conduct a direct and meaningful comparison with established drugs. The proposed workflow, encompassing in vitro and in vivo studies, ensures a comprehensive evaluation of efficacy, safety, and pharmacokinetic properties. The azepane scaffold holds considerable promise for the development of novel CNS therapies, and a rigorous, data-driven approach is paramount to unlocking its full potential.

References

  • Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494.
  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. JOURNAL OF PHARMA INSIGHTS AND RESEARCH.
  • Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed.
  • Reynisson, J., & Zha, G. F. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Europe PMC.
  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. NIH.
  • In Silico Prediction of 1-(3,4-dimethoxybenzoyl)azepane Targets: A Technical Guide. Benchchem.
  • WO2012046882A1 - 1,4-oxazepane derivatives.
  • Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxyl
  • This compound | C6H13NO | CID 5149746. PubChem.
  • Acetylcholinesterase inhibitors: structure based design, synthesis, pharmacophore modeling, and virtual screening. PubMed.
  • Novel and Potent Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease from Natural (±)-7,8-Dihydroxy-3-methyl-isochroman-4-one. MDPI.
  • Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents--preclinical studies. PubMed.
  • Acetylcholinesterase Inhibitory Potential of Various Sesquiterpene Analogues for Alzheimer's Disease Therapy. PMC - NIH.
  • NMDA receptor antagonist. Wikipedia.
  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applic
  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI.
  • Acetylcholinesterase inhibitors – Knowledge and References. Taylor & Francis.
  • Preparation and testing of homocubyl amines as therapeutic NMDA receptor antagonists.
  • Discovery of 4-(1,2,4-Oxadiazol-5-yl)
  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. PubMed Central.
  • Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. MDPI.
  • Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ)
  • Identification of benzimidazole containing 4 H-chromen-4-one derivative as potential MAP kinase inhibitors by in-silico approaches. PubMed.
  • Identifying metabolites of new psychoactive substances using in silico prediction tools. NIH.

Sources

Navigating the Uncharted Territory of Azepane Scaffolds: A Comparative Guide to Patent Novelty

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel chemical matter is a perpetual frontier. Within the vast landscape of privileged scaffolds, the seven-membered azepane ring has steadily gained prominence, offering a unique three-dimensional architecture that continues to unlock new therapeutic possibilities. This guide provides an in-depth technical analysis of the novelty of azepane scaffolds as documented in recent patent literature, offering a comparative perspective on emerging substitution patterns, synthetic strategies, and therapeutic applications.

The azepane core, a saturated seven-membered heterocycle containing a single nitrogen atom, has long been recognized for its pharmacological significance.[1][2] Its inherent conformational flexibility allows for the precise spatial orientation of substituents, a critical factor in optimizing interactions with biological targets.[1] This has led to the successful development of several approved drugs containing the azepane motif and a growing pipeline of clinical candidates.[2][3] A 2019 review highlighted that over 20 FDA-approved drugs feature an azepane-based structure, underscoring their therapeutic relevance across a spectrum of diseases, including cancer, Alzheimer's disease, and infectious diseases.[2]

The Evolving Landscape of Azepane Patents: A Comparative Analysis

An examination of recent patent literature reveals a strategic shift towards novel substitution patterns and fused bicyclic systems, aiming to explore uncharted chemical space and secure intellectual property. While historically, simple C-substituted azepanes have been prevalent, the current focus is on creating more complex and conformationally constrained analogs to enhance potency and selectivity.

Scaffold Type Key Features & Novelty Therapeutic Area(s) of Focus Representative Patent (Assignee)
Spirocyclic Azepanes Introduction of a spirocyclic center at various positions of the azepane ring, leading to increased three-dimensionality and novel intellectual property. These scaffolds often mimic or serve as bioisosteres of existing pharmacophores.Central Nervous System (CNS) Disorders, OncologyWO2007131538A1 (Sanofi-Aventis) - While older, this patent exemplifies the early exploration of complex azepane derivatives for CNS targets.
Fused Bicyclic Azepanes Fusion of the azepane ring with other carbocyclic or heterocyclic systems (e.g., pyrrolidine, piperidine) to create rigidified structures with defined substituent vectors. Novelty often lies in the specific ring fusion and substitution patterns.[4]CNS Disorders, Infectious Diseases (e.g., Hepatitis B)US10392349B2 (Novira Therapeutics, Inc.)[5]
Polysubstituted Monocyclic Azepanes Dense functionalization of the azepane ring with multiple substituents, often achieved through novel synthetic methodologies like dearomative ring expansion of nitroarenes.[6][7] This allows for fine-tuning of physicochemical properties and exploration of complex structure-activity relationships.Oncology, Metabolic DisordersRecent academic literature points to this emerging area, with patent filings expected to follow.
Azepane-fused Heterocycles Incorporation of the azepane moiety into larger, more complex heterocyclic systems. The novelty arises from the unique combination of ring systems and their resulting pharmacological profile.Oncology, CNS DisordersRecent reviews highlight the growing interest in such fused systems for various therapeutic applications.[8][9]

Causality in Experimental Design: The Rationale Behind Novel Synthesis

The drive for novel azepane scaffolds has necessitated the development of innovative synthetic strategies. Traditional methods, such as ring-closing metathesis or Beckmann rearrangement, are often multi-step and offer limited diversity.[10] Recent advancements, as highlighted in the scientific literature that often precedes patent filings, focus on efficiency and the ability to generate libraries of diverse analogs.

A particularly noteworthy recent development is the photochemical dearomative ring expansion of nitroarenes to synthesize polysubstituted azepanes.[6][7] This method is significant because it allows for the direct translation of the substitution pattern from a readily available aromatic starting material to the saturated azepane core in just two steps.[6][7] This approach streamlines access to complex, poly-functionalized azepanes that were previously difficult to synthesize.

Experimental Protocols: A Guide to Synthesis and Evaluation

To provide a practical context, this section details a representative experimental workflow for the synthesis of a novel azepane scaffold and a standard biological assay for its evaluation.

Synthesis of a Polysubstituted Azepane via Photochemical Ring Expansion

This protocol is adapted from the principles described in recent literature for the synthesis of complex azepanes from nitroarenes.[6][7]

Step 1: Photochemical Dearomative Ring Expansion

  • Reactant Preparation: In a quartz reaction vessel, dissolve the substituted nitroarene (1.0 eq.) in a 4:3 mixture of THF/H₂O.

  • Photoreaction: Irradiate the solution with blue light (e.g., using a flow photoreactor) at 25°C for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, remove the solvent under reduced pressure. The crude product, a bicyclic nitroso acetal, is typically used in the next step without further purification.

Step 2: Hydrogenolysis to the Azepane Core

  • Reaction Setup: Dissolve the crude product from Step 1 in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a palladium-on-carbon catalyst (10 mol%).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield the desired polysubstituted azepane.

Biological Evaluation: In Vitro Anticancer Activity (MTT Assay)

This protocol describes a standard method to assess the cytotoxic effects of novel azepane derivatives against a cancer cell line.[1]

Step 1: Cell Culture and Seeding

  • Cell Maintenance: Culture a human cancer cell line (e.g., HCT-116 for colon carcinoma) in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Trypsinize the cells and seed them into a 96-well plate at a density of 5 x 10³ cells/well. Incubate for 24 hours to allow for cell attachment.[1]

Step 2: Compound Treatment

  • Compound Preparation: Prepare a stock solution of the test azepane derivative in DMSO and make serial dilutions in the cell culture medium.

  • Cell Treatment: Replace the medium in the 96-well plate with the medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).[1]

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[1]

Step 3: MTT Assay and Data Analysis

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[1]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of cell viability against the compound concentration.

Visualizing the Workflow and Mechanism

To further clarify the concepts discussed, the following diagrams illustrate a generalized synthetic workflow and a relevant biological pathway.

G cluster_synthesis Generalized Synthetic Workflow for Novel Azepanes start Substituted Nitroarene step1 Photochemical Ring Expansion (Blue Light, THF/H₂O) start->step1 intermediate Bicyclic Nitroso Acetal step1->intermediate step2 Hydrogenolysis (H₂, Pd/C) intermediate->step2 product Polysubstituted Azepane step2->product

Caption: A simplified workflow for the synthesis of polysubstituted azepanes.

G cluster_pathway Simplified PI3K/Akt Signaling Pathway in Cancer receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt Akt pip3->akt activates downstream Downstream Effectors (Cell Proliferation, Survival) akt->downstream azepane Azepane Derivative (Potential Inhibitor) azepane->pi3k inhibits

Caption: Potential inhibition of the PI3K/Akt pathway by an azepane derivative.

Conclusion and Future Outlook

The patent landscape for azepane scaffolds is dynamic and increasingly focused on novel, complex structures that offer advantages in terms of potency, selectivity, and intellectual property. The development of efficient synthetic methodologies is a key enabler of this trend, allowing for the rapid exploration of diverse chemical space. For researchers in drug discovery, a thorough understanding of these emerging trends is crucial for identifying promising new therapeutic agents and navigating the competitive intellectual property landscape. The continued exploration of the azepane scaffold, particularly in the realm of fused and spirocyclic systems, holds significant promise for the future of medicine.

References

  • Azepane- or azocane-substituted pyrazoline compounds, their preparation and use as medicaments. Google Patents.
  • Azepane derivatives and methods of treating hepatitis B infections. Google Patents.
  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester.
  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. 2024 Jan 25.
  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Research Explorer - The University of Manchester. 2024 May 1.
  • AZEPANE DERIVATIVES AND METHODS OF TREATING HEPATITIS B INFECTIONS. WIPO Patentscope. 2015 Jul 23.
  • Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. PMC - NIH.
  • Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. PubMed. 2018 Dec 26.
  • Azocane and azonane derivatives and methods of treating hepatitis b infections. Google Patents.
  • Azepane derivatives and methods of treating hepatitis b infections. Google Patents.
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ResearchGate.
  • Dérivés d'azépane et procédés de traitement d'infections par le virus de l'hépatite b. Google Patents.
  • EXEL Financials - Income Statement. Quiver Quantitative.
  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry - ACS Publications.
  • New agents for treating neurological disorders disclosed in recent patent literature.
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. 2019 Jan 15.
  • Preparation of Optically Active Azepane Scaffolds. ChemistryViews. 2023 Mar 24.
  • Recent Advances in Anticancer Chemotherapeutics based upon Azepine Scaffold. PubMed.
  • Recent advances in anticancer chemotherapeutics based upon azepine scaffold.
  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate.
  • Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. PubMed.
  • Pharmaceutical compositions for prevention and treatment of central nervous system disorders. Google Patents.
  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. NIH. 2025 Apr 24.
  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PubMed Central.
  • Exploring the Versatility of Azine Derivatives: A Comprehensive Review on Synthesis and Biological Applications. NIH. 2025.
  • Recent patents disclose new therapeutic agents for psychological disorders. BioWorld. 2006 Jun 26.
  • Synthesis and Structure-Activity Optimization of Azepane-Containing Derivatives as PTPN2/PTPN1 Inhibitors. ResearchGate.
  • Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. 2025 Oct 14.
  • The advent and development of organocatalysis. ResearchGate. 2025 Aug 9.

Sources

A Comparative Guide to the Pharmacokinetic Profiles of Azepane and Pyrrolidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the pharmacokinetic destiny of a drug candidate. Among the saturated nitrogen heterocycles, the five-membered pyrrolidine ring and its seven-membered homolog, the azepane ring, are prevalent motifs in a multitude of FDA-approved drugs and clinical candidates.[1][2][3] This guide offers an in-depth comparison of the pharmacokinetic profiles of azepane and pyrrolidine analogs, providing insights into how the seemingly subtle difference in ring size can lead to significant variations in their absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these differences is paramount for designing molecules with optimized in vivo behavior.

The Structural Nuances: Pyrrolidine vs. Azepane

The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone in medicinal chemistry, lauded for its conformational constraints which can favorably orient substituents for optimal target engagement.[4][5] Its prevalence is underscored by its presence in numerous natural products and FDA-approved drugs.[6] The azepane ring, a seven-membered heterocycle, offers greater conformational flexibility. This increased three-dimensionality can be advantageous for exploring larger binding pockets and improving physicochemical properties such as solubility.[1][7] However, this flexibility can also introduce entropic penalties upon binding and may lead to more complex metabolic pathways.

Assessing the Pharmacokinetic Landscape: A Methodological Overview

A thorough understanding of a compound's pharmacokinetic profile is essential for its successful development.[8][9] This is achieved through a combination of in vitro assays and in vivo studies, which together paint a picture of the drug's journey through the body.[10][11]

In Vitro ADME Assays: The First Glimpse

Early-stage drug discovery relies heavily on a battery of in vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays to rapidly screen and rank compounds.[12][13] These assays provide crucial data to guide lead optimization and predict in vivo performance.[14][15]

Experimental Workflow for In Vitro ADME Profiling

cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion & Toxicity a1 PAMPA a2 Caco-2 Permeability d1 Plasma Protein Binding (Equilibrium Dialysis) d2 Red Blood Cell Partitioning m1 Microsomal Stability m2 Hepatocyte Stability m3 CYP450 Inhibition e1 Transporter Assays e2 hERG Inhibition compound Test Compound compound->a1 compound->a2 compound->d1 compound->d2 compound->m1 compound->m2 compound->m3 compound->e1 compound->e2

Caption: A typical workflow for in vitro ADME screening.

Detailed Experimental Protocols:

  • Liver Microsomal Stability Assay: This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.[10] A decrease in the parent compound concentration over time indicates metabolic liability.

  • Hepatocyte Stability Assay: Using intact liver cells (hepatocytes), this assay provides a more comprehensive picture of metabolic stability, as it includes both phase I and phase II metabolic enzymes.[10]

  • Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which mimic the intestinal epithelium, to predict a drug's absorption across the gut wall.[14]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based assay that provides a high-throughput method for assessing passive diffusion across an artificial membrane.[14]

  • Equilibrium Dialysis: This is the gold standard for determining the extent of a drug's binding to plasma proteins, a critical parameter that influences its distribution and availability to target tissues.[9][10]

In Vivo Pharmacokinetic Studies: The Whole Picture

In vivo studies, typically conducted in rodent models, are essential to understand how a compound behaves in a complex biological system.[8][16] These studies provide key pharmacokinetic parameters such as bioavailability, clearance, volume of distribution, and half-life.[17][18]

General Workflow for a Rodent Pharmacokinetic Study

start Dosing (IV and PO) sampling Serial Blood Sampling start->sampling processing Plasma Isolation sampling->processing analysis LC-MS/MS Bioanalysis processing->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc

Caption: A simplified workflow for an in vivo pharmacokinetic study.

Key Steps in an In Vivo PK Study:

  • Dosing: The compound is administered to animals (e.g., rats or mice) via both intravenous (IV) and oral (PO) routes.[18][19] The IV dose allows for the determination of clearance and volume of distribution, while the PO dose is used to assess oral bioavailability.[18]

  • Blood Sampling: Blood samples are collected at multiple time points after dosing to capture the drug's concentration-time profile.[9][19]

  • Bioanalysis: The concentration of the drug in the plasma is quantified using a sensitive and specific analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19]

  • Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters.[19]

Head-to-Head Comparison: Azepane vs. Pyrrolidine Analogs

Pharmacokinetic ParameterPyrrolidine AnalogsAzepane AnalogsRationale and Causality
Absorption Generally good oral absorption. The rigid structure can lead to favorable physicochemical properties.[4]Variable oral absorption. Increased flexibility can sometimes lead to poorer packing and reduced permeability. However, it can also improve solubility.The balance between rigidity and flexibility influences both solubility and permeability, the key drivers of oral absorption.
Distribution Typically exhibit moderate volumes of distribution. The smaller size may limit distribution into certain tissues.Often show larger volumes of distribution. The increased lipophilicity and flexibility of the larger ring can enhance tissue penetration.[20]Lipophilicity and plasma protein binding are major determinants of the volume of distribution. The larger, more flexible azepane ring can often lead to higher lipophilicity.
Metabolism The pyrrolidine ring is generally metabolically stable. However, substituents on the ring can be susceptible to oxidation.[21]The azepane ring can be more susceptible to metabolism, particularly N-dealkylation and ring oxidation, due to its increased flexibility and larger surface area.[1]The conformational flexibility of the azepane ring can allow for better access of metabolic enzymes, potentially leading to faster clearance.
Excretion Primarily excreted via renal and/or hepatic routes, depending on the overall properties of the molecule.Similar to pyrrolidines, excretion pathways are dependent on the specific analog's properties.The route and rate of excretion are determined by factors such as molecular weight, polarity, and metabolic profile.

Expert Insights and Strategic Considerations

The choice between a pyrrolidine and an azepane scaffold is a strategic one that should be guided by the specific goals of the drug discovery program.

  • For targets requiring a constrained conformation for optimal binding, a pyrrolidine scaffold may be advantageous. Its rigidity can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding.

  • When targeting proteins with larger or more flexible binding pockets, the conformational adaptability of an azepane ring can be beneficial. This flexibility allows the molecule to adopt a wider range of shapes to fit the target.

  • Metabolic stability is a key consideration. While the pyrrolidine ring is often considered more metabolically robust, strategic modifications to the azepane ring, such as the introduction of blocking groups, can mitigate metabolic liabilities.

Conceptual Framework: Impact of Ring Size on ADME

cluster_structure Structural Properties cluster_pk Pharmacokinetic Outcomes pyrrolidine Pyrrolidine Rigid, Constrained pk_outcomes Absorption Distribution Metabolism Excretion pyrrolidine->pk_outcomes Potentially higher metabolic stability Favorable permeability azepane Azepane Flexible, Larger azepane->pk_outcomes Potentially higher solubility Larger volume of distribution Potential for greater metabolism

Caption: How ring structure influences pharmacokinetic properties.

Conclusion

Both azepane and pyrrolidine scaffolds are valuable tools in the medicinal chemist's arsenal. The pyrrolidine ring offers rigidity and metabolic stability, while the azepane ring provides conformational flexibility and the potential for enhanced physicochemical properties. A deep understanding of their intrinsic pharmacokinetic tendencies, coupled with a robust experimental strategy for ADME profiling, is essential for the rational design of drug candidates with a higher probability of clinical success. By carefully considering the interplay between structure and pharmacokinetics, researchers can more effectively navigate the complex path of drug discovery and development.

References

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols.
  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies.
  • Benchchem. (2025). Pharmacokinetic Profile of Benzoylpiperidine and Azepane Analogues: A Comparative Guide.
  • BioIVT. (n.d.). Pharmacokinetics - ADME In Vivo & PK Studies.
  • Creative Bioarray. (n.d.). The Workflow of Preclinical Pharmacokinetics Experiments.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4875.
  • Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 163, 465-494.
  • Erah, P. (2020). Pharmacokinetics: Experimental methods.
  • National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. In Assay Guidance Manual.
  • WuXi AppTec. (2022). A Guide to In Vitro ADME Testing in Drug Development.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • Admescope. (2020). A typical workflow in a preclinical pharmacokinetic experiment.
  • Vivotecnia. (n.d.). In vivo toxicology studies - Drug development - PK-TK.
  • Sygnature Discovery. (n.d.). In vivo PK / Pharmacokinetic Studies.
  • Dahl, G. E., et al. (2022). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry, 65(15), 10476-10487.
  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology.
  • Jeelan Basha, N., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update.
  • Request PDF. (2018). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
  • Request PDF. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Halsted, J., et al. (2016). Optimal experiment design with applications to Pharmacokinetic modeling. 2016 American Control Conference (ACC).
  • Novartis Institute of Biomedical Research. (n.d.). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research.
  • Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 163, 465-494.
  • Fingerprint. (n.d.). Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1H-Benzazepines.
  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658.
  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658.
  • Request PDF. (2023). Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann- Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1H-Benzazepines.
  • Ivantcova, P. M., et al. (2023). Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1 H-Benzazepines. Organic Letters, 25(41), 7573-7577.
  • Alkhazanchi, M., et al. (2016). Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes. The Journal of Organic Chemistry, 81(15), 6436-6447.
  • Ivantcova, P. M., et al. (2023). Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1H-Benzazepines. Organic Letters, 25(41), 7573-7577.
  • ResearchGate. (n.d.). seco-1-Azacubane-2-carboxylic acid-Amide Bond Comparison to Proline.
  • Request PDF. (n.d.). Proline Analogues.
  • Wikipedia. (n.d.). Azepane.
  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • ResearchGate. (n.d.). FDA-approved pyrrolidine-containing drugs in 2022.
  • Masson, G., et al. (2018). Access to Enantio-enriched Substituted α-Trifluoromethyl Azepanes from L-Proline. Organic Letters, 20(16), 5019-5022.
  • Kubyshkin, V., & Rubini, M. (2024). Proline Analogues. Chemical Reviews.
  • MDPI. (n.d.). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents.
  • Höfner, G., et al. (2005). Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid. European Journal of Medicinal Chemistry, 40(5), 441-453.
  • Technology Networks. (2022). ADME Advances: Personalized and Computational Approaches.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Azepan-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of Azepan-4-ol (CAS No. 39888-51-2). As a valued partner in your research and development endeavors, we are committed to furnishing information that ensures the safety of your personnel and the protection of our environment. This guide is designed for researchers, scientists, and drug development professionals who handle this compound.

Essential Identification and Properties of this compound

This compound, also known as hexahydro-1H-azepin-4-ol, is a cyclic amine utilized as an intermediate and building block in pharmaceutical and chemical synthesis.[1][2] A thorough understanding of its properties is the foundation of its safe handling and disposal.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 39888-51-2 [1][3]
Molecular Formula C₆H₁₃NO [1][3][4]
Molecular Weight 115.17 g/mol [3][4]
Appearance Slightly yellow powder [1][2]

| Storage Conditions | Store in a cool, dry, well-ventilated place.[5][6] Recommended storage at 0-8°C.[1][2] | |

Hazard Assessment and Precautionary Measures

While comprehensive hazard data for this compound is not always available, the precautionary principle dictates that it should be handled as a potentially hazardous substance. Data from its hydrochloride salt and structurally related compounds, such as Azepan-4-one hydrochloride, indicate potential risks including skin irritation, serious eye damage, and respiratory irritation.[7][8]

Causality of Recommended Precautions: The primary routes of exposure for chemical solids are inhalation of dust, and dermal or eye contact.[9] The recommended personal protective equipment (PPE) creates a necessary barrier to prevent the compound from entering the body.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A lab coat is mandatory. Ensure full coverage to prevent skin contact.

  • Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate or if dusts are generated.

Handling Procedures:

  • Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation risk.[6][10]

  • Avoid the formation and dispersion of dust.[5][6]

  • Wash hands thoroughly after handling the compound.[10]

Waste Characterization and Segregation

Under regulations set by the Environmental Protection Agency (EPA) and corresponding state authorities, any chemical waste must be evaluated to determine if it is hazardous.[11][12] Given the potential irritant properties and the organic amine structure of this compound, it is prudent to manage all waste containing this chemical as hazardous waste.

Key Principles of Waste Management:

  • Assume Hazardous: In the absence of definitive data, treat all this compound waste (pure compound, contaminated labware, spill cleanup materials) as hazardous chemical waste.[11]

  • Do Not Mix Waste Streams: Keep this compound waste separate from other chemical wastes to prevent potentially hazardous reactions and to ensure proper disposal routing.[13] For instance, mixing amines with strong oxidizing agents can result in violent reactions.[9]

  • Segregate Incompatibles: Store this compound waste away from incompatible materials, particularly strong acids and oxidizing agents.

Disposal Decision Workflow

The following diagram outlines the critical decision points for the proper disposal of this compound waste, ensuring a logical and compliant process from generation to final disposition.

G cluster_0 Waste Generation & Collection cluster_1 On-Site Accumulation cluster_2 Disposal & Final Disposition A This compound waste generated (e.g., unused solid, contaminated PPE, spill debris) B Select a compatible, sealable waste container (e.g., HDPE or glass bottle) A->B C Affix 'HAZARDOUS WASTE' label. List all constituents and percentages. B->C D Is the container full? C->D E Seal container tightly. Store in designated Satellite Accumulation Area (SAA). D->E Yes F Continue collecting waste. Keep container sealed when not in use. D->F No G Contact institution's Environmental Health & Safety (EHS) office for pickup. E->G F->D H EHS transports waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). G->H I Recommended Disposal Method: Chemical incineration with afterburner and scrubber. H->I

Caption: Workflow for the compliant disposal of this compound waste.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the disposal of this compound, ensuring safety and regulatory adherence at each stage.

Materials:

  • Designated hazardous waste container (chemically compatible, e.g., High-Density Polyethylene - HDPE)

  • Hazardous waste labels (provided by your institution's EHS department)

  • Required PPE (as defined in Section 2)

Procedure:

  • Container Preparation:

    • Obtain a suitable waste container that is in good condition and has a secure, tight-fitting lid.[13] For solid this compound waste, a wide-mouth HDPE container is appropriate.

    • Affix a "HAZARDOUS WASTE" label to the container before any waste is added.[11][13]

  • Waste Collection:

    • Carefully transfer waste this compound, contaminated items (e.g., weigh boats, gloves, wipes), and spill cleanup debris into the prepared container.

    • On the hazardous waste label, clearly list all contents, including "this compound" and any other chemicals or solvents present, with estimated percentages.[11]

    • Causality: Accurate labeling is a legal requirement and is critical for the safety of waste handlers and for determining the correct final disposal method.

  • On-Site Storage and Accumulation:

    • Keep the waste container sealed at all times, except when adding waste.[13] This prevents the release of vapors or dust.

    • Store the container in a designated Satellite Accumulation Area (SAA) near the point of generation. This area should be under the control of laboratory personnel.

    • Ensure the container is stored away from incompatible materials.

  • Arranging for Disposal:

    • Once the container is full or the project is complete, contact your institution's Environmental Health & Safety (EHS) or equivalent department to schedule a waste pickup.

    • Do not pour this compound waste down the drain.[5][10] This is environmentally harmful and illegal.

    • The recommended and most definitive disposal method is through a licensed professional waste disposal service, typically involving high-temperature incineration.[5]

    • Causality: Incineration in a specialized facility equipped with afterburners and scrubbers ensures the complete destruction of the organic compound, preventing its release into the environment.[5]

  • Contaminated Packaging:

    • Dispose of the original, empty product container as unused product within the hazardous waste stream.[5] Do not rinse and reuse for other purposes.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your supervisor.

  • Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.

  • Containment: For a small, solid spill, gently cover it with an inert absorbent material (e.g., vermiculite, sand, or chemical sorbent). Avoid creating dust.

  • Cleanup: Carefully sweep or scoop the contained material and place it into your designated this compound hazardous waste container.[5]

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department, following their specific reporting protocol.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship, building trust in our collective scientific endeavors.

References

  • MSDS of this compound hydrochloride.Capot Chemical Co., Ltd.URL
  • This compound Safety Data Sheet.HANGZHOU LEAP CHEM CO., LTD.URL
  • Safety Data Sheet: Azepan-4-one hydrochloride.Carl ROTH.URL
  • This compound Product Inform
  • This compound | CAS 39888-51-2.Santa Cruz Biotechnology.URL
  • This compound | C6H13NO | CID 5149746.
  • Azepan-4-ylmethanesulfonyl fluoride Safety D
  • Azepan-4-one hydrochloride Safety D
  • SDS – SECTION 4 Considerations for the Human Element.
  • Azépane-4-ol Product Inform
  • Safety Data Sheet Section 4 FIRST AID MEASURES.Hisco.URL
  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal.American Chemistry Council.URL
  • Guidelines: Handling and Disposal of Chemicals.Purdue University College of Engineering.URL
  • Chemical Waste Guidelines.University of Minnesota Health, Safety & Risk Management.URL
  • Chemical Waste.The University of Texas at Austin Environmental Health & Safety.URL

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling Azepan-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling Azepan-4-ol (CAS 39888-51-2). As a versatile cyclic amine used in pharmaceutical synthesis and materials science, its safe handling is paramount to ensure personnel safety and experimental integrity.[1][2][3] This document moves beyond a simple checklist, offering a procedural framework grounded in risk assessment and causality to foster a proactive safety culture in your laboratory.

Hazard Assessment: Understanding the Risks of this compound

While comprehensive safety data for this compound is not extensively published, data for the closely related compound, Azepan-4-one hydrochloride (CAS 50492-22-3), provides a strong basis for hazard assessment. The hydrochloride salt is known to be harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye damage as well as skin and respiratory irritation.[4][5][6][7] Given these potential hazards, a cautious approach assuming similar or greater risks for this compound is scientifically prudent.

Table 1: GHS Hazard Classifications for Azepan-4-one hydrochloride (Used as a proxy for this compound)

Hazard Class Hazard Statement GHS Code Source(s)
Acute Toxicity, Oral Harmful if swallowed H302 [4]
Acute Toxicity, Dermal Harmful in contact with skin H312 [4]
Acute Toxicity, Inhalation Harmful if inhaled H332 [4]
Skin Corrosion/Irritation Causes skin irritation H315 [4][6]
Serious Eye Damage/Irritation Causes serious eye damage H318 [4][5]

| STOT - Single Exposure | May cause respiratory irritation | H335 |[4][5][6] |

Core Protective Measures: Your Primary Defense

A multi-layered approach to safety, beginning with engineering controls and culminating in personal protective equipment (PPE), is essential.

Engineering Controls: The First Line of Defense

Before any personal equipment is worn, the work environment must be optimized to minimize exposure.

  • Ventilation: All handling of this compound, especially the solid powder form, must be conducted in a well-ventilated area.[4][6][8] A certified chemical fume hood is mandatory to prevent the inhalation of airborne particles.

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible and regularly tested.[6]

Personal Protective Equipment (PPE): A Necessary Barrier

The following PPE is required for all personnel handling this compound. This selection is based on mitigating the risks of skin/eye contact, inhalation, and ingestion.

Table 2: Recommended Personal Protective Equipment (PPE) for Handling this compound

Protection Type Specification Rationale and Best Practices
Hand Protection Chemical-resistant, powder-free nitrile gloves. Protects against skin contact and irritation.[4][5] Nitrile gloves offer good resistance to a range of chemicals. Always inspect gloves for tears or punctures before use.[9] Change gloves immediately if contaminated and wash hands thoroughly after removal.[6][9]
Eye & Face Protection ANSI Z87.1-compliant safety goggles with side shields. Protects against dust particles and accidental splashes. Given the risk of serious eye damage, this is a critical requirement.[4][5][9] For tasks with a higher splash risk (e.g., preparing solutions), a full face shield worn over safety goggles is recommended.[10]
Body Protection Full-length laboratory coat with buttoned cuffs. Prevents contact of the chemical with skin and personal clothing.[4][6] Ensure the lab coat is fully fastened.

| Respiratory Protection | NIOSH-certified N95 or higher-rated respirator. | Required when handling the powder outside of a fume hood or during spill cleanup where dust may be generated.[4] Fit-testing is strongly recommended to ensure a proper seal.[10] |

Operational Plan: A Step-by-Step Guide to Safe Handling

This section provides a procedural workflow for handling this compound, from receipt to disposal. Adherence to this process is critical for minimizing exposure risk.

Workflow for Safe Handling of this compound

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase prep_1 1. Review SDS & Operational Plan prep_2 2. Verify Fume Hood Certification prep_1->prep_2 prep_3 3. Don Required PPE (Gloves, Goggles, Lab Coat) prep_2->prep_3 prep_4 4. Prepare Work Area & Spill Kit prep_3->prep_4 handle_1 5. Carefully Weigh Solid this compound prep_4->handle_1 Proceed to Handling handle_2 6. Prepare Solution (If required) handle_1->handle_2 handle_3 7. Securely Cap All Containers handle_2->handle_3 clean_1 8. Decontaminate Work Surfaces handle_3->clean_1 Proceed to Cleanup clean_2 9. Segregate & Label Chemical Waste clean_1->clean_2 clean_3 10. Doff PPE in Correct Order & Dispose clean_2->clean_3 clean_4 11. Wash Hands Thoroughly clean_3->clean_4

Caption: Standard Operating Procedure for handling this compound.

Emergency Procedures: Plan for the Unexpected

Accidents can happen despite the best precautions. A clear and practiced emergency plan is vital.

Spill Response
  • Evacuate & Alert: Clear the immediate area of all personnel. Alert colleagues and the lab supervisor.

  • Control: If safe to do so, prevent the spread of the spill. Avoid generating dust.[4]

  • PPE: Don appropriate PPE, including respiratory protection (N95 respirator).

  • Cleanup: Use a dry clean-up method.[4] Gently cover the spill with an inert absorbent material. Sweep or vacuum (using a HEPA-filtered vacuum) the material into a clearly labeled, sealable hazardous waste container.[4]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Dispose of all cleanup materials as hazardous waste.[4]

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.

Table 3: Emergency First Aid Procedures for this compound Exposure

Exposure Route First Aid Action Source(s)
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [4][5][6][7]
Skin Contact Immediately remove all contaminated clothing. Flush skin with plenty of running water and soap. If skin irritation occurs or persists, seek medical attention. [4][5][6]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Call a physician or poison control center. [4][6][7]

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Immediately give a glass of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |[4][5] |

Disposal Plan: Responsible Waste Management

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Includes contaminated gloves, weigh boats, paper towels, and excess solid this compound. Place in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Includes unused solutions and solvent rinses. Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[5]

  • Disposal: All waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed professional waste disposal service.[4][5][9]

Waste Disposal Workflow

start Waste Generated is_sharp Is it a contaminated sharp? start->is_sharp is_liquid Is it liquid waste? is_sharp->is_liquid No sharps_container Place in Sharps Waste Container is_sharp->sharps_container Yes liquid_container Place in Liquid Waste Container is_liquid->liquid_container Yes solid_container Place in Solid Waste Container is_liquid->solid_container No (Solid Waste) end Arrange for EHS Pickup sharps_container->end liquid_container->end solid_container->end

Caption: Decision workflow for segregating this compound waste.

By integrating these safety protocols into your daily laboratory operations, you build a foundation of trust and reliability in your research. This guide serves as a critical resource to ensure that the valuable scientific potential of this compound can be explored with the utmost attention to safety and responsibility.

References

  • Safety Data Sheet: Azepan-4-one hydrochloride.Carl ROTH.[Link]
  • This compound Compound Summary.
  • This compound Product Inform
  • MSDS of this compound hydrochloride.Capot Chemical Co., Ltd.[Link]
  • Safe handling of hazardous drugs.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azepan-4-ol
Reactant of Route 2
Azepan-4-ol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。